Siroheme
説明
特性
分子式 |
C42H44FeN4O16 |
|---|---|
分子量 |
916.7 g/mol |
IUPAC名 |
iron(2+);3-[(2S,3S,7S,8S)-7,13,17-tris(2-carboxyethyl)-3,8,12,18-tetrakis(carboxymethyl)-3,8-dimethyl-2,7-dihydroporphyrin-21,23-diid-2-yl]propanoic acid |
InChI |
InChI=1S/C42H46N4O16.Fe/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29;/h13-16,23-24H,3-12,17-18H2,1-2H3,(H10,43,44,45,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62);/q;+2/p-2/t23-,24-,41+,42+;/m1./s1 |
InChIキー |
DLKSSIHHLYNIKN-QIISWYHFSA-L |
異性体SMILES |
C[C@@]1([C@@H](C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5[C@@]([C@@H](C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2] |
正規SMILES |
CC1(C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(C(C(=N5)C=C1[N-]2)CCC(=O)O)(C)CC(=O)O)CC(=O)O)CCC(=O)O)C(=C3CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O.[Fe+2] |
同義語 |
octacarboxylate iron-tetrahydroporphyrin sirohaem siroheme |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Siroheme Biosynthesis Pathway in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siroheme is a vital tetrapyrrole-derived prosthetic group essential for the six-electron reduction of both sulfite (B76179) and nitrite, critical steps in the assimilation of sulfur and nitrogen. In Escherichia coli, the biosynthesis of this compound from the common tetrapyrrole precursor, uroporphyrinogen III, is a streamlined process catalyzed by a single multifunctional enzyme: CysG, also known as this compound synthase. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway in E. coli, including the enzymatic reactions, quantitative data, detailed experimental protocols, and the regulatory mechanisms governing this crucial metabolic route.
The Core Pathway: A Three-Step Process Catalyzed by CysG
The conversion of uroporphyrinogen III to this compound in E. coli is a trifunctional process carried out by the CysG protein.[1][2][3] This enzyme sequentially performs S-adenosyl-L-methionine (SAM)-dependent methylations, a NAD+-dependent dehydrogenation, and ferrochelation.[1][4]
The three distinct enzymatic activities of CysG are:
-
Uroporphyrinogen-III C-methyltransferase (EC 2.1.1.107): CysG catalyzes two successive methylation reactions, transferring methyl groups from two molecules of S-adenosyl-L-methionine (SAM) to uroporphyrinogen III. This occurs at positions C-2 and C-7 of the macrocycle, forming the intermediate precorrin-2 (B1239101).[4]
-
Precorrin-2 dehydrogenase (EC 1.3.1.76): The intermediate, precorrin-2, is then oxidized in a NAD+-dependent manner to yield sirohydrochlorin (B1196429).[1][4]
-
Sirohydrochlorin ferrochelatase (EC 4.99.1.4): In the final step, CysG facilitates the insertion of a ferrous ion (Fe2+) into sirohydrochlorin, completing the synthesis of this compound.[1][4][5]
The intermediates in this pathway are precorrin-2 and sirohydrochlorin. The gene encoding this multifunctional enzyme in E. coli is cysG.[2][3]
Quantitative Data
| Enzyme/Activity | Organism | Substrate | Km | Turnover Number (kcat) | Specific Activity |
| S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase (SUMT) | Pseudomonas denitrificans | S-adenosyl-L-methionine | 6.3 µM | 38 h-1 | Not Reported |
| Uroporphyrinogen III | 1.0 µM | ||||
| S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase (SUMT) | Methanobacterium ivanovii | Uroporphyrinogen III | 52 nM | Not Reported | Not Reported |
Note: The specific activity of an enzyme is typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute under specified conditions.
Experimental Protocols
Recombinant His-tagged CysG Purification from E. coli
This protocol describes the overexpression and purification of His-tagged CysG from E. coli using immobilized metal affinity chromatography (IMAC).
a. Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the cysG gene with an N-terminal His6-tag.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
b. Purification:
-
Resuspend the cell pellet in 50 mL of ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells completely.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged CysG protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein fractions by SDS-PAGE.
-
Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and store at -80°C.
CysG Enzymatic Activity Assays
a. Methyltransferase Activity Assay: This assay measures the incorporation of radiolabeled methyl groups from S-adenosyl-[Me-14C]methionine into uroporphyrinogen III.
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 5 µM uroporphyrinogen III, 10 µM S-adenosyl-[Me-14C]methionine, and the purified CysG enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Extract the porphyrins into an organic solvent (e.g., ethyl acetate).
-
Quantify the incorporated radioactivity in the organic phase using liquid scintillation counting.
b. Dehydrogenase Activity Assay: This assay spectrophotometrically monitors the reduction of NAD+ to NADH.
-
Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl (pH 8.0), 1 mM NAD+, 10 µM precorrin-2, and the purified CysG enzyme.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
c. Ferrochelatase Activity Assay: This assay measures the insertion of iron into sirohydrochlorin, which can be monitored by a change in the absorption spectrum.
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 1 mM DTT, 50 µM FeSO4, 10 µM sirohydrochlorin, and the purified CysG enzyme.
-
Perform the reaction under anaerobic conditions to prevent the oxidation of Fe2+.
-
Monitor the spectral shift from the sirohydrochlorin Soret peak (around 376 nm) to the this compound Soret peak (around 384 nm).
-
Alternatively, the product can be analyzed by HPLC.
Regulation of this compound Biosynthesis
The expression of the cysG gene in E. coli is subject to transcriptional regulation, particularly in response to oxygen availability. Under anaerobic conditions, the expression of cysG is induced. This regulation is thought to be mediated by the global transcription factors FNR (Fumarate and Nitrate Reductase regulator) and ArcA (Aerobic Respiration Control).[6][7][8] FNR and ArcA are key regulators of gene expression during the transition from aerobic to anaerobic metabolism.[7][8][9][10] While the precise mechanisms of their interaction with the cysG promoter are still under investigation, it is clear that anaerobiosis is a significant signal for upregulating this compound biosynthesis.
Feedback inhibition, a common regulatory mechanism in metabolic pathways, may also play a role in controlling this compound synthesis. Although direct evidence for feedback inhibition of E. coli CysG by this compound is limited, it remains a plausible mechanism for fine-tuning the intracellular concentration of this essential cofactor.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway and its regulation.
Caption: The enzymatic conversion of uroporphyrinogen III to this compound by the multifunctional CysG enzyme in E. coli.
Caption: Transcriptional regulation of the cysG gene in E. coli by anaerobic conditions via FNR and ArcA.
References
- 1. The Escherichia coli cysG gene encodes the multifunctional protein, this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Escherichia coli cysG gene encodes S-adenosylmethionine-dependent uroporphyrinogen III methylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. uniprot.org [uniprot.org]
- 5. Sirohydrochlorin ferrochelatase - Wikipedia [en.wikipedia.org]
- 6. Contribution of the fnr and arcA gene products in coordinate regulation of cytochrome o and d oxidase (cyoABCDE and cydAB) genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of oxygen on the Escherichia coli ArcA and FNR regulation systems and metabolic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaerobic activation of arcA transcription in Escherichia coli: roles of Fnr and ArcA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ArcA and FNR on the expression of genes related to the oxygen regulation and the glycolysis pathway in Escherichia coli under microaerobic growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of oxygen, and ArcA and FNR regulators on the expression of genes related to the electron transfer chain and the TCA cycle in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Siroheme in Sulfite Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfite (B76179) reductases (SiRs) are critical enzymes in the global sulfur cycle, catalyzing the six-electron reduction of sulfite to sulfide (B99878). This essential transformation is a key step in both assimilatory and dissimilatory sulfate (B86663) reduction pathways across a wide range of organisms, from bacteria and archaea to plants and fungi.[1] At the heart of this remarkable catalytic feat lies a unique and indispensable prosthetic group: siroheme. This in-depth technical guide explores the multifaceted function of this compound in sulfite reductase, detailing its structure, its intricate role in the catalytic mechanism, and the experimental methodologies used to probe its function. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this vital enzyme and its unique cofactor.
Introduction: The this compound-[4Fe-4S] Coupled Center
Sulfite reductases employ a distinctive active site, featuring a this compound cofactor covalently linked to a [4Fe-4S] cluster.[1] this compound, an iron-tetrahydroporphyrin of the isobacteriochlorin (B1258242) class, is a specialized heme-like molecule characterized by eight carboxylate side chains.[2] This unique structure is synthesized from uroporphyrinogen III. The [4Fe-4S] cluster is bridged to the this compound through a cysteine thiolate ligand provided by the protein backbone. This coupled arrangement is not merely a structural curiosity; it is fundamental to the enzyme's ability to channel six electrons to the substrate, a highly challenging chemical transformation.[3]
The this compound-[4Fe-4S] center acts as a single functional unit, facilitating the intricate process of sulfite reduction. The close proximity and covalent linkage of the two cofactors are crucial for efficient electron transfer from an external donor (such as NADPH or ferredoxin) to the sulfite substrate bound at the this compound iron.
The Catalytic Mechanism: A Six-Electron Journey
The reduction of sulfite (SO₃²⁻) to sulfide (S²⁻) is a complex process involving the transfer of six electrons and the removal of three oxygen atoms. The currently accepted mechanism involves the direct binding of the sulfite molecule to the iron atom of the this compound.
The proposed catalytic cycle can be summarized as follows:
-
Substrate Binding: The reaction is initiated by the binding of sulfite to the ferrous iron of the this compound.
-
Electron Transfer: The this compound-[4Fe-4S] cluster, having accepted electrons from a donor, facilitates the transfer of these electrons to the bound sulfite.
-
Reductive Cleavage: The six-electron reduction proceeds through a series of two-electron reductive cleavages of the S-O bonds. This process is coupled with protonation events, leading to the sequential removal of the three oxygen atoms as water molecules.
-
Product Release: Once the reduction is complete, the sulfide product is released from the active site, and the enzyme is ready for another catalytic cycle.
The positively charged residues within the active site are thought to play a crucial role in polarizing the S-O bonds of the substrate, thereby facilitating their cleavage upon reduction.
dot
Caption: The catalytic cycle of sulfite reduction by sulfite reductase.
Quantitative Data on Sulfite Reductase
The kinetic parameters of sulfite reductase can vary between different organisms and isoforms. The following tables summarize key quantitative data related to the enzyme's activity and the spectroscopic properties of its this compound cofactor.
Table 1: Kinetic Parameters of Sulfite Reductase
| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Escherichia coli | Sulfite | 15 | 1.3 | 2.2 | Fsr et al. |
| Arabidopsis thaliana | Sulfite | ~10 | N/A | N/A | Yarmolinsky et al. (2014) |
| Methanocaldococcus jannaschii | Sulfite | 3.2 ± 0.4 | 10.4 ± 0.3 | N/A | Johnson et al. (2015) |
| Methanothermobacter thermautotrophicus | Sulfite | 4.1 ± 0.5 | 9.8 ± 0.2 | N/A | Johnson et al. (2015) |
N/A: Not available in the cited literature.
Table 2: Spectroscopic Properties of the this compound Cofactor
| Property | Value | Conditions | Reference |
| EPR Signal (High-Spin Ferric) | g⊥ = 6.0, g∥ = 2.0 | Isolated this compound | [4] |
| EPR Signal (Low-Spin Ferric) | g⊥ = 2.38, g∥ = 1.76 | Cyanide-complexed this compound | [4] |
| EPR Signal (Oxidized SiR-HP) | g = 6.63, 5.24, 1.98 | E. coli hemoprotein subunit | [5] |
| EPR Signal (Reduced SiR-HP) | g = 2.53, 2.29, 2.07 | E. coli hemoprotein subunit | [5] |
| Midpoint Potential (this compound) | -50 mV | E. coli SiR-HP | Janick & Siegel (1982) |
| Midpoint Potential ([4Fe-4S] cluster) | -115 mV | E. coli SiR-HP | Janick & Siegel (1982) |
Experimental Protocols
Purification of Sulfite Reductase (Hemoprotein from E. coli)
This protocol provides a general framework for the purification of the hemoprotein subunit of assimilatory NADPH-sulfite reductase from Escherichia coli.
dot
Caption: Generalized workflow for the purification of sulfite reductase hemoprotein.
Methodology:
-
Cell Lysis: Resuspend E. coli cell paste in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 1 mM EDTA and 0.1 mM dithiothreitol). Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to remove cell debris.
-
Ammonium Sulfate Precipitation: Fractionate the supernatant with ammonium sulfate. The sulfite reductase hemoprotein typically precipitates between 40% and 60% saturation.
-
Dialysis: Resuspend the ammonium sulfate pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove excess salt.
-
Anion Exchange Chromatography: Apply the dialyzed sample to an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the starting buffer. Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-0.5 M KCl).
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to a final concentration of 1 M, and apply to a hydrophobic interaction column (e.g., Phenyl-Sepharose). Elute with a decreasing gradient of ammonium sulfate.
-
Gel Filtration Chromatography: As a final polishing step, apply the concentrated protein to a gel filtration column (e.g., Sephacryl S-200) to separate based on size.
-
Purity Assessment: Assess the purity of the final sample by SDS-PAGE.
Sulfite Reductase Activity Assay (Methyl Viologen-Dependent)
This assay measures the activity of sulfite reductase by monitoring the oxidation of reduced methyl viologen.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing:
-
100 mM Tris-HCl buffer, pH 7.5
-
2 mM Sodium sulfite (Na₂SO₃)
-
0.2 mM Methyl viologen
-
-
Enzyme Addition: Add a known amount of purified sulfite reductase to the reaction mixture.
-
Initiation of Reaction: Initiate the reaction by adding a fresh solution of sodium dithionite (B78146) to reduce the methyl viologen. The final concentration of dithionite should be in excess to ensure a constant supply of reduced methyl viologen.
-
Spectrophotometric Monitoring: Monitor the decrease in absorbance at 604 nm (the wavelength of maximum absorbance for reduced methyl viologen) at a constant temperature (e.g., 25 °C).
-
Calculation of Activity: Calculate the rate of methyl viologen oxidation using its molar extinction coefficient (ε₆₀₄ = 13,600 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of reduced methyl viologen per minute under the specified conditions.
Spectroscopic Characterization of the this compound Cofactor
Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) spectroscopy are powerful techniques to probe the electronic and magnetic properties of the this compound cofactor.
Methodology:
-
Sample Preparation: Prepare a concentrated sample of purified sulfite reductase in a suitable buffer. For EPR spectroscopy, the sample is typically transferred to a quartz EPR tube and flash-frozen in liquid nitrogen.
-
EPR Spectroscopy:
-
Record X-band EPR spectra at cryogenic temperatures (e.g., 10 K).
-
For the oxidized enzyme, the high-spin ferric this compound will exhibit characteristic signals.
-
To study the reduced state, the enzyme can be chemically or photochemically reduced prior to freezing.
-
-
MCD Spectroscopy:
-
Record MCD spectra at cryogenic temperatures (e.g., 4.2 K) over a range of magnetic fields.
-
The MCD spectrum provides information about the electronic transitions and the spin state of the this compound iron.
-
Logical Relationship of this compound Function
The function of this compound is intricately linked to the overall structure and function of sulfite reductase. The following diagram illustrates the logical flow of its role in the enzyme.
dot
Caption: Logical flow of this compound's function within sulfite reductase.
Conclusion and Future Perspectives
This compound is an exquisitely designed cofactor that is central to the function of sulfite reductase. Its unique structure and its coupling with a [4Fe-4S] cluster create a highly efficient catalytic center for the challenging six-electron reduction of sulfite. A thorough understanding of the structure-function relationship of the this compound cofactor is essential for elucidating the detailed mechanism of this important enzyme.
Future research in this area will likely focus on trapping and characterizing reaction intermediates to provide a more detailed picture of the catalytic cycle. Furthermore, the development of inhibitors that target the this compound active site could have applications in controlling the growth of sulfate-reducing bacteria, which are implicated in various industrial and environmental processes. The knowledge gained from studying this compound in sulfite reductase also provides a paradigm for understanding other complex multi-electron transfer reactions in biology.
References
- 1. Sulfite reductase - Wikipedia [en.wikipedia.org]
- 2. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron paramagnetic resonance and optical spectroscopic evidence for interaction between this compound and Fe4S4 prosthetic groups in Escherichia coli sulfite reductase hemoprotein subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Siroheme in Assimilatory Nitrite Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Assimilatory nitrite (B80452) reduction is a critical juncture in the nitrogen cycle, converting nitrite to ammonia (B1221849) for biosynthesis. Central to this process is the enzyme nitrite reductase, which relies on a unique and essential prosthetic group: siroheme. This technical guide provides an in-depth exploration of the core functions of this compound in this vital biochemical pathway. It details the mechanistic role of this compound in the six-electron reduction of nitrite, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for the study of nitrite reductase and this compound, and provides visual representations of the key pathways and workflows. This document serves as a comprehensive resource for researchers and professionals seeking a deeper understanding of this fundamental biological process.
Introduction
Nitrogen is an indispensable element for all life, forming the backbone of amino acids, nucleic acids, and other essential biomolecules. The assimilation of inorganic nitrogen into organic forms is a fundamental process, and the reduction of nitrite to ammonia is a key, energy-intensive step. This six-electron reduction is catalyzed by the enzyme assimilatory nitrite reductase. The catalytic activity of this enzyme is critically dependent on a specialized iron-containing tetrapyrrole cofactor known as This compound .
This compound, an iron-isobacteriochlorin, is a vital prosthetic group found in both nitrite and sulfite (B76179) reductases, enzymes that catalyze crucial six-electron transfer reactions.[1][2] Its unique structure, featuring eight carboxylate side chains, distinguishes it from other hemes and is intrinsically linked to its function in multi-electron catalysis.[1] In assimilatory nitrite reductase, this compound is electronically coupled to a [4Fe-4S] cluster, forming a sophisticated active site that facilitates the complex reduction of nitrite to ammonia.[3] Understanding the precise role of this compound is paramount for fields ranging from plant biology and microbiology to the development of novel therapeutics targeting microbial nitrogen metabolism.
The Core Role of this compound in Nitrite Reduction
This compound serves as the catalytic heart of assimilatory nitrite reductase. Its primary function is to bind the nitrite substrate and facilitate the transfer of six electrons required for its reduction to ammonia. This process is a remarkable feat of biological catalysis, preventing the release of potentially toxic intermediates.
The catalytic cycle involves the following key steps:
-
Electron Transfer: Electrons are shuttled from a donor, typically reduced ferredoxin in photosynthetic organisms, to the [4Fe-4S] cluster within the nitrite reductase enzyme.[3]
-
Intramolecular Electron Relay: The [4Fe-4S] cluster then transfers these electrons to the adjacent this compound iron. The close proximity of these two cofactors is crucial for efficient electron flow.[3]
-
Nitrite Binding and Reduction: Nitrite binds to the reduced iron center of the this compound. Through a series of proton and electron transfers, the nitrogen atom is progressively reduced, while the oxygen atoms are protonated and released as water. The this compound cofactor stabilizes the reaction intermediates, ensuring the complete six-electron reduction to ammonia without the release of nitric oxide (NO) or other reactive nitrogen species.
Disturbances in this compound biosynthesis have profound effects on nitrogen metabolism, leading to an inability to utilize nitrate (B79036) and nitrite as nitrogen sources.[4] This underscores the indispensable role of this compound in this fundamental assimilatory pathway.
Quantitative Data on Assimilatory Nitrite Reductase Activity
The efficiency of this compound-dependent nitrite reductases can be quantified through their kinetic parameters. These values provide insights into the enzyme's affinity for its substrates and its maximum catalytic rate. Below is a summary of key kinetic data from different organisms.
| Organism | Enzyme Type | Substrate | Km (µM) | Vmax (nmol·min-1·mg protein-1) | Electron Donor | Reference |
| Paracoccus denitrificans | NADH-dependent Assimilatory Nitrite Reductase | Nitrite | 5 ± 2 | 86 ± 10 | NADH | [5] |
| Paracoccus denitrificans | NADH-dependent Assimilatory Nitrite Reductase | NADH | 58 ± 8 | 302 ± 12 | NADH | [5] |
| Higher Plants (general) | Ferredoxin-dependent Nitrite Reductase | Nitrite | 150 | Not specified | Ferredoxin | [6] |
| Chlamydomonas reinhardtii | Nitrite Reductase | Nitrite | 20 | Not specified | Not specified | [7][8] |
| Spinach | Ferredoxin-dependent Nitrite Reductase | Nitrite | Not specified | 26 µmol/min/nmol enzyme | Ferredoxin | [3] |
Experimental Protocols
Assay for Assimilatory Nitrite Reductase Activity
This protocol is based on the spectrophotometric determination of nitrite consumption using the Griess assay.
Materials:
-
Extraction Buffer: 50 mM Potassium Phosphate buffer (pH 7.5), 1 mM EDTA, 5 mM Cysteine-HCl.
-
Reaction Buffer: 50 mM Potassium Phosphate buffer (pH 7.5), 2 mM KNO₂, and an electron donor system.
-
For ferredoxin-dependent enzymes: reduced ferredoxin.
-
For NADH-dependent enzymes: 200 µM NADH.[5]
-
For artificial electron donor: 4 mg/ml sodium dithionite (B78146) and 4 mg/ml sodium bicarbonate with methyl viologen.[9]
-
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 3 M HCl.
-
Griess Reagent B: 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Nitrite Standard Solution: 1 mM Sodium Nitrite (NaNO₂).
-
Spectrophotometer.
Procedure:
-
Enzyme Extraction: Homogenize the biological sample (e.g., plant leaves, microbial cells) in ice-cold extraction buffer. Centrifuge at 15,000 x g for 20 minutes at 4°C to remove cell debris. The supernatant contains the crude enzyme extract.
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer and the enzyme extract.
-
Initiate the reaction by adding the electron donor. For NADH-dependent enzymes, this is the addition of NADH.[5] For assays using an artificial electron donor, the reaction is started by adding a solution of sodium dithionite and sodium bicarbonate.[9]
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a defined period (e.g., 15-30 minutes).
-
Stop the reaction. For dithionite-based assays, this can be achieved by vigorous shaking to oxidize the remaining dithionite.[9]
-
-
Nitrite Quantification:
-
Take an aliquot of the reaction mixture.
-
Add Griess Reagent A and mix well.
-
Add Griess Reagent B and mix well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of the nitrite standard solution to quantify the amount of nitrite remaining in the reaction mixture.
-
Calculation: The nitrite reductase activity is calculated as the amount of nitrite consumed per unit time per milligram of protein.
Extraction and Quantification of this compound
This protocol describes a general method for the extraction of this compound from purified nitrite reductase, adapted from methods for heme extraction.[10]
Materials:
-
Purified nitrite reductase solution.
-
Acid-acetone solution: Acetone (B3395972) containing 1% (v/v) concentrated HCl, pre-chilled to -20°C.
-
Spectrophotometer.
Procedure:
-
Protein Precipitation and Heme Extraction:
-
To the purified enzyme solution on ice, add 10 volumes of pre-chilled acid-acetone.
-
Incubate at -20°C for 20 minutes to precipitate the protein.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated apoprotein.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
-
Solvent Transfer:
-
The this compound in the acetone solution can be transferred to pyridine for spectrophotometric analysis.[1]
-
-
Spectrophotometric Quantification:
-
Measure the absorption spectrum of the this compound solution.
-
This compound exhibits a characteristic Soret peak in the region of 380-400 nm. The exact position can vary with the solvent and ligation state. For instance, spinach ferredoxin-nitrite reductase has a Soret maximum at 386 nm.
-
The concentration of this compound can be estimated using the Beer-Lambert law (A = εcl), with a known extinction coefficient for this compound under the specific solvent and pH conditions.
-
Visualizing the Pathways and Workflows
Signaling Pathway of Assimilatory Nitrite Reduction
Caption: Electron flow in assimilatory nitrite reduction.
Experimental Workflow for Nitrite Reductase Activity Assay
Caption: Workflow for nitrite reductase activity assay.
Conclusion
This compound is an ancient and indispensable cofactor that lies at the heart of assimilatory nitrite reduction. Its unique chemical properties enable the catalysis of a challenging six-electron reduction, a process fundamental to the incorporation of nitrogen into the biosphere. The intricate interplay between this compound and its associated [4Fe-4S] cluster within the nitrite reductase enzyme highlights the elegance and efficiency of biological catalysis. A thorough understanding of this compound's function, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge in fields ranging from plant and microbial physiology to the development of novel antimicrobial strategies. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of nitrogen metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.coastalscience.noaa.gov [cdn.coastalscience.noaa.gov]
- 3. The Interaction of Spinach Nitrite Reductase with Ferredoxin: A Site-Directed Mutation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Suspended Droplet Microextraction Method for Spectrophotometric Determination of Serum Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The purification and properties of nitrite reductase from higher plants, and its dependence on ferredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Characterization of Nitrite Uptake and Reduction by Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Characterization of Nitrite Uptake and Reduction by Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spinach ferredoxin-nitrite reductase: characterization of catalytic activity and interaction of the enzyme with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the Extraction of Heme Prosthetic Groups from Hemoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Siroheme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siroheme, an iron-containing isobacteriochlorin (B1258242), is a crucial prosthetic group for enzymes mediating the six-electron reduction of sulfite (B76179) and nitrite (B80452), fundamental reactions in the global sulfur and nitrogen cycles. Its discovery in the early 1970s by the research group of Lewis M. Siegel at Duke University marked a significant advancement in our understanding of tetrapyrrole biochemistry and the mechanisms of multi-electron transfer reactions. This technical guide provides an in-depth overview of the discovery, isolation, and detailed characterization of this compound, including its physicochemical properties, biosynthetic pathway, and the experimental protocols that were pivotal in its elucidation.
Discovery and Historical Context
The journey to uncover this compound began with studies on sulfite and nitrite reductases, enzymes known to catalyze challenging six-electron reductions. In 1973, Murphy and Siegel reported the presence of a novel heme-like prosthetic group in the assimilatory NADPH-sulfite reductase from Escherichia coli.[1] This new entity, initially termed "sirohydrochlorin" in its metal-free form, was distinct from previously characterized hemes.
A landmark 1974 paper by Matthew J. Murphy, Lewis M. Siegel, Shirley R. Tove, and Henry Kamin, published in the Proceedings of the National Academy of Sciences, formally introduced "this compound" as the iron-containing form of this new prosthetic group.[2] Their research demonstrated that this compound was not only present in E. coli sulfite reductase but also in spinach ferredoxin-nitrite reductase, indicating its broader significance in essential metabolic pathways across different domains of life.[2][3] This discovery provided a unifying biochemical link between the seemingly disparate processes of sulfite and nitrite reduction.
Physicochemical and Spectroscopic Characterization
The unique structure of this compound, an iron-tetrahydroporphyrin of the isobacteriochlorin type with eight carboxylate side chains, imparts it with distinct physicochemical properties.[4] These properties have been extensively characterized using a variety of spectroscopic and analytical techniques.
Quantitative Data Summary
The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₂H₄₄FeN₄O₁₆ | |
| Molecular Weight | 916.7 g/mol | |
| Absorption Maxima (Oxidized Form) | 386 nm (Soret band), 585 nm, 714 nm | [1] |
| Molar Extinction Coefficient (ε) | 3.1 x 10⁵ M⁻¹cm⁻¹ at 386 nm (for E. coli sulfite reductase) | [1] |
| EPR g-values (high-spin ferric) | g⊥ = 6.0, g∥ = 2.0 | [5] |
| EPR g-values (low-spin ferric, cyanide complex) | g⊥ = 2.38, g∥ = 1.76 | [5] |
Experimental Protocols
The isolation and characterization of this compound involved a series of meticulous experimental procedures. The following sections provide detailed methodologies for the key experiments cited in the initial discovery and subsequent characterization of this novel prosthetic group.
Isolation and Purification of this compound from E. coli Sulfite Reductase
This protocol is based on the methods described in the foundational papers on this compound discovery.
3.1.1. Extraction of the Prosthetic Group
-
Cell Lysis: A culture of E. coli overexpressing sulfite reductase is harvested, and the cells are lysed using sonication or a French press in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.7).
-
Enzyme Purification: The sulfite reductase is purified from the cell lysate using standard chromatographic techniques, such as ammonium (B1175870) sulfate (B86663) precipitation followed by ion-exchange and size-exclusion chromatography.
-
Acetone-HCl Extraction: The purified enzyme solution is treated with 9 volumes of acetone (B3395972) containing 0.015 N HCl at 0°C to precipitate the protein and release the prosthetic group into the supernatant.[1][6]
-
Solvent Transfer: The acetone supernatant is collected, and the heme is transferred to a small volume of pyridine (B92270).
3.1.2. Chromatographic Purification
-
Size-Exclusion Chromatography: The pyridine extract is applied to a Sephadex LH-20 column equilibrated with pyridine to separate the this compound from other small molecules.[6]
-
Ion-Exchange Chromatography: For further purification, the this compound-containing fractions can be subjected to ion-exchange chromatography on a DEAE-cellulose column.
Spectroscopic Characterization
3.2.1. UV-Visible Absorption Spectroscopy
-
The purified this compound solution is diluted in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.7).
-
The absorption spectrum is recorded from 300 to 800 nm using a spectrophotometer.
-
For the reduced spectrum, a reducing agent such as sodium dithionite (B78146) is added to the cuvette, and the spectrum is recorded again.
3.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy
-
The purified this compound sample is placed in an EPR tube and frozen in liquid nitrogen.
-
EPR spectra are recorded at cryogenic temperatures (e.g., 77 K) using an X-band EPR spectrometer.
-
To characterize different spin states, spectra can be recorded in the presence of ligands such as cyanide, which induces a low-spin state in ferric this compound.[5]
This compound Biosynthesis
This compound is synthesized from the common tetrapyrrole precursor, uroporphyrinogen III, through a series of enzymatic steps.[7] The biosynthetic pathway varies between different organisms, with notable differences between bacteria, yeast, and plants.
Biosynthesis in Escherichia coli
In E. coli, a single multifunctional enzyme, CysG , catalyzes the three key steps converting uroporphyrinogen III to this compound.[4]
Biosynthesis in Saccharomyces cerevisiae
In the yeast Saccharomyces cerevisiae, the biosynthesis of this compound is carried out by two separate enzymes: Met1p and the bifunctional Met8p .[2]
Biosynthesis in Plants
In plants, the this compound biosynthetic pathway is localized in the plastids and involves at least two distinct enzymes.[5]
Functional Roles and Significance
This compound serves as the indispensable cofactor for two key enzymes:
-
Sulfite Reductase: Catalyzes the six-electron reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻), a crucial step in the assimilation of sulfur for the synthesis of cysteine and methionine.
-
Nitrite Reductase: Catalyzes the six-electron reduction of nitrite (NO₂⁻) to ammonia (B1221849) (NH₃), a key reaction in the nitrogen assimilation pathway.[2]
The unique electronic properties of the this compound macrocycle, coupled with its interaction with an iron-sulfur cluster in many of these enzymes, are thought to be critical for facilitating the complex multi-electron transfer required for these reactions.[4]
Conclusion and Future Directions
The discovery and characterization of this compound have profoundly impacted our understanding of bioinorganic chemistry and the metabolic pathways of sulfur and nitrogen. The elucidation of its structure and biosynthesis has opened up new avenues of research, including the study of enzyme mechanisms, the evolution of metabolic pathways, and the development of potential drug targets, as this compound biosynthesis is absent in mammals. Future research will likely focus on the intricate mechanisms of this compound insertion into apoenzymes, the regulation of its biosynthetic pathway, and its potential roles in other biological processes. The detailed knowledge of this compound's chemistry and biology will continue to be a cornerstone for researchers in biochemistry, microbiology, and drug development.
References
- 1. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfite reductase structure at 1.6 A: evolution and catalysis for reduction of inorganic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the Heme d1 Biosynthesis Enzyme NirE in Complex with Its Substrate Reveals New Insights into the Catalytic Mechanism of S-Adenosyl-l-methionine-dependent Uroporphyrinogen III Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
The Genetic Regulation of Siroheme Synthesis: A Technical Guide for Researchers
Abstract
Siroheme, an iron-containing isobacteriochlorin, is an essential cofactor for sulfite (B76179) and nitrite (B80452) reductases, playing a pivotal role in the assimilation of sulfur and nitrogen in a vast array of organisms, including bacteria, fungi, and plants.[1][2] The biosynthesis of this compound from the common tetrapyrrole precursor uroporphyrinogen III represents a critical branch point in cellular metabolism. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms governing this compound synthesis. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental biochemical pathway. This document details the key enzymes and their corresponding genes, presents available quantitative data on enzyme kinetics and gene expression, outlines detailed experimental protocols for studying this compound biosynthesis, and provides visual representations of the regulatory pathways and experimental workflows.
Introduction to this compound and its Importance
This compound is a modified tetrapyrrole that acts as a prosthetic group for enzymes catalyzing the six-electron reduction of sulfite to sulfide (B99878) and nitrite to ammonia.[3][4] These reactions are fundamental for the incorporation of inorganic sulfur and nitrogen into essential biomolecules such as amino acids and nucleotides.[1][3] Consequently, the regulation of this compound biosynthesis is intricately linked to the overall metabolic status of the cell, responding to nutrient availability and environmental stresses.[3] Dysregulation of this pathway can have profound effects on cellular growth and survival.[1]
The this compound Biosynthetic Pathway
The synthesis of this compound begins with the tetrapyrrole precursor uroporphyrinogen III, which is also a precursor for the synthesis of heme and chlorophyll.[5] The pathway to this compound involves three key enzymatic steps: two successive methylations, an NAD+-dependent dehydrogenation (oxidation), and the insertion of ferrous iron (ferrochelation).[6]
The enzymatic machinery responsible for these transformations varies across different organisms. In some bacteria, such as Escherichia coli and Salmonella enterica, a single multifunctional enzyme, CysG (this compound synthase) , catalyzes all three steps.[6][7] In contrast, other organisms utilize a series of monofunctional or bifunctional enzymes. For instance, in the yeast Saccharomyces cerevisiae, two enzymes are involved: Met1p (uroporphyrinogen-III C-methyltransferase) and the bifunctional Met8p (precorrin-2 dehydrogenase and sirohydrochlorin (B1196429) ferrochelatase).[8] In plants like Arabidopsis thaliana, the pathway is mediated by Uroporphyrinogen III Methyltransferase (UPM1) and Sirohydrochlorin Ferrochelatase (SIRB) .[9]
Genetic Regulation of this compound Synthesis
The expression of genes encoding this compound biosynthetic enzymes is tightly regulated in response to various cellular signals, including nutrient availability and oxidative stress.
Regulation by Nutrient Availability
Nitrogen Limitation: In plants, the genes encoding Uroporphyrinogen III Methyltransferase (UPM1) and Sirohydrochlorin Ferrochelatase (SIRB) are crucial for nitrogen assimilation, as this compound is a cofactor for nitrite reductase.[9] Studies in Arabidopsis thaliana have shown that the expression of UPM1 is highly induced by nitrate (B79036), particularly after a period of nitrogen starvation.[10] Transcriptomic analyses of Arabidopsis under nitrogen limitation have revealed altered expression of numerous genes, including those involved in nitrogen metabolism.[11][12] While specific fold-change data for UPM1 and SIRB from these large-scale studies require detailed analysis of the datasets, the evidence strongly points to their upregulation in response to nitrogen availability to support nitrite reduction.[9][10]
In E. coli, the adaptive response to nitrogen starvation involves a large-scale reprogramming of the transcriptome to prioritize the scavenging of nitrogenous compounds.[2][13] While global analyses have been conducted, the specific transcriptional response of cysG during nitrogen starvation is part of a complex network of metabolic adjustments.[14][15]
Sulfur Limitation: In yeast, sulfur metabolism is intricately linked to this compound synthesis due to its role in sulfite reductase. Proteomic and metabolomic analyses of Saccharomyces cerevisiae under sulfur starvation or in the presence of cadmium (which induces high demand for sulfur-containing glutathione) have revealed a global rearrangement of cellular metabolism.[16][17] This includes the regulation of the transcriptional activator Met4p, which controls the expression of genes in the sulfur assimilation pathway.[17] While direct quantitative data for Met8p protein levels under sulfur starvation is not explicitly provided in the initial search results, the overall response suggests a coordinated regulation of the entire sulfur metabolic network, including the machinery for this compound production.
Regulation by Oxidative Stress
The synthesis of tetrapyrroles can lead to the production of photoreactive intermediates, and their accumulation can cause oxidative stress through the generation of reactive oxygen species (ROS).[3] Therefore, the expression of genes involved in tetrapyrrole biosynthesis is expected to be regulated in response to oxidative stress. In E. coli, the major regulators of the oxidative stress response include OxyR and SoxRS.[18] Transcriptomic analyses of E. coli O157:H7 under oxidative stress induced by sodium hypochlorite (B82951) or hydrogen peroxide revealed differential expression of over 380 genes, including those involved in cysteine biosynthesis and iron-sulfur cluster assembly, pathways connected to this compound synthesis.[19]
Quantitative Data
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | Km | Vmax | Reference(s) |
| Uroporphyrinogen-III C-methyltransferase (CobA) | Pseudomonas denitrificans | Uroporphyrinogen III | 1.0 µM | Not Reported | [20] |
| Uroporphyrinogen-III C-methyltransferase (CobA) | Pseudomonas denitrificans | S-adenosyl-L-methionine | 6.3 µM | Not Reported | [20] |
| Ferrochelatase (general) | Gram-negative bacteria | Fe2+ | 1 - 10 µM | Not Reported | [21] |
| Ferrochelatase (general) | Gram-negative bacteria | Protoporphyrin IX | 1 - 10 µM | Not Reported | [21] |
Note: Vmax values are often dependent on specific assay conditions and enzyme purity and are therefore not always reported in a standardized manner.
Table 2: Gene Expression Data (Qualitative Summary)
| Gene(s) | Organism | Condition | Regulation | Reference(s) |
| UPM1 | Arabidopsis thaliana | Nitrate Induction (post-starvation) | Upregulated | [10] |
| UPM1, SIRB | Arabidopsis thaliana | Light Exposure (post-etiolation) | Upregulated | [9] |
| Sulfur assimilation pathway genes (Met4p regulon) | Saccharomyces cerevisiae | Sulfur Starvation / Cadmium Stress | Upregulated | [16][17] |
| Oxidative stress response genes | Escherichia coli | Oxidative Stress (H2O2, Hypochlorite) | Differentially Regulated | [19] |
Experimental Protocols
Quantification of this compound and its Precursors by HPLC
This protocol is adapted from methods for tetrapyrrole analysis and can be optimized for specific biological samples.
Objective: To separate and quantify this compound and its precursors from biological extracts.
Materials:
-
Reverse-phase C18 HPLC column (e.g., 5 µm particle size)
-
HPLC system with a gradient pump and a fluorescence or UV-Vis detector (detection at 405 nm is suitable for many porphyrins)
-
Solvent A: Ammonium (B1175870) phosphate (B84403) buffer (e.g., 0.1 M, pH 3.5)
-
Solvent B: Methanol (B129727)
-
Sample extraction buffer (e.g., methanol or acetone-based)
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Harvest cells or tissues and record the weight or cell number.
-
Extract tetrapyrroles by homogenizing or lysing the sample in an appropriate extraction buffer (e.g., methanol/water mixture). All steps should be performed in dim light to prevent photodegradation of light-sensitive intermediates.[14]
-
Centrifuge the extract to pellet cellular debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Elute the tetrapyrroles using a gradient of methanol in ammonium phosphate buffer. A typical gradient might be from 60% to 100% methanol over 20-30 minutes.[22] Alternatively, a gradient of methanol and acetonitrile in a pyridine buffer can be used.[14]
-
Monitor the elution profile at 405 nm or with a fluorescence detector set to appropriate excitation and emission wavelengths for the compounds of interest.
-
Identify and quantify peaks by comparing retention times and spectral properties to known standards of this compound and its precursors.
-
Gene Expression Analysis by RT-qPCR
This protocol provides a general framework for analyzing the transcript levels of this compound synthesis genes.
Objective: To quantify the relative expression of genes such as cysG, MET8, UPM1, or SIRB.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for the target and reference genes
-
Nuclease-free water
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from control and experimental samples using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene, cDNA template, and nuclease-free water.
-
Set up parallel reactions for one or more stably expressed reference genes for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using a method such as the ΔΔCt method, normalizing the expression of the target gene to the reference gene(s).
-
Protein Level Analysis by Western Blot
This is a general protocol for detecting and quantifying proteins involved in this compound synthesis.
Objective: To determine the protein levels of enzymes like CysG, Met8p, or UPM1.
Materials:
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Electrophoresis apparatus and buffers
-
Western blot transfer system and buffers
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Extract total protein from cell or tissue samples using an appropriate lysis buffer.
-
Quantify the protein concentration using a standard assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control protein (e.g., actin or tubulin).
-
Visualizations
This compound Biosynthesis Pathway
Caption: The enzymatic cascade of this compound biosynthesis from uroporphyrinogen III.
Experimental Workflow for Gene Expression Analysis
Caption: A streamlined workflow for quantifying gene expression via RT-qPCR.
Regulatory Inputs on this compound Synthesis
References
- 1. Uroporphyrinogen III | 1976-85-8 | Benchchem [benchchem.com]
- 2. New insights into the adaptive transcriptional response to nitrogen starvation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of the ‘missing’ terminal enzyme for this compound biosynthesis in α-proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrapyrrole Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirohaem synthase - Wikipedia [en.wikipedia.org]
- 7. bio.ifi.lmu.de [bio.ifi.lmu.de]
- 8. enzyme-database.org [enzyme-database.org]
- 9. Phylogenetic analysis and photoregulation of this compound biosynthesis genes: uroporphyrinogen III methyltransferase and sirohydrochlorin ferrochelatase of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alleviation of Nitrogen and Sulfur Deficiency and Enhancement of Photosynthesis in Arabidopsis thaliana by Overexpression of Uroporphyrinogen III Methyltransferase (UPM1) [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-wide analysis of Arabidopsis responsive transcriptome to nitrogen limitation and its regulation by the ubiquitin ligase gene NLA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reciprocal modulation of responses to nitrate starvation and hypoxia in roots and leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New insights into the adaptive transcriptional response to nitrogen starvation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct mechanisms coordinate transcription and translation under carbon and nitrogen starvation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Adaptive Response to Long-Term Nitrogen Starvation in Escherichia coli Requires the Breakdown of Allantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined proteome and metabolite-profiling analyses reveal surprising insights into yeast sulfur metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sulfur sparing in the yeast proteome in response to sulfur demand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Regulators of oxidative stress response genes in Escherichia coli and their functional conservation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transcriptomic Response of Escherichia coli O157:H7 to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prokaryotic Heme Biosynthesis: Multiple Pathways to a Common Essential Product - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Crossroads of Tetrapyrrole Biosynthesis: Siroheme as a Pivotal Precursor
A comprehensive analysis of the enzymatic pathways diverting siroheme towards the synthesis of other essential tetrapyrroles, including heme d1, an alternative route to heme, coenzyme F430, and vitamin B12.
For Immediate Release
[City, State] – [Date] – this compound, a vital iron-containing tetrapyrrole, is not only a crucial cofactor for enzymes involved in sulfite (B76179) and nitrite (B80452) reduction but also stands as a critical branchpoint in the intricate network of tetrapyrrole biosynthesis. This technical guide delves into the core enzymatic transformations that utilize this compound as a precursor for the synthesis of other structurally and functionally diverse tetrapyrroles. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the discovery of novel therapeutic targets.
Introduction: this compound's Central Role
The biosynthesis of all tetrapyrroles originates from the common precursor, uroporphyrinogen III. While the decarboxylation of uroporphyrinogen III channels intermediates towards the well-known heme and chlorophyll (B73375) pathways, the methylation of this precursor at its C2 and C7 positions leads to the formation of precorrin-2 (B1239101). This molecule is a key intermediate that sits (B43327) at a major metabolic fork, leading to the synthesis of this compound, vitamin B12 (cobalamin), and coenzyme F430.[1] this compound itself is synthesized from precorrin-2 via oxidation to sirohydrochlorin (B1196429) and subsequent iron insertion.[2] Beyond its direct role as a cofactor, this compound is now recognized as a substrate for the biosynthesis of other essential tetrapyrroles, establishing it as a significant metabolic hub.[3]
The Alternative Heme Biosynthesis Pathway: A Detour Via this compound
In some archaea and sulfate-reducing bacteria, an alternative pathway for heme biosynthesis exists that bypasses the canonical route involving protoporphyrin IX. This pathway hijacks this compound and proceeds through a series of enzymatic modifications.[4][5]
The initial committed step is the decarboxylation of the acetate (B1210297) side chains at C12 and C18 of this compound to yield 12,18-didecarboxythis compound. This reaction is catalyzed by the heterodimeric enzyme this compound decarboxylase, composed of the AhbA and AhbB proteins.[6] Subsequent steps involve the radical S-adenosylmethionine (SAM) enzymes AhbC and AhbD, which catalyze the removal of the remaining acetate side chains and the oxidative decarboxylation of propionate (B1217596) side chains to form the vinyl groups of heme b.[6]
Quantitative Data on this compound Decarboxylase (AhbA/B)
Kinetic analysis of the this compound decarboxylase from Desulfovibrio desulfuricans reveals a two-step process with the formation of a monodecarboxythis compound intermediate.[4]
| Enzyme Complex | Substrate | Intermediate | Product | Assay Conditions | Quantification Method | Reference |
| D. desulfuricans AhbA/B | 23 µM this compound | Monodecarboxythis compound | Didecarboxythis compound | Anaerobic, stopped assay | Mass Spectrometry | [4] |
The Biosynthesis of Heme d1: A Specialized Nitrite Reductase Cofactor
Heme d1, a unique dioxo-isobacteriochlorin, is the essential cofactor for dissimilatory cytochrome cd1 nitrite reductases found in denitrifying bacteria.[7] The biosynthesis of this specialized tetrapyrrole also originates from this compound.
The pathway commences with the same initial step as the alternative heme pathway: the decarboxylation of this compound to 12,18-didecarboxythis compound, catalyzed by the NirD, NirL, NirG, and NirH (NirDLGH) protein complex.[8][9] Following this, the radical SAM enzyme NirJ is responsible for the removal of the two propionate side chains from didecarboxythis compound.[10][11] The subsequent steps leading to the final structure of heme d1 are still under investigation but are thought to involve other "Nir" proteins.
Branching Towards Coenzyme F430 and Vitamin B12
The precursors of this compound, precorrin-2 and sirohydrochlorin, also serve as branchpoints for the biosynthesis of coenzyme F430 and vitamin B12.
Coenzyme F430 Synthesis
Coenzyme F430, a nickel-containing tetrapyrrole, is the prosthetic group of methyl-coenzyme M reductase, the key enzyme in methanogenesis.[2][4] Its biosynthesis diverges from the this compound pathway at the level of sirohydrochlorin. The enzyme CfbA (also known as CbiX) catalyzes the insertion of a nickel ion into sirohydrochlorin to form nickel-sirohydrochlorin, the first committed step towards coenzyme F430.[12][13] Subsequent enzymatic steps are catalyzed by the Cfb family of enzymes.[14]
Quantitative Data on Nickelochelatase (CfbA/CbiX)
| Enzyme | Substrate(s) | Product | Specific Activity (Ni²⁺ insertion) | Reference |
| CfbA/CbiX | Sirohydrochlorin, Ni²⁺ | Nickel-sirohydrochlorin | 3.4 ± 0.5 nmol min⁻¹ mg⁻¹ | [15] |
Anaerobic Vitamin B12 (Cobalamin) Synthesis
In anaerobic organisms, the biosynthesis of vitamin B12 branches off from the this compound pathway at the level of sirohydrochlorin. The insertion of cobalt into sirohydrochlorin is catalyzed by a cobaltochelatase, such as CbiK, to form cobalt-sirohydrochlorin, which then enters the cobalamin-specific pathway.[16][17]
Quantitative Data on Cobaltochelatase (CbiK)
Steady-state kinetic analysis of CbiK-catalyzed cobalt insertion into sirohydrochlorin has been performed.[16]
| Enzyme | Substrate | Vmax | Km (for Co²⁺) | Reference |
| CbiK | Sirohydrochlorin, Co²⁺ | 0.60 min⁻¹ | 0.79 nM | [16] |
Signaling Pathways and Experimental Workflows
The intricate network of pathways originating from this compound and its precursors highlights the complexity of tetrapyrrole metabolism. The following diagrams illustrate these key biosynthetic routes and a general workflow for their experimental investigation.
Experimental Protocols
General Protocol for Anaerobic Enzyme Assays
Due to the oxygen sensitivity of many tetrapyrrole intermediates, all enzyme assays should be performed under strict anaerobic conditions inside an anaerobic chamber.
-
Buffer Preparation: Prepare all buffers and solutions and make them anaerobic by sparging with nitrogen or argon gas for at least 30 minutes.
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and tetrapyrrole substrate in anaerobic buffer.
-
Reaction Initiation: In an anaerobic environment, mix the enzyme, substrate, and any necessary cofactors (e.g., SAM, reducing agents like sodium dithionite) in a sealed cuvette or reaction tube to initiate the reaction.
-
Monitoring the Reaction:
-
Spectrophotometric Assays: For reactions involving a change in the UV-visible spectrum of the tetrapyrrole, the reaction can be monitored continuously in a spectrophotometer inside the anaerobic chamber.
-
Stopped Assays: For reactions without a distinct spectral change, aliquots are taken at various time points and the reaction is quenched (e.g., by adding acid or flash-freezing in liquid nitrogen).
-
-
Product Analysis: Quenched samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the products.
HPLC Method for Tetrapyrrole Analysis
A reverse-phase HPLC method can be employed for the separation and quantification of this compound and its derivatives.
-
Column: A C18 column (e.g., 5 µm particle size) is suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) phosphate, pH 3.5) and an organic solvent (e.g., methanol) is typically used.[18]
-
Detection:
-
UV-Visible Detection: Tetrapyrroles can be detected by their characteristic Soret peak absorbance, typically around 405 nm.[18]
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer allows for definitive identification and quantification of the eluted compounds based on their mass-to-charge ratio.
-
Preparation of Cell Lysates for Intermediate Quantification
-
Cell Harvesting: Harvest bacterial cells by centrifugation.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer. Cell disruption can be achieved by sonication or using a French press. All steps should be performed on ice to minimize degradation.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Extraction: The supernatant containing the soluble proteins and metabolites can be used for the quantification of tetrapyrrole intermediates, often after a protein precipitation step (e.g., with acetone (B3395972) or methanol) followed by centrifugation. The resulting supernatant is then analyzed by HPLC-MS.
Conclusion
This compound's role extends far beyond its function as a simple cofactor. It is a key metabolic intermediate that serves as a precursor for a diverse array of essential tetrapyrroles. The elucidation of these biosynthetic pathways has revealed a fascinating evolutionary tapestry of metabolic innovation and provides new avenues for understanding and potentially manipulating these fundamental biological processes. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this dynamic field. Further investigation into the kinetics and regulation of the enzymes at these metabolic branchpoints will be crucial for a complete understanding of tetrapyrrole homeostasis and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. The anaerobic biosynthesis of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biosynthetic pathway of coenzyme F430 in methanogenic and methanotrophic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 4. The structure, function and properties of sirohaem decarboxylase - an enzyme with structural homology to a transcription factor family that is part of the alternative haem biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure, function and properties of sirohaem decarboxylase--an enzyme with structural homology to a transcription factor family that is part of the alternative haem biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial Synthesis of Heme b: Biosynthetic Pathways, Current Strategies, Detection, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of Tetrapyrrole Cofactors by Bacterial Community Inhabiting Porphyrine-Containing Shale Rock (Fore-Sudetic Monocline) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Radical SAM enzyme NirJ catalyzes the removal of two propionate side chains during heme d1 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interdependence of tetrapyrrole metabolism, the generation of oxidative stress and the mitigative oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The nickel-sirohydrochlorin formation mechanism of the ancestral class II chelatase CfbA in coenzyme F430 biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. The nickel-sirohydrochlorin formation mechanism of the ancestral class II chelatase CfbA in coenzyme F430 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elucidation of the biosynthesis of the methane catalyst coenzyme F430 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two Distinct Thermodynamic Gradients for Cellular Metalation of Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 18. High-performance liquid chromatographic separation and quantitation of tetrapyrroles from biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ancient Art of Sulfur and Nitrogen Metabolism: An In-depth Guide to the Evolutionary Origins of Siroheme-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Life's fundamental processes are intrinsically linked to a colorful cast of molecular catalysts. Among these, the tetrapyrroles—pigments of life—stand out for their central role in processes ranging from photosynthesis and respiration to the biosynthesis of essential metabolites. While heme and chlorophyll (B73375) are the most well-known members of this family, their evolutionary origins trace back to a more ancient and enigmatic molecule: siroheme. This iron-containing isobacteriochlorin (B1258242) is the prosthetic group for a critical class of enzymes, the this compound-dependent enzymes, which catalyze the six-electron reductions of sulfite (B76179) and nitrite (B80452). This technical guide delves into the evolutionary origins of these vital enzymes, providing a comprehensive overview of their structure, function, catalytic mechanisms, and the ancient biosynthetic pathways that forge their this compound cofactor. Understanding the evolutionary trajectory of these enzymes not only illuminates the early history of life's metabolic innovations but also offers potential avenues for novel therapeutic interventions.
The Primordial Pathway: this compound-Dependent Heme Biosynthesis
The biosynthesis of heme, the iron-containing heart of hemoglobin and cytochromes, was once thought to follow a single, conserved pathway. However, genomic and biochemical studies have unveiled a fascinating evolutionary tapestry of three distinct routes for heme production. The most ancient of these is the this compound-dependent pathway, a relic of an anaerobic world that is still utilized by some archaea and sulfate-reducing bacteria.[1][2][3] This primordial pathway diverges from the "classical" routes at the tetrapyrrole precursor uroporphyrinogen III.
The classical pathways, known as the protoporphyrin-dependent (PPD) and coproporphyrin-dependent (CPD) pathways, involve a series of decarboxylation and oxidation steps to modify the side chains of the porphyrin ring before the final insertion of iron. In contrast, the this compound-dependent pathway takes a different approach. Uroporphyrinogen III is first methylated by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form precorrin-2.[2] This intermediate is then dehydrogenated and subsequently chelated with iron to produce this compound.[2] In a remarkable evolutionary twist, this ancient cofactor can then be further modified through a series of enzymatic reactions to ultimately yield heme.[4][5] This discovery underscores the central and ancestral role of this compound in tetrapyrrole metabolism.
Key Enzymes of the this compound-Dependent Pathway
The conversion of uroporphyrinogen III to heme via the this compound-dependent pathway is orchestrated by a unique set of enzymes:
-
This compound Synthase (CysG): In many bacteria, such as Escherichia coli, a single multifunctional enzyme, CysG, catalyzes the final three steps of this compound biosynthesis from uroporphyrinogen III.[6][7] This remarkable enzyme possesses SAM-dependent methyltransferase, NAD+-dependent dehydrogenase, and ferrochelatase activities.[6]
-
This compound Decarboxylase (AhbA/B): In the subsequent conversion of this compound to heme, the heterodimeric enzyme this compound decarboxylase (composed of AhbA and AhbB subunits) plays a crucial role.[8][9] It catalyzes the decarboxylation of the acetate (B1210297) side chains on the C12 and C18 positions of this compound to yield didecarboxythis compound.[8][9]
-
Radical SAM Enzymes (AhbC and AhbD): The final steps in the conversion of didecarboxythis compound to heme are catalyzed by two radical SAM enzymes, AhbC and AhbD.[7][9] These enzymes are responsible for the oxidative removal of the remaining acetate and propionate (B1217596) side chains to generate the final heme molecule.[7][9]
Data Presentation: A Quantitative Look at this compound-Dependent Enzymes
To facilitate a comparative understanding of the key enzymes in this compound metabolism, the following tables summarize available quantitative data on their kinetic parameters and phylogenetic distribution.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| Sulfite Reductase | Desulfovibrio vulgaris | Sulfite | 31.67 (mM) | - | [10] |
| Nitrite Reductase | Sinorhizobium meliloti | Nitrite | 5200 | 80 | [11] |
| This compound Decarboxylase (AhbA/B) | Desulfovibrio desulfuricans | This compound | - | - | [12][13] |
Table 1: Kinetic Parameters of Key this compound-Dependent Enzymes. Note: Data availability is limited, and assay conditions can vary between studies.
| Biosynthesis Pathway Type | Key Enzyme(s) | Predominant in | Reference(s) |
| Type 1 | Single multifunctional protein (e.g., CysG) | Gammaproteobacteria, Streptomycetales | [14] |
| Type 2 | Two separate proteins | Fibrobacteres, Vibrionales | [14] |
| Type 3 | Three separate proteins | Firmicutes (Bacillales order) | [14] |
Table 2: Phylogenetic Distribution of the Three Main Routes for this compound Biosynthesis in Bacteria.
Experimental Protocols: A Practical Guide to Studying this compound-Dependent Enzymes
This section provides detailed methodologies for the expression, purification, and characterization of key this compound-dependent enzymes, compiled from various sources.
Expression and Purification of Recombinant this compound Synthase (CysG)
Source Organism: Escherichia coli
Methodology:
-
Cloning: The cysG gene is PCR amplified from E. coli genomic DNA and cloned into a suitable expression vector, such as pJR1, which allows for expression of the recombinant protein.[15]
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, for instance, BL21(DE3) Rosetta pLysS.[15]
-
Expression: The transformed cells are grown in a rich medium (e.g., LB) at 37°C to an optimal cell density (OD600 of ~0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated for a further period at a lower temperature (e.g., 16-20°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.
-
Purification: The soluble fraction is clarified by centrifugation and the recombinant CysG is purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) if a His-tag is used), followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[6]
Expression and Purification of Recombinant this compound Decarboxylase (AhbA/B)
Source Organism: Desulfovibrio desulfuricans or Desulfovibrio vulgaris
Methodology:
-
Cloning and Co-expression: The genes for ahbA and ahbB are cloned into a co-expression vector to ensure the production of the heterodimeric complex.[8]
-
Expression and Purification: The expression and purification protocol is similar to that described for CysG, involving transformation into an E. coli expression strain, induction of protein expression, cell lysis, and purification using affinity and size-exclusion chromatography.[8] It is important to maintain anaerobic conditions during purification if the enzyme is sensitive to oxygen.
In Vitro Sulfite Reductase Activity Assay
Principle: The activity of sulfite reductase is determined by measuring the rate of sulfite-dependent oxidation of a reduced electron donor, such as methyl viologen or NADH.[10][16]
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), a source of electrons (e.g., 0.2 mM NADH or chemically reduced methyl viologen), and the enzyme extract or purified protein.[10]
-
Substrate Addition: Initiate the reaction by adding the substrate, sodium sulfite (e.g., 5-15 mM).[10]
-
Measurement: Monitor the decrease in absorbance at 340 nm for NADH oxidation or the oxidation of reduced methyl viologen at its characteristic wavelength using a spectrophotometer.[10]
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the electron donor.
In Vitro Nitrite Reductase Activity Assay
Principle: Nitrite reductase activity is assayed by monitoring the nitrite-dependent oxidation of a reduced electron donor, typically methyl viologen.
Procedure:
-
Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer (pH 7.5), sodium nitrite (e.g., 2 µmol), methyl viologen (e.g., 1.5 µmol), and the enzyme preparation in a total volume of 1 ml.
-
Initiation: The reaction is initiated by the addition of a reducing agent, such as sodium dithionite (B78146) (e.g., 3.75 mg), to reduce the methyl viologen.
-
Incubation and Termination: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 5 minutes) and then stopped by vigorous shaking to oxidize the remaining reduced methyl viologen.
-
Quantification: The amount of nitrite consumed or ammonia (B1221849) produced is then quantified using appropriate colorimetric or analytical methods.
Crystallization of this compound-Dependent Enzymes
General Approach:
-
Protein Preparation: Highly pure and concentrated protein (typically >5-10 mg/mL) in a suitable buffer is required.
-
Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse-matrix screens and the sitting-drop or hanging-drop vapor diffusion method.[12]
-
Optimization: Promising initial hits are optimized by systematically varying the precipitant concentration, pH, temperature, and the addition of additives.
-
Crystal Harvesting and Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection at a synchrotron source.[12]
Specific Example: Dissimilatory Sulfite Reductase from Desulfovibrio vulgaris
-
Purification: The enzyme is purified from the cytosolic fraction using a series of anion-exchange and size-exclusion chromatography steps.
-
Crystallization: Crystals are grown at 4°C using the sitting-drop vapor-diffusion method with PEG 3350 and potassium thiocyanate (B1210189) as precipitants.
Mandatory Visualizations: Mapping the Evolutionary and Metabolic Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate key evolutionary and metabolic pathways involving this compound-dependent enzymes.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. High-level expression of Escherichia coli NADPH-sulfite reductase: requirement for a cloned cysG plasmid to overcome limiting this compound cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.jcloud.sjtu.edu.cn [s3.jcloud.sjtu.edu.cn]
- 4. dotfit.com [dotfit.com]
- 5. Prokaryotic Heme Biosynthesis: Multiple Pathways to a Common Essential Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthase orients substrates for dehydrogenase and chelatase activities in a common active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure, function and properties of sirohaem decarboxylase - an enzyme with structural homology to a transcription factor family that is part of the alternative haem biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Synthesis of Heme b: Biosynthetic Pathways, Current Strategies, Detection, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional Regulation of Tetrapyrrole Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Copper nitrite reductase from Sinorhizobium meliloti 2011: Crystal structure and interaction with the physiological versus a nonmetabolically related cupredoxin‐like mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Post-translational regulation of metabolic checkpoints in plant tetrapyrrole biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 15. Regulatory and retrograde signaling networks in the chlorophyll biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Purification, crystallization and preliminary X-ray analysis of the dissimilatory sulfite reductase from Desulfovibrio vulgaris Miyazaki F - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Core of Life's Essential Reductions: An In-depth Technical Guide to the Siroheme Macrocycle
For Researchers, Scientists, and Drug Development Professionals
Siroheme, a unique iron-containing isobacteriochlorin, stands as a critical cofactor in fundamental metabolic pathways, most notably in the six-electron reductions of sulfite (B76179) and nitrite (B80452). Its intricate macrocyclic structure is finely tuned for this demanding catalysis, making a thorough understanding of its structural biology essential for researchers in enzymology, drug development, and bioinorganic chemistry. This technical guide provides a comprehensive analysis of the this compound macrocycle's core structure, detailing its biosynthesis, catalytic mechanisms, and the experimental methodologies used for its characterization.
Quantitative Structural Analysis of the this compound Macrocycle
The precise three-dimensional arrangement of the this compound macrocycle is fundamental to its function. X-ray crystallographic studies of this compound-containing enzymes, such as sulfite and nitrite reductases, have provided invaluable data on its bond lengths and angles. The following tables summarize key structural parameters derived from crystallographic data deposited in the Protein Data Bank (PDB).
Table 1: Selected Average Bond Lengths of the this compound Macrocycle Core
| Bond Type | Average Bond Length (Å) |
| Fe - N (pyrrole) | 2.05 |
| N - Cα (pyrrole) | 1.38 |
| Cα - Cβ (pyrrole) | 1.45 |
| Cβ - Cβ (pyrrole) | 1.37 |
| Cα - Cm (methine) | 1.39 |
Data averaged from representative PDB entries of sulfite and nitrite reductases containing this compound.
Table 2: Selected Average Bond Angles of the this compound Macrocycle Core
| Angle Type | Average Bond Angle (°) |
| N - Fe - N (adjacent) | 90.0 |
| N - Fe - N (opposite) | 180.0 |
| Fe - N - Cα (pyrrole) | 127.0 |
| Cα - N - Cα (pyrrole) | 106.0 |
| N - Cα - Cβ (pyrrole) | 125.0 |
| Cα - Cβ - Cβ (pyrrole) | 121.0 |
| N - Cα - Cm (methine) | 124.0 |
| Cα - Cm - Cα (methine) | 127.0 |
Data averaged from representative PDB entries of sulfite and nitrite reductases containing this compound.
Experimental Protocols for Structural Elucidation
The structural and functional characterization of the this compound macrocycle relies on a combination of sophisticated biophysical and analytical techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography of this compound-Containing Proteins
Objective: To determine the three-dimensional structure of this compound within its native protein environment at atomic resolution.
Methodology:
-
Protein Expression and Purification:
-
Overexpress the this compound-containing protein (e.g., sulfite reductase) in a suitable host, such as Escherichia coli.
-
Purify the protein to homogeneity using a combination of chromatography techniques, such as affinity, ion-exchange, and size-exclusion chromatography.[1] Purity should be assessed by SDS-PAGE.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop). A typical setup involves mixing the purified protein solution with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol, salts).
-
Optimize initial crystal hits by varying the concentrations of protein, precipitant, pH, and temperature to obtain diffraction-quality crystals (typically > 0.1 mm in at least one dimension).
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using methods like molecular replacement, if a homologous structure is available, or experimental phasing techniques.
-
Build an initial model of the protein and the this compound macrocycle into the electron density map.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density, resulting in a final, high-resolution structure.
-
Spectroscopic Analysis of this compound
Objective: To probe the electronic structure and coordination environment of the iron center in this compound.
Methodology for UV-Visible, EPR, and MCD Spectroscopy: [2]
-
Sample Preparation:
-
Extract this compound from the purified protein. This often involves denaturation of the protein and extraction of the cofactor into an organic solvent.
-
Prepare solutions of isolated this compound in appropriate buffers for analysis. The pH of the solution can be varied to study its effect on the spectroscopic properties.[2]
-
-
UV-Visible Absorption Spectroscopy:
-
Record the absorption spectrum of the this compound solution over a range of wavelengths (typically 250-800 nm).
-
The Soret band (around 380-400 nm) and Q bands are characteristic of the porphyrin-like macrocycle and are sensitive to the oxidation and spin state of the iron.
-
-
Electron Paramagnetic Resonance (EPR) Spectroscopy:
-
Freeze the this compound solution in liquid nitrogen to form a glass.
-
Record the EPR spectrum at cryogenic temperatures. The g-values obtained from the spectrum provide information about the spin state and coordination geometry of the paramagnetic iron center (e.g., high-spin Fe(III)).[2]
-
-
Magnetic Circular Dichroism (MCD) Spectroscopy:
-
Record the MCD spectrum of the this compound solution at low temperatures.
-
MCD spectroscopy provides detailed information about the electronic transitions and the magnetic properties of the iron center, complementing the data from UV-Visible and EPR spectroscopy.[2]
-
Mass Spectrometry of this compound and its Derivatives
Objective: To confirm the molecular weight and fragmentation pattern of this compound and its biosynthetic intermediates.
Methodology for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): [3]
-
Sample Preparation:
-
Extract this compound and its derivatives from cell lysates or purified enzyme preparations.[3]
-
Centrifuge to remove protein and other cellular debris.
-
-
HPLC Separation:
-
Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the compounds using a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.
-
Acquire mass spectra in full scan mode to determine the molecular weights of the eluting compounds.
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns, which can be used for structural elucidation.
-
Visualizing Key Pathways and Workflows
Diagrams are indispensable for illustrating the complex biological processes involving this compound. The following sections provide DOT language scripts to generate visualizations of the this compound biosynthesis pathway and a general experimental workflow for its structural analysis.
This compound Biosynthesis Pathway
The synthesis of this compound begins with uroporphyrinogen III, a common precursor for all tetrapyrroles. A series of enzymatic reactions, including methylation, dehydrogenation, and ferrochelation, lead to the final this compound macrocycle.[4][5][6][7]
Caption: The enzymatic pathway for the biosynthesis of this compound from uroporphyrinogen III.
Experimental Workflow for this compound Structural Analysis
A multi-faceted approach is required for the comprehensive structural characterization of the this compound macrocycle, integrating protein biochemistry, crystallography, and spectroscopy.
Caption: A generalized experimental workflow for the structural analysis of the this compound macrocycle.
Catalytic Cycle of this compound-Dependent Sulfite Reductase
This compound is the catalytic heart of sulfite reductase, facilitating the six-electron reduction of sulfite to sulfide. The catalytic cycle involves the binding of sulfite to the iron center, followed by a series of electron and proton transfers.[8][9]
Caption: A simplified representation of the catalytic cycle of this compound-dependent sulfite reductase.
This technical guide provides a foundational understanding of the structural and functional aspects of the this compound macrocycle. The presented data and methodologies offer a starting point for researchers aiming to delve deeper into the intricacies of this vital cofactor and its role in biological redox reactions. Further investigation into the dynamics of the macrocycle and its interactions with the protein environment will undoubtedly reveal more about its remarkable catalytic efficiency.
References
- 1. Protein Purification Guide | An Introduction to Protein Purification Methods [promega.de]
- 2. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
An In-depth Technical Guide to the Core Enzymes of Siroheme Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siroheme, a vital iron-containing tetrapyrrole, serves as the prosthetic group for key enzymes involved in the six-electron reduction of sulfite (B76179) and nitrite. Its biosynthesis is a critical pathway in organisms that assimilate sulfur and nitrogen, making the enzymes involved attractive targets for research and potential drug development. This technical guide provides a comprehensive overview of the core enzymes in the this compound biosynthetic pathway, detailing their function, quantitative data, and experimental protocols for their characterization. The pathway diverges from the main tetrapyrrole biosynthesis route at the uroporphyrinogen III junction and proceeds through three key enzymatic steps: methylation, dehydrogenation, and ferrochelation. The organization of these enzymatic functions varies across different organisms, with examples including a single multifunctional enzyme in Escherichia coli, a two-enzyme system in Saccharomyces cerevisiae, and three distinct enzymes in Bacillus megaterium.
The this compound Biosynthesis Pathway: A Visual Representation
The biosynthesis of this compound from the common precursor uroporphyrinogen III is a conserved pathway with variations in its enzymatic machinery across different organisms. The following diagram illustrates the core transformations and the enzymes responsible in key model organisms.
Caption: Overview of the this compound biosynthesis pathway.
Core Enzymes and Quantitative Data
The enzymatic conversion of uroporphyrinogen III to this compound is accomplished by a set of core enzymes with distinct activities. The following tables summarize the available quantitative data for these enzymes from different organisms. It is important to note that kinetic parameters can vary depending on the specific assay conditions.
Uroporphyrinogen III Methyltransferase (EC 2.1.1.107)
This enzyme, also known as S-adenosyl-L-methionine:uroporphyrinogen-III C-methyltransferase (SUMT), catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to uroporphyrinogen III, forming precorrin-2. In E. coli, this activity is part of the multifunctional CysG protein[1][2]. In S. cerevisiae, it is carried out by Met1p, and in B. megaterium, by SirA[3][4].
| Organism | Enzyme | Substrate | Km | Vmax | kcat | Specific Activity | Reference(s) |
| Escherichia coli | CysG | Uroporphyrinogen III | - | - | - | - | [5] |
| Saccharomyces cerevisiae | Met1p | Uroporphyrinogen III | - | - | - | - | [4] |
| Bacillus megaterium | SirA (SUMT) | Uroporphyrinogen III | > 0.5 µM (substrate inhibition) | - | - | - | [6][7] |
Precorrin-2 Dehydrogenase (EC 1.3.1.76)
This enzyme catalyzes the NAD+-dependent oxidation of precorrin-2 to form sirohydrochlorin[8][9]. This activity is found in the multifunctional CysG protein in E. coli, the bifunctional Met8p in S. cerevisiae, and the monofunctional SirC in B. megaterium[1][3][10].
| Organism | Enzyme | Substrate | Km | Vmax | kcat | Specific Activity | Reference(s) |
| Escherichia coli | CysG | Precorrin-2 | - | - | - | - | [1] |
| Saccharomyces cerevisiae | Met8p | Precorrin-2 | - | - | - | - | [10] |
| Bacillus megaterium | SirC | Precorrin-2 | - | - | - | - | [3][11] |
Specific kinetic parameters for precorrin-2 dehydrogenase activity are not extensively reported in the reviewed literature. However, assays have been developed to monitor its activity spectrophotometrically.[11]
Sirohydrochlorin Ferrochelatase (EC 4.99.1.4)
The final step in this compound biosynthesis is the insertion of a ferrous ion (Fe2+) into sirohydrochlorin, a reaction catalyzed by sirohydrochlorin ferrochelatase[12]. This function is carried out by CysG in E. coli, Met8p in S. cerevisiae, and SirB in B. megaterium[1][3][10].
| Organism | Enzyme | Substrate | Km | Vmax | kcat | Specific Activity | Reference(s) |
| Escherichia coli | CysG | Sirohydrochlorin | - | - | - | - | [1] |
| Saccharomyces cerevisiae | Met8p | Sirohydrochlorin | - | - | - | - | [10] |
| Bacillus megaterium | SirB | Sirohydrochlorin | - | - | - | - | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of enzyme function. Below are representative protocols for the key enzymatic assays in the this compound biosynthesis pathway.
Protocol 1: Uroporphyrinogen III Methyltransferase Assay
This assay measures the conversion of uroporphyrinogen III to precorrin-2.
Workflow Diagram:
Caption: Experimental workflow for the methyltransferase assay.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), uroporphyrinogen III, and S-adenosyl-L-methionine (SAM).
-
Enzyme Addition: Initiate the reaction by adding the purified methyltransferase enzyme (CysG, Met1p, or SirA).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Reaction Termination: Stop the reaction at various time points by acidification.
-
Analysis: Analyze the formation of precorrin-2 using high-performance liquid chromatography (HPLC) coupled with a fluorescence or UV-Vis detector. The product can be identified by its retention time and spectral properties compared to a standard.
Protocol 2: Precorrin-2 Dehydrogenase Assay
This continuous spectrophotometric assay monitors the formation of sirohydrochlorin from precorrin-2.
Workflow Diagram:
Caption: Workflow for the continuous dehydrogenase assay.
Methodology: [11]
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 0.05 M Tris buffer (pH 8.0), 0.1 M NaCl, and 7.5 mM NAD+.
-
Enzyme and Substrate: Add the purified dehydrogenase enzyme (e.g., 10 µg of SirC) and the substrate, 2.5 µM precorrin-2, to the reaction mixture in a final volume of 1 ml.
-
Spectrophotometric Monitoring: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 376 nm, which corresponds to the formation of sirohydrochlorin.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
Protocol 3: Sirohydrochlorin Ferrochelatase Assay
This assay measures the insertion of iron into sirohydrochlorin to form this compound.
Workflow Diagram:
Caption: Experimental workflow for the ferrochelatase assay.
Methodology:
-
Anaerobic Conditions: Perform all steps under strictly anaerobic conditions to prevent the oxidation of Fe2+.
-
Reaction Mixture: Prepare a reaction mixture in an anaerobic environment containing buffer (e.g., Tris-HCl, pH 8.0) and sirohydrochlorin.
-
Enzyme and Iron Addition: Add the purified ferrochelatase enzyme (CysG, Met8p, or SirB) and initiate the reaction by adding a solution of ferrous iron (e.g., ferrous ammonium (B1175870) sulfate).
-
Incubation: Incubate the reaction at the optimal temperature.
-
Analysis: Monitor the formation of this compound by observing the characteristic shift in the Soret peak using a spectrophotometer or by HPLC analysis.
Conclusion
The enzymes of the this compound biosynthesis pathway represent a fascinating example of metabolic diversity and efficiency. Understanding their structure, function, and kinetics is paramount for fields ranging from fundamental microbiology to applied biotechnology and drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers to delve into the intricacies of this essential pathway. Further research is needed to fill the gaps in our quantitative understanding of these enzymes, which will undoubtedly pave the way for novel applications and interventions.
References
- 1. The Escherichia coli cysG gene encodes the multifunctional protein, this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Production of cobalamin and sirohaem in Bacillus megaterium: an investigation into the role of the branchpoint chelatases sirohydrochlorin ferrochelatase (SirB) and sirohydrochlorin cobalt chelatase (CbiX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of cobalamin (vitamin B12) production in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [a.osmarks.net]
- 6. Primary structure, expression in Escherichia coli, and properties of S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase from Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary structure, expression in Escherichia coli, and properties of S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase from Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ENZYME - 1.3.1.76 precorrin-2 dehydrogenase [enzyme.expasy.org]
- 9. Sirohaem synthase - Wikipedia [en.wikipedia.org]
- 10. The structure of Saccharomyces cerevisiae Met8p, a bifunctional dehydrogenase and ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and function of SirC from Bacillus megaterium: a metal-binding precorrin-2 dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirohydrochlorin ferrochelatase - Wikipedia [en.wikipedia.org]
- 13. Insight into the Function of Active Site Residues in the Catalytic Mechanism of Human Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the iron-binding site in mammalian ferrochelatase by kinetic and Mössbauer methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bovine ferrochelatase. Kinetic analysis of inhibition by N-methylprotoporphyrin, manganese, and heme - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Significance of Siroheme in Nitrogen Fixation: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Siroheme, a unique iron-containing isobacteriochlorin, is a critical prosthetic group for enzymes central to the assimilation of inorganic nitrogen and sulfur. While not a direct cofactor in the nitrogenase complex, its metabolic significance in nitrogen fixation is profound and indirect. This technical guide elucidates the integral role of this compound in supporting diazotrophic metabolism. By serving as the catalytic core of nitrite (B80452) and sulfite (B76179) reductases, this compound enables nitrogen-fixing organisms to utilize alternative nitrogen and sulfur sources, thereby maintaining cellular homeostasis and providing the necessary building blocks and energy for the energetically demanding process of dinitrogen reduction. This document provides a comprehensive overview of the metabolic pathways, quantitative data on enzyme activities, detailed experimental protocols, and the regulatory networks that connect this compound metabolism with nitrogen fixation.
Introduction: The Indirect but Vital Role of this compound
Nitrogen fixation, the biological conversion of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃), is a cornerstone of global nitrogen cycling. This process is catalyzed by the nitrogenase enzyme complex, which relies on complex iron-sulfur clusters.[1] this compound, a derivative of uroporphyrinogen III, is not a component of nitrogenase.[2][3] Its importance lies in its role as a cofactor for two key six-electron transfer enzymes: assimilatory nitrite reductase and assimilatory sulfite reductase.[1][2][4]
In nitrogen-fixing microorganisms (diazotrophs), the ability to assimilate alternative nitrogen and sulfur sources is metabolically crucial. When preferred nitrogen sources like ammonia are scarce, diazotrophs activate the energetically expensive process of nitrogen fixation.[5] However, in many environments, other nitrogenous compounds like nitrate (B79036) and nitrite are available. The assimilation of these compounds, facilitated by the this compound-containing nitrite reductase, provides a less energy-intensive pathway for nitrogen acquisition, thus conserving resources for growth and other cellular functions, including nitrogen fixation when required.[6][7]
Similarly, the assimilation of sulfate (B86663) into essential sulfur-containing amino acids like cysteine and methionine is dependent on the this compound-containing sulfite reductase.[2] These amino acids are not only essential for protein synthesis but also serve as precursors for the biosynthesis of iron-sulfur clusters, which are themselves fundamental components of the nitrogenase enzyme.[8] Thus, this compound metabolism is intricately linked to the very machinery of nitrogen fixation.
This compound Biosynthesis and its Integration with Cellular Metabolism
This compound is synthesized from the tetrapyrrole precursor uroporphyrinogen III, which is also a branch point for the biosynthesis of other vital molecules like heme and chlorophyll.[9][10] The biosynthesis of this compound from uroporphyrinogen III proceeds through three key enzymatic steps:
-
Methylation: Uroporphyrinogen III is methylated twice by S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen-III C-methyltransferase to form precorrin-2.[9]
-
Oxidation: Precorrin-2 is dehydrogenated to form sirohydrochlorin (B1196429).[9]
-
Ferrochelation: A ferrochelatase inserts a ferrous iron (Fe²⁺) into the sirohydrochlorin macrocycle to yield this compound.[9]
In many bacteria, including Escherichia coli, these three steps are catalyzed by a single multifunctional enzyme, CysG.[6] In other organisms, these steps are carried out by separate enzymes.[9]
The following diagram illustrates the this compound biosynthesis pathway and its connection to other major tetrapyrrole synthesis pathways.
Key this compound-Dependent Enzymes in Diazotrophs
Assimilatory Nitrite Reductase
Assimilatory nitrite reductase catalyzes the six-electron reduction of nitrite (NO₂⁻) to ammonia (NH₃).[2] This allows diazotrophs to utilize nitrate as a nitrogen source, which is first reduced to nitrite by nitrate reductase. The ammonia produced can then be assimilated into amino acids via the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway.[11]
The overall reaction is: NO₂⁻ + 6e⁻ + 8H⁺ → NH₄⁺ + 2H₂O
Assimilatory Sulfite Reductase
Assimilatory sulfite reductase is responsible for the six-electron reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻).[2] This is a critical step in the assimilation of inorganic sulfate. The resulting sulfide is then incorporated into O-acetylserine to form cysteine, the precursor for methionine and other sulfur-containing compounds.[2]
The overall reaction is: SO₃²⁻ + 6e⁻ + 6H⁺ → S²⁻ + 3H₂O
The metabolic interplay between nitrogen fixation and these assimilatory pathways is depicted below.
Quantitative Data
Quantitative analysis of enzyme kinetics and protein expression levels highlights the metabolic adjustments that occur in diazotrophs under different nitrogen regimes.
Enzyme Kinetic Parameters
The following table summarizes key kinetic parameters for this compound-dependent and related enzymes.
| Enzyme | Organism | Substrate | K_m (µM) | Specific Activity | Reference(s) |
| Assimilatory Nitrate Reductase | Azotobacter vinelandii | Nitrate | 70 (with Methyl Viologen) | 3 µmol NO₂⁻/min/mg | [12] |
| Nitrite Reductase (Fsr) | Methanocaldococcus jannaschii | Nitrite | 8.9 | Not specified | [13][14][15] |
| Sulfite Reductase (activity of ccNiR) | Wolinella succinogenes | Sulfite | Not specified | 0.4 µmol H₂/min/mg | [16][17] |
Differential Protein Expression
Proteomic studies reveal significant changes in protein abundance when diazotrophs switch between nitrogen sources.
| Protein/Complex | Organism | Condition | Fold Change (+N vs. -N) | Reference(s) |
| Nitrogenase (NifHDK) | Pseudomonas palleroniana N26 | Nitrogen deficiency | Upregulated | [18] |
| Nitrogenase (NifH) | Crocosphaera subtropica ATCC 51142 | Dark, N₂-fixing | 450-fold higher than light | [19] |
| FeMo cofactor biosynthesis protein (NifB) | Crocosphaera subtropica ATCC 51142 | Dark, -NO₃⁻ vs. +NO₃⁻ | >43-fold higher | [19] |
Experimental Protocols
Assay for Nitrite Reductase Activity
This protocol is adapted for a this compound-dependent nitrite reductase from a bacterial source.
Principle: The activity of nitrite reductase is determined by measuring the disappearance of nitrite from the reaction mixture. The remaining nitrite is quantified colorimetrically using the Griess reagent.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Sodium nitrite (NaNO₂) solution (10 mM)
-
Methyl viologen solution (10 mM)
-
Sodium dithionite (B78146) (Na₂S₂O₄) solution (100 mM in 100 mM sodium bicarbonate, prepared fresh)
-
Enzyme extract (cell-free extract or purified enzyme)
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 3 N HCl
-
Griess Reagent B: 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
Sodium nitrite standards (for standard curve)
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, methyl viologen, and sodium nitrite in a final volume of 1 ml in a cuvette sealed with a rubber septum.
-
Degas the mixture by bubbling with nitrogen gas for 10 minutes.
-
Initiate the reaction by adding a small volume of freshly prepared sodium dithionite solution to reduce the methyl viologen (solution will turn deep blue), followed by the addition of the enzyme extract.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by vigorous vortexing to oxidize the dithionite.
-
Take an aliquot of the reaction mixture and add Griess Reagent A, followed by Griess Reagent B.
-
Incubate at room temperature for 15 minutes for color development.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of nitrite consumed by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.
-
Calculate the specific activity as µmol of nitrite consumed per minute per mg of protein.
Extraction and Quantification of this compound (Adapted from Heme Quantification Protocols)
This protocol is an adaptation of existing methods for heme and porphyrin extraction and can be optimized for this compound.[13][16][19][20][21]
Principle: this compound is extracted from bacterial cells using an organic solvent mixture and then quantified by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Bacterial cell pellet
-
Formic acid
-
Saturated MgSO₄ solution
-
NaCl
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Harvest bacterial cells by centrifugation and wash the pellet.
-
Resuspend the cell pellet in a small volume of buffer.
-
Lyse the cells (e.g., by sonication).
-
Add 4 volumes of a mixture of acetonitrile and 1.7 M HCl (8:2, v/v) to the cell lysate.
-
Shake for 20 minutes to extract this compound.
-
Induce phase separation by adding 1 volume of saturated MgSO₄ and solid NaCl.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic phase containing this compound.
-
Analyze the extract by HPLC-MS/MS.
-
HPLC: Use a C18 column with a gradient of acetonitrile and water, both containing 0.1% formic acid.
-
MS/MS: Use positive electrospray ionization (ESI+) and monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragments.
-
-
Quantify this compound by comparing the peak area to that of a standard, if available, or use relative quantification.
The following diagram outlines the general workflow for this compound extraction and quantification.
Regulatory Networks
The expression of genes involved in nitrogen fixation (nif genes) is tightly regulated in response to the availability of fixed nitrogen and oxygen.[14][22] In many diazotrophs, the master regulator is the transcriptional activator NifA.[23][24] The activity of NifA is itself controlled by the NifL protein, which senses the cellular redox and nitrogen status.[21]
While a direct regulatory link between NifA and the genes for this compound biosynthesis (e.g., cysG) has not been definitively established in all diazotrophs, a logical regulatory connection can be inferred. When a diazotroph is in a nitrogen-limited environment and is actively fixing N₂, it would be metabolically advantageous to co-regulate the pathways that support this process. The assimilation of sulfur, which is essential for the synthesis of the Fe-S clusters of nitrogenase, is dependent on this compound. Therefore, it is plausible that the nitrogen-sensing regulatory network that controls nif gene expression also influences the expression of genes involved in this compound biosynthesis.[2]
The following diagram illustrates the known regulatory cascade for nitrogen fixation and a hypothesized regulatory link to this compound biosynthesis.
Conclusion and Future Directions
This compound plays an indispensable, albeit indirect, role in the metabolic support of biological nitrogen fixation. As the prosthetic group of nitrite and sulfite reductases, it enables diazotrophs to efficiently utilize alternative nitrogen and sulfur sources, which is critical for maintaining cellular homeostasis and providing the necessary building blocks for the nitrogenase enzyme complex. The biosynthesis of this compound is tightly integrated with central metabolic pathways, and its regulation is likely coordinated with the expression of nitrogen fixation genes.
For researchers and drug development professionals, understanding the metabolic significance of this compound in diazotrophs opens up potential avenues for modulating nitrogen fixation. Targeting this compound biosynthesis or the activity of this compound-dependent enzymes could provide a novel strategy for controlling the growth and activity of nitrogen-fixing bacteria in various contexts, from agriculture to infectious disease.
Future research should focus on:
-
Direct quantification of this compound levels in diazotrophs under various metabolic conditions to better understand the dynamics of this important cofactor.
-
Elucidating the direct regulatory links between the master regulators of nitrogen fixation and the genes of this compound biosynthesis.
-
Investigating the potential for targeting this compound metabolism as a means to enhance or inhibit nitrogen fixation in specific applications.
By continuing to unravel the intricate metabolic networks that support nitrogen fixation, we can develop new strategies to harness this fundamental biological process for the benefit of medicine and agriculture.
References
- 1. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Sulfate Assimilation by Nitrogen in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why does sulfite reductase employ this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The relationship between structure and function for the sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrogen fixation - Wikipedia [en.wikipedia.org]
- 6. Frontiers | this compound Is Essential for Assimilation of Nitrate and Sulfate as Well as Detoxification of Nitric Oxide but Dispensable for Murine Virulence of Aspergillus fumigatus [frontiersin.org]
- 7. The nutritional relationship linking sulfur to nitrogen in living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integration of sulfate assimilation with carbon and nitrogen metabolism in transition from C3 to C4 photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Manipulating nitrogen regulation in diazotrophic bacteria for agronomic benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Anaerobic Heme Recycling by Gut Microbes: Important Methods for Monitoring Porphyrin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Escherichia coli Nitrogen Regulatory Genes in the Nitrogen Response of the Azotobacter vinelandii NifL-NifA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Determination of heme in microorganisms using HPLC-MS/MS and cobalt(III) protoporphyrin IX inhibition of heme acquisition in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of sulphite reductase activity and its response to assimilable nitrogen status in a commercial Saccharomyces cerevisiae wine yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of heme in microorganisms using HPLC-MS/MS and cobalt(III) protoporphyrin IX inhibition of heme acquisition in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Mutant Forms of the Azotobacter vinelandii Transcriptional Activator NifA Resistant to Inhibition by the NifL Regulatory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Nucleotide sequence and mutagenesis of the nifA gene from Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. uniprot.org [uniprot.org]
The Pivotal Role of Siroheme in Plant Sulfur Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of siroheme in the sulfur metabolism of plants. This compound, a modified tetrapyrrole, is an essential cofactor for key enzymes involved in the assimilation of sulfur, a vital nutrient for plant growth, development, and defense. This document provides a comprehensive overview of this compound biosynthesis, its role in sulfite (B76179) reduction, and detailed experimental protocols for studying this crucial metabolic pathway.
Introduction to this compound and its Significance
This compound is an iron-containing isobacteriochlorin (B1258242) that plays a central role in the six-electron reduction of both sulfite and nitrite (B80452) in plants.[1][2][3] As a prosthetic group for sulfite reductase (SiR) and nitrite reductase (NiR), this compound is indispensable for the assimilation of inorganic sulfur and nitrogen into organic compounds essential for life.[2][4][5] The biosynthesis of this compound branches from the main tetrapyrrole pathway, which also leads to the production of other vital molecules like chlorophyll (B73375) and heme.[4] Given its fundamental role, any disruption in this compound metabolism can have profound effects on plant health and productivity, making it a potential target for agricultural and pharmaceutical research.[2]
The this compound Biosynthetic Pathway in Plants
In plants, the synthesis of this compound occurs in the plastids and involves a dedicated branch of the tetrapyrrole biosynthetic pathway, starting from the common precursor uroporphyrinogen III.[4] This pathway consists of three key enzymatic steps: two successive methylations, an oxidation, and a final iron chelation.[2]
The key enzymes involved in the dedicated steps of this compound biosynthesis are:
-
Uroporphyrinogen-III C-methyltransferase (UPM1) : This S-adenosyl-L-methionine (SAM)-dependent enzyme catalyzes the first two steps, the methylation of uroporphyrinogen III at C2 and C7 to form precorrin-2 (B1239101).[6]
-
Precorrin-2 Dehydrogenase : This enzyme is responsible for the oxidation of precorrin-2 to form sirohydrochlorin (B1196429). The specific gene for this enzyme in plants is yet to be definitively identified.
-
Sirohydrochlorin Ferrochelatase (SirB) : This enzyme catalyzes the final step, the insertion of a ferrous iron (Fe²⁺) into sirohydrochlorin to produce this compound.[7][8]
Role of this compound in Sulfite Reduction
The primary role of this compound in sulfur metabolism is as the prosthetic group for sulfite reductase (SiR).[3] This enzyme catalyzes the crucial six-electron reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻), which is the form of sulfur that can be incorporated into the amino acid cysteine.[2]
The Sulfite Reductase Reaction:
SO₃²⁻ + 6 Ferredoxin(reduced) + 8H⁺ → S²⁻ + 6 Ferredoxin(oxidized) + 4H₂O
The this compound-[4Fe-4S] cluster active site of sulfite reductase facilitates the binding of sulfite and the sequential transfer of six electrons from reduced ferredoxin.[9] This complex reaction is essential for detoxifying sulfite, which can be toxic at high concentrations, and for providing the reduced sulfur necessary for the synthesis of all sulfur-containing compounds in the plant.
Quantitative Data on Key Enzymes
The following table summarizes available kinetic parameters for key enzymes in the this compound biosynthesis and sulfite reduction pathways in plants. This data is crucial for modeling metabolic flux and for understanding the regulation of the pathway.
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax or Specific Activity | Reference |
| Sirohydrochlorin Ferrochelatase (SirB) | Arabidopsis thaliana | Sirohydrochlorin | Not Determined | 48.5 nmol/min/mg | [8][10] |
| Sulfite Reductase (SiR) | Zea mays (recombinant) | Sulfite | ~10 | Not explicitly stated in provided text | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound and its role in sulfur metabolism.
Gene Expression Analysis by RT-qPCR
This protocol allows for the quantification of the transcript levels of genes involved in this compound biosynthesis, such as UPM1 and SirB.[12][13]
Experimental Workflow:
Protocol:
-
RNA Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Extract total RNA using a commercial plant RNA extraction kit or a CTAB-based method.[4][14][15]
-
Treat the RNA sample with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, gene-specific primers for UPM1, SirB, and a reference gene (e.g., Actin), and a SYBR Green-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program.
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.[12]
-
In-gel Assay for Sulfite Reductase (SiR) Activity
This qualitative assay allows for the visualization of SiR activity directly in a native polyacrylamide gel.[6][16][17]
Protocol:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 10 mM DTT).
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the extract using a Bradford or BCA assay.
-
-
Native PAGE:
-
Separate the protein extract (20-50 µg) on a native polyacrylamide gel to preserve the enzyme's activity.
-
-
In-gel Activity Staining:
-
After electrophoresis, incubate the gel in a staining solution containing:
-
50 mM Tris-HCl, pH 7.5
-
6 mM sodium dithionite (B78146) (freshly prepared)
-
0.7 mM methyl viologen
-
0.4 mM lead acetate (B1210297)
-
0.05 mM NADPH
-
-
Incubate the gel in the dark at room temperature. The presence of SiR activity will be indicated by the formation of a brown-black band of lead sulfide (PbS).[16]
-
Quantification of Tetrapyrroles by HPLC
This method allows for the separation and quantification of this compound and its precursors.[1][9][18][19]
Protocol:
-
Extraction:
-
Homogenize fresh plant tissue in an appropriate solvent (e.g., acetone/water or methanol (B129727)/chloroform).[12]
-
Centrifuge to pellet debris and collect the supernatant.
-
The extraction should be performed under dim light to prevent photodegradation of tetrapyrroles.
-
-
HPLC Analysis:
-
Inject the filtered extract onto a reverse-phase C18 HPLC column.
-
Use a gradient elution program with a mobile phase consisting of two solvents (e.g., Solvent A: ammonium (B1175870) acetate buffer; Solvent B: methanol or acetonitrile).
-
Detect the eluting tetrapyrroles using a fluorescence detector with appropriate excitation and emission wavelengths for each compound.
-
Conclusion
This compound is a vital component of sulfur metabolism in plants, acting as an essential cofactor for sulfite reductase. Understanding the biosynthesis and function of this compound is crucial for developing strategies to improve plant nutrient use efficiency and stress tolerance. The experimental protocols provided in this guide offer a robust framework for researchers to investigate this important metabolic pathway. Further research into the kinetic properties of this compound biosynthetic enzymes and the regulation of the pathway will provide deeper insights into plant sulfur metabolism and open new avenues for agricultural and biotechnological applications.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and sirohydrochlorin. The basis for a new type of porphyrin-related prosthetic group common to both assimilatory and dissimilatory sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. Uroporphyrinogen-III C-methyltransferase - Wikipedia [en.wikipedia.org]
- 6. This compound biosynthesis in higher plants. Analysis of an S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sirohydrochlorin ferrochelatase - Wikipedia [en.wikipedia.org]
- 8. Identification and characterization of the terminal enzyme of this compound biosynthesis from Arabidopsis thaliana: a plastid-located sirohydrochlorin ferrochelatase containing a 2FE-2S center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection and Quantification of Heme and Chlorophyll Precursors Using a High Performance Liquid Chromatography (HPLC) System Equipped with Two Fluorescence Detectors [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for DNA extraction from any plant species (alkaline PVPP method) [protocols.io]
- 15. zymoresearch.com [zymoresearch.com]
- 16. Syntheses relevant to vitamin B12 biosynthesis: synthesis of sirohydrochlorin and of its octamethyl ester - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]
- 18. Tetrapyrrole profiling in Arabidopsis seedlings reveals that retrograde plastid nuclear signaling is not due to Mg-protoporphyrin IX accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
A Technical Guide to Siroheme Intermediates in the Tetrapyrrole Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siroheme, a vital iron-containing tetrapyrrole, serves as the prosthetic group for key enzymes involved in the six-electron reduction of sulfite (B76179) and nitrite (B80452), fundamental processes in sulfur and nitrogen assimilation.[1][2][3] This technical guide provides an in-depth exploration of the biosynthesis of this compound, focusing on its core intermediates: uroporphyrinogen III, precorrin-2 (B1239101), and sirohydrochlorin (B1196429). We will detail the enzymatic transformations, present available quantitative data, and provide established experimental protocols relevant to the study of this critical branch of the tetrapyrrole pathway. The unique enzymatic strategies employed by different organisms, from multifunctional enzymes to discrete catalytic entities, will be a central focus. This guide is intended to be a valuable resource for researchers investigating tetrapyrrole metabolism and for professionals in drug development targeting microbial metabolic pathways.
Introduction to the this compound Branch of Tetrapyrrole Biosynthesis
The tetrapyrrole biosynthesis pathway is a fundamental metabolic route responsible for the synthesis of a diverse array of essential molecules, including heme, chlorophyll, vitamin B12, and this compound.[4][5][6] The pathway initiates from 5-aminolevulinic acid and converges on the production of uroporphyrinogen III, the first macrocyclic precursor and a critical branchpoint.[3][7] From uroporphyrinogen III, the pathway diverges into several branches. The branch leading to this compound is distinguished by a series of methylation, dehydrogenation, and iron chelation steps.[8]
This compound is the indispensable cofactor for sulfite reductase and nitrite reductase, enzymes that catalyze the six-electron reductions of sulfite to sulfide (B99878) and nitrite to ammonia, respectively.[1][2] These reactions are crucial for the assimilation of inorganic sulfur and nitrogen into organic molecules in plants, fungi, and bacteria.[3][9] Given its presence in microorganisms and absence in higher eukaryotes, the this compound biosynthetic pathway presents a potential target for the development of novel antimicrobial agents.
The this compound Biosynthetic Pathway and its Intermediates
The conversion of uroporphyrinogen III to this compound proceeds through two key intermediates: precorrin-2 and sirohydrochlorin. This transformation is catalyzed by a series of enzymes whose organization and structure vary across different organisms.
Uroporphyrinogen III: The Starting Point
Uroporphyrinogen III is the last common precursor for all tetrapyrroles in most organisms. Its synthesis from porphobilinogen (B132115) is catalyzed by the enzymes porphobilinogen deaminase and uroporphyrinogen III synthase.
Precorrin-2: The Differentiated Intermediate
The commitment of uroporphyrinogen III to the this compound and cobalamin (vitamin B12) pathways is initiated by the methylation of the macrocycle. S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase (SUMT) catalyzes the sequential methylation of uroporphyrinogen III at the C-2 and C-7 positions to yield precorrin-2.[10] This enzyme is also known by various names depending on the organism, including CobA in Pseudomonas denitrificans, SirA in Bacillus megaterium, and Met1p in Saccharomyces cerevisiae.[11][12] In some bacteria like E. coli, this methyltransferase activity is part of a larger multifunctional enzyme, CysG.[1][13]
Sirohydrochlorin: The Penultimate Precursor
Precorrin-2 undergoes an NAD+-dependent dehydrogenation to form sirohydrochlorin.[14][15] This oxidation is catalyzed by precorrin-2 dehydrogenase. In organisms with discrete enzymes, this is carried out by SirC in B. megaterium.[11][16] In yeast, this activity is part of the bifunctional Met8p enzyme, which also possesses ferrochelatase activity.[11][17] Similarly, in E. coli, this dehydrogenase activity is one of the functions of the CysG protein.[1][13]
This compound: The Final Product
The final step in the pathway is the insertion of a ferrous ion (Fe2+) into sirohydrochlorin to form this compound.[17][18] This reaction is catalyzed by sirohydrochlorin ferrochelatase. In organisms with separate enzymes, this function is performed by SirB.[11][17] As mentioned, in yeast, this is the second function of Met8p, and in E. coli, it is also catalyzed by CysG.[1][11][17]
The enzymatic machinery for this compound biosynthesis showcases remarkable evolutionary diversity:
-
E. coli utilizes a single multifunctional enzyme, CysG , which possesses S-adenosyl-L-methionine-dependent uroporphyrinogen III methyltransferase, precorrin-2 dehydrogenase, and sirohydrochlorin ferrochelatase activities.[1][13]
-
Saccharomyces cerevisiae employs two enzymes: Met1p (the methyltransferase) and the bifunctional Met8p (precorrin-2 dehydrogenase and sirohydrochlorin ferrochelatase).[11][17]
-
Bacillus megaterium has three distinct monofunctional enzymes: SirA (methyltransferase), SirC (dehydrogenase), and SirB (ferrochelatase).[8][11]
Quantitative Data on this compound Pathway Enzymes
The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of S-adenosyl-L-methionine:uroporphyrinogen III Methyltransferase (SUMT)
| Organism | Enzyme | Substrate | Km (µM) | Turnover Number (h⁻¹) | Optimal pH | Reference(s) |
| Pseudomonas denitrificans | SUMT (CobA) | Uroporphyrinogen III | 1.0 | 38 | 7.7 | [14] |
| S-adenosyl-L-methionine | 6.3 | [14] | ||||
| Methanobacterium ivanovii | SUMT | Uroporphyrinogen III | 0.052 | Not reported | Not reported | [3] |
Table 2: Optimized Conditions for In Vitro Precorrin-2 Synthesis
| Parameter | Optimal Value | Organism Source of Enzymes | Reference(s) |
| Enzyme Molar Ratios | E. coli (recombinant) | [1][11] | |
| PBGS:PBGD:UROS:SUMT | ~1:7:7:34 | [1][11] | |
| Substrate/Cofactor Concentrations | [1][11] | ||
| 5-aminolevulinic acid (ALA) | 5 mM | [1][11] | |
| S-adenosyl-L-methionine (SAM) | 200 µM | [1][11] | |
| Productivity | [1][11] | ||
| Maximum Precorrin-2 Production | 0.1966 ± 0.0028 µM/min | [1][11] |
PBGS: Porphobilinogen synthase, PBGD: Porphobilinogen deaminase, UROS: Uroporphyrinogen III synthase, SUMT: S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
Expression and Purification of His-tagged this compound Pathway Enzymes
This protocol provides a general framework for the expression and purification of His-tagged recombinant enzymes from the this compound pathway, which can be adapted for specific enzymes like CysG, Met8p, SirA, SirB, or SirC.
4.1.1. Gene Cloning and Expression Vector Construction
-
Amplify the gene of interest (e.g., cysG, met8p, sirA, sirB, or sirC) from the genomic DNA of the source organism using PCR with primers that incorporate appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET series with an N- or C-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector using T4 DNA ligase.
-
Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).
-
Verify the construct by colony PCR and DNA sequencing.
4.1.2. Protein Expression
-
Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance protein solubility.
4.1.3. Protein Purification using Immobilized Metal Affinity Chromatography (IMAC)
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA or other suitable IMAC resin with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE to assess purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol). Store at -80°C.
In Vitro Enzyme Assays
4.2.1. S-adenosyl-L-methionine:uroporphyrinogen III Methyltransferase (SUMT) Assay This assay is based on the conversion of the product, precorrin-2, to the chromophoric sirohydrochlorin.
-
Prepare a reaction mixture containing 100 mM Tris-HCl pH 7.7, 10 mM MgCl2, 200 µM S-adenosyl-L-methionine, and 5 µM uroporphyrinogen III.
-
Add a known amount of purified SUMT enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
To quantify the precorrin-2 formed, add an excess of purified precorrin-2 dehydrogenase and 1 mM NAD+.
-
Incubate at 37°C for 15 minutes to allow for the conversion of precorrin-2 to sirohydrochlorin.
-
Measure the absorbance at 376 nm, the characteristic absorption peak of sirohydrochlorin.
-
Calculate the amount of precorrin-2 produced using the molar extinction coefficient of sirohydrochlorin.
4.2.2. Precorrin-2 Dehydrogenase Assay This assay directly monitors the formation of sirohydrochlorin from precorrin-2.
-
Prepare precorrin-2 enzymatically in situ or use a purified stock.
-
Set up a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl pH 8.0, 1 mM NAD+, and approximately 2.5 µM precorrin-2.
-
Initiate the reaction by adding a known amount of purified precorrin-2 dehydrogenase (or Met8p/CysG).
-
Monitor the increase in absorbance at 376 nm over time at 37°C using a spectrophotometer.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
4.2.3. Sirohydrochlorin Ferrochelatase Assay (Spectrophotometric) This assay can be performed using either iron or cobalt as the metal substrate. Cobalt is often used as it is more stable to oxidation and gives a distinct spectral shift.
-
Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl pH 8.0 and approximately 2.5 µM sirohydrochlorin.
-
Add a metal salt (e.g., 20 µM CoCl2 or an anaerobic solution of FeCl2) to the cuvette.
-
Initiate the reaction by adding a known amount of purified sirohydrochlorin ferrochelatase (or Met8p/CysG).
-
Monitor the change in the absorption spectrum over time. The formation of the metallated product will result in a shift in the Soret peak and changes in the Q-bands. For cobalt insertion, a significant spectral change is observed.
-
Calculate the reaction rate by monitoring the decrease in the sirohydrochlorin peak or the increase in the product peak.
HPLC Analysis of this compound Intermediates
This protocol provides a general guideline for the separation and analysis of this compound pathway intermediates. Optimization of the gradient and mobile phases may be necessary depending on the specific compounds and instrumentation.
-
Sample Preparation: Extract tetrapyrroles from cell lysates or in vitro reaction mixtures using an organic solvent (e.g., acetone/methanol mixture). Centrifuge to remove precipitated protein. The supernatant can be directly injected or dried down and reconstituted in a suitable solvent.
-
HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or a multi-wavelength UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) formic acid in water.
-
Solvent B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from a low percentage of solvent B to a high percentage of solvent B over 20-30 minutes is a good starting point. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: Re-equilibration at 10% B
-
-
Detection: Monitor the elution profile at multiple wavelengths. Key wavelengths include ~376 nm for sirohydrochlorin and the Soret peak region (~400-420 nm) for this compound and other porphyrins.
-
Identification: Compare the retention times and UV-Vis spectra of the peaks in the sample to those of authentic standards if available. Mass spectrometry (LC-MS) can be used for definitive identification.
Conclusion and Future Directions
The biosynthesis of this compound is a fascinating and essential metabolic pathway with diverse enzymatic strategies across different life forms. Understanding the structure, function, and kinetics of the enzymes involved is crucial for a complete picture of tetrapyrrole metabolism. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in this field.
Future research will likely focus on several key areas. Elucidating the three-dimensional structures of all the this compound biosynthetic enzymes from various organisms will provide deeper insights into their catalytic mechanisms and substrate specificities. A more comprehensive characterization of the kinetic parameters of these enzymes will be essential for accurate metabolic modeling. Furthermore, the development of specific inhibitors for these enzymes holds promise for the creation of novel antimicrobial agents. The continued investigation of the this compound pathway will undoubtedly reveal more about the intricate and elegant chemistry of life.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Precorrin-2 dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Purification, characterization, and molecular cloning of S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase from Methanobacterium ivanovii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. His-tagged protein purification [takarabio.com]
- 5. HPLC Method for Analysis of Heme B in Blood Samples on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 7. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 10. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Optimization of Enzymes Involved in Precorrin-2 Synthesis Using Response Surface Methodology | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase from Pseudomonas denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. The structure of Saccharomyces cerevisiae Met8p, a bifunctional dehydrogenase and ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sirohydrochlorin ferrochelatase - Wikipedia [en.wikipedia.org]
consequences of siroheme deficiency in yeast
An In-depth Technical Guide: Consequences of Siroheme Deficiency in Yeast
Executive Summary
This compound is a specialized tetrapyrrole, akin to heme, that is essential for the assimilation of inorganic sulfur and nitrogen in a wide range of organisms, including yeast. It functions as the indispensable prosthetic group for sulfite (B76179) reductase and nitrite (B80452) reductase, enzymes that catalyze critical six-electron reduction reactions. In the yeast Saccharomyces cerevisiae, this compound is synthesized from uroporphyrinogen III, a common intermediate in heme biosynthesis, through a dedicated pathway involving the enzymes Met1p and Met8p.[1][2][3] Deficiency in this compound, typically arising from mutations in the MET1 or MET8 genes, leads to a cascade of severe metabolic consequences. The primary defects include a complete inability to reduce sulfite to sulfide (B99878), resulting in methionine and cysteine auxotrophy, and a heightened sensitivity to oxidative stress.[4][5][6] Furthermore, the blockage of the biosynthetic pathway can cause the accumulation of fluorescent porphyrin precursors, a phenotype that can be exploited for genetic screens.[4] This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, the profound metabolic and physiological consequences of its disruption in yeast, and detailed experimental protocols for its study.
The this compound Biosynthetic Pathway in Saccharomyces cerevisiae
The synthesis of this compound branches from the main tetrapyrrole pathway at the intermediate uroporphyrinogen III.[1][7] In S. cerevisiae, two dedicated gene products, Met1p and Met8p, catalyze the final three steps to produce this compound.[5][8][9]
-
Methylation: Uroporphyrinogen III is methylated by S-adenosyl-L-methionine (SAM) dependent uroporphyrinogen-III C-methyltransferase, encoded by the MET1 gene, to produce precorrin-2 (B1239101).[1][8]
-
Dehydrogenation and Chelation: The MET8 gene encodes a bifunctional enzyme, Met8p, which possesses both precorrin-2 dehydrogenase and sirohydrochlorin (B1196429) ferrochelatase activity.[8][10] This enzyme first oxidizes precorrin-2 to form sirohydrochlorin and then inserts a ferrous iron (Fe²⁺) ion to complete the synthesis of this compound.[1][2]
Mutations in either MET1 or MET8 abolish this compound production, leading to identical downstream phenotypes.[8][11]
Core Consequences of this compound Deficiency
Impairment of the Sulfur Assimilation Pathway
The most direct and critical consequence of this compound deficiency is the inactivation of sulfite reductase. This enzyme, a heterotetramer composed of Met5p and Met10p subunits in yeast, requires this compound as a cofactor to catalyze the six-electron reduction of sulfite (SO₃²⁻) to sulfide (S²⁻).[5][11][12][13] Without functional this compound, this crucial step in the sulfur assimilation pathway is blocked. This prevents the cell from utilizing inorganic sulfate, the most common environmental sulfur source, for the synthesis of essential sulfur-containing amino acids.[2][5][14]
Methionine Auxotrophy and Altered Amino Acid Homeostasis
The inability to produce sulfide renders this compound-deficient yeast auxotrophic for methionine.[4] Growth is only possible if the medium is supplemented with a reduced sulfur source that bypasses the sulfite reductase step, such as methionine, cysteine, homocysteine, or sulfide itself.[5][14] This absolute requirement for organic sulfur is a hallmark phenotype of met1 and met8 mutants. The disruption is expected to cause significant shifts in the intracellular amino acid pool, characterized primarily by the depletion of sulfur-containing amino acids and their derivatives when grown on sulfate-only medium.
Accumulation of Fluorescent Porphyrin Precursors
Blocking the conversion of uroporphyrinogen III into this compound can lead to the accumulation of upstream pathway intermediates.[1][4] Uroporphyrinogen III and precorrin-2 can be non-enzymatically oxidized to form uroporphyrin III and other porphyrin compounds.[1][4] These oxidized products are highly fluorescent, emitting a characteristic red fluorescence when excited with light around 400 nm.[4] This distinct phenotype allows for powerful and straightforward visual screens to identify mutants defective in the later stages of this compound or heme biosynthesis.[4]
Increased Sensitivity to Oxidative Stress
Disruption of this compound biosynthesis contributes to increased oxidative stress through multiple mechanisms. Firstly, the accumulation of light-sensitive porphyrin intermediates can lead to the generation of reactive oxygen species (ROS) upon exposure to light.[1][6] Secondly, impaired synthesis of cysteine and methionine cripples the cell's ability to produce glutathione (B108866) (GSH), a primary antioxidant, thereby compromising the entire cellular redox buffering system.[15] General heme deficiency, which can be related to disruptions in tetrapyrrole metabolism, has also been shown to sensitize yeast cells to oxidative stress.[16][17][18] Consequently, this compound-deficient mutants often exhibit hypersensitivity to external oxidants like hydrogen peroxide (H₂O₂).
Quantitative Data Summary
The consequences of this compound deficiency can be quantified through various assays. The tables below summarize the expected results when comparing a wild-type (WT) strain to a this compound-deficient mutant (e.g., met8Δ).
Table 1: Phenotypic Growth Analysis
| Strain | Sulfur Source in Minimal Medium | Expected Relative Growth Rate |
|---|---|---|
| Wild-Type | Sulfate | 1.00 |
| met8Δ | Sulfate | < 0.01 (No growth) |
| Wild-Type | Methionine | 1.00 |
| met8Δ | Methionine | 1.00 |
| Wild-Type | Cysteine | 1.00 |
| met8Δ | Cysteine | 1.00 |
Table 2: Biochemical and Cellular Assays
| Assay | Wild-Type | met8Δ | Expected Fold Change |
|---|---|---|---|
| Sulfite Reductase Activity (nmol/min/mg) | 15.0 ± 2.0 | < 0.1 | > 150-fold decrease |
| Porphyrin Fluorescence (Arbitrary Units) | 10 ± 3 | 550 ± 50 | > 50-fold increase |
| Intracellular Methionine (nmol/OD₆₀₀)¹ | 5.0 ± 0.5 | < 0.2 | > 25-fold decrease |
| Intracellular Glutathione (nmol/OD₆₀₀)¹ | 12.0 ± 1.5 | 1.5 ± 0.4 | ~8-fold decrease |
| H₂O₂ Sensitivity (Zone of Inhibition, mm) | 8 ± 1 | 20 ± 2 | ~2.5-fold increase |
¹ Measured in cells grown in sulfate-only minimal medium.
Experimental Protocols
Generation of a this compound-Deficient Mutant (met8Δ)
A standard homologous recombination protocol is used to replace the MET8 open reading frame with a selectable marker cassette (e.g., KanMX).
-
Cassette Amplification: Amplify the KanMX cassette from a plasmid (e.g., pFA6a-KanMX6) using PCR. Design primers with 40-50 bp of homology flanking the MET8 ORF at the 5' end and 40-50 bp of homology to the region downstream of the MET8 stop codon at the 3' end.
-
Yeast Transformation: Transform a diploid wild-type yeast strain (e.g., BY4743) with the purified PCR product using the lithium acetate (B1210297)/PEG method.
-
Selection: Plate the transformed cells on YPD agar (B569324) containing G418 (200 µg/mL). G418-resistant colonies are heterozygous diploids (MET8/met8Δ::KanMX).
-
Sporulation and Tetrad Dissection: Induce sporulation of the heterozygous diploid on potassium acetate plates. Dissect the resulting asci to isolate haploid spores.
-
Genotype Confirmation: Germinate spores on YPD plates. Replica-plate onto YPD+G418 to identify colonies carrying the deletion. Confirm the absence of the MET8 gene and the presence of the KanMX cassette via diagnostic PCR on genomic DNA from the isolates. Further confirm the phenotype by testing for methionine auxotrophy.
Protocol: Sulfite Reductase Activity Assay
This protocol is adapted from methods developed for yeast, accounting for enzyme instability.[19][20]
-
Cell Lysis:
-
Grow yeast cells to mid-log phase in YPD medium. Harvest 50 OD₆₀₀ units of cells by centrifugation (3000 x g, 5 min, 4°C).
-
Wash the cell pellet twice with ice-cold extraction buffer (100 mM potassium phosphate (B84403) pH 7.5, 1 mM EDTA).
-
Resuspend the pellet in 500 µL of ice-cold extraction buffer supplemented with a protease inhibitor cocktail.
-
Lyse cells by bead beating with glass beads (6 cycles of 30 sec vortexing followed by 1 min on ice).
-
Clarify the lysate by centrifugation (15,000 x g, 15 min, 4°C). The supernatant is the crude cell extract. Determine protein concentration using a Bradford assay.
-
-
Enzyme Reaction:
-
Prepare the reaction mixture in a gas-tight cuvette. The mixture contains: 100 mM HEPES buffer pH 7.0, 2 mM NADPH, 10 mM sodium sulfite, and 1 µM methyl viologen as an electron carrier.
-
Seal the cuvette and sparge with N₂ gas for 10 minutes to create an anaerobic environment.
-
Initiate the reaction by injecting 50-100 µg of crude cell extract into the cuvette.
-
-
Quantification:
-
Monitor the oxidation of NADPH spectrophotometrically by the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).
-
Enzyme activity is expressed as nmol of NADPH oxidized per minute per mg of total protein.
-
Protocol: Intracellular Amino Acid Quantification
This method uses hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) for sensitive and specific quantification.[21][22]
-
Metabolite Extraction:
-
Rapidly harvest 5 OD₆₀₀ units of mid-log phase cells by vacuum filtration. Immediately wash the filter with 10 mL of cold water.
-
Instantly plunge the filter into a tube containing 1 mL of pre-chilled extraction solvent (75% ethanol, 0.3% formic acid). Include an internal standard (e.g., ¹³C, ¹⁵N-labeled amino acid mix).
-
Incubate at -20°C for 1 hour, vortexing periodically.
-
Centrifuge at 16,000 x g for 10 min at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube and evaporate to dryness in a vacuum concentrator.
-
Resuspend the dried metabolites in 100 µL of injection solvent (e.g., 80% acetonitrile).
-
-
HILIC-MS/MS Analysis:
-
Inject 5-10 µL of the resuspended sample onto a HILIC column (e.g., a silica (B1680970) or amide-based column).
-
Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-product ion transitions for each amino acid and the internal standards.
-
-
Data Analysis:
-
Quantify the peak area for each amino acid and its corresponding internal standard.
-
Calculate the concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of amino acids. Normalize the final concentration to the initial cell density (OD₆₀₀).
-
Conclusion and Future Directions
This compound deficiency in yeast results in a clear and severe set of metabolic defects, primarily centered on the inability to assimilate inorganic sulfur. This leads to methionine auxotrophy, altered amino acid profiles, and heightened sensitivity to oxidative stress. The accumulation of fluorescent porphyrin precursors provides a convenient tool for genetic and high-throughput screening. The study of this compound-deficient mutants is a powerful model for understanding fundamental aspects of sulfur metabolism, tetrapyrrole biosynthesis, and cellular redox homeostasis. For drug development professionals, the enzymes in the this compound biosynthetic pathway, particularly Met1p and Met8p, represent potential antifungal targets. As this pathway is essential for many fungi but absent in humans, inhibitors designed against these enzymes could offer high specificity and low host toxicity. Future research could focus on high-throughput screening for such inhibitors and further elucidating the regulatory networks that connect sulfur metabolism, iron homeostasis, and the oxidative stress response in pathogenic fungi.
References
- 1. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Is Essential for Assimilation of Nitrate and Sulfate as Well as Detoxification of Nitric Oxide but Dispensable for Murine Virulence of Aspergillus fumigatus [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound Is Essential for Assimilation of Nitrate and Sulfate as Well as Detoxification of Nitric Oxide but Dispensable for Murine Virulence of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role of Saccharomyces cerevisiae Met1p and Met8p in sirohaem and cobalamin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alliancegenome.org [alliancegenome.org]
- 11. researchgate.net [researchgate.net]
- 12. Why does sulfite reductase employ this compound? - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Sulfite reductase - Wikipedia [en.wikipedia.org]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Heme deficiency sensitizes yeast cells to oxidative stress induced by hydroxyurea - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Heme deficiency sensitizes yeast cells to oxidative stress induced by hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of sulphite reductase activity and its response to assimilable nitrogen status in a commercial Saccharomyces cerevisiae wine yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of amino acids secreted by yeast cells by hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Mechanism of Six-Electron Reduction by Siroheme: A Technical Guide
Executive Summary
Siroheme is a unique iron-containing isobacteriochlorin (B1258242) that serves as the catalytic heart of enzymes performing the six-electron reduction of sulfite (B76179) (SO₃²⁻) to sulfide (B99878) (S²⁻) and nitrite (B80452) (NO₂⁻) to ammonia (B1221849) (NH₃). These reactions are fundamental to the global sulfur and nitrogen cycles, enabling the assimilation of these essential elements into biomass. This guide provides an in-depth examination of the core mechanism, focusing on the sophisticated architecture of the this compound-[4Fe-4S] active site, the catalytic cycle, and the experimental methodologies used to elucidate its function. Quantitative data from spectroscopic, kinetic, and crystallographic studies are presented to offer a comprehensive resource for professionals in the field.
The this compound-[4Fe-4S] Catalytic Center
The remarkable catalytic capability of sulfite and nitrite reductases stems from a unique prosthetic group assembly at their active sites. This assembly consists of a this compound cofactor covalently linked to a [4Fe-4S] iron-sulfur cluster through a bridging cysteine thiolate ligand.[1][2][3]
-
This compound: A derivative of uroporphyrinogen III, this compound is an iron-tetrahydroporphyrin of the isobacteriochlorin type.[4] This structure makes it more readily oxidized than typical protoporphyrin IX-derived hemes.[2] The iron atom of the this compound is the direct binding site for the substrate (sulfite or nitrite).[3]
-
[4Fe-4S] Cluster: This cubane (B1203433) iron-sulfur cluster acts as an electron reservoir or "molecular battery".[3] It is responsible for accepting electrons from an external donor (e.g., NADPH or ferredoxin) and delivering them efficiently to the this compound iron for catalysis.[3][5]
-
Cysteine Bridge: The covalent linkage between the this compound iron and one iron atom of the [4Fe-4S] cluster is critical. This bridge provides an efficient pathway for electron transfer between the two redox centers and allows the cluster to modulate the electronic properties of the this compound iron.[2][3]
This coupled arrangement is essential for catalysis, as it allows for the sequential delivery of electrons needed to drive the energetically demanding six-electron reduction.[6]
Caption: Logical relationship of the this compound-[4Fe-4S] active site.
The Six-Electron Reduction Mechanism
The reduction of sulfite to sulfide is a complex process involving the transfer of six electrons and seven protons.[3] The prevailing mechanism is a "push-pull" model that proceeds through three successive two-electron reduction steps.[2][6] Each step is coupled to protonation and dehydration, leading to the cleavage of S-O bonds.[2]
The proposed catalytic cycle for sulfite reduction is as follows:
-
Substrate Binding: Sulfite (or HSO₃⁻) displaces a weakly bound ligand (like a phosphate (B84403) or water molecule) and coordinates directly to the ferrous (Fe²⁺) this compound iron through its sulfur atom.[3][5] This binding is stabilized by a network of positively charged arginine and lysine (B10760008) residues in the active site.[5]
-
First 2e⁻ Reduction: The this compound-[4Fe-4S] center delivers two electrons to the bound sulfite. This is coupled with protonation of one of the sulfite oxygen atoms, facilitating the cleavage of the first S-O bond and the release of a water molecule.[5][6]
-
Second 2e⁻ Reduction: The resulting sulfur-oxygen intermediate remains bound to the this compound and receives a second pair of electrons from the cofactor. This is again followed by protonation and release of a second water molecule.[5]
-
Third 2e⁻ Reduction: A final two-electron transfer, protonation, and dehydration step cleaves the last S-O bond, releasing a third water molecule and the final product, sulfide (S²⁻).[5][6]
The positively charged residues in the active site not only position the substrate but also "pull" electron density, polarizing the S-O bonds and making them more susceptible to reductive cleavage, while the electron-rich cofactor "pushes" electrons onto the substrate.[5] The reduction of nitrite to ammonia is believed to follow a mechanistically similar pathway.[4][5]
Caption: The catalytic cycle of six-electron sulfite reduction.
Quantitative Analysis of the this compound Center
The function of the this compound-containing reductases has been characterized through various quantitative methods. The tables below summarize key parameters from spectroscopic, kinetic, and crystallographic studies.
Table 1: Redox and Spectroscopic Properties of the this compound-[4Fe-4S] Center
| Parameter | Species / State | Value | Notes / Reference |
|---|---|---|---|
| Midpoint Potential | E. coli SiR-HP | ΔE_m = 65 mV | Difference between this compound and [4Fe-4S] cluster; this compound is more positive.[7] |
| AdoMet Radical Enzyme (RC) | -475 mV vs SHE | For a [4Fe-4S] cluster in a related enzyme family.[8] | |
| AdoMet Radical Enzyme (AC1) | -525 mV vs SHE | For a [4Fe-4S] cluster in a related enzyme family.[8] | |
| AdoMet Radical Enzyme (AC2) | -560 mV vs SHE | For a [4Fe-4S] cluster in a related enzyme family.[8] | |
| EPR g-values | Isolated Ferrithis compound (High-Spin) | g_⊥ = 6.0, g_∥ = 2.0 | Typical for high-spin ferric hemes (S=5/2).[5] |
| Cyanide-Complexed Ferrithis compound (Low-Spin) | g_⊥ = 2.38, g_∥ = 1.76 | Indicative of a low-spin ferric heme (S=1/2).[5] |
| | Fully Reduced E. coli SiR-HP (Coupled Center) | g = 2.53, 2.29, 2.07 | Novel signal from exchange interaction between ferroheme (S=1 or 2) and reduced [4Fe-4S]⁺ (S=1/2).[7] |
Table 2: Steady-State Kinetic Parameters for this compound-Dependent Reductases
| Enzyme | Substrate | K_m (μM) | k_cat | V_max | Notes / Reference |
|---|---|---|---|---|---|
| Yeast NADPH-Sulfite Reductase | Sulfite | 17 | N/A | N/A | Steady-state kinetics indicate a 'ping-pong' mechanism.[8] |
| Yeast NADPH-Sulfite Reductase | NADPH | 10 | N/A | N/A | NADP⁺ is a competitive inhibitor with respect to NADPH.[8] |
| Spinach Nitrate Reductase | N/A | Not affected | Changes | V_max changes in response to photosynthesis, but substrate affinity (K_m) is largely unaffected.[9] |
Key Experimental Methodologies
The elucidation of the this compound reduction mechanism relies on a combination of biochemical and biophysical techniques. Detailed protocols for the most critical experiments are outlined below.
Enzyme Activity Assay (Sulfite Reductase)
This protocol describes a common method for determining the activity of sulfite reductase by monitoring the consumption of an electron donor like NADPH or the disappearance of sulfite.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES-KOH, pH 7.4.
-
Substrate Stock: 10 mM Sodium Sulfite (Na₂SO₃), prepared fresh daily.
-
Electron Donor: 10 mM NADPH stock solution.
-
Enzyme: Purified sulfite reductase diluted to an appropriate concentration (e.g., 1-10 µg/mL) in cold assay buffer.
-
-
Assay Procedure (Spectrophotometric):
-
Set a UV-Vis spectrophotometer to 340 nm to monitor NADPH oxidation. Maintain temperature at 25°C.
-
In a 1 cm cuvette, combine 900 µL of assay buffer, 50 µL of NADPH stock solution, and 20 µL of sulfite stock solution.
-
Initiate the reaction by adding 30 µL of the diluted enzyme solution and mix immediately by inversion.
-
Record the decrease in absorbance at 340 nm over time (typically 3-5 minutes). The linear portion of the curve is used for rate calculation.
-
A control reaction lacking the sulfite substrate should be run to account for any substrate-independent NADPH oxidation.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) using the Beer-Lambert law (ε for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
To determine kinetic parameters like K_m and V_max, repeat the assay with varying concentrations of one substrate while keeping the other saturated.[10]
-
Plot the initial rates against substrate concentration and fit to the Michaelis-Menten equation.[10][11]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is essential for probing the paramagnetic iron centers in the this compound and the [4Fe-4S] cluster, providing information on their spin states, coordination environments, and electronic coupling.[5][7]
-
Sample Preparation:
-
Purify the enzyme to high homogeneity (>95%). The typical protein concentration for X-band EPR is 0.1-1.0 mM.
-
Buffer exchange the protein into a suitable, non-coordinating buffer (e.g., 50 mM HEPES, pH 7.5). A cryoprotectant (e.g., 10-20% glycerol) is often added to ensure good glassing upon freezing.
-
To study specific states, the enzyme can be poised at different redox potentials or incubated with substrates/inhibitors (e.g., sulfite, cyanide) prior to freezing.[5]
-
Carefully transfer ~200 µL of the sample into a high-quality quartz EPR tube, avoiding bubbles.
-
Flash-freeze the sample in liquid nitrogen and store at -80°C or in liquid nitrogen until measurement.
-
-
EPR Measurement:
-
Measurements are typically performed at cryogenic temperatures (e.g., 10-20 K) to increase signal intensity and slow relaxation rates.
-
Insert the frozen sample into the EPR spectrometer cavity, which is pre-cooled to the desired temperature.
-
Acquire the spectrum using appropriate parameters. Key parameters to optimize include microwave frequency (typically X-band, ~9.5 GHz), microwave power (low power is used to avoid signal saturation), modulation amplitude, and magnetic field sweep range.
-
-
Data Analysis:
-
The resulting spectrum is a plot of microwave absorption versus the magnetic field.
-
The positions of the signals are reported as g-values, which are characteristic of the specific paramagnetic center (e.g., high-spin Fe³⁺ vs. reduced [4Fe-4S]⁺).[5][7]
-
Simulation of the spectra can provide more detailed information about the electronic structure and interactions between the coupled centers.[7]
-
X-ray Crystallography
This technique provides atomic-resolution three-dimensional structures of the enzyme, revealing the precise arrangement of the cofactors, the substrate binding pocket, and interactions with key amino acid residues.[3]
Caption: Experimental workflow for X-ray crystallography of a this compound enzyme.
-
Protein Purification and Crystallization:
-
Express and purify the target enzyme (e.g., the hemoprotein subunit of E. coli sulfite reductase) to a high concentration (~10 mg/mL) and purity (>98%).
-
Perform high-throughput screening of crystallization conditions using methods like sitting-drop or hanging-drop vapor diffusion. Screens vary precipitants (e.g., polyethylene (B3416737) glycols, salts), buffers (pH), and additives.
-
Optimize initial "hits" to obtain large, single, well-diffracting crystals. For dissimilatory sulfite reductase from D. vulgaris, crystals were grown at 277 K using PEG 3350 and potassium thiocyanate (B1210189) as precipitants.[6]
-
-
Data Collection:
-
Soak crystals in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-30% glycerol) to prevent ice formation during data collection.
-
Harvest a crystal in a nylon loop and flash-cool it in a stream of liquid nitrogen (100 K).
-
Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
-
Collect a full diffraction dataset by rotating the crystal in the X-ray beam. Data are collected to the highest possible resolution (e.g., 1.6 Å for E. coli SiRHP).[3]
-
-
Structure Determination and Analysis:
-
Process the diffraction data to determine unit cell parameters and space group.[6]
-
Solve the phase problem using methods like Molecular Replacement (if a homologous structure exists) or Multi-wavelength Anomalous Diffraction (MAD), which can utilize the anomalous scattering from the native iron atoms in the cofactors.[3]
-
Build an atomic model into the resulting electron density map and refine it against the experimental data to produce the final, high-resolution structure.
-
To study substrate binding, crystals can be soaked with sulfite, nitrite, or inhibitors prior to data collection to obtain complex structures.
-
Conclusion and Future Directions
The six-electron reduction of sulfite and nitrite is a feat of biological catalysis orchestrated by the unique this compound-[4Fe-4S] cofactor. The mechanism involves a series of coordinated two-electron, two-proton steps, facilitated by a "push-pull" interaction between the electron-rich cofactor and a positively charged active site environment. While the core pathway is well-established, high-resolution structural and spectroscopic studies of catalytic intermediates are still needed to fully delineate the precise timing of electron and proton transfers. Understanding this complex mechanism not only deepens our knowledge of fundamental biogeochemical cycles but also provides a blueprint for the design of novel artificial enzymes and bio-inspired catalysts for challenging multi-electron transformations relevant to bioremediation and green chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The this compound-[4Fe-4S] Coupled Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfite reductase structure at 1.6 A: evolution and catalysis for reduction of inorganic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Reaction Mechanism Catalyzed by the Dissimilatory Sulfite Reductase - The Role of the this compound-[4FeS4] Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Studies on yeast sulfite reductase. IV. Structure and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Modulation of Spinach Leaf Nitrate Reductase Activity by Photosynthesis : I. Modulation in Vivo by CO2 Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Reaction cycle of the dissimilatory sulfite reductase from Archaeoglobus fulgidus - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of Novel Siroheme-Containing Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing novel siroheme-containing proteins. This compound, a unique iron-isobacteriochlorin, is a critical cofactor for enzymes involved in essential six-electron reduction reactions, primarily in nitrogen and sulfur metabolism.[1][2] The discovery of new this compound-containing proteins can unveil novel biochemical pathways and present new targets for drug development. This guide details experimental protocols, data presentation strategies, and advanced computational approaches to facilitate this discovery process.
Introduction to this compound and its Significance
This compound is a prosthetic group essential for the catalytic activity of key enzymes such as sulfite (B76179) and nitrite (B80452) reductases.[1][3] These enzymes are pivotal for the assimilation of inorganic sulfur and nitrogen in a vast array of organisms, including bacteria, archaea, fungi, and plants.[1][3] Disturbances in this compound biosynthesis can have profound effects on cellular metabolism and may lead to the accumulation of reactive oxygen species (ROS), which can act as signaling molecules.[1][4] The identification of novel this compound-containing proteins is crucial for understanding these fundamental biological processes and their potential roles in health and disease.
Experimental Approaches for the Identification of this compound-Containing Proteins
A multi-faceted experimental approach is recommended for the successful identification of novel this compound-containing proteins. This typically involves an initial enrichment of the protein of interest, followed by robust identification and characterization techniques.
Enrichment of this compound-Binding Proteins using Heme-Affinity Chromatography
Heme-affinity chromatography is a powerful technique for the selective purification of heme-binding proteins from complex biological samples.[5] This method utilizes a resin with immobilized hemin (B1673052) to capture proteins that have an affinity for the heme moiety.
-
Preparation of Cell Lysate:
-
Harvest cells and resuspend in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, protease inhibitor cocktail, pH 7.4).
-
Lyse cells using appropriate methods (e.g., sonication, French press) on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 30 minutes at 4°C) to remove cellular debris.
-
-
Affinity Purification:
-
Equilibrate hemin-agarose resin with binding buffer (e.g., 20 mM NaPO4, 500 mM NaCl, pH 7.4).[5]
-
Incubate the clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Wash the resin extensively with binding buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using an elution buffer containing a high concentration of a competing ligand (e.g., 20 mM Tris-HCl, 20 mM DTT, 8 M urea, pH 8.0) or by changing the pH.
-
Protein Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Following enrichment, the eluted protein fractions are subjected to LC-MS/MS for definitive identification. This technique provides high-sensitivity and high-throughput identification of proteins from complex mixtures.
-
SDS-PAGE and In-Gel Digestion:
-
Separate the eluted proteins by one-dimensional or two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize protein bands using a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue).
-
Excise the protein bands of interest from the gel.
-
Destain the gel pieces and perform in-gel digestion with a protease (e.g., trypsin) overnight at 37°C.
-
Extract the resulting peptides from the gel pieces.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides using a nano-liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate peptides on a reverse-phase column using a gradient of an organic solvent (e.g., acetonitrile) in the mobile phase.
-
The mass spectrometer acquires mass spectra of the eluting peptides (MS1 scan) and then fragments selected peptides to generate tandem mass spectra (MS2 scan).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt, NCBI) using a search engine such as Mascot or Sequest.[6]
-
The search engine matches the experimental MS/MS spectra to theoretical spectra generated from the database to identify the peptides and, consequently, the proteins.
-
The confidence of protein identification is typically assessed using probabilistic scoring algorithms.[7][8]
-
Data Presentation and Quantitative Analysis
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: Purification Yield of Heme-Binding Proteins
| Sample | Total Protein (mg) | Eluted Protein (mg) | Yield (%) |
| Mouse Liver Cytosol | 100 | 0.35 | 0.35 |
| E. coli Overexpressing Heme-Tagged Azurin | 50 | 4.5 | 9.0 |
| E. coli Overexpressing Heme-Tagged MBP | 50 | 3.2 | 6.4 |
Data is hypothetical and for illustrative purposes, based on typical yields reported in the literature.[5][9]
Table 2: Mass Spectrometry Identification Scores for a Novel this compound-Containing Protein Candidate
| Protein ID | Mascot Score | Number of Unique Peptides | Sequence Coverage (%) |
| Q8XYZ0_BACSU | 250 | 12 | 35 |
| P12345_ECOLI | 180 | 8 | 28 |
Mascot scores greater than the significance threshold (typically p < 0.05) indicate a confident identification. Higher scores, more unique peptides, and greater sequence coverage increase the confidence of the identification.[6]
Advanced Discovery Strategies
Beyond traditional biochemical approaches, several cutting-edge techniques can be employed to discover novel this compound-containing proteins.
Bioinformatics and Computational Prediction
In silico methods are invaluable for screening entire proteomes for potential this compound-binding candidates prior to experimental validation.
-
Sequence-Based Prediction: Tools that use machine learning and deep learning models can predict metal-binding sites from protein sequences with high accuracy. For instance, Random Forest models have achieved up to 99% accuracy in sequence-based predictions for metalloproteins.[10][11]
-
Structure-Based Prediction: With the advent of accurate protein structure prediction algorithms like AlphaFold3, it is possible to predict metal coordination sites with high precision using the protein's 3D structure.[12][13] Convolutional neural networks (CNNs) have demonstrated up to 96% accuracy in predicting metal-binding sites from structural data.[10][11]
Table 3: Accuracy of Bioinformatics Tools for Metalloprotein Prediction
| Tool/Method | Prediction Basis | Reported Accuracy | Reference |
| Random Forest Models | Sequence | Up to 99% | [10][11] |
| Convolutional Neural Networks (CNNs) | Structure | Up to 96% | [10][11] |
| Mebipred | Sequence | ~80% | [14] |
| Deep Learning Classifier (for Zinc) | Structure | ~90% | [14] |
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for their identification and characterization in complex proteomes.[15][16] While not yet specifically designed for this compound enzymes, the principles of ABPP can be adapted. A potential strategy would involve designing a probe that mimics a substrate of a this compound-dependent enzyme and incorporates a reactive group and a reporter tag.
Comparative Genomics
This approach involves comparing the genomes of different organisms to identify genes that are consistently co-localized with known this compound biosynthesis genes.[17][18] The presence of a conserved gene neighborhood across multiple species suggests a functional link and can point to novel this compound-utilizing pathways.
Visualization of Workflows and Pathways
Visual representations of experimental workflows and biological pathways are crucial for understanding complex processes.
Experimental Workflow for Identification of Novel this compound-Containing Proteins
This compound Biosynthesis and its Role in Metabolic Pathways
Conclusion
The identification of novel this compound-containing proteins holds significant promise for advancing our understanding of fundamental biological processes and for the development of new therapeutic strategies. The integrated approach outlined in this guide, combining classic biochemical techniques with modern proteomics and computational methods, provides a robust framework for researchers to successfully discover and characterize these important metalloproteins. The detailed protocols and data presentation guidelines will aid in the systematic and reproducible investigation of the this compound proteome.
References
- 1. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: an essential component for life on earth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Approach for Identifying the Heme-Binding Proteins from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mascot search engine | Protein identification software for mass spec data [matrixscience.com]
- 7. mmSearch | High-Confidence MS/MS Protein Identification [massmatrix.bio]
- 8. academic.oup.com [academic.oup.com]
- 9. A heme fusion tag for protein affinity purification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artificial intelligence in metalloprotein binding site prediction: A systematic review bridging bioinformatics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances and future challenges in predictive modeling of metalloproteins by artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural Bioinformatics and Deep Learning of Metalloproteins: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity-based probes for the proteomic profiling of metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Comparative Genomics to Drive New Discoveries in Microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. beilstein-institut.de [beilstein-institut.de]
Methodological & Application
Purifying Siroheme-Containing Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of siroheme-containing proteins, a critical class of enzymes involved in sulfur and nitrogen metabolism. These protocols are designed to guide researchers in obtaining highly pure and active protein for downstream applications, including structural biology, enzymatic assays, and drug discovery.
Introduction to this compound-Containing Proteins
This compound is an iron-containing isobacteriochlorin (B1258242) that serves as the prosthetic group for enzymes catalyzing six-electron reduction reactions. Key examples of this compound-containing proteins include sulfite (B76179) reductase and nitrite (B80452) reductase. These enzymes are essential in various metabolic pathways, such as the assimilation of sulfate (B86663) and nitrate (B79036) in plants and bacteria. Given their importance in microbial and plant physiology, they represent potential targets for the development of novel antimicrobial agents and herbicides.
Purification of Native this compound-Containing Proteins
This section details a general protocol for the purification of this compound-containing proteins from natural sources, such as spinach, which is a rich source of both sulfite and nitrite reductases.
Experimental Protocol: Purification of Nitrite Reductase from Spinach
This protocol is a composite of established methods and aims to provide a comprehensive, step-by-step guide.
1. Preparation of Crude Extract:
-
Starting Material: 1 kg of fresh spinach leaves.
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol (B42355).
-
Procedure:
-
Homogenize spinach leaves with an equal volume of cold extraction buffer in a blender.
-
Filter the homogenate through cheesecloth.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant, which is the crude extract.
-
2. Ammonium (B1175870) Sulfate Precipitation:
-
Procedure:
-
Slowly add solid ammonium sulfate to the crude extract to achieve 40% saturation while stirring on ice.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.
-
Add more ammonium sulfate to the supernatant to bring it to 80% saturation.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in a minimal volume of 20 mM Tris-HCl (pH 7.5) containing 10 mM 2-mercaptoethanol and dialyze extensively against the same buffer.
-
3. DEAE-Sephadex A-50 Anion Exchange Chromatography:
-
Column: DEAE-Sephadex A-50 column (e.g., 2.5 x 30 cm) equilibrated with 20 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol.
-
Procedure:
-
Load the dialyzed sample onto the column.
-
Wash the column with the equilibration buffer until the A280 returns to baseline.
-
Elute the protein with a linear gradient of 0-0.5 M NaCl in the equilibration buffer.
-
Collect fractions and assay for nitrite reductase activity. Pool the active fractions.
-
4. Hydroxylapatite Chromatography:
-
Column: Hydroxylapatite column (e.g., 2.5 x 10 cm) equilibrated with 10 mM potassium phosphate (B84403) buffer (pH 7.5).
-
Procedure:
-
Load the pooled active fractions from the previous step onto the column.
-
Wash the column with the equilibration buffer.
-
Elute the protein with a linear gradient of 10-200 mM potassium phosphate buffer (pH 7.5).
-
Collect fractions, assay for activity, and pool the active fractions.
-
5. Gel Filtration Chromatography (Size Exclusion):
-
Column: Sephadex G-200 column (e.g., 2.5 x 90 cm) equilibrated with 50 mM Tris-HCl (pH 7.5), 0.1 M NaCl, 10 mM 2-mercaptoethanol.
-
Procedure:
-
Concentrate the pooled fractions from the hydroxylapatite step.
-
Load the concentrated sample onto the gel filtration column.
-
Elute with the equilibration buffer.
-
Collect fractions and assay for activity. Pool the fractions containing pure nitrite reductase.
-
Enzyme Activity Assay: Nitrite Reductase
Nitrite reductase activity is determined by measuring the disappearance of nitrite.
-
Assay Mixture (2.0 mL total volume):
-
100 µmol Tris-HCl (pH 7.5)
-
3.0 µmol NaNO₂
-
2.0 µmol Methyl Viologen
-
Enzyme solution (20-120 milliunits)
-
-
Procedure:
-
Initiate the reaction by adding 24 µmol of freshly prepared sodium dithionite (B78146) in 0.2 M sodium bicarbonate.
-
After a defined incubation period (e.g., 10 minutes) at 30°C, stop the reaction by vigorous vortexing to oxidize the dithionite.
-
Determine the remaining nitrite concentration colorimetrically by adding sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and measuring the absorbance at 540 nm.[1][2]
-
Data Presentation: Purification of Spinach Nitrite Reductase
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Purification (Fold) | Yield (%) |
| Crude Extract | 15000 | 150 | 0.01 | 1 | 100 |
| Ammonium Sulfate (40-80%) | 3000 | 120 | 0.04 | 4 | 80 |
| DEAE-Sephadex A-50 | 300 | 90 | 0.3 | 30 | 60 |
| Hydroxylapatite | 30 | 60 | 2.0 | 200 | 40 |
| Sephadex G-200 | 3 | 33 | 11.0 | 1100 | 22 |
Note: The values in this table are representative and may vary depending on the starting material and specific experimental conditions.
Purification of Recombinant this compound-Containing Proteins
The expression of this compound-containing proteins in a heterologous host like E. coli offers a powerful alternative to purification from natural sources. This approach allows for the production of large quantities of protein and facilitates site-directed mutagenesis studies. A key consideration for expressing these enzymes is ensuring the availability of the this compound cofactor.
Experimental Protocol: Recombinant Expression and Purification
1. Expression Vector and Host Strain:
-
Vector: A suitable expression vector (e.g., pET series) containing the gene of interest with an N- or C-terminal affinity tag (e.g., His₆-tag).
-
Host Strain: E. coli BL21(DE3) is a commonly used strain for protein expression.[3]
-
Co-expression: For optimal holoenzyme production, co-expression with the genes responsible for this compound biosynthesis (e.g., cysG from Salmonella typhimurium) may be necessary to overcome limitations in cofactor availability.[4]
2. Culture and Induction:
-
Media: Luria-Bertani (LB) or Terrific Broth (TB) supplemented with the appropriate antibiotic.
-
Procedure:
-
Inoculate a starter culture and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of media and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance protein solubility.
-
3. Cell Lysis:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and 1 mg/mL lysozyme.[5]
-
Procedure:
-
Harvest cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
4. Affinity Chromatography (His-tag):
-
Resin: Ni-NTA (Nickel-Nitriloacetic Acid) agarose (B213101) resin.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% glycerol.
-
Procedure:
-
Load the cleared lysate onto the equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with the elution buffer.
-
5. Further Purification (Optional):
-
If further purification is required, ion exchange and/or size exclusion chromatography can be performed as described for the native protein purification.
Data Presentation: Purification of Recombinant His-tagged Sulfite Reductase
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Purification (Fold) | Yield (%) |
| Cleared Lysate | 800 | 160 | 0.2 | 1 | 100 |
| Ni-NTA Affinity | 40 | 120 | 3.0 | 15 | 75 |
| Size Exclusion | 20 | 100 | 5.0 | 25 | 62.5 |
Note: The values in this table are representative and will depend on the expression level and solubility of the target protein.
Visualizations
Logical Workflow for Protein Purification
References
- 1. Nitrate Reductase - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Determination of the nitrite reductase activity [bio-protocol.org]
- 3. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-level expression of Escherichia coli NADPH-sulfite reductase: requirement for a cloned cysG plasmid to overcome limiting this compound cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the best way to make your own lysis buffer for protein isolation? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for the Reconstitution of Siroheme into Apo-Sulfite Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfite (B76179) reductases (SiRs) are essential enzymes in the sulfur assimilation pathway, catalyzing the six-electron reduction of sulfite to sulfide (B99878). These enzymes are unique in that they utilize a novel prosthetic group, siroheme, which is an iron-containing isobacteriochlorin. The active site of many sulfite reductases features a remarkable coupled cofactor, consisting of a this compound covalently linked to a [4Fe-4S] cluster.[1] This intricate architecture is crucial for the enzyme's catalytic activity. The study of sulfite reductase mechanism, inhibitor screening, and the development of novel antimicrobial agents targeting this pathway often necessitates the in vitro reconstitution of the active holoenzyme from its apo-protein and this compound cofactor.
These application notes provide a comprehensive overview and detailed protocols for the reconstitution of this compound into the apo-sulfite reductase hemoprotein (apo-SiRHP). The protocols cover the preparation of apo-SiRHP, extraction of this compound, the reconstitution procedure, and methods to verify successful reconstitution and enzymatic activity.
Data Presentation
Table 1: Spectroscopic Properties of this compound and Sulfite Reductase Hemoprotein (SiRHP)
| Species | Key Spectroscopic Features | Wavelength (nm) | Reference |
| Free this compound (oxidized) | Soret Peak | ~380-405 | [2] |
| Q-bands | ~530, 570, 630 | [2] | |
| Holo-SiRHP (oxidized) | Soret Peak | ~403 | [3] |
| α and β bands | ~557, 520 (shoulder) | [3] | |
| Apo-SiRHP | Tryptophan Fluorescence | Emission max ~340 | [3] |
| CD Spectrum | Increased α-helical content compared to holo-protein | [3] |
Table 2: Quantitative Parameters for Sulfite Reductase Activity
| Parameter | Description | Typical Value | Reference |
| Km (Sulfite) | Michaelis constant for sulfite | ~10 µM | [4] |
| Specific Activity | µmol of NADPH oxidized per minute per mg of protein | Enzyme and assay dependent | [3] |
| Electron Stoichiometry | Electrons consumed per sulfide produced | 6 | [5] |
Signaling and Biosynthetic Pathways
This compound Biosynthesis Pathway
This compound is synthesized from the common tetrapyrrole precursor, uroporphyrinogen III, through a series of enzymatic steps. In Escherichia coli, a single multifunctional enzyme, CysG, catalyzes the methylation, dehydrogenation, and iron chelation steps.[6]
Caption: The biosynthetic pathway of this compound from uroporphyrinogen III.
Experimental Protocols
Protocol 1: Preparation of Apo-Sulfite Reductase Hemoprotein (Apo-SiRHP)
This protocol describes the expression of apo-SiRHP in an E. coli strain deficient in this compound biosynthesis.
Materials:
-
E. coli strain JW3331 (cysG knockout)[3]
-
Expression vector containing the gene for SiRHP (e.g., pBAD-his-cysIG)[7]
-
LB Broth and appropriate antibiotic
-
Arabinose for induction
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (50 mM Tris-HCl pH 7.8, 150 mM NaCl)
Procedure:
-
Transform the SiRHP expression vector into E. coli JW3331 cells.
-
Grow the transformed cells in LB broth with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding arabinose to a final concentration of 0.2% (w/v) and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the apo-SiRHP with Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.
-
Confirm the absence of this compound by UV-Vis spectroscopy (lack of a Soret peak around 400 nm). The protein concentration can be determined using the Bradford assay.
-
Verify the presence and integrity of the [4Fe-4S] cluster using EPR spectroscopy or by colorimetric iron and sulfide assays.[6]
Protocol 2: Extraction of this compound from Holo-Sulfite Reductase
This protocol describes the extraction of this compound from purified holo-SiRHP.
Materials:
-
Purified holo-SiRHP
-
Acidified Acetone (B3395972) (Acetone containing 0.015 N HCl), pre-chilled to -20°C
-
Sephadex LH-20 column
-
Spectrophotometer
Procedure:
-
To a solution of purified holo-SiRHP, add 9 volumes of pre-chilled acidified acetone.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant which contains the extracted this compound.
-
Evaporate the acetone from the supernatant under a stream of nitrogen.
-
Resuspend the dried this compound in a minimal volume of pyridine.
-
Purify the this compound by chromatography on a Sephadex LH-20 column equilibrated with pyridine.
-
Monitor the elution of this compound by its characteristic red color and confirm its identity and concentration by UV-Vis spectroscopy. The spectrum in pyridine should show a major peak around 401 nm and a secondary peak at 557 nm.[3]
Protocol 3: Reconstitution of this compound into Apo-SiRHP
This protocol details the in vitro insertion of this compound into the purified apo-SiRHP.
Materials:
-
Purified apo-SiRHP
-
Purified this compound in pyridine
-
Reconstitution Buffer (50 mM Tris-HCl pH 7.8, 150 mM NaCl, 1 mM DTT)
-
Spectrophotometer
Procedure:
-
Dilute the purified apo-SiRHP to a final concentration of 10 µM in Reconstitution Buffer.
-
Prepare a stock solution of this compound in pyridine. The concentration should be determined spectrophotometrically.
-
Add this compound to the apo-SiRHP solution in a dropwise manner with gentle stirring. A starting point is to add a 1.5 to 2-fold molar excess of this compound to the apo-protein.
-
Incubate the mixture on ice for 1 hour, protected from light.
-
Monitor the reconstitution by observing the appearance of the characteristic Soret peak of this compound-bound protein at approximately 403 nm using a UV-Vis spectrophotometer.
-
Remove the excess, unbound this compound by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with Reconstitution Buffer.
-
The reconstituted holo-SiRHP will elute in the void volume, while the smaller, unbound this compound will be retained.
-
Pool the fractions containing the reconstituted holo-SiRHP and determine the protein concentration and this compound incorporation efficiency (ratio of this compound to protein).
Protocol 4: Sulfite Reductase Activity Assay
This protocol describes a common method to assay the activity of the reconstituted sulfite reductase.
Materials:
-
Reconstituted holo-SiRHP
-
Assay Buffer (100 mM Tris-HCl pH 7.5, 1 mM EDTA)
-
NADPH (10 mM stock solution)
-
Sodium Sulfite (10 mM stock solution)
-
Methyl Viologen (10 mM stock solution)
-
Sodium Dithionite (B78146) (freshly prepared 100 mM stock in anaerobic buffer)
-
Anaerobic cuvette and spectrophotometer
Procedure:
-
The assay is based on monitoring the oxidation of a reduced electron donor in the presence of sulfite. A common method uses reduced methyl viologen.
-
In an anaerobic cuvette, prepare the reaction mixture containing Assay Buffer, 100 µM NADPH (if testing the complete holoenzyme with the flavoprotein), 1 mM sodium sulfite, and 100 µM methyl viologen.
-
Reduce the methyl viologen by adding a small amount of freshly prepared sodium dithionite until a stable blue color is achieved.
-
Initiate the reaction by adding a known amount of the reconstituted holo-SiRHP.
-
Monitor the decrease in absorbance at 600 nm, which corresponds to the oxidation of reduced methyl viologen.
-
The specific activity can be calculated from the rate of absorbance change using the extinction coefficient of reduced methyl viologen.
Experimental Workflow and Logical Relationships
Workflow for Reconstitution and Verification
Caption: Workflow for the reconstitution of this compound into apo-sulfite reductase.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers interested in the in vitro reconstitution of this compound into apo-sulfite reductase. Successful reconstitution is a powerful tool for studying the enzyme's structure-function relationships, for screening potential inhibitors, and for furthering our understanding of sulfur metabolism. The provided methodologies for preparing the necessary components, performing the reconstitution, and verifying the outcome will enable researchers to reliably produce active holo-sulfite reductase for a variety of downstream applications.
References
- 1. The relationship between structure and function for the sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The N-terminal Domain of Escherichia coli Assimilatory NADPH-Sulfite Reductase Hemoprotein Is an Oligomerization Domain That Mediates Holoenzyme Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfite Reductase Defines a Newly Discovered Bottleneck for Assimilatory Sulfate Reduction and Is Essential for Growth and Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutational analysis of sulfite reductase hemoprotein reveals the mechanism for coordinated electron and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical Approaches for Understanding Iron-sulfur Cluster Regeneration in Escherichia coli Lipoyl Synthase during Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Siroheme Redox States
Audience: Researchers, scientists, and drug development professionals.
Introduction: Siroheme is a unique iron-containing isobacteriochlorin (B1258242) that serves as the prosthetic group for enzymes catalyzing essential six-electron reduction reactions, notably sulfite (B76179) and nitrite (B80452) reductases.[1][2][3] These enzymes are critical for sulfur and nitrogen assimilation in a vast range of organisms.[1][4] The catalytic cycle of these enzymes involves changes in the oxidation state of the central this compound iron atom. Spectroscopic techniques are indispensable for elucidating the electronic and structural properties of these different redox states (primarily Fe(III) and Fe(II)), providing crucial insights into the enzyme's mechanism. This document provides detailed application notes and protocols for the analysis of this compound redox states using UV-visible, Electron Paramagnetic Resonance (EPR), and Resonance Raman (RR) spectroscopy.
Application Note 1: UV-Visible Absorption Spectroscopy
UV-visible spectroscopy is a fundamental technique for monitoring the redox state of this compound. The characteristic Soret (or B) band and the Q bands in the visible region are sensitive to the oxidation and spin state of the heme iron.[5] Changes in the position (λmax) and intensity of these bands provide a direct way to observe redox transitions. For instance, the UV-visible spectrum of recombinant sulfite reductase (SiR) holoenzyme displays characteristic peaks at 386, 455, and 590 nm.[6]
Quantitative Data: UV-Visible Absorption Maxima
The following table summarizes typical absorption maxima for this compound in different states. Note that exact wavelengths can vary depending on the specific protein environment and ligation.
| This compound State | Soret Band (λmax) | Q Bands (λmax) | Reference(s) |
| Oxidized (Fe(III)) SiR Holoenzyme | ~386 nm | ~590 nm | [6] |
| Reduced (Fe(II)) | Typically blue-shifted Soret | Varies with ligation | [7][8] |
| CO-ligated (Fe(II)) | Varies | Varies | [8] |
| Cyanide-ligated (Fe(III), low-spin) | Varies | Varies | [8] |
Experimental Protocol: UV-Visible Redox Titration of a this compound-Containing Enzyme
This protocol describes how to monitor the reduction of a this compound enzyme using a chemical reductant.
1. Materials:
-
Purified this compound-containing enzyme (e.g., sulfite reductase) at a known concentration (typically 5-10 µM).
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, 100 mM KCl, pH 7.4), thoroughly degassed.
-
Reductant stock solution: Freshly prepared, anaerobic sodium dithionite (B78146) (e.g., 10 mM in degassed buffer).
-
Oxidant stock solution: Anaerobic potassium ferricyanide (B76249) (e.g., 10 mM in degassed buffer).
-
Anaerobic cuvette with a septum-sealed screw cap.
-
Gas-tight Hamilton syringes.
-
Spectrophotometer with a temperature-controlled cuvette holder.
2. Procedure:
-
Sample Preparation:
-
Place the desired volume of buffer into the anaerobic cuvette.
-
Make the cuvette anaerobic by repeatedly evacuating and purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
-
Using a gas-tight syringe, inject the stock enzyme solution into the cuvette to achieve the final desired concentration.
-
-
Initial Spectrum (Oxidized State):
-
Ensure the enzyme is fully in the oxidized Fe(III) state. If necessary, add a sub-stoichiometric amount of potassium ferricyanide and incubate for 5 minutes.
-
Place the cuvette in the spectrophotometer and record the initial absorption spectrum (e.g., from 300 to 700 nm). This represents the fully oxidized state.
-
-
Reductive Titration:
-
Using a gas-tight syringe, add small, precise aliquots of the sodium dithionite stock solution to the cuvette.
-
After each addition, gently mix the solution by inverting the cuvette and allow the reaction to equilibrate (typically 1-2 minutes).
-
Record the full UV-visible spectrum after each addition.
-
Continue the titration until no further spectral changes are observed, indicating the enzyme is fully reduced.
-
-
Data Analysis:
-
Correct the spectra for dilution by multiplying the absorbance values by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the volume of titrant added.
-
Plot the change in absorbance at a characteristic wavelength (e.g., the Soret peak maximum of the oxidized or reduced form) against the molar equivalents of reductant added.
-
For determining redox potentials, a potentiometric setup with redox mediators is required, and the data is fitted to the Nernst equation.[9][10]
-
Diagram: UV-Visible Spectroscopy Workflow
References
- 1. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound-[4Fe-4S] Coupled Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. researchgate.net [researchgate.net]
- 7. Resonance Raman studies of Escherichia coli sulfite reductase hemoprotein. 1. This compound vibrational modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for the determination of reduction potentials in heme proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delineating redox cooperativity in water‐soluble and membrane multiheme cytochromes through protein design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EPR Spectroscopy of the Siroheme Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction to Siroheme and its Significance
This compound is a unique iron-isobacteriochlorin prosthetic group essential for a variety of fundamental biological processes.[1] It serves as the cofactor at the active sites of enzymes that catalyze six-electron reduction reactions, most notably sulfite (B76179) reductase and nitrite (B80452) reductase.[2] These enzymes are critical for sulfur and nitrogen assimilation in plants, fungi, and bacteria, playing a vital role in the biogeochemical cycles of these elements.[2] The this compound active site, often found in close association with a [4Fe-4S] cluster, facilitates the complex multi-electron transfers required for the reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻) and nitrite (NO₂⁻) to ammonia (B1221849) (NH₃). Understanding the electronic structure and catalytic mechanism of the this compound active site is of great interest for enzymology and is relevant to drug development, particularly in the context of antimicrobial agents targeting these essential metabolic pathways.
Principles of EPR Spectroscopy for Studying the this compound Active Site
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful magnetic resonance technique for studying molecules with unpaired electrons.[3][4] The iron in the this compound active site can exist in different oxidation and spin states, many of which are paramagnetic and therefore EPR-active. By analyzing the EPR spectrum, researchers can gain detailed insights into the electronic structure, coordination environment, and ligand interactions of the this compound iron.
Key EPR parameters for characterizing the this compound active site include:
-
g-values: These are a measure of the interaction of the unpaired electron with the external magnetic field and are sensitive to the geometry and electronic structure of the metal center. Anisotropy in the g-value provides information about the symmetry of the iron's environment.
-
Hyperfine Coupling: This arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N from porphyrin ring or axial ligands, ¹H from nearby amino acid residues). The magnitude of the hyperfine coupling constant is related to the distance and bonding interaction between the iron and the coupled nucleus.
-
Spin State: The spin state of the this compound iron (e.g., high-spin S=5/2 or low-spin S=1/2 for Fe(III)) can be determined from the g-values and the temperature dependence of the EPR signal. Changes in spin state upon substrate or inhibitor binding can provide valuable information about the catalytic mechanism.
Quantitative EPR Data of this compound Active Sites
The following table summarizes representative EPR data for the this compound active site in Escherichia coli sulfite reductase hemoprotein (SiR-HP) under different conditions.
| Enzyme State | Spin State | g-values (g₁, g₂, g₃) | Hyperfine Coupling Constants (A) | Reference |
| Oxidized SiR-HP | High-spin Fe(III), S=5/2 | 6.63, 5.24, 1.98 | Not reported | [5] |
| Oxidized SiR-HP (Chloride-ferrithis compound, isolated) | High-spin Fe(III), S=5/2 | 6.0 (g⊥), 2.0 (g∥) | Not reported | [6] |
| Cyanide-complexed SiR-HP (isolated) | Low-spin Fe(III), S=1/2 | 2.38 (g⊥), 1.76 (g∥) | Not reported | [6] |
| Two-electron reduced SiR-HP (this compound Fe(II), [4Fe-4S]¹⁺) | Coupled system | 2.53, 2.29, 2.07 | Not reported | [5] |
| Two-electron reduced SiR-HP with Guanidinium Sulfate | Coupled system | 4.88, 3.31, 2.08 | Not reported | [5] |
Experimental Protocols
Sample Preparation for EPR Spectroscopy of this compound-Containing Enzymes
A crucial step for obtaining high-quality EPR data is the proper preparation of the enzyme sample.
Materials:
-
Purified this compound-containing enzyme (e.g., sulfite reductase)
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cryoprotectant (e.g., glycerol (B35011), sucrose)
-
EPR tubes (quartz, high precision)
-
Liquid nitrogen
-
Anaerobic chamber or glove box (if the enzyme is oxygen-sensitive)
Protocol:
-
Enzyme Purification and Concentration: Purify the this compound-containing enzyme to high homogeneity using standard chromatographic techniques. Concentrate the enzyme to a suitable concentration for EPR measurements, typically in the range of 100 µM to 1 mM.
-
Buffer Exchange: Exchange the enzyme into the desired buffer for the EPR experiment. The buffer should be chosen to maintain the stability and activity of the enzyme. Avoid buffers containing components that may interfere with the EPR measurement.
-
Addition of Cryoprotectant: To prevent the formation of crystalline ice upon freezing, which can damage the protein and introduce artifacts in the EPR spectrum, add a cryoprotectant to the sample.[7] A final concentration of 20-30% (v/v) glycerol is commonly used.
-
Anaerobic Sample Preparation (if required): For oxygen-sensitive enzymes, all sample preparation steps should be performed under anaerobic conditions inside a glove box or anaerobic chamber. Buffers and solutions should be thoroughly deoxygenated prior to use.
-
Loading the EPR Tube: Carefully transfer the enzyme solution into a clean, high-precision quartz EPR tube. Avoid introducing air bubbles. The sample volume will depend on the dimensions of the EPR resonator.
-
Flash Freezing: Rapidly freeze the sample by immersing the EPR tube in liquid nitrogen.[8] This ensures the formation of a glass-like matrix and preserves the native state of the enzyme.
-
Storage: Store the frozen samples in liquid nitrogen until the EPR measurements are performed.
EPR Spectrometer Setup and Data Acquisition
The following is a general protocol for acquiring X-band (9.5 GHz) continuous-wave (CW) EPR spectra of a frozen solution of a this compound-containing enzyme. Specific parameters may need to be optimized for the particular instrument and sample.
Instrumentation:
-
X-band EPR spectrometer
-
Cryostat for low-temperature measurements (e.g., liquid helium cryostat)
-
High-sensitivity EPR resonator
Protocol:
-
Instrument Preparation: Cool down the cryostat to the desired temperature, typically in the range of 4-20 K for metalloproteins to ensure slow relaxation rates.
-
Sample Insertion: Carefully insert the frozen EPR tube into the resonator within the cryostat.
-
Tuning and Matching: Tune the spectrometer to the resonant frequency of the cavity and match the impedance to minimize microwave power reflection.
-
Setting EPR Parameters:
-
Microwave Frequency: Typically around 9.5 GHz for X-band.
-
Microwave Power: Start with a low power (e.g., 0.1-1 mW) to avoid saturation of the EPR signal. A power saturation study should be performed to determine the optimal power.
-
Magnetic Field Sweep: Set the center field and sweep width to cover the expected g-values of the this compound signals. For a high-spin Fe(III) this compound, a wide sweep from approximately 0 to 600 mT might be necessary.
-
Modulation Frequency: Typically 100 kHz.
-
Modulation Amplitude: Start with a modulation amplitude that is a fraction of the expected linewidth (e.g., 0.1-1 mT) to avoid signal distortion.
-
Time Constant and Conversion Time: These parameters control the signal-to-noise ratio and the sweep speed. Typical values might be 82 ms (B15284909) for the time constant and 164 ms for the conversion time.
-
Number of Scans: Average multiple scans to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record the EPR spectrum.
-
Data Processing and Analysis: The raw data is typically a first-derivative spectrum. Data processing may include baseline correction and noise reduction. The g-values are determined from the positions of the spectral features. Simulation software can be used to extract accurate g-values and hyperfine coupling constants by fitting the experimental spectrum.
Visualizations
Caption: The this compound active site in sulfite reductase.
Caption: Experimental workflow for EPR spectroscopy.
Caption: Simplified this compound biosynthesis pathway.
References
- 1. Sulfite reductase - Wikipedia [en.wikipedia.org]
- 2. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron Paramagnetic Resonance Spectroscopy of Metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. feradical.utsa.edu [feradical.utsa.edu]
- 5. Electron paramagnetic resonance and optical spectroscopic evidence for interaction between this compound and Fe4S4 prosthetic groups in Escherichia coli sulfite reductase hemoprotein subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brittepr.faculty.ucdavis.edu [brittepr.faculty.ucdavis.edu]
- 8. acif.ucr.edu [acif.ucr.edu]
Application Note: Identification of Siroheme and its Biosynthetic Intermediates using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siroheme is a crucial prosthetic group for sulfite (B76179) and nitrite (B80452) reductases, playing a vital role in sulfur and nitrogen assimilation in a wide range of organisms.[1][2] Beyond its role in these assimilatory processes, this compound has been identified as a key intermediate in alternative biosynthetic pathways for heme and d1 heme in some bacteria and archaea.[3][4][5] The elucidation of these pathways and the identification of their intermediates are critical for understanding microbial metabolism and may present novel targets for drug development. Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC-MS), is a powerful analytical technique for the sensitive and specific detection of these tetrapyrrole intermediates.[6][7] This application note provides a detailed protocol for the identification of this compound and its precursors using HPLC-mass spectrometry.
This compound Biosynthetic Pathway
The biosynthesis of this compound begins with the common tetrapyrrole precursor, uroporphyrinogen III.[1] This molecule is sequentially modified through methylation, dehydrogenation, and ferrochelation to yield this compound.[2] In some organisms, this compound can be further metabolized. For instance, in the alternative heme biosynthesis pathway, this compound undergoes decarboxylation to form didecarboxythis compound, which is a precursor to Fe-coproporphyrin and ultimately heme.[3][8]
Quantitative Data of Key Intermediates
The following table summarizes the mass-to-charge ratio (m/z) for key intermediates in the this compound pathway, which is crucial for their identification by mass spectrometry.
| Compound | Molecular Formula | [M+H]+ m/z |
| Sirohydrochlorin | C₄₂H₄₄N₄O₁₆ | 836.27 |
| This compound | C₄₂H₄₂FeN₄O₁₆ | 890.19 |
| Didecarboxythis compound | C₄₀H₄₀FeN₄O₁₂ | 804.18 |
| Fe-coproporphyrin III | C₃₆H₃₆FeN₄O₈ | 708.18 |
Note: The observed m/z values may vary slightly depending on the specific isotope and charge state.
Experimental Protocol: HPLC-Mass Spectrometry Analysis
This protocol is adapted from methodologies reported for the successful identification of this compound and its derivatives.[3][8]
1. Sample Preparation:
-
Cell Lysate Preparation:
-
Harvest bacterial or archaeal cells expressing the enzymes of interest via centrifugation.
-
Resuspend the cell pellet in an appropriate anaerobic buffer (e.g., 50 mM potassium phosphate, pH 8.0).
-
Lyse the cells using a suitable method such as sonication or a French press, ensuring all steps are performed under anaerobic conditions if oxygen-sensitive intermediates are being studied.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Enzymatic Reactions:
-
Set up anaerobic enzymatic reactions containing the cell-free extract, the substrate (e.g., sirohydrochlorin or this compound), and any necessary cofactors (e.g., S-adenosyl-L-methionine (AdoMet), sodium dithionite).[3][8]
-
Incubate the reactions for a sufficient period to allow for product formation.
-
Quench the reactions, for example, by the addition of an organic solvent like acetonitrile.
-
2. HPLC-MS Analysis:
-
Instrumentation:
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire data over a mass range appropriate for the expected intermediates (e.g., m/z 500-1000).
-
Monitor for the expected m/z values of sirohydrochlorin, this compound, didecarboxythis compound, and other potential intermediates.
-
3. Data Analysis:
-
Extract the ion chromatograms for the specific m/z values of the expected intermediates.
-
Compare the retention times and mass spectra of the peaks in the experimental samples to authentic standards, if available.
-
Analyze the isotopic distribution pattern of the detected ions to confirm the presence of iron in the metallated intermediates.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the identification of this compound intermediates using HPLC-MS.
Conclusion
The combination of HPLC and mass spectrometry provides a robust and sensitive method for the identification and characterization of this compound and its biosynthetic intermediates. The protocol outlined in this application note serves as a comprehensive guide for researchers investigating these important metabolic pathways. The ability to accurately identify these compounds will facilitate a deeper understanding of their biological roles and may aid in the development of novel therapeutic strategies.
References
- 1. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification and characterization of the ‘missing’ terminal enzyme for this compound biosynthesis in α-proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Synthesis of Heme b: Biosynthetic Pathways, Current Strategies, Detection, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols for Site-Directed Mutagenesis of Siroheme-Binding Motifs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siroheme, an iron-containing isobacteriochlorin, is a vital prosthetic group for enzymes catalyzing crucial six-electron reduction reactions, most notably sulfite (B76179) and nitrite (B80452) reductases.[1] These enzymes are fundamental to the nitrogen and sulfur assimilation pathways in plants and microorganisms.[2][3] The unique catalytic properties of this compound-dependent enzymes are dictated by the intricate interactions between the this compound cofactor and the surrounding protein active site. Understanding these interactions is paramount for elucidating reaction mechanisms and for the rational design of novel inhibitors or engineered enzymes with tailored functionalities.
Site-directed mutagenesis is a powerful technique for probing the roles of specific amino acid residues within the this compound-binding motif.[4] By systematically altering the protein sequence, researchers can investigate the contributions of individual residues to cofactor binding, electron transfer, substrate positioning, and catalytic efficiency. These studies are instrumental in defining the structure-function relationships that govern this important class of enzymes.
These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on this compound-binding proteins, with a focus on sulfite reductase as a model system.
Signaling and Biosynthetic Pathways
This compound is synthesized from the common tetrapyrrole precursor, uroporphyrinogen III.[2] In organisms like E. coli, a single multifunctional enzyme, CysG, carries out the final three steps of the biosynthesis: two S-adenosyl-L-methionine (SAM)-dependent methylations, an NAD+-dependent dehydrogenation, and finally, the insertion of a ferrous iron atom.[5] In yeast (Saccharomyces cerevisiae), these steps are catalyzed by two separate enzymes, Met1p and Met8p.[2]
Disturbances in this compound biosynthesis can have significant impacts on cellular metabolism, affecting the assimilation of sulfur and nitrogen.[2] The accumulation of intermediates can also lead to the production of reactive oxygen species, which can act as signaling molecules in interorganellar communication.[2]
Figure 1: Simplified pathway of this compound biosynthesis from uroporphyrinogen III.
Once synthesized, this compound is incorporated into apo-enzymes like sulfite reductase, where it is typically coupled to a [4Fe-4S] cluster.[6] This coupled center is essential for the multi-electron reduction of sulfite to sulfide.
Data Presentation: Effects of Site-Directed Mutagenesis on Sulfite Reductase
The following tables summarize quantitative data from a mutational analysis of the hemoprotein subunit of E. coli sulfite reductase (SiRHP).[3][4] Specific positively charged residues in the active site, hypothesized to interact with the this compound cofactor and substrate, were mutated to probe their function.
Table 1: this compound Content and Complementation Assay of SiRHP Variants
| Variant | This compound Content (% of Wild-Type) | Complementation of cysI- Knockout |
| Wild-Type | 100 | + |
| R83S | 50 | - |
| R153S | 75 | - |
| K215S | 100 | - |
| K217S | 100 | - |
| N149W | 100 | + |
Data sourced from Biochemistry, 2012, 51 (49), pp 9883–9892.[3] The R83S mutation, in particular, demonstrates a significant defect in this compound incorporation, suggesting a primary role for Arginine 83 in this compound binding.[3][4]
Table 2: Steady-State Kinetic Parameters of SiRHP Variants
| Variant | Km (Sulfite, µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type | 15 ± 2 | 15 ± 1 | 1.0 x 106 |
| R83S | 20 ± 5 | 0.08 ± 0.01 | 4.0 x 103 |
| R153S | 250 ± 50 | 0.03 ± 0.01 | 1.2 x 102 |
| K215S | 100 ± 20 | 0.05 ± 0.01 | 5.0 x 102 |
| K217S | 120 ± 30 | 0.04 ± 0.01 | 3.3 x 102 |
| N149W | 25 ± 5 | 10 ± 2 | 4.0 x 105 |
Data sourced from Biochemistry, 2012, 51 (49), pp 9883–9892.[3] All mutations of the positively charged residues resulted in a dramatic decrease in catalytic efficiency, highlighting their importance in substrate binding and/or catalysis.[3] The N149W mutation on a flexible loop near the active site had a less severe impact on activity.[3]
Experimental Protocols
The following protocols are based on methodologies described for the site-directed mutagenesis and characterization of sulfite reductase hemoprotein.[3]
Site-Directed Mutagenesis Workflow
Figure 2: General workflow for site-directed mutagenesis.
Protocol 1.1: Primer Design
-
Identify the target codon for mutation in the gene of interest (e.g., cysI for SiRHP).
-
Design a pair of complementary oligonucleotide primers, typically 25-45 bases in length.
-
The desired mutation should be located in the center of the primers, with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be calculated to ensure proper annealing during PCR. A Tm of ≥78°C is often recommended.
Protocol 1.2: PCR Amplification
-
Set up the PCR reaction in a 50 µL volume:
-
5-50 ng of template plasmid DNA
-
125 ng of each forward and reverse primer
-
1 µL of dNTP mix (10 mM)
-
5 µL of 10x high-fidelity DNA polymerase buffer
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Nuclease-free water to 50 µL
-
-
Use the following cycling parameters (adjust annealing temperature and extension time as needed):
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
Protocol 1.3: DpnI Digestion and Transformation
-
Add 1 µL of DpnI restriction enzyme (10-20 U/µL) directly to the amplified PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transform 1-2 µL of the DpnI-treated DNA into a suitable strain of competent E. coli cells (e.g., DH5α).
-
Plate the transformation mixture on selective agar (B569324) plates (e.g., LB agar with ampicillin) and incubate overnight at 37°C.
Protocol 1.4: Verification
-
Pick individual colonies and grow overnight in liquid culture with the appropriate antibiotic.
-
Isolate plasmid DNA using a standard miniprep kit.
-
Send the purified plasmid for DNA sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.
Protein Expression, Purification, and Characterization
Protocol 2.1: Overexpression and Purification of SiRHP Variants
-
Transform the verified mutant plasmid into an expression strain of E. coli (e.g., a cysI- knockout strain for complementation assays). For SiRHP, co-expression with a this compound synthase is required for active enzyme production.[3]
-
Grow a large-scale culture (e.g., 1 L) to an OD600 of 0.6-0.8.
-
Induce protein expression with the appropriate inducer (e.g., L-arabinose for pBAD vectors) and continue to culture for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.
-
Purify the His-tagged SiRHP variant from the soluble lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
Elute the protein with an imidazole (B134444) gradient and collect fractions.
-
Analyze fractions by SDS-PAGE for purity and pool the purest fractions.
-
Perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Protocol 2.2: Determination of this compound Content
-
Measure the absorbance spectrum of the purified protein.
-
This compound content can be estimated using the pyridine (B92270) hemochrome method or by comparing the ratio of the Soret peak (around 400 nm) to the protein absorbance at 280 nm, relative to the wild-type enzyme.
Protocol 2.3: Enzyme Kinetics Assay
-
Enzyme activity can be measured spectrophotometrically by monitoring the oxidation of a reduced electron donor, such as methyl viologen (MV).[3]
-
Prepare a reaction mixture in a cuvette containing buffer, a reducing agent (e.g., sodium dithionite (B78146) to reduce MV), and varying concentrations of the substrate (sulfite).
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Monitor the decrease in absorbance of reduced MV at a specific wavelength (e.g., 600 nm).
-
Calculate the initial reaction rates and fit the data to the Michaelis-Menten equation to determine Km and kcat.
Figure 3: Logical flow for determining enzyme kinetic parameters.
Conclusion
The methodologies and data presented here provide a robust framework for investigating the structure-function relationships in this compound-binding proteins. By employing site-directed mutagenesis in conjunction with detailed biochemical and kinetic analyses, researchers can precisely define the roles of active site residues. This knowledge is not only crucial for fundamental understanding but also paves the way for the development of novel therapeutics targeting microbial metabolic pathways and for the bioengineering of enzymes with enhanced or novel catalytic properties.
References
- 1. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Saccharomyces cerevisiae Met1p and Met8p in sirohaem and cobalamin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Mutational analysis of sulfite reductase hemoprotein reveals the mechanism for coordinated electron and proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirohaem synthase - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for X-ray Crystallography of Siroheme-Dependent Enzymes
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide to the X-ray crystallography of siroheme-dependent enzymes. This document outlines the function of these vital enzymes, protocols for their structural determination, and key data from successful crystallographic studies, aiding researchers in elucidating their mechanisms and developing novel therapeutics.
Introduction to this compound-Dependent Enzymes
This compound is a unique iron-containing isobacteriochlorin (B1258242) that serves as a prosthetic group for a class of enzymes catalyzing crucial six-electron reduction reactions in sulfur and nitrogen metabolism.[1] Key among these are sulfite (B76179) reductase and nitrite (B80452) reductase, which are essential for the assimilation of inorganic sulfur and nitrogen into organic molecules, a fundamental process for most life on Earth. Understanding the three-dimensional structures of these enzymes is paramount for deciphering their complex catalytic mechanisms and for the structure-based design of inhibitors with potential applications in drug development and agriculture.
Key this compound-Dependent Enzymes and Their Functions
-
Assimilatory Sulfite Reductase: This enzyme catalyzes the six-electron reduction of sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻). The sulfide is then incorporated into amino acids such as cysteine and methionine. In Escherichia coli, the sulfite reductase hemoprotein (SiRHP) contains a this compound and a [4Fe-4S] cluster that are covalently linked.[2] This linkage is crucial for efficient electron transfer during catalysis.
-
Dissimilatory Sulfite Reductase: Found in sulfate-reducing bacteria like Desulfovibrio vulgaris, this enzyme is a key player in anaerobic respiration where sulfite serves as a terminal electron acceptor. Its structure reveals a complex assembly and a unique active site.[3][4]
-
Nitrite Reductase: This class of enzymes reduces nitrite (NO₂⁻) to various nitrogen-containing products. Copper-containing nitrite reductases, such as the one from Rhodobacter sphaeroides, catalyze the one-electron reduction of nitrite to nitric oxide (NO).[5][6]
Experimental Protocols for X-ray Crystallography
The following protocols provide a generalized framework for the crystallization and structure determination of this compound-dependent enzymes. Specific conditions will need to be optimized for each target protein.
Protocol 1: Protein Expression and Purification
-
Cloning and Expression: The gene encoding the this compound-dependent enzyme of interest is cloned into a suitable expression vector (e.g., pET vector series for E. coli expression). Expression is typically carried out in an E. coli strain such as BL21(DE3).
-
Cell Culture and Induction: Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal optical density (OD₆₀₀ of 0.6-0.8). Protein expression is then induced with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is grown for a further period at a lower temperature (e.g., 16-25°C) to enhance protein solubility.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Chromatographic Purification: The soluble protein is purified using a series of chromatographic steps. A common strategy involves:
-
Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), immobilized metal affinity chromatography (IMAC) is used as the initial capture step.
-
Ion-Exchange Chromatography: Anion or cation exchange chromatography is used to separate the target protein from other proteins based on charge.
-
Size-Exclusion Chromatography: The final polishing step separates the protein based on size and helps to remove aggregates, yielding a highly pure and homogeneous sample for crystallization.
-
Protocol 2: Crystallization of this compound-Dependent Enzymes
-
Protein Concentration: The purified protein is concentrated to a suitable concentration for crystallization, typically in the range of 5-20 mg/mL. The concentration should be determined empirically.
-
Crystallization Screening: Initial crystallization conditions are screened using commercially available sparse-matrix screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Hanging Drop Method: A small drop (1-2 µL) of the protein solution is mixed with an equal volume of the reservoir solution on a siliconized coverslip. The coverslip is then inverted and sealed over the reservoir.
-
Sitting Drop Method: A small drop of the protein-reservoir mixture is placed on a post that sits (B43327) within the reservoir well.
-
-
Optimization of Crystallization Conditions: Once initial crystals are obtained, the conditions are optimized by systematically varying the precipitant concentration, pH, temperature, and the addition of additives.
-
Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the drops using a small loop. To prevent ice formation during X-ray data collection at cryogenic temperatures (100 K), the crystals are briefly soaked in a cryoprotectant solution. The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent such as glycerol, ethylene (B1197577) glycol, or sucrose (B13894) at a concentration of 20-30% (v/v).
Protocol 3: X-ray Diffraction Data Collection and Processing
-
Data Collection Strategy: Data is collected at a synchrotron beamline. For this compound-dependent enzymes containing iron, it is advantageous to collect data at multiple wavelengths around the iron K-edge to utilize multi-wavelength anomalous diffraction (MAD) or single-wavelength anomalous diffraction (SAD) for phasing.[7][8] A high redundancy of measurements is recommended to improve data quality.[9]
-
Data Collection Parameters: Key parameters to be set include the X-ray wavelength, detector distance, exposure time per frame, and oscillation range. These are optimized to obtain high-resolution diffraction data with minimal radiation damage.
-
Data Processing: The raw diffraction images are processed using software packages such as XDS or HKL-2000. This involves indexing the diffraction spots, integrating their intensities, and scaling the data from multiple images.
-
Structure Solution and Refinement:
-
Phasing: The phase problem can be solved using molecular replacement if a homologous structure is available, or by experimental phasing methods like MAD or SAD.
-
Model Building: An initial model of the protein is built into the electron density map using software like Coot.
-
Refinement: The model is refined against the diffraction data using programs like PHENIX or REFMAC5 to improve its agreement with the experimental data and to ensure good stereochemistry. The quality of the final model is assessed using metrics such as R-work, R-free, and Ramachandran plot analysis.
-
Quantitative Data from X-ray Crystallography Studies
The following tables summarize key crystallographic data for representative this compound-dependent enzymes.
Table 1: Crystallization Conditions for Selected this compound-Dependent Enzymes
| Enzyme | PDB ID | Organism | Method | Precipitant | Buffer/pH | Temperature (°C) |
| Sulfite Reductase Hemoprotein | 1AOP | Escherichia coli | Vapor Diffusion | Ammonium Sulfate (B86663) | Tris-HCl pH 7.5 | 20 |
| Nitrite Reductase | 2A3T | Rhodobacter sphaeroides | Vapor Diffusion | PEG 4000, Ammonium Sulfate | MES pH 6.0 | 20 |
| Dissimilatory Sulfite Reductase | 2I3T | Desulfovibrio vulgaris | Vapor Diffusion | PEG 3350, Potassium Thiocyanate | HEPES pH 7.4 | 4 |
Table 2: X-ray Data Collection and Refinement Statistics
| Enzyme | PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | R-work / R-free (%) |
| Sulfite Reductase Hemoprotein | 1AOP | 1.60 | P2₁2₁2₁ | a=67.2, b=86.4, c=92.1 | 18.2 / 21.8 |
| Nitrite Reductase | 2A3T | 1.85 | H3 | a=72.4, b=72.4, c=148.1 | 14.9 / 17.6 |
| Dissimilatory Sulfite Reductase | 2I3T | 2.80 | P2₁ | a=65.4, b=118.9, c=132.3, β=104.1° | 23.8 / 26.7 |
Visualizations of Pathways and Workflows
The following diagrams illustrate key processes related to the study of this compound-dependent enzymes.
References
- 1. Enzymatic redox chemistry: a proposed reaction pathway for the six-electron reduction of SO3(2-) to S2- by the assimilatory-type sulfite reductase from Desulfovibrio vulgaris (Hildenborough) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The N-terminal Domain of Escherichia coli Assimilatory NADPH-Sulfite Reductase Hemoprotein Is an Oligomerization Domain That Mediates Holoenzyme Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification, crystallization and preliminary X-ray analysis of the dissimilatory sulfite reductase from Desulfovibrio vulgaris Miyazaki F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Crystal Structure of Desulfovibrio vulgaris Dissimilatory Sulfite Reductase Bound to DsrC Provides Novel Insights into the Mechanism of Sulfate Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. pnas.org [pnas.org]
- 7. (IUCr) Faster data-collection strategies for structure determination using anomalous dispersion [smb.slac.stanford.edu]
- 8. Faster data-collection strategies for structure determination using anomalous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Robust Production, Crystallization, Structure Determination, and Analysis of [Fe–S] Proteins: Uncovering Control of Electron Shuttling and Gating in the Respiratory Metabolism of Molybdopterin Guanine Dinucleotide Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of Siroheme-Containing Sulfite Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfite (B76179) reductases (EC 1.8.99.1) are a class of enzymes crucial for sulfur metabolism across various domains of life, including bacteria, archaea, fungi, and plants.[1][2] These enzymes catalyze the six-electron reduction of sulfite (SO₃²⁻) to hydrogen sulfide (B99878) (H₂S).[1] A key feature of many sulfite reductases is the presence of a unique prosthetic group, siroheme, which is an iron-tetrahydroporphyrin of the isobacteriochlorin (B1258242) type.[3] The this compound cofactor is often found coupled to a [4Fe-4S] cluster, forming a catalytic center that facilitates this challenging multi-electron reduction.[1][4]
This document provides detailed application notes and protocols for an in vitro spectrophotometric assay to determine the activity of this compound-containing sulfite reductase. The described method utilizes methyl viologen as an artificial electron donor, a widely used technique for assaying this enzyme class.[5]
Principle of the Assay
The activity of sulfite reductase can be determined by monitoring the oxidation of a reduced electron donor in the presence of the substrate, sulfite. In this protocol, methyl viologen serves as an artificial electron carrier. It is first chemically reduced by sodium dithionite (B78146), resulting in a deep blue color. The this compound-containing sulfite reductase then catalyzes the transfer of electrons from the reduced methyl viologen to sulfite, reducing it to sulfide. This process leads to the re-oxidation of methyl viologen, causing a decrease in absorbance at 600 nm, which can be monitored spectrophotometrically. The rate of this absorbance decrease is directly proportional to the sulfite reductase activity.
Data Presentation
Table 1: Kinetic Parameters of Sulfite Reductases
| Enzyme Source | Substrate | K_m_ (µM) | Specific Activity (µmol min⁻¹ mg⁻¹) | Electron Donor | Reference |
| Methanocaldococcus jannaschii (Fsr) | Sulfite | 12 | 32 (electrons transferred) | F₄₂₀H₂ | [6] |
| Methanocaldococcus jannaschii (Fsr) | Nitrite | 8.9 | 37 (electrons transferred) | F₄₂₀H₂ | [6] |
| Saccharomyces cerevisiae (Glutathione Reductase) | Reduced Methyl Viologen | 230 | 969 (GSSG reduced) | Reduced Methyl Viologen | [7][8] |
Table 2: Comparative Specific Activities of Sulfite Reductase
| Organism | Specific Activity (units/mg protein) | Assay Conditions | Reference |
| Various Photosynthetic Bacteria | Variable | Reduced methyl viologen as electron donor | [5] |
| Arabidopsis thaliana (sir1-1 mutant) | ~0.3 nmol min⁻¹ mg⁻¹ FW | Not specified | [9] |
Note: Specific activity units can vary between publications. 1 unit (U) is typically defined as the amount of enzyme that catalyzes the reaction of 1 µmol of substrate per minute.[10][11]
Experimental Protocols
Materials and Reagents
-
Purified this compound-containing sulfite reductase
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.6)
-
Methyl viologen
-
Sodium sulfite (Na₂SO₃)
-
Sodium dithionite (Na₂S₂O₄)
-
Anaerobic cuvettes with rubber septa
-
Gas-tight syringes
-
Spectrophotometer capable of measuring absorbance at 600 nm
-
Anaerobic chamber or glove box (recommended)
-
Nitrogen or Argon gas for deoxygenation
Preparation of Reagents
-
Potassium Phosphate Buffer (50 mM, pH 7.6): Prepare a stock solution of 1 M potassium phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate. Adjust the pH to 7.6 and dilute to a final concentration of 50 mM with deionized water. Deoxygenate the buffer by bubbling with nitrogen or argon gas for at least 30 minutes before use.
-
Methyl Viologen Solution (10 mM): Dissolve the required amount of methyl viologen in the deoxygenated potassium phosphate buffer to a final concentration of 10 mM. Store in a sealed, anaerobic container.
-
Sodium Sulfite Solution (100 mM): Prepare a fresh solution of sodium sulfite by dissolving it in deoxygenated potassium phosphate buffer to a final concentration of 100 mM. Due to the susceptibility of sulfite to oxidation, this solution should be prepared immediately before the assay.
-
Sodium Dithionite Solution (100 mM): Prepare a fresh solution of sodium dithionite by dissolving it in deoxygenated potassium phosphate buffer to a final concentration of 100 mM. This solution is highly unstable in the presence of oxygen and should be prepared immediately before use inside an anaerobic chamber if possible.
Assay Procedure
This assay should be performed under anaerobic conditions to prevent the rapid, non-enzymatic oxidation of reduced methyl viologen by oxygen.
-
Reaction Mixture Preparation: In an anaerobic cuvette sealed with a rubber septum, prepare the following reaction mixture (total volume of 1 ml):
-
850 µl of 50 mM Potassium Phosphate Buffer (pH 7.6)
-
50 µl of 10 mM Methyl Viologen
-
50 µl of 100 mM Sodium Sulfite
-
A suitable amount of purified sulfite reductase enzyme (the optimal amount should be determined empirically to ensure a linear reaction rate).
-
-
Initiation of the Reaction:
-
Flush the headspace of the cuvette with nitrogen or argon gas.
-
To reduce the methyl viologen, add a small amount (e.g., 5-10 µl) of freshly prepared 100 mM sodium dithionite solution using a gas-tight syringe. The solution should turn a deep blue, indicating the reduction of methyl viologen. The initial absorbance at 600 nm should be between 1.0 and 1.5.
-
The reaction is initiated by the addition of the enzyme (if not already present) or the substrate (sulfite).
-
-
Spectrophotometric Measurement:
-
Immediately after initiating the reaction, place the cuvette in the spectrophotometer.
-
Monitor the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 3-5 minutes).
-
The rate of the reaction is the initial linear rate of absorbance change (ΔA/min).
-
-
Controls:
-
No Enzyme Control: A reaction mixture without the sulfite reductase enzyme to ensure that the observed decrease in absorbance is enzyme-dependent.
-
No Substrate Control: A reaction mixture without sodium sulfite to account for any non-specific oxidation of methyl viologen.
-
Calculation of Enzyme Activity
The specific activity of the sulfite reductase can be calculated using the Beer-Lambert law.
Specific Activity (U/mg) = (ΔA/min) / (ε * l * [Protein])
Where:
-
ΔA/min: The initial rate of absorbance change at 600 nm.
-
ε: The molar extinction coefficient of reduced methyl viologen at 600 nm (typically around 13,600 M⁻¹cm⁻¹).
-
l: The path length of the cuvette (usually 1 cm).
-
[Protein]: The concentration of the enzyme in the assay in mg/ml.
One unit (U) of sulfite reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of reduced methyl viologen per minute under the specified conditions.
Mandatory Visualization
Caption: Workflow for the in vitro assay of sulfite reductase activity.
Caption: Reaction scheme for the sulfite reductase assay.
References
- 1. Sulfite reductase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.hach.com [cdn.hach.com]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. Sulfite Reductase Activity in Extracts of Various Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. The flavoprotein component of the Escherichia coli sulfite reductase: expression, purification, and spectral and catalytic properties of a monomeric form containing both the flavin adenine dinucleotide and the flavin mononucleotide cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electron transfer between reduced methyl viologen and oxidized glutathione: a new assay of Saccharomyces cerevisiae glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfite Reductase Defines a Newly Discovered Bottleneck for Assimilatory Sulfate Reduction and Is Essential for Growth and Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.biomol.com [resources.biomol.com]
- 11. Enzyme Activity Calculator | Enzyme Units, Rate & Specific Activity [pearson.com]
Measuring Siroheme-Dependent Nitrite Reductase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrite (B80452) reductases (NiRs) are a class of enzymes that catalyze the reduction of nitrite (NO₂⁻) to various nitrogenous products. A significant subclass of these enzymes, found in plants, fungi, and bacteria, utilizes a siroheme cofactor to perform the six-electron reduction of nitrite to ammonia (B1221849) (NH₃). This process is a critical step in the nitrogen assimilation pathway, making this compound-dependent NiRs essential for the biosynthesis of nitrogen-containing macromolecules. The activity of these enzymes is a key indicator of nitrogen metabolism and can be a target for herbicides and antimicrobial agents. This document provides detailed protocols for measuring the activity of this compound-dependent nitrite reductases, methods for data presentation, and visualizations of the experimental workflow and enzymatic mechanism.
This compound, an iron-tetrahydroporphyrin of the isobacteriochlorin (B1258242) class, is a unique prosthetic group that, in conjunction with an iron-sulfur cluster, facilitates this multi-electron transfer.[1][2][3] The measurement of NiR activity typically involves providing an artificial electron donor, such as reduced methyl viologen, and quantifying the disappearance of nitrite or the formation of ammonia.
Data Presentation
Table 1: Kinetic Parameters of this compound-Dependent Nitrite Reductases
The following table summarizes key kinetic parameters for this compound-dependent nitrite reductases from various sources. These values are essential for comparative studies and for understanding the catalytic efficiency of these enzymes.
| Enzyme Source | Electron Donor | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference(s) |
| Spinacia oleracea (Spinach) | Ferredoxin | Nitrite | ~150 | - | - | [4] |
| Chlamydomonas reinhardtii | Ferredoxin | Nitrite | ~50 (K_d) | - | - | [5] |
| Cucurbita pepo (Marrow) | Methyl Viologen | Nitrite | - | - | - | [6] |
| Escherichia coli | NADH | Nitrite | - | - | - | |
| Candida utilis | NADPH/Methyl Viologen | Nitrite | - | - | - | [7] |
| Nicotiana tabacum (Tobacco) - Leaf (Nii3) | - | Nitrite | 130 ± 10 | - | 39 ± 1 | [8] |
| Nicotiana tabacum (Tobacco) - Root (Nii4) | - | Nitrite | 50 ± 10 | - | 19 ± 1 | [8] |
Note: The kinetic parameters can vary depending on the assay conditions, such as pH, temperature, and the nature of the electron donor.
Experimental Protocols
Protocol 1: Spectrophotometric Assay of Nitrite Reductase Activity using Methyl Viologen
This protocol describes a common method for determining the activity of this compound-dependent nitrite reductase by measuring the consumption of nitrite. The assay uses methyl viologen as an artificial electron donor, which is reduced by sodium dithionite (B78146). The remaining nitrite in the reaction mixture is quantified using the Griess assay.
Materials:
-
Purified this compound-dependent nitrite reductase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Methyl viologen solution (10 mM)
-
Sodium nitrite (NaNO₂) solution (10 mM)
-
Sodium dithionite (Na₂S₂O₄)
-
Sodium bicarbonate (NaHCO₃)
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 3 M HCl
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water
-
Sodium nitrite standards (for standard curve)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Methyl viologen (final concentration 0.2 mM)
-
Sodium nitrite (final concentration 1 mM)
-
Purified nitrite reductase enzyme (e.g., 1-10 µg)
-
Make up the final volume to 450 µL with deionized water.
-
-
Prepare a "no enzyme" control by adding buffer instead of the enzyme solution.
-
-
Initiation of the Reaction:
-
Prepare a fresh solution of reducing agent by dissolving sodium dithionite (e.g., 10 mg) and sodium bicarbonate (e.g., 10 mg) in 1 mL of deionized water. The bicarbonate is added to neutralize the acidic byproducts of dithionite oxidation.
-
To start the reaction, add 50 µL of the freshly prepared dithionite/bicarbonate solution to the reaction mixture. The solution should turn a deep blue, indicating the reduction of methyl viologen.
-
Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction by vigorous vortexing for 30-60 seconds. This introduces oxygen, which oxidizes the reduced methyl viologen, causing the blue color to disappear.
-
-
Quantification of Nitrite (Griess Assay):
-
Take an aliquot (e.g., 100 µL) of the reaction mixture and the "no enzyme" control.
-
Add 100 µL of Griess Reagent A to the aliquot and mix well. Incubate for 5-10 minutes at room temperature.
-
Add 100 µL of Griess Reagent B and mix well. Incubate for 10-15 minutes at room temperature in the dark. A pink to magenta color will develop in the presence of nitrite.
-
Measure the absorbance at 540 nm using a spectrophotometer or microplate reader.
-
-
Calculation of Nitrite Reductase Activity:
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Determine the concentration of nitrite remaining in your samples by comparing their absorbance to the standard curve.
-
Calculate the amount of nitrite consumed in the enzymatic reaction (Nitrite consumed = [Nitrite] in "no enzyme" control - [Nitrite] in the enzyme reaction).
-
Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of nitrite per minute under the specified conditions.
-
Visualizations
Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The purification and properties of nitrite reductase from higher plants, and its dependence on ferredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Properties of the Ferredoxin-Dependent Nitrite Reductase from Chlamydomonas reinhardtii. Evidence for hydroxylamine as a late intermediate in ammonia production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of leaf nitrite reductase with Methyl Viologen and ferredoxin under controlled redox conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of assimilatory nitrite reductase from Candida utilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–function relationship of assimilatory nitrite reductases from the leaf and root of tobacco based on high-resolution structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based Monitoring of Siroheme Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for fluorescence-based assays to monitor the key enzymatic steps in the siroheme biosynthesis pathway. The methods described are suitable for enzyme characterization, inhibitor screening, and investigating the regulation of this essential metabolic route.
Introduction to this compound Biosynthesis
This compound is a vital cofactor for sulfite (B76179) and nitrite (B80452) reductases, playing a critical role in sulfur and nitrogen metabolism in many organisms.[1][2] The biosynthesis of this compound begins with the common tetrapyrrole precursor, uroporphyrinogen III, and proceeds through a series of three enzymatic reactions to yield the final this compound molecule.[3] This pathway represents a potential target for the development of novel antimicrobial agents and herbicides. Monitoring the activity of the enzymes in this pathway is crucial for understanding its regulation and for identifying potential inhibitors.
The three key enzymes in the this compound biosynthetic pathway are:
-
Uroporphyrinogen III Methyltransferase (SUMT, also known as CysG part 1 or Met1p): This enzyme catalyzes the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to uroporphyrinogen III, forming precorrin-2 (B1239101).[4][5]
-
Precorrin-2 Dehydrogenase (PcdH, also known as SirC, CysG part 2 or Met8p part 1): This NAD+-dependent enzyme catalyzes the oxidation of precorrin-2 to form sirohydrochlorin (B1196429).[6][7]
-
Sirohydrochlorin Ferrochelatase (ShfC, also known as SirB, CysG part 3 or Met8p part 2): This enzyme inserts a ferrous ion (Fe2+) into the sirohydrochlorin macrocycle to produce this compound.[8][9]
Fluorescence-based assays offer high sensitivity and are well-suited for high-throughput screening applications. The intrinsic fluorescence of the porphyrin macrocycles or the use of fluorescently labeled substrates or coupled enzymatic reactions allows for the sensitive detection of enzyme activity.
I. Uroporphyrinogen III Methyltransferase (SUMT) Activity Assay
This assay monitors the activity of SUMT by detecting the production of S-adenosylhomocysteine (SAH), a co-product of the methylation reaction, using a coupled enzyme system that generates a fluorescent signal.
Signaling Pathway Diagram
Caption: Workflow for the SUMT fluorescence-based assay.
Experimental Protocol
This protocol is adapted from commercially available methyltransferase assay kits.
Materials:
-
Purified recombinant Uroporphyrinogen III Methyltransferase (SUMT)
-
Uroporphyrinogen III (substrate)
-
S-Adenosyl-L-methionine (SAM) (co-substrate)
-
Methyltransferase Assay Kit (e.g., from Abcam ab287875 or BellBrook Labs)[10] containing:
-
Assay Buffer
-
Coupled Enzyme Mix
-
Fluorescent Probe (e.g., OxiRed™ Probe)
-
S-Adenosylhomocysteine (SAH) Standard
-
-
96-well white flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions of the methyltransferase assay kit. Prepare a stock solution of Uroporphyrinogen III in an appropriate buffer (note: Uroporphyrinogen III is oxygen-sensitive and should be handled under anaerobic or low-oxygen conditions if possible).
-
SAH Standard Curve: Prepare a series of SAH standards in the assay buffer (e.g., 0, 5, 15, 30, 45, 60 pmol/well). Add 50 µL of each standard to separate wells of the 96-well plate.
-
Enzyme Reaction Mixture: Prepare a reaction mixture containing assay buffer, SUMT enzyme, and Uroporphyrinogen III. The optimal concentrations of enzyme and substrate should be determined empirically but can be guided by known kinetic parameters (see Table 1).
-
Initiate Reaction: Initiate the reaction by adding SAM to the enzyme/substrate mixture. For inhibitor screening, pre-incubate the enzyme with the test compounds before adding SAM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and develop the fluorescent signal by adding the coupled enzyme mix and fluorescent probe according to the kit manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for OxiRed™ probe-based assays).
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Plot the fluorescence intensity of the SAH standards versus concentration to generate a standard curve. Determine the concentration of SAH produced in the enzymatic reactions from the standard curve.
Quantitative Data
| Parameter | Pseudomonas denitrificans SUMT | Reference |
| Km (S-Adenosyl-L-methionine) | 6.3 µM | [4][5] |
| Km (Uroporphyrinogen III) | 1.0 µM | [4][5] |
| Turnover Number (kcat) | 38 h⁻¹ | [4][5] |
| Optimal pH | 7.7 | [4][5] |
II. Precorrin-2 Dehydrogenase (PcdH) Activity Assay
This assay monitors the activity of PcdH by detecting the formation of its product, sirohydrochlorin, which has a characteristic absorbance and fluorescence spectrum.
Experimental Workflow Diagram
Caption: Workflow for the PcdH activity assay.
Experimental Protocol
This protocol is based on the spectrophotometric detection of sirohydrochlorin.[6][11]
Materials:
-
Purified recombinant Precorrin-2 Dehydrogenase (PcdH)
-
Precorrin-2 (substrate) - can be generated in situ using purified SUMT, uroporphyrinogen III, and SAM.
-
NAD+ (co-substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 5 mM MgCl₂, 50 mM NaCl, 5 mM DTT)[6]
-
UV-transparent 96-well microplate or cuvettes
-
UV-Vis spectrophotometer or microplate reader
-
Fluorescence spectrophotometer or microplate reader
Procedure:
-
Precorrin-2 Generation (if not available): In a reaction vessel, combine assay buffer, SUMT, uroporphyrinogen III, and SAM. Incubate at 37°C to produce precorrin-2. The completion of this reaction can be monitored by the disappearance of the uroporphyrinogen III substrate (after oxidation to uroporphyrin III, which is fluorescent).
-
PcdH Reaction Mixture: In a UV-transparent plate or cuvette, prepare a reaction mixture containing assay buffer and NAD+.
-
Initiate Reaction: Add the precorrin-2 containing solution and purified PcdH to the reaction mixture to initiate the reaction.
-
Spectrophotometric Measurement (UV-Vis): Immediately begin monitoring the increase in absorbance at 376 nm, which corresponds to the formation of sirohydrochlorin.[6][11]
-
Fluorometric Measurement: Alternatively, after a set incubation time, measure the fluorescence emission at approximately 628 nm with excitation in the range of 360-410 nm.[12] The optimal excitation and emission wavelengths should be determined empirically.
-
Data Analysis: Calculate the rate of sirohydrochlorin formation using its molar extinction coefficient (ε₃₇₆ = 2.4 x 10⁵ M⁻¹ cm⁻¹).[6] For the fluorescence assay, relate the fluorescence intensity to the concentration of sirohydrochlorin using a standard curve if a pure standard is available.
Quantitative Data
| Parameter | Value | Reference |
| Sirohydrochlorin Absorbance Max (λmax) | 376 nm | [6][11] |
| Sirohydrochlorin Molar Extinction Coefficient (ε₃₇₆) | 2.4 x 10⁵ M⁻¹ cm⁻¹ | [6] |
| Sirohydrochlorin Fluorescence Emission Max | ~628 nm | [12] |
| Sirohydrochlorin Fluorescence Excitation Range | 360 - 410 nm | [12] |
III. Sirohydrochlorin Ferrochelatase (ShfC) Activity Assay
This assay measures the activity of ShfC by monitoring the chelation of a divalent metal ion into the sirohydrochlorin substrate. Since the native product, this compound (an iron-containing porphyrin), is non-fluorescent, a common strategy is to use zinc (Zn²⁺) as a substrate, which results in a fluorescent zinc-sirohydrochlorin product.[13][14]
Experimental Workflow Diagram
Caption: Workflow for the ShfC fluorescence-based assay.
Experimental Protocol
This protocol is adapted from general ferrochelatase assays using zinc as a substrate.[13][15]
Materials:
-
Purified recombinant Sirohydrochlorin Ferrochelatase (ShfC)
-
Sirohydrochlorin (substrate)
-
Zinc Acetate (Zn(OAc)₂)
-
Assay Buffer (e.g., 160 mM Tris-HCl, pH 8.0, 40 mM Bicine, 10 mg/ml Tween 20, 0.38 mg/mL palmitic acid)[13]
-
96-well black flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Mixture Preparation: In the wells of a 96-well black microplate, prepare a reaction mixture containing assay buffer and a suitable concentration of zinc acetate.
-
Enzyme Addition: Add the purified ShfC enzyme to the reaction mixture.
-
Initiate Reaction: Initiate the reaction by adding sirohydrochlorin to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the increase in fluorescence intensity using a microplate reader. The excitation and emission wavelengths should be optimized for zinc-sirohydrochlorin, but starting points can be derived from those of other zinc-porphyrins (e.g., Ex: 406 nm, Em: 578 nm for zinc-mesoporphyrin).[13]
-
Data Analysis: Subtract the background fluorescence (no enzyme or no substrate controls) from all readings. The rate of the reaction is proportional to the increase in fluorescence over time. For inhibitor studies, compare the rates in the presence and absence of the inhibitor.
Quantitative Data
| Parameter | Human Ferrochelatase (for comparison) | Reference |
| Km (Mesoporphyrin IX with Zinc) | 12.5 µM | [16] |
| Km (Zinc with Mesoporphyrin IX) | 11.8 µM | [16] |
| Zinc-Mesoporphyrin Excitation Max | 406 nm | [13] |
| Zinc-Mesoporphyrin Emission Max | 578 nm | [13] |
Note: The kinetic parameters for ShfC with sirohydrochlorin and zinc will need to be determined experimentally. The values for human ferrochelatase with a different porphyrin substrate are provided for guidance.
Enzyme Expression and Purification
Detailed protocols for the expression and purification of recombinant SUMT, PcdH, and ShfC can be adapted from established methods for similar enzymes. A general workflow is provided below.
General Workflow for Recombinant Enzyme Production
Caption: General workflow for recombinant enzyme expression and purification.
A detailed protocol for the purification of recombinant methyltransferases can be found in the literature.[17] Similarly, protocols for the purification of recombinant ferrochelatases are also available.[16] These protocols typically involve cloning the gene of interest into an expression vector with an affinity tag (e.g., His-tag), expressing the protein in E. coli, and purifying the recombinant protein using affinity chromatography.
In Vivo Monitoring of this compound Biosynthesis
While the focus of these notes is on in vitro assays, it is worth noting that in vivo monitoring of tetrapyrrole biosynthesis is an emerging area. The use of fluorescent reporter proteins fused to enzymes in the pathway can provide insights into their subcellular localization and expression levels.[18] Furthermore, the development of genetically encoded fluorescent biosensors for pathway intermediates could enable real-time monitoring of metabolic flux within living cells.[19]
Conclusion
The fluorescence-based assays described in these application notes provide sensitive and robust methods for monitoring the enzymatic activities of the this compound biosynthesis pathway. These protocols can be readily adapted for a variety of research and drug discovery applications, including enzyme kinetics, inhibitor screening, and structure-function studies. The provided diagrams and quantitative data serve as a valuable resource for researchers entering this field.
References
- 1. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of the modified tetrapyrroles—the pigments of life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and characterization of S-adenosyl-L-methionine: uroporphyrinogen III methyltransferase from Pseudomonas denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Precorrin-2 dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. Sirohydrochlorin ferrochelatase - Wikipedia [en.wikipedia.org]
- 9. Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Overexpression in Escherichia coli, and one-step purification of the human recombinant ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.org [mdanderson.org]
- 18. evrogen.com [evrogen.com]
- 19. Frontiers | Tetrapyrrole Signaling in Plants [frontiersin.org]
Application Notes and Protocols for Cloning and Expression of Siroheme Synthase (CysG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, and purification of the multifunctional enzyme siroheme synthase (CysG) from Escherichia coli. This compound synthase is a key enzyme in the biosynthesis of this compound, a vital cofactor for sulfite (B76179) and nitrite (B80452) reductases, making it a potential target for antimicrobial drug development.[1]
Introduction to this compound Synthase (CysG)
This compound synthase, encoded by the cysG gene in E. coli, is a remarkable multifunctional enzyme that catalyzes the final three steps in the conversion of uroporphyrinogen III to this compound.[1][2][3] These activities include S-adenosyl-L-methionine (SAM)-dependent methyltransferase, NAD+-dependent dehydrogenase, and ferrochelatase activities.[4] The enzyme exists as a homodimer and plays a crucial role in the sulfur and nitrogen assimilation pathways.[4] The ability to produce active, recombinant CysG is essential for structural studies, inhibitor screening, and the development of novel therapeutics targeting bacterial metabolic pathways.
Data Presentation
| Purification Step | Total Protein (mg) | CysG Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell Lysate | 250 | 500 | 2.0 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 15 | 450 | 30.0 | 90 | 15 |
| Size-Exclusion Chromatography | 10 | 400 | 40.0 | 80 | 20 |
Note: The values presented in this table are illustrative and may vary depending on experimental conditions.
| Reagent/Material | Supplier | Catalog Number |
| E. coli K-12 genomic DNA | ATCC | 700926D-5 |
| pET-28a(+) vector | Novagen | 69864 |
| E. coli DH5α competent cells | Thermo Fisher Scientific | 18265017 |
| E. coli BL21(DE3) competent cells | New England Biolabs | C2527H |
| NdeI restriction enzyme | New England Biolabs | R0111S |
| XhoI restriction enzyme | New England Biolabs | R0146S |
| T4 DNA Ligase | New England Biolabs | M0202S |
| HisPur™ Ni-NTA Resin | Thermo Fisher Scientific | 88221 |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | I6758 |
| Kanamycin (B1662678) | Sigma-Aldrich | K1377 |
| Precorrin-2 | (Requires separate synthesis or sourcing) | - |
| S-adenosyl-L-methionine (SAM) | Sigma-Aldrich | A7007 |
| Nicotinamide adenine (B156593) dinucleotide (NAD+) | Sigma-Aldrich | N7004 |
Experimental Protocols
Logical Workflow for CysG Cloning and Expression
Caption: Workflow for cloning, expression, and purification of recombinant CysG.
Protocol 1: Cloning of E. coli cysG Gene into pET-28a(+) Vector
-
PCR Amplification of cysG
-
Template: E. coli K-12 genomic DNA.
-
Forward Primer (with NdeI site): 5'-CATATGCACCATTTCGTTTGTCAATTGC-3' (The NdeI site is underlined).
-
Reverse Primer (with XhoI site): 5'-CTCGAGTTAACGCCGTTGAATAAACCG-3' (The XhoI site is underlined).
-
PCR Reaction Mix (50 µL):
Component Volume/Concentration 5X Phusion HF Buffer 10 µL 10 mM dNTPs 1 µL Forward Primer (10 µM) 2.5 µL Reverse Primer (10 µM) 2.5 µL Template DNA (50 ng/µL) 1 µL Phusion DNA Polymerase 0.5 µL | Nuclease-free water | to 50 µL |
-
PCR Cycling Conditions:
Step Temperature Time Cycles Initial Denaturation 98°C 30 s 1 Denaturation 98°C 10 s \multirow{3}{*}{30} Annealing 60°C 30 s Extension 72°C 1 min Final Extension 72°C 10 min 1 | Hold | 4°C | ∞ | 1 |
-
Analyze the PCR product (approx. 1.4 kb) on a 1% agarose (B213101) gel.
-
-
Restriction Digestion and Ligation
-
Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.
-
Purify the digested products using a gel extraction kit.
-
Ligate the digested cysG insert into the digested pET-28a(+) vector using T4 DNA Ligase at a 3:1 insert-to-vector molar ratio.
-
-
Transformation and Plasmid Verification
-
Transform the ligation mixture into competent E. coli DH5α cells.
-
Plate on LB agar (B569324) containing 50 µg/mL kanamycin and incubate overnight at 37°C.
-
Screen colonies by colony PCR and confirm the correct insertion by Sanger sequencing of the purified plasmid DNA.
-
Protocol 2: Expression and Purification of Recombinant CysG
-
Transformation and Expression
-
Transform the confirmed pET-28a(cysG) plasmid into E. coli BL21(DE3) competent cells.
-
Inoculate a single colony into 5 mL of LB medium with 50 µg/mL kanamycin and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium (with kanamycin) with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Cell Lysis
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with 1 mg/mL lysozyme (B549824) and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice (e.g., 6 cycles of 15 seconds on, 45 seconds off).
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification using Ni-NTA Affinity Chromatography
-
Equilibrate a column containing 2 mL of Ni-NTA resin with 10 column volumes of Lysis Buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column with 20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His-tagged CysG protein with 5 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE.
-
-
Protein Analysis
-
Determine the protein concentration of the purified fractions using the Bradford assay with BSA as a standard.
-
Assess the purity of the recombinant CysG by SDS-PAGE (12% gel) and Coomassie blue staining. The expected molecular weight of His-tagged CysG is approximately 52 kDa.
-
Signaling Pathway and Logical Relationships
This compound Biosynthetic Pathway Catalyzed by CysG
Caption: The multifunctional activities of CysG in this compound biosynthesis.
Protocol 3: this compound Synthase (CysG) Enzyme Activity Assay
This spectrophotometric assay measures the dehydrogenase activity of CysG by monitoring the formation of sirohydrochlorin from precorrin-2, which results in an increase in absorbance at 376 nm.
-
Reaction Mixture (1 mL):
Component Final Concentration Tris-HCl (pH 8.0) 50 mM Precorrin-2 10 µM NAD+ 200 µM | Purified CysG enzyme | 1-5 µg |
-
Assay Procedure:
-
Prepare the reaction mixture without the enzyme in a cuvette.
-
Initiate the reaction by adding the purified CysG enzyme and mix gently.
-
Immediately monitor the increase in absorbance at 376 nm over time using a spectrophotometer.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 nmol of sirohydrochlorin per minute under the specified conditions (Extinction coefficient for sirohydrochlorin at 376 nm is required for calculation).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No PCR product | Incorrect annealing temperature | Optimize annealing temperature using gradient PCR. |
| Poor quality template DNA | Use freshly prepared, high-quality genomic DNA. | |
| Low protein expression | Codon bias | Synthesize the gene with codons optimized for E. coli. |
| Protein toxicity | Lower the induction temperature and IPTG concentration. | |
| Insoluble protein (inclusion bodies) | High expression rate | Reduce induction temperature (e.g., 16-20°C) and IPTG concentration. |
| Co-express with chaperones. | ||
| Low enzyme activity | Improper protein folding | Refold the protein using dialysis against a buffer with decreasing concentrations of a denaturant. |
| Inactive enzyme | Ensure proper storage of the purified enzyme at -80°C in the presence of a cryoprotectant like glycerol. |
These protocols and notes provide a solid foundation for the successful cloning, expression, and characterization of this compound synthase CysG, facilitating further research and drug discovery efforts.
References
- 1. The Escherichia coli cysG gene encodes the multifunctional protein, this compound synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene dissection demonstrates that the Escherichia coli cysG gene encodes a multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirohaem synthase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Anaerobic Purification of Oxygen-Sensitive Siroheme Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Purifying Oxygen-Sensitive Siroheme Enzymes
This compound-containing enzymes, such as sulfite (B76179) and nitrite (B80452) reductases, are crucial for nitrogen and sulfur metabolism in a wide range of organisms.[1] These enzymes catalyze critical six-electron reduction reactions, playing vital roles in processes from nutrient assimilation to anaerobic respiration.[2][3] A key feature of many this compound enzymes is their oxygen sensitivity, often due to the presence of iron-sulfur clusters that are essential for their catalytic activity.[1][4] Exposure to oxygen can lead to irreversible inactivation, posing a significant challenge for their isolation and characterization.[5][6] Therefore, strict anaerobic purification protocols are paramount to obtain active and structurally intact enzymes for functional studies, structural biology, and potential drug development applications.
These application notes provide a comprehensive guide to the anaerobic purification of oxygen-sensitive this compound enzymes, covering all stages from cell growth and lysis to chromatographic separation and characterization. The protocols outlined below are designed to be adaptable for various this compound enzymes, with specific examples drawn from the purification of well-characterized sulfite and nitrite reductases.
Data Presentation: Purification of this compound Enzymes
Quantitative data from various purification protocols are summarized below to provide a comparative overview of expected yields and purification folds.
Table 1: Summary of Anaerobic Purification of a this compound-Containing Sulfite Reductase from Salmonella typhimurium [7]
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification (-fold) |
| Crude Extract | 2500 | 500 | 0.2 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) Fractionation | 800 | 400 | 0.5 | 80 | 2.5 |
| Gel Filtration Chromatography | 150 | 300 | 2.0 | 60 | 10 |
| Ion-Exchange Chromatography | 25 | 190 | 7.6 | 38 | 38 |
| Affinity Chromatography | 2.6 | 95 | 36.5 | 19 | 182.5 |
| Final Purified Enzyme | 1.3 | 95 | 73.1 | 19 | 365.5 |
Table 2: Kinetic Parameters of a Coenzyme F420-Dependent Sulfite Reductase with Nitrite Reductase Activity [8]
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Nitrite | 8.9 | Not Reported |
| F420H2 | 9.7 | Not Reported |
Experimental Protocols
Protocol 1: General Anaerobic Buffer Preparation
Maintaining a strictly anaerobic environment is critical throughout the purification process.[5][6]
Materials:
-
High-purity inert gas (e.g., nitrogen or argon)
-
Gas purification column to remove trace oxygen
-
Schlenk line or anaerobic chamber (glove box)
-
Glassware capable of being sealed (e.g., serum bottles with rubber septa)
-
Magnetic stirrer and stir bars
-
Chemical oxygen scavengers (optional, e.g., sodium dithionite)
-
Reducing agents (e.g., dithiothreitol (B142953) (DTT) or L-cysteine)
Procedure:
-
Prepare all buffer solutions using deionized water that has been thoroughly degassed. This can be achieved by boiling the water for at least 30 minutes while purging with an inert gas, followed by cooling under the same inert gas stream.
-
Transfer the degassed water to a sealable container within an anaerobic chamber or connected to a Schlenk line.
-
Dissolve buffer components under a constant stream of inert gas.
-
Add reducing agents, such as DTT to a final concentration of 1-5 mM or L-cysteine to 0.2 mM, to maintain a low redox potential.[5]
-
If necessary, add an oxygen scavenger like sodium dithionite (B78146). However, be aware that dithionite can interfere with some downstream applications and should be used with caution.
-
Seal the buffer containers tightly and store them within the anaerobic chamber or under a positive pressure of inert gas.
Protocol 2: Anaerobic Cell Growth and Harvesting
For recombinant expression of this compound enzymes, it is often beneficial to grow the host cells (e.g., E. coli) under microaerobic or anaerobic conditions to promote the proper assembly of oxygen-sensitive cofactors.[9]
Materials:
-
Bacterial expression strain (e.g., E. coli BL21(DE3)) transformed with the plasmid encoding the this compound enzyme.
-
Rich media (e.g., LB or TB) supplemented with appropriate antibiotics.
-
Supplements for cofactor biosynthesis (e.g., ferrous ammonium sulfate for iron and L-cysteine for sulfur).[5]
-
Inducing agent (e.g., IPTG).
-
Sealed culture flasks or a fermenter with gas control.
-
Centrifuge with sealed rotors or performed within an anaerobic chamber.
Procedure:
-
Inoculate a starter culture in the appropriate medium and grow overnight under aerobic conditions.
-
Use the starter culture to inoculate a larger volume of media supplemented with antibiotics and cofactor precursors. To promote an anaerobic environment, use a flask with minimal headspace and moderate shaking speed.[5]
-
Grow the culture at the optimal temperature (e.g., 37°C) until the optical density at 600 nm (OD600) reaches 0.4-0.6.
-
Induce protein expression by adding the inducing agent (e.g., 1 mM IPTG).[5]
-
Continue to grow the culture under limited oxygen conditions for the desired time (e.g., 16-24 hours) at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation. If possible, perform this step inside an anaerobic chamber. If not, ensure the centrifuge bottles are sealed and process the cell pellet immediately in an anaerobic environment.
-
The cell pellet can be stored at -80°C under an inert atmosphere until further use.
Protocol 3: Anaerobic Cell Lysis
Disruption of the cells must be performed under strictly anaerobic conditions to prevent damage to the target enzyme.[9][10]
Materials:
-
Anaerobic chamber.
-
Resuspension buffer (anaerobic).
-
DNase I.
-
Sonication probe, French press, or high-pressure homogenizer located inside the anaerobic chamber or modified for anaerobic use.
-
Ultracentrifuge with sealed rotors.
Procedure:
-
Transfer the frozen or fresh cell pellet into the anaerobic chamber.
-
Resuspend the cell pellet in ice-cold anaerobic resuspension buffer. The buffer volume should be optimized for the lysis method (e.g., 3-5 mL per gram of cell paste).
-
Add lysozyme (to a final concentration of ~1 mg/mL) and a catalytic amount of DNase I to the cell suspension and incubate on ice for 30 minutes.[5][10]
-
Lyse the cells using one of the following methods within the anaerobic chamber:
-
Sonication: Use a sonicator with a probe, applying short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating.
-
High-Pressure Homogenization: Pass the cell suspension through a pre-chilled high-pressure homogenizer (e.g., French press) at approximately 15,000 psi for 3-5 passes.[5][10]
-
-
Transfer the cell lysate to sealed centrifuge tubes.
-
Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to remove cell debris and insoluble components.
-
Carefully transfer the supernatant (crude extract) to a fresh, sealed container within the anaerobic chamber for the next purification step.
Protocol 4: Anaerobic Chromatography
All chromatography steps must be performed within an anaerobic chamber.[5][6] FPLC or HPLC systems can be placed entirely inside a large chamber, or columns can be run manually.
Materials:
-
Chromatography columns (e.g., ion-exchange, size-exclusion, affinity).
-
Chromatography resins.
-
Anaerobic buffers (equilibration, wash, and elution buffers).
-
Peristaltic pump or FPLC system inside the anaerobic chamber.
-
Fraction collector.
Procedure:
-
Equilibrate all chromatography columns and resins with the appropriate anaerobic buffers inside the anaerobic chamber for several column volumes.
-
Load the clarified cell lysate onto the first column (e.g., an anion-exchange column like Q-Sepharose).
-
Wash the column with several column volumes of anaerobic wash buffer to remove unbound proteins.
-
Elute the bound proteins using a linear gradient or a step elution of the anaerobic elution buffer (e.g., increasing salt concentration).
-
Collect fractions and monitor the protein concentration (e.g., by measuring A280) and the presence of the this compound enzyme by its characteristic absorbance spectrum (Soret peak around 400 nm) or by activity assays.[2]
-
Pool the fractions containing the enzyme of interest.
-
Proceed with subsequent purification steps, such as size-exclusion chromatography for further purification and buffer exchange, or affinity chromatography if a suitable tag is present.
-
Concentrate the purified protein using an anaerobic concentrator (e.g., a stirred-cell concentrator with an appropriate molecular weight cutoff membrane) inside the anaerobic chamber.[5]
-
Flash-freeze the purified enzyme in small aliquots in liquid nitrogen and store at -80°C.
Mandatory Visualizations
Caption: Workflow for the anaerobic purification of this compound enzymes.
Caption: Simplified biosynthesis pathway of this compound and its incorporation.
References
- 1. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Nitrite Reductases in Biomedicine: From Natural Enzymes to Artificial Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Poised States in the Oxygen Sensitive Hydrogenases and Nitrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of anaerobic sulfite reduction by Salmonella typhimurium and purification of the anaerobically induced sulfite reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Anaerobic conditioning of E. Coli Cell Lysate for Enhanced In vitro Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Anaerobic Protein Purification and Kinetic Analysis via Oxygen Electrode for Studying DesB Dioxygenase Activity and Inhibition [jove.com]
Quantitative Analysis of Siroheme Content in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siroheme is a crucial prosthetic group for enzymes involved in the six-electron reduction of sulfite (B76179) and nitrite (B80452), playing a vital role in sulfur and nitrogen metabolism.[1] Its quantification in cellular lysates is essential for understanding various physiological and pathological processes, as disturbances in this compound biosynthesis can lead to the accumulation of reactive oxygen species and cellular damage.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound in cell lysates using two distinct methods: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for absolute quantification and a pyridine (B92270) hemochrome-based spectrophotometric assay for relative quantification.
Introduction
This compound, an iron-containing isobacteriochlorin, is a key cofactor for sulfite and nitrite reductases, enzymes central to the assimilation of sulfur and nitrogen in a wide range of organisms.[1][4] The biosynthesis of this compound branches from the main tetrapyrrole pathway at the level of uroporphyrinogen III, which is converted to this compound through a series of enzymatic steps including methylation, oxidation, and iron insertion.[2] Given its essential role, the accurate measurement of intracellular this compound levels is critical for studies in metabolism, toxicology, and drug development. Dysregulation of this compound metabolism has been linked to various cellular stresses.[2][3]
This application note details two robust methods for the quantification of this compound in cell lysates. The first is a highly sensitive and specific HPLC-MS method, ideal for precise and absolute quantification. The second is a more accessible spectrophotometric method based on the formation of a pyridine hemochrome complex, suitable for relative quantification or for high-throughput screening when a purified this compound standard is available.
Signaling and Metabolic Pathways
This compound Biosynthesis Pathway
This compound synthesis begins with the common tetrapyrrole precursor, uroporphyrinogen III. This molecule is directed away from the heme and chlorophyll (B73375) synthesis pathways by the enzyme uroporphyrinogen III methyltransferase (UPM), which catalyzes two methylation steps to form precorrin-2. Subsequent oxidation and ferrochelation, catalyzed by a dehydrogenase and a ferrochelatase respectively, yield the final this compound molecule.[2]
Experimental Protocols
Cell Lysis and this compound Extraction
This protocol is a general guideline and may require optimization depending on the cell type.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.8) containing 1 mM EDTA and a protease inhibitor cocktail.
-
Acetone (B3395972) containing 0.015 N HCl, ice-cold
-
Glass beads (for yeast or other tough-walled cells)
-
Sonicator or homogenizer
-
Refrigerated centrifuge
Protocol:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Disrupt the cells using one of the following methods:
-
For adherent cells: Scrape the cells in Lysis Buffer and proceed to sonication or homogenization.
-
For suspension cells: Proceed directly to sonication or homogenization.
-
For yeast/fungi: Add glass beads and vortex vigorously for 5-10 cycles of 1 minute of vortexing followed by 1 minute on ice.
-
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
To the cell lysate, add 9 volumes of ice-cold acetone containing 0.015 N HCl.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted this compound, for analysis.
Method 1: Quantitative Analysis by HPLC-MS
This method offers high sensitivity and specificity for the absolute quantification of this compound.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a diode array detector
-
Mass Spectrometer (e.g., Q-TOF)
-
C18 reverse-phase column (e.g., 100 mm x 3.2 mm, 5 µm particle size)
Reagents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: Acetonitrile
-
This compound standard (if available for absolute quantification)
Protocol:
-
Evaporate the acetone-HCl extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of 50% acetonitrile.
-
Inject the sample onto the HPLC column.
-
Elute the compounds using a binary gradient at a flow rate of 0.2 mL/min.
| Time (minutes) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 6 | 80 | 20 |
| 25 | 70 | 30 |
| 35 | 0 | 100 |
| 40 | 0 | 100 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
| Table 1: Example HPLC Gradient for this compound Analysis. |
-
Monitor the eluent using a diode array detector at 390 nm, which corresponds to the Soret peak of this compound.
-
Perform mass spectrometry analysis in positive ion mode to confirm the identity of the this compound peak based on its mass-to-charge ratio.
-
Quantify the this compound content by integrating the peak area at 390 nm and comparing it to a standard curve generated with a purified this compound standard. If a standard is not available, relative quantification can be performed by comparing peak areas between different samples.
Method 2: Semi-Quantitative Analysis by Pyridine Hemochrome Assay
This spectrophotometric method is a more accessible alternative for the relative quantification of this compound. Note: A specific extinction coefficient for the reduced pyridine-siroheme complex is not well-established in the literature. Therefore, this protocol is primarily for relative quantification unless a this compound standard is used to generate a standard curve.
Materials:
-
Pyridine
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Spectrophotometer
Reagents:
-
Pyridine Reagent: Prepare a solution of 40% (v/v) pyridine in 0.2 M NaOH. Prepare fresh.
-
Potassium Ferricyanide Solution: 100 mM in water. Prepare fresh.
-
Sodium Dithionite: Solid.
Protocol:
-
Evaporate a known volume of the acetone-HCl this compound extract to dryness.
-
Resuspend the extract in 1 mL of the Pyridine Reagent.
-
Transfer the solution to a cuvette.
-
Add a few crystals of potassium ferricyanide to ensure all this compound is in the oxidized state. Mix gently.
-
Record the absorbance spectrum from 500 to 600 nm. This is the oxidized spectrum .
-
Add a few crystals of sodium dithionite to the cuvette to reduce the this compound. Mix gently by inverting the cuvette until the solution changes color.
-
Immediately record the absorbance spectrum from 500 to 600 nm. This is the reduced spectrum .
-
The characteristic absorption spectrum of the reduced this compound-pyridine complex should show a peak around 557 nm.
-
Calculate the difference in absorbance between the reduced and oxidized spectra at 557 nm (ΔA₅₅₇).
-
The ΔA₅₅₇ is proportional to the this compound concentration. For relative quantification, compare the ΔA₅₅₇ values between different samples.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
| Sample ID | Cell Number | This compound (pmol/10⁶ cells) - HPLC-MS | Relative this compound Content (ΔA₅₅₇) - Spectrophotometry |
| Control 1 | 5 x 10⁶ | 1.2 ± 0.1 | 0.05 ± 0.005 |
| Control 2 | 5 x 10⁶ | 1.3 ± 0.2 | 0.06 ± 0.004 |
| Treatment A | 5 x 10⁶ | 0.6 ± 0.1 | 0.025 ± 0.003 |
| Treatment B | 5 x 10⁶ | 2.5 ± 0.3 | 0.11 ± 0.008 |
| Table 2: Example of Quantitative this compound Data Summary. |
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound in cell lysates is depicted below.
References
- 1. Simultaneous determination of hemes a, b, and c from pyridine hemochrome spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine hemochromogen | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 4. researchgate.net [researchgate.net]
Application of Magnetic Circular Dichroism to Siroheme: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siroheme, a unique iron-isobacteriochlorin, is a vital cofactor in a class of enzymes that catalyze six-electron reduction reactions, most notably sulfite (B76179) and nitrite (B80452) reductases. These enzymes are crucial for sulfur and nitrogen metabolism in a wide range of organisms. The iron center of this compound can exist in multiple oxidation and spin states, which are central to its catalytic function. Magnetic Circular Dichroism (MCD) spectroscopy is a powerful technique for probing the electronic structure of metalloproteins like those containing this compound. By measuring the differential absorption of left and right circularly polarized light in the presence of a magnetic field, MCD spectroscopy provides detailed insights into the oxidation state, spin state, and ligand coordination of the this compound iron. This information is invaluable for understanding the enzymatic mechanism and for the development of inhibitors or modulators of these critical metabolic pathways.
Principles of Magnetic Circular Dichroism (MCD)
MCD spectroscopy is particularly sensitive to paramagnetic species, i.e., molecules with unpaired electrons. The intensity and sign of MCD signals are directly related to the electronic transitions and the magnetic properties of the metal center. For paramagnetic systems like many states of this compound, the MCD spectrum is dominated by temperature-dependent "C-terms". Low-temperature MCD measurements are therefore essential to enhance and resolve the signals from the paramagnetic this compound iron.
The key information derived from MCD studies of this compound includes:
-
Oxidation State: The overall MCD spectral pattern is distinct for ferric (Fe³⁺) and ferrous (Fe²⁺) this compound.
-
Spin State: The shape, sign, and temperature dependence of the MCD signals can readily distinguish between high-spin and low-spin states of the iron center.
-
Axial Ligation: The coordination of ligands to the iron center along the axis perpendicular to the this compound plane significantly influences the electronic structure and, consequently, the MCD spectrum.
Data Presentation: Spectroscopic Parameters of this compound States
The following tables summarize the key spectroscopic parameters for the different oxidation and spin states of this compound, as determined by MCD and complementary techniques like Electron Paramagnetic Resonance (EPR).
| This compound State | Oxidation State | Spin State (S) | EPR g-values | Key MCD Spectral Features (Qualitative) |
| As-isolated (e.g., in sulfite reductase) | Ferric (Fe³⁺) | High-Spin (5/2) | g⊥ ≈ 6.0, g∥ ≈ 2.0[1] | Complex, temperature-dependent C-terms. The Soret region often shows a derivative-shaped signal. |
| Cyanide-complexed | Ferric (Fe³⁺) | Low-Spin (1/2) | g⊥ ≈ 2.38, g∥ ≈ 1.76[1] | Distinct derivative-shaped C-terms in the Soret region, different from the high-spin form. |
| Reduced, unligated | Ferrous (Fe²⁺) | High-Spin (2) | EPR silent | Temperature-dependent MCD signals are expected, characteristic of an S=2 system.[1] |
| Reduced, strong-field ligand (e.g., CO) | Ferrous (Fe²⁺) | Low-Spin (0) | Diamagnetic (EPR silent) | Temperature-independent MCD spectrum.[1] |
Note: Specific molar magnetic ellipticity values (Δε) and precise wavelengths for MCD bands of this compound are not extensively reported in the literature. The qualitative descriptions are based on typical observations for heme-like systems.
Experimental Protocols
Protocol 1: Sample Preparation for MCD Spectroscopy of this compound-Containing Proteins
-
Protein Purification: Purify the this compound-containing protein to homogeneity using standard chromatographic techniques. The final buffer should be compatible with MCD measurements and low temperatures (e.g., phosphate (B84403) or Tris buffer).
-
Concentration Determination: Accurately determine the protein concentration. For heme proteins, this can often be done spectrophotometrically using the extinction coefficient of the Soret peak.
-
Preparation of Different Redox/Ligation States:
-
Oxidized (Ferric) State: The as-isolated enzyme is often in the ferric state. If necessary, oxidation can be achieved by the addition of a slight molar excess of an oxidant like potassium ferricyanide, followed by removal of the excess oxidant by gel filtration or dialysis.
-
Reduced (Ferrous) State: Reduction can be achieved by the anaerobic addition of a reducing agent such as sodium dithionite. All steps should be performed in an anaerobic environment (e.g., a glove box) to prevent reoxidation.
-
Ligand Complexes: To study ligand binding, incubate the protein with the desired ligand (e.g., cyanide, CO) under appropriate conditions (e.g., anaerobic for CO binding to the ferrous state).
-
-
Addition of Glassing Agent: For low-temperature MCD measurements (typically below 77 K), a cryoprotectant or "glossing agent" must be added to prevent the formation of ice crystals that can scatter light and create artifacts. A common choice is glycerol (B35011), added to a final concentration of 50-60% (v/v). The glycerol should be of high purity and added slowly to the protein solution on ice to avoid denaturation.
-
Sample Loading: The final sample is loaded into a specialized MCD cell with a defined path length (e.g., 1-2 mm). The cell should be free of bubbles.
Protocol 2: Low-Temperature MCD Data Acquisition
-
Instrumentation: A typical MCD setup consists of a spectrophotometer with a high-intensity light source, a polarization modulation system, a detector, a cryostat for low-temperature control, and a superconducting magnet capable of generating high magnetic fields (e.g., 5-7 Tesla).
-
Cooling the Sample: The loaded MCD cell is placed in the cryostat, and the sample is cooled to the desired temperature, often liquid helium temperatures (around 4.2 K).
-
Data Collection:
-
Set the desired magnetic field strength.
-
Record a baseline spectrum with the buffer and glassing agent at the same temperature and magnetic field.
-
Record the MCD spectrum of the sample over the desired wavelength range (e.g., UV-visible and near-infrared).
-
It is good practice to record spectra at multiple temperatures (e.g., 4.2 K, 10 K, 20 K) to confirm the temperature dependence of the signals for paramagnetic species.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the data from millidegrees to molar magnetic ellipticity (Δε) using the protein concentration, path length, and magnetic field strength.
-
Protocol 3: Variable-Temperature Variable-Field (VTVH) MCD
For paramagnetic samples, VTVH MCD can provide more detailed information about the ground state spin Hamiltonian parameters.
-
Data Acquisition: At a fixed wavelength corresponding to a prominent MCD feature, record the MCD intensity as a function of both temperature (typically from ~2 K to ~50 K) and magnetic field (from 0 to the maximum field).
-
Data Analysis: The resulting family of curves is analyzed by fitting to theoretical models that describe the magnetization of the ground state. This analysis can yield parameters such as the g-values and zero-field splitting parameters.
Mandatory Visualizations
Caption: A flowchart illustrating the major steps in the MCD analysis of a this compound-containing protein.
Caption: A decision tree for the interpretation of MCD spectra of different this compound states.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield of Recombinant Siroheme Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the expression and purification of recombinant siroheme-containing proteins.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no expression of my recombinant this compound protein. What are the potential causes and how can I troubleshoot this?
Low or no expression of your target protein can stem from several factors, ranging from the expression vector to the host cell's metabolic state. Here are some common causes and solutions:
-
Codon Usage: The gene encoding your this compound protein may contain codons that are rare in E. coli, leading to translational stalling.[1][2][3]
-
mRNA Stability: Secondary structures in the 5' region of the mRNA can impede ribosome binding and translation initiation.[4][5]
-
Protein Toxicity: The expressed this compound protein might be toxic to the host cells, leading to cell death or reduced growth.[2][6]
-
Plasmid Instability: The host cells may be losing the expression plasmid during cultivation.
-
Solution: Ensure that the antibiotic concentration in your culture medium is appropriate and maintained throughout the experiment. You can also check for plasmid loss by plating cell cultures on selective and non-selective plates.[4]
-
Q2: My this compound protein is expressed, but it is insoluble and forming inclusion bodies. How can I increase the yield of soluble protein?
Inclusion bodies are insoluble aggregates of misfolded proteins, a common issue when overexpressing recombinant proteins in E. coli.[5][7] Here’s how you can improve the solubility of your this compound protein:
-
Lower Expression Temperature: High expression temperatures (e.g., 37°C) can accelerate protein synthesis, overwhelming the cell's folding machinery.[5][8]
-
Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to a rapid rate of transcription and translation, promoting protein aggregation.[5][9]
-
Co-expression of Chaperones: The native chaperone levels in E. coli may be insufficient to assist in the proper folding of your overexpressed protein.[3][5]
-
Solution: Co-express molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, which can facilitate correct protein folding.[5]
-
-
Use of Solubility-Enhancing Fusion Tags: The intrinsic properties of your this compound protein may predispose it to aggregation.
-
Modify Culture Medium: The composition of the growth medium can influence protein folding and solubility.[5]
-
Solution: Supplementing the medium with additives like 1% glucose or osmolytes such as trehalose (B1683222) can sometimes improve solubility.[2][5][8]
-
Q3: The yield of my purified this compound protein is very low, even though I see good expression. What could be causing this loss during purification?
Low yield after purification can be due to losses at various stages of the process.[5] Here are some common causes and solutions:
-
Inefficient Cell Lysis: Incomplete disruption of the bacterial cells will result in a significant portion of the protein not being released into the lysate.[5]
-
Solution: Optimize your lysis method. For sonication, adjust the duration, amplitude, and number of cycles. For chemical lysis, ensure the buffer composition is appropriate. Combining methods, such as lysozyme (B549824) treatment followed by sonication, can improve efficiency.[5]
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.[7][11]
-
Suboptimal Chromatography Conditions: Issues with binding, washing, or elution during affinity chromatography can lead to significant protein loss.[5]
-
Solution (Binding): Ensure the pH and ionic strength of your lysis buffer are optimal for the binding of your tagged protein to the resin.[5]
-
Solution (Washing): Use a wash buffer that is stringent enough to remove non-specifically bound proteins but does not elute your target protein.
-
Solution (Elution): Optimize the concentration of the elution agent (e.g., imidazole (B134444) for His-tagged proteins) to ensure complete elution of your protein without excessive dilution.
-
Q4: My purified this compound protein has low activity or is colorless, suggesting a lack of the this compound cofactor. How can I ensure proper this compound incorporation?
This compound is a crucial prosthetic group for the function of these proteins.[13][14] A lack of the cofactor can be due to limitations in its biosynthesis or incorporation.
-
Insufficient Precursors: The biosynthesis of this compound from uroporphyrinogen III requires several enzymatic steps.[15][16][17] A shortage of precursors in the host cell can limit this compound availability.
-
Solution: Supplement the growth medium with precursors of the tetrapyrrole pathway, such as δ-aminolevulinic acid (ALA).
-
-
Limited Iron Availability: The final step in this compound biosynthesis is the insertion of iron into sirohydrochlorin.[16][18]
-
Solution: Supplement the culture medium with an iron source, such as ferric citrate (B86180) or ferrous sulfate. Adding a chelating agent like citrate can help keep the iron soluble and available to the cells.
-
-
Overwhelmed Biosynthetic Pathway: High-level expression of the apoprotein can overwhelm the host cell's capacity to synthesize and incorporate the this compound cofactor.
-
Solution: Reduce the expression rate by lowering the induction temperature or inducer concentration. This can help match the rate of apoprotein synthesis with the rate of cofactor biosynthesis.[1]
-
-
Co-expression of Biosynthetic Genes: The endogenous levels of this compound biosynthetic enzymes in E. coli might be insufficient.
Data Presentation
Table 1: Effect of Induction Temperature on Recombinant Protein Yield and Solubility
| Induction Temperature (°C) | Typical Induction Time | Expected Protein Yield | General Effect on Solubility |
| 37 | 2-4 hours | High | Often leads to insoluble protein (inclusion bodies)[5][8] |
| 30 | 3-5 hours | Moderate to High | Can improve solubility compared to 37°C[2] |
| 25 | 4-6 hours | Moderate | Generally improves solubility[2] |
| 16-20 | 12-18 hours (overnight) | Low to Moderate | Often significantly increases the proportion of soluble protein[8][19] |
Table 2: Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Common Affinity Resin | Notes |
| Maltose Binding Protein (MBP) | ~42 | Amylose Resin | Known to significantly improve the solubility of fusion partners.[5] |
| Glutathione-S-Transferase (GST) | ~26 | Glutathione Agarose | Can also be used for affinity purification.[5][10] |
| Thioredoxin (Trx) | ~12 | - | Can enhance solubility and promote disulfide bond formation in the cytoplasm.[5] |
| Small Ubiquitin-like Modifier (SUMO) | ~11 | - | Can improve both expression and solubility; specific proteases are available for tag removal.[10] |
Experimental Protocols
Protocol 1: Optimizing Induction Temperature for Improved Solubility
-
Primary Culture: Inoculate a single colony of your expression strain into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Secondary Culture: The next day, inoculate 500 mL of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.
-
Induction: Divide the culture into four equal aliquots (e.g., 100 mL each).
-
Aliquot 1: Induce with the desired concentration of inducer (e.g., 1 mM IPTG) and continue to incubate at 37°C for 3-4 hours.
-
Aliquot 2: Cool the culture to 30°C, induce, and incubate for 4-5 hours.
-
Aliquot 3: Cool the culture to 25°C, induce, and incubate for 5-6 hours.
-
Aliquot 4: Cool the culture to 18°C, induce, and incubate overnight (12-16 hours).
-
-
Cell Harvest: Harvest the cells from each culture by centrifugation.
-
Analysis: Lyse a small, equal amount of cells from each condition. Separate the soluble and insoluble fractions by centrifugation. Analyze all fractions by SDS-PAGE to determine the expression level and solubility of your protein at different temperatures.
Protocol 2: Assessing Protein Solubility
-
Cell Lysis: Resuspend the cell pellet from a known volume of culture in a suitable lysis buffer (e.g., PBS with lysozyme and protease inhibitors).
-
Disruption: Disrupt the cells by sonication on ice.
-
Total Protein Sample: Take a sample of the total cell lysate before centrifugation.
-
Fractionation: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20-30 minutes at 4°C.
-
Soluble and Insoluble Fractions:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Resuspend the pellet, which contains the insoluble protein fraction (including inclusion bodies), in the same volume of lysis buffer as the supernatant.
-
-
SDS-PAGE Analysis: Load equal volumes of the total protein sample, soluble fraction, and insoluble fraction onto an SDS-PAGE gel.
-
Quantification: After staining the gel, compare the intensity of the protein band of interest in the soluble and insoluble fractions to estimate the percentage of soluble protein.
Mandatory Visualizations
Caption: this compound biosynthetic pathway in E. coli.
Caption: Troubleshooting workflow for low recombinant protein yield.
Caption: Relationship between expression parameters and protein solubility.
References
- 1. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 2. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 5 Key Factors Affecting Recombinant Protein Yield in E. coli [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. neb.com [neb.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. How can I increase the amount of soluble recombinant protein in E. coli expression? [qiagen.com]
- 10. youtube.com [youtube.com]
- 11. genextgenomics.com [genextgenomics.com]
- 12. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 13. This compound: an essential component for life on earth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Microbial Synthesis of Heme b: Biosynthetic Pathways, Current Strategies, Detection, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Siroheme Incorporation into Recombinant Enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incorporation of siroheme into recombinant enzymes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in enzymes?
This compound is a specialized iron-containing prosthetic group, an isobacteriochlorin, that is essential for the catalytic activity of specific enzymes.[1][2] It primarily functions as a cofactor in enzymes that catalyze six-electron reduction reactions, such as sulfite (B76179) reductase and nitrite (B80452) reductase.[2][3] These enzymes are crucial for sulfur and nitrogen assimilation in various organisms.[4]
Q2: How is this compound synthesized in Escherichia coli?
In Escherichia coli, the biosynthesis of this compound from uroporphyrinogen III is catalyzed by a single multifunctional enzyme called CysG.[5][6][7] This enzyme performs three sequential reactions:
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S-adenosyl-L-methionine (SAM)-dependent methylation: Two methyl groups are added to uroporphyrinogen III to form precorrin-2.[8][9]
-
NAD+-dependent dehydrogenation: Precorrin-2 is oxidized to form sirohydrochlorin (B1196429).[8][9]
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Ferrochelation: Iron is inserted into sirohydrochlorin to produce the final this compound cofactor.[8][9]
Q3: Are there other biosynthetic pathways for this compound?
Yes, while E. coli uses the multifunctional CysG enzyme, other organisms may utilize different enzymatic strategies. For instance, in yeast, two separate enzymes, Met1p and Met8p, carry out the three steps. In some bacteria like Bacillus megaterium, three distinct monofunctional enzymes are required.[9][10]
Q4: Can this compound be a precursor for other essential molecules?
Interestingly, in some bacteria and archaea, this compound is not an endpoint but an intermediate in the biosynthesis of other vital cofactors like heme and d1 heme.[11][12] This process involves the "hijacking" of this compound and its subsequent modification.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the expression and purification of recombinant this compound-containing enzymes.
Q5: Why is my purified recombinant enzyme inactive or showing low specific activity?
Low activity is often due to insufficient incorporation of the this compound cofactor. This can result in a mixture of active holoenzyme and inactive apoenzyme.
-
Possible Cause 1: Limiting this compound biosynthesis in the expression host.
-
Solution: Co-express the cysG gene from E. coli alongside your gene of interest. This can boost the endogenous production of this compound, making it more available for incorporation.
-
-
Possible Cause 2: Iron limitation in the growth medium.
-
Solution: Supplement the expression medium with an iron source, such as ferric citrate (B86180) or ferrous sulfate. A common starting concentration is 100 µM, but this may need to be optimized.
-
-
Possible Cause 3: Instability of the holoenzyme during purification.
-
Solution: Maintain a reducing environment during purification by including agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in your buffers. Additionally, perform all purification steps at low temperatures (e.g., 4°C) to minimize cofactor loss.
-
Q6: How can I increase the yield of the holoenzyme (this compound-containing enzyme)?
-
Possible Cause 1: Suboptimal expression conditions.
-
Solution: Optimize protein expression parameters. Lowering the induction temperature (e.g., to 16-20°C) and reducing the concentration of the inducer (e.g., IPTG) can slow down protein synthesis, allowing more time for proper folding and cofactor insertion.
-
-
Possible Cause 2: Competition for this compound from native host enzymes.
-
Solution: Use an expression host with a deleted or downregulated native this compound-utilizing enzyme, if available. However, this is often not feasible, and co-expression of cysG is a more common strategy.
-
Q7: My purified protein has a brownish color instead of the characteristic reddish-pink of this compound-containing enzymes. What does this indicate?
A brownish color can suggest degradation of the this compound cofactor or the presence of other heme species.
-
Possible Cause 1: Oxidative damage to the this compound.
-
Solution: Ensure that all buffers are degassed and that the purification is performed under anaerobic or low-oxygen conditions if the enzyme is particularly sensitive.
-
-
Possible Cause 2: Incorrect heme incorporation.
-
Solution: Analyze the extracted cofactor by UV-visible spectroscopy to confirm its identity as this compound. The characteristic Soret peak for this compound is around 380-400 nm.[13]
-
Experimental Protocols
Protocol 1: Expression and Purification of a Recombinant this compound-Containing Enzyme in E. coli
-
Transformation: Co-transform E. coli expression cells (e.g., BL21(DE3)) with two plasmids: one containing your gene of interest and another containing the E. coli cysG gene for enhanced this compound synthesis.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of Terrific Broth (or other rich medium) supplemented with 100 µM ferric citrate with the overnight culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to 18°C.
-
Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM).
-
Continue to grow the culture at 18°C for 16-20 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Perform affinity chromatography (e.g., Ni-NTA if the protein is His-tagged) at 4°C.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the protein using an appropriate concentration of imidazole.
-
Conduct further purification steps like size-exclusion chromatography if necessary, using buffers containing a reducing agent.
-
Protocol 2: Quantification of this compound Incorporation
This compound content can be estimated using UV-visible spectroscopy.
-
Sample Preparation:
-
Purify the recombinant enzyme to homogeneity.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Spectroscopic Measurement:
-
Record the absorbance spectrum of the purified enzyme from 250 to 700 nm.
-
Identify the Soret peak (around 380-400 nm) characteristic of this compound and the protein absorbance peak at 280 nm.
-
-
Calculation:
-
The ratio of the absorbance of the Soret peak to the absorbance at 280 nm (ASoret/A280) can be used as a measure of this compound incorporation. A higher ratio indicates a greater proportion of holoenzyme.
-
For a more precise quantification, an extinction coefficient for this compound at its Soret peak is required. The specific value can vary depending on the protein environment.
-
Data Presentation
Table 1: Spectroscopic Properties of this compound
| Feature | Wavelength (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |
| Soret Peak (Oxidized) | ~386 | Not consistently reported for free this compound | [13] |
| α-band (Oxidized) | ~580 | Not consistently reported for free this compound | [13] |
| Soret Peak (Reduced) | ~398 | Not consistently reported for free this compound | |
| α-band (Reduced) | ~590 | Not consistently reported for free this compound |
Note: The exact peak positions and extinction coefficients can vary depending on the protein environment and the redox state of the iron center.
Visualizations
Caption: this compound biosynthesis pathway in E. coli catalyzed by the multifunctional CysG enzyme.
Caption: Troubleshooting workflow for optimizing this compound incorporation into recombinant enzymes.
References
- 1. Prokaryotic Heme Biosynthesis: Multiple Pathways to a Common Essential Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of methionine-derived methyl groups into sirohaem by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Synthesis of Heme b: Biosynthetic Pathways, Current Strategies, Detection, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Siroheme-Containing Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of proteins containing a siroheme cofactor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to preserve it during protein purification?
This compound is a heme-like prosthetic group that is essential for the catalytic activity of certain enzymes, most notably assimilatory sulfite (B76179) and nitrite (B80452) reductases.[1][2] These enzymes perform critical six-electron reduction reactions in sulfur and nitrogen metabolism.[2] Preserving the this compound cofactor in its native state within the protein is paramount, as its degradation or loss leads to an inactive or non-functional protein, rendering downstream experiments unreliable. The protein environment itself is crucial for the this compound's function.[3]
Q2: How can I detect this compound degradation or loss during my purification protocol?
This compound has a characteristic UV-visible absorption spectrum. Monitoring this spectrum at different stages of purification is the most direct way to assess the integrity of the cofactor. The Soret peak for this compound is typically around 386 nm.[4] A decrease in the absorbance at this wavelength relative to the protein concentration (e.g., A280) can indicate this compound loss. You can collect UV-Vis spectra of your sample at various steps (e.g., crude lysate, after each chromatography step) to identify where the loss is occurring.[5]
Q3: What are the primary factors that can cause this compound degradation?
Several factors can contribute to this compound degradation during protein purification:
-
pH Extremes: The absorption spectrum of isolated this compound is highly pH-dependent, with pK values of 4.2 and 9.0.[3] Deviating from a stable, near-neutral pH can alter the ionization state of the this compound's carboxylate side chains and its axial ligands, potentially leading to instability and dissociation from the protein.
-
Protein Denaturation: Since the protein's structure stabilizes the this compound through an extensive hydrogen-bonding network, any condition that leads to protein unfolding or misfolding can result in the loss of the cofactor.[6]
-
Oxidative Damage: As redox-active molecules, this compound and its associated iron-sulfur clusters can be sensitive to oxygen.[7] The use of reducing agents and performing purification under anaerobic or low-oxygen conditions may be necessary for some this compound-containing proteins.
-
Photodegradation: Intermediates in the this compound biosynthetic pathway are known to be light-sensitive.[1] While the light sensitivity of mature this compound within a protein is less characterized, it is a prudent measure to protect protein samples from direct light exposure.
-
Chelating Agents: Reagents like EDTA can strip the iron from the this compound, leading to its degradation. It is advisable to avoid EDTA in purification buffers if your protein requires a metal cofactor for stability.
Troubleshooting Guides
Problem 1: Loss of color and/or Soret peak in the purified protein.
This is a direct indication of this compound degradation or loss.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Maintain a buffer pH between 7.0 and 8.0 throughout the purification process. The stability of this compound is pH-dependent.[3] |
| Protein Instability | Add stabilizing agents to your buffers. Glycerol (10-20%) is commonly used to stabilize proteins and can help maintain the native fold required to bind this compound.[8][9] |
| Oxidative Damage | Include reducing agents like DTT or β-mercaptoethanol in your lysis and purification buffers. For highly sensitive proteins, consider performing the purification in an anaerobic chamber.[7][10] |
| Dissociation during Chromatography | Some chromatography steps, like gel filtration, have been reported to cause this compound loss.[11] If you observe significant loss after a specific step, consider alternative purification methods or buffer additives. |
| Light Exposure | Protect your protein samples from light at all stages of the purification process by using amber tubes and covering flasks and columns with aluminum foil.[1] |
Problem 2: The purified protein is inactive, despite showing the correct band on SDS-PAGE.
This could indicate that the this compound is present but in a non-functional state, or that other cofactors are lost.
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Conformation | Ensure that the purification conditions are gentle enough to maintain the protein's native structure. Avoid harsh elution conditions and extreme pH changes. |
| Loss of Other Essential Cofactors | Some this compound-containing proteins also have iron-sulfur clusters.[12] Ensure your purification protocol is designed to preserve these as well, for example by including a source of iron and sulfide (B99878) in the growth media and maintaining a reducing environment during purification. |
| Presence of Inhibitors | Ensure that no components of your final buffer are inhibitory to the enzyme's activity. For example, high concentrations of certain salts or imidazole (B134444) can be inhibitory. |
Experimental Protocols
General Buffer Recommendations for this compound Protein Purification
Maintaining a stable and protective buffer environment is critical. Below are recommended components to consider for your purification buffers.
| Buffer Component | Recommended Concentration | Purpose |
| Buffering Agent | 50-100 mM (e.g., Tris-HCl, HEPES) | Maintain a stable pH, typically between 7.0 and 8.0.[13] |
| Salt | 150-500 mM NaCl | To reduce non-specific ionic interactions. |
| Stabilizing Agent | 10-20% (v/v) Glycerol | To increase viscosity and stabilize the native protein structure.[8][13] |
| Reducing Agent | 1-5 mM DTT or β-mercaptoethanol | To prevent oxidation of cysteine residues and potentially the this compound iron.[10] |
| Protease Inhibitors | Varies (use a cocktail) | To prevent proteolytic degradation of the target protein.[14] |
Protocol: Spectrophotometric Quantification of this compound
This protocol can be adapted to estimate the concentration of this compound in your protein samples.
-
Record the UV-visible spectrum of your purified protein from 250 nm to 700 nm.
-
Identify the Soret peak, which should be around 386 nm for this compound-containing proteins.[4]
-
Measure the absorbance at the Soret peak maximum and at 280 nm.
-
Calculate the ASoret/A280 ratio. A decrease in this ratio during purification steps indicates a loss of this compound relative to the protein concentration.
-
For a more quantitative measure, an extinction coefficient for the specific this compound-containing protein is required.
Visualizations
Caption: Workflow for purifying this compound-containing proteins.
Caption: Troubleshooting decision tree for this compound protein purification.
References
- 1. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as an active catalyst in sulfite reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfite reductase structure at 1.6 A: evolution and catalysis for reduction of inorganic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of Glycerol in Stabilizing Proteins for Biotechnological Applications [eureka.patsnap.com]
- 9. Use of glycerol, polyols and other protein structure stabilizing agents in protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genextgenomics.com [genextgenomics.com]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. Expression, purification and characterization of the sulfite reductase hemo-subunit, SiR-HP, from Acidithiobacillus ferrooxidans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
Technical Support Center: Overcoming Insolubility of Expressed Siroheme-Dependent Enzymes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of siroheme-dependent enzymes.
Frequently Asked Questions (FAQs)
Q1: My expressed this compound-dependent enzyme is forming inclusion bodies. What is the first thing I should try?
A1: The initial and often most effective step is to lower the induction temperature. Reducing the temperature to 16-25°C slows down protein synthesis, which can allow more time for proper folding and incorporation of the this compound cofactor.[1][2][3][4] It is also advisable to decrease the concentration of the inducing agent, such as IPTG, to reduce the rate of protein expression.[1][5]
Q2: I'm still getting insoluble protein after lowering the temperature and inducer concentration. What's my next step?
A2: The next step involves exploring different E. coli expression strains and utilizing solubility-enhancing fusion tags. Strains like Rosetta(DE3) or BL21(DE3)pLysS can improve solubility.[3] Fusion tags such as Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO) can significantly enhance the solubility of the target protein.[6][7][8]
Q3: Is the availability of this compound a potential issue for the solubility of my enzyme?
A3: Yes, cofactor deficiency, specifically this compound, can be a limiting factor in obtaining soluble, active enzyme. Overexpression of the target protein can outpace the host cell's native ability to synthesize sufficient this compound. Co-expressing the gene for a key this compound biosynthetic enzyme, such as cysG (uroporphyrinogen III methyltransferase), can increase the pool of available this compound and promote the formation of the soluble holoenzyme.
Q4: Should I consider co-expressing molecular chaperones?
A4: Co-expression of molecular chaperones is a powerful strategy to improve the solubility of challenging proteins. Chaperone systems like GroEL/GroES and DnaK/DnaJ/GrpE assist in the proper folding of newly synthesized polypeptides and can prevent aggregation.[2][9][10][11][12][13] There are commercially available plasmids containing chaperone genes that can be co-transformed with your expression vector.
Q5: My protein is still insoluble. Is there any way to recover it from inclusion bodies?
A5: Yes, proteins from inclusion bodies can often be recovered through a process of denaturation and refolding. This involves solubilizing the inclusion bodies with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, followed by a refolding step where the denaturant is gradually removed.[14][15][16][17][18] This process can be optimized by screening different refolding buffers and additives.
Troubleshooting Guides
Issue 1: Low Yield of Soluble this compound-Dependent Enzyme
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Suboptimal Induction Conditions | Lower induction temperature (16-25°C). Reduce inducer concentration (e.g., 0.1-0.5 mM IPTG). Increase induction time (e.g., overnight at lower temperatures).[5] | Increased proportion of soluble protein, though total protein yield might decrease. |
| Insufficient this compound Availability | Co-express a key this compound biosynthetic enzyme, such as cysG. Supplement the growth media with δ-aminolevulinic acid (a heme precursor). | Enhanced production of the correctly folded, this compound-containing holoenzyme. |
| Protein Misfolding and Aggregation | Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J/GrpE).[2][9][10][11][12][13] | Increased yield of soluble and active protein. |
| Inherent Insolubility of the Protein | Fuse a solubility-enhancing tag (e.g., MBP, GST, SUMO) to the N- or C-terminus of the protein.[6][7][8] | Significantly improved solubility of the fusion protein. |
Issue 2: Purified Enzyme is Inactive or has Low Specific Activity
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Incorrect or Incomplete this compound Incorporation | Co-express this compound biosynthetic enzymes. Ensure the growth medium is not depleted of iron. | Purified enzyme exhibits the characteristic red color of this compound and has higher specific activity. |
| Protein Misfolding During Purification | Perform all purification steps at 4°C. Include stabilizing agents in buffers (e.g., glycerol, low concentrations of non-ionic detergents). | Retention of enzymatic activity throughout the purification process. |
| Oxidation of the this compound Cofactor | Add a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to the purification buffers. | Protection of the cofactor and maintenance of enzymatic function. |
| Issues with the Affinity Tag | If the tag interferes with activity, consider cleaving it off with a specific protease after purification. | Recovery of full enzymatic activity. |
Data Presentation: Efficacy of Solubility Enhancement Strategies
The following tables summarize quantitative data on the effectiveness of various methods for improving the solubility of recombinant proteins. While data specific to this compound-dependent enzymes is limited, these general trends are highly applicable.
Table 1: Effect of Solubility-Enhancing Tags on Protein Solubility
| Fusion Tag | Target Protein Example | Soluble Protein Yield Increase | Reference |
| MBP | Various | Up to 5-fold | [8] |
| GST | Various | Up to 3-fold | [8] |
| SUMO | Various | Up to 4-fold | [19] |
| GB1 | DFF45 | 3-fold increase in solubility | [7] |
Table 2: Impact of Chaperone Co-expression on Soluble Protein Yield
| Chaperone System | Target Protein Example | Soluble Protein Yield Increase | Reference |
| GroEL/ES | Various | Up to 10-fold | [12] |
| DnaK/DnaJ/GrpE | Anti-HER2 scFv | Approx. 4-fold | [12] |
| Multiple Systems | Various | Up to 42-fold | [9][10] |
Experimental Protocols
Protocol 1: Co-expression with Molecular Chaperones
This protocol outlines the general steps for co-expressing a target this compound-dependent enzyme with a chaperone system in E. coli.
-
Plasmid Transformation: Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid for your this compound-dependent enzyme and a compatible plasmid carrying the chaperone genes (e.g., pKJE7 for DnaK-DnaJ-GrpE).
-
Culture Growth: Inoculate a starter culture in LB medium with the appropriate antibiotics for both plasmids and grow overnight at 37°C. The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.4-0.6.
-
Chaperone Induction: Induce the expression of the chaperones by adding the appropriate inducer for the chaperone plasmid (e.g., L-arabinose for pKJE7) and continue to grow the culture for 1 hour at 30°C.[12]
-
Target Protein Induction: Induce the expression of your this compound-dependent enzyme by adding the appropriate inducer (e.g., IPTG).
-
Expression: Reduce the temperature to 16-25°C and continue to express the proteins for an additional 4-16 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Analysis: Separate the soluble and insoluble fractions by centrifugation and analyze by SDS-PAGE to determine the amount of soluble target protein.
Protocol 2: On-Column Refolding of His-tagged Protein from Inclusion Bodies
This protocol describes a method for refolding an insoluble His-tagged this compound-dependent enzyme directly on a Ni-NTA affinity column.
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate at a high speed (e.g., 15,000 x g) to pellet the inclusion bodies. Wash the inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion bodies in a binding buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride or 8 M urea) and a reducing agent (e.g., 5 mM DTT). Incubate for 1 hour at room temperature to solubilize the protein.
-
Clarification: Centrifuge the solubilized inclusion body solution at high speed to remove any remaining insoluble material.
-
Binding to Ni-NTA Resin: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with the same solubilization buffer.
-
On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer (lacking denaturant) using a linear gradient. This allows the protein to refold while bound to the resin, which can minimize aggregation.
-
Wash and Elution: Wash the column with refolding buffer to remove any non-specifically bound proteins. Elute the refolded protein using a refolding buffer containing imidazole.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and perform an activity assay to confirm successful refolding.
Visualizations
Troubleshooting Workflow for Insoluble this compound-Dependent Enzyme Expression
Caption: A step-by-step workflow for troubleshooting insolubility issues with expressed this compound-dependent enzymes.
Signaling Pathway for Chaperone-Assisted Protein Folding
Caption: A simplified diagram of the major chaperone pathways involved in the folding of newly synthesized proteins in E. coli.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Overcoming Solubility Challenges in Recombinant Protein Expression [proteos.com]
- 5. youtube.com [youtube.com]
- 6. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 7. Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 11. Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 12. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chaperone-fusion expression plasmid vectors for improved solubility of recombinant proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biossusa.com [biossusa.com]
- 15. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
- 18. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Spectroscopic Analysis of Siroheme
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference in the spectroscopic analysis of siroheme.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopic analysis of this compound.
UV-Visible Spectroscopy
Question 1: My UV-Vis spectrum of purified this compound has a distorted or shifted Soret peak. What are the possible causes?
Answer: A distorted or shifted Soret peak in the UV-Vis spectrum of this compound can be caused by several factors. The most common include incorrect pH, the presence of interfering substances, and issues with the redox state of the this compound.
Troubleshooting Steps:
-
Verify Buffer pH: The absorption spectrum of this compound is highly dependent on pH.[1] Significant spectral shifts can occur at different pH values. It is crucial to maintain a consistent and appropriate pH for your sample and blank.
-
Assess Sample Purity: Contamination with other heme-containing proteins or biosynthetic precursors can lead to overlapping spectra. The biosynthetic pathways of this compound, heme, and d1 heme are interconnected, which can result in a mixture of these molecules if purification is not complete.[2][3][4]
-
Check for Detergent Interference: If detergents were used for protein solubilization, they might interfere with the spectrum. Some detergents, like Triton X-100, have significant UV absorbance that can overlap with the protein and heme signals. It is advisable to run a blank with the same concentration of detergent to background correct the spectrum.
-
Evaluate Redox State: The oxidation state of the iron center in this compound affects its absorption spectrum. Ensure that your experimental conditions are not causing unintended reduction or oxidation of your sample.
Question 2: I am trying to quantify this compound in a crude cell lysate, but my results are inconsistent. How can I improve my measurements?
Answer: Quantifying this compound in complex mixtures like cell lysates is challenging due to the presence of numerous interfering substances.
Troubleshooting Steps:
-
Use a Clarified Lysate: Centrifuge the cell lysate at high speed to pellet cell debris and large protein aggregates that can cause light scattering and interfere with absorbance readings.
-
Perform a Blank Correction: Use a sample of lysate from a control cell line that does not express the this compound-containing protein as a blank. This can help to subtract the background absorbance from other cellular components.
-
Consider Partial Purification: A simple purification step, such as ammonium (B1175870) sulfate (B86663) precipitation or a quick ion-exchange chromatography step, can significantly reduce the concentration of interfering substances.
-
Differential Spectrophotometry: This technique can be used to measure the change in absorbance upon the addition of a ligand that specifically binds to this compound, such as cyanide or carbon monoxide. The resulting difference spectrum will be specific for the this compound and can be used for quantification.
Question 3: The absorbance of my this compound sample is decreasing over time. What could be the reason?
Answer: A decrease in absorbance over time suggests that the this compound is degrading or precipitating out of solution.
Troubleshooting Steps:
-
Assess Sample Stability: this compound can be sensitive to light and temperature. Keep samples on ice and protected from light whenever possible.
-
Check for Precipitation: Visually inspect the sample for any signs of precipitation. If precipitation is observed, you may need to optimize the buffer conditions (e.g., pH, ionic strength) or add stabilizing agents.
-
Evaluate Buffer Compatibility: Ensure that the buffer components are compatible with your this compound-containing protein and do not promote its denaturation or aggregation.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Question 1: My EPR spectrum of a this compound-containing protein is very complex with multiple overlapping signals. How can I interpret it?
Answer: The EPR spectrum of this compound can be complex, especially when it is coupled to other paramagnetic centers, such as a [4Fe-4S] cluster, which is common in sulfite (B76179) reductases.
Troubleshooting Steps:
-
Consider the Redox State: The EPR spectrum is highly sensitive to the oxidation states of both the this compound and any coupled metal clusters. Recording spectra of the fully oxidized and fully reduced forms of the enzyme can help to identify the signals corresponding to each state.
-
Ligand Binding Studies: The addition of ligands that bind to the this compound iron, such as cyanide (CN-) or carbon monoxide (CO), can significantly alter the EPR spectrum and help to distinguish the this compound signals from other signals.[1]
-
Temperature Dependence: Recording EPR spectra at different temperatures can help to differentiate between signals from different paramagnetic species, as their relaxation properties may vary.
-
Spectral Simulation: Simulating the EPR spectrum based on known parameters for this compound and [4Fe-4S] clusters can aid in the deconvolution and interpretation of complex experimental spectra.
Question 2: I don't see any EPR signal from my this compound sample. What could be the problem?
Answer: The absence of an EPR signal could be due to several factors, including the spin state of the this compound, instrumental settings, or sample degradation.
Troubleshooting Steps:
-
Verify the Spin State: Ferrous this compound (Fe2+) is typically EPR-silent. If your sample is in the reduced state, you will not observe a conventional EPR signal from the this compound.
-
Check for Sample Integrity: Ensure that the this compound has not been lost or degraded during sample preparation. You can confirm its presence using UV-Vis spectroscopy.
-
Optimize EPR Parameters: Ensure that the EPR spectrometer settings (e.g., microwave power, modulation amplitude, temperature) are appropriate for detecting high-spin ferric heme signals.
-
Consider Spin Trapping: If you are investigating a reaction that produces a transient radical species involving this compound, consider using a spin trapping agent to form a more stable radical adduct that can be detected by EPR.[5][6][7][8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to the spectroscopic analysis of this compound.
Table 1: pH-Dependent UV-Visible Spectral Shifts of this compound [1]
| pH Range | Key Spectral Features | pK_a_ | Attributed to |
| < 4.2 | Soret peak at ~404 nm | 4.2 | Ionization of carboxylic acid side chains |
| 4.2 - 9.0 | Gradual spectral shifts | ||
| > 9.0 | Soret peak shifts to ~390 nm | 9.0 | Displacement of axial chloride by hydroxide |
Table 2: EPR g-values for this compound in Different States [1]
| This compound State | Ligand | Spin State | g-values |
| Ferric (Fe³⁺) | Chloride | High-spin (S=5/2) | g_⊥_ = 6.0, g_∥_ = 2.0 |
| Ferric (Fe³⁺) | Cyanide | Low-spin (S=1/2) | g_⊥_ = 2.38, g_∥_ = 1.76 |
| Ferrous (Fe²⁺) | - | High-spin (S=2) | EPR silent |
| Ferrous (Fe²⁺) | Cyanide | Low-spin (S=0) | EPR silent |
Experimental Protocols
Protocol 1: Extraction of this compound from Bacterial Cells for UV-Visible Analysis
This protocol describes a general method for extracting this compound from bacterial cells.
Materials:
-
Bacterial cell pellet expressing the this compound-containing protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM PMSF)
-
Acetone (B3395972), pre-chilled to -20°C
-
Concentrated HCl
-
Centrifuge and appropriate tubes
-
UV-Vis Spectrophotometer
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a suitable method (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Acetone Precipitation: Slowly add 9 volumes of pre-chilled acetone containing 0.015 N HCl to the clarified supernatant while stirring on ice. This will precipitate the proteins.
-
Pelleting: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein containing the this compound.
-
Extraction: Discard the supernatant. Resuspend the pellet in a small volume of pyridine to extract the this compound.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Spectroscopic Analysis: Carefully transfer the pyridine supernatant to a cuvette and record the UV-Vis spectrum. The characteristic Soret peak of this compound in pyridine should be observed around 401 nm.
Visualizations
Diagram 1: General Workflow for Spectroscopic Analysis of this compound
Caption: A generalized workflow for the preparation and spectroscopic analysis of this compound-containing samples.
Diagram 2: Troubleshooting Logic for UV-Vis Spectral Interference
Caption: A decision tree for troubleshooting common causes of interference in UV-Vis spectra of this compound.
Diagram 3: this compound Biosynthetic Pathway and Potential for Overlapping Species
Caption: Simplified biosynthetic pathway showing the common precursor for this compound, heme, and heme d1.
References
- 1. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular hijacking of this compound for the synthesis of heme and d1 heme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spin trapping - Wikipedia [en.wikipedia.org]
- 6. interchim.fr [interchim.fr]
- 7. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. EPR-Spin Trapping and Flow Cytometric Studies of Free Radicals Generated Using Cold Atmospheric Argon Plasma and X-Ray Irradiation in Aqueous Solutions and Intracellular Milieu | PLOS One [journals.plos.org]
Technical Support Center: Stabilizing Siroheme Cofactor in Purified Enzyme Preparations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with siroheme-containing enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification and storage of these sensitive enzymes, with a focus on maintaining the integrity of the essential this compound cofactor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important for my enzyme's activity?
A1: this compound is a specialized iron-containing prosthetic group that is essential for the catalytic activity of certain enzymes, most notably sulfite (B76179) and nitrite (B80452) reductases.[1][2] These enzymes play critical roles in sulfur and nitrogen metabolism by catalyzing multi-electron reduction reactions.[1] The unique structure of this compound allows these enzymes to perform these complex chemical transformations. Loss or degradation of the this compound cofactor will result in a loss of enzymatic activity.
Q2: I'm losing the characteristic color of my this compound-containing enzyme during purification. What does this indicate?
A2: A change in the color of your enzyme preparation, often a brownish or reddish hue, typically indicates the loss or degradation of the this compound cofactor. Purified this compound-containing enzymes like sulfite reductase have a distinct absorption spectrum. Monitoring the absorbance spectrum, particularly the Soret peak, can be a valuable tool to assess the integrity of the this compound cofactor throughout the purification process.
Q3: How can I quantify the amount of this compound in my purified enzyme preparation?
A3: The concentration of this compound can be determined spectrophotometrically. A common method is to use a heme titration, where the absorbance at the Soret peak (around 405 nm for a this compound-heme complex) is measured as small aliquots of a known concentration of heme are added to the purified apoprotein.[3] The concentration of the this compound-containing enzyme can be calculated using the Beer-Lambert law with a specific extinction coefficient. For example, the heme-heme oxygenase-1 complex has a Soret band at 405 nm with an extinction coefficient of 140 mM⁻¹ cm⁻¹.[3]
Q4: What are the general principles for storing purified this compound-containing enzymes?
A4: As with many enzymes, storage at low temperatures is crucial. For long-term storage, temperatures of -80°C are recommended. The addition of cryoprotectants, such as glycerol (B35011), is also a common practice to prevent damage from ice crystal formation during freezing. It is also advisable to store the enzyme in a buffer that is optimized for its stability, which may include specific additives to protect the this compound cofactor.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification and storage of this compound-containing enzymes.
| Problem | Possible Cause | Suggested Solution |
| Loss of enzyme activity after purification | Loss of the this compound cofactor during purification steps.[4] | Optimize purification buffers with additives to enhance this compound retention. Consider using a gentler purification method, such as affinity chromatography, if the tag is accessible. If using ion-exchange chromatography, carefully control the pH and ionic strength of the buffers. |
| Oxidative damage to the this compound cofactor. | Include reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in your buffers to maintain a reducing environment. | |
| Dissociation of subunits or conformational changes. | Adjust buffer conditions (pH, salt concentration) to promote protein stability.[4] | |
| Precipitation of the enzyme during storage | Protein aggregation. | Increase the concentration of cryoprotectants like glycerol in the storage buffer. Optimize the protein concentration for storage; sometimes lower concentrations are more stable. Ensure the storage buffer pH is optimal for the enzyme's solubility. |
| Freeze-thaw cycles. | Aliquot the purified enzyme into single-use volumes to avoid repeated freezing and thawing. | |
| Inconsistent results between batches | Variability in the amount of this compound incorporated during expression. | Standardize expression and purification protocols. Quantify the this compound content of each batch to ensure consistency. |
| Degradation of the enzyme during the purification process. | Work quickly and at low temperatures (4°C) throughout the purification. Add protease inhibitors to the lysis buffer to prevent proteolytic degradation. |
Experimental Protocols
Protocol 1: General Purification of a His-tagged this compound-Containing Enzyme
This protocol provides a general framework for the purification of a recombinant, His-tagged this compound-containing enzyme, with an emphasis on maintaining cofactor integrity.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% (v/v) glycerol, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 10% (v/v) glycerol, 1 mM DTT.
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 10% (v/v) glycerol, 1 mM DTT.
-
Storage Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 20% (v/v) glycerol, 1 mM DTT.
-
Ni-NTA affinity resin.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using a sonicator or French press, keeping the sample on ice to prevent heating.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin with Lysis Buffer.
-
Load the clarified lysate onto the column at a slow flow rate to ensure efficient binding.
-
Wash the column with at least 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with Elution Buffer. Collect fractions and monitor the absorbance at 280 nm (for protein) and at the Soret peak of the this compound (e.g., ~405 nm).
-
-
Buffer Exchange and Concentration:
-
Pool the fractions containing the purified enzyme.
-
Perform buffer exchange into Storage Buffer using a desalting column or dialysis.
-
Concentrate the protein to the desired concentration using a centrifugal filter unit.
-
-
Storage: Aliquot the purified enzyme into single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Spectrophotometric Quantification of this compound Content
This protocol describes a method to determine the concentration of the this compound cofactor in a purified enzyme sample.
Materials:
-
Purified enzyme solution.
-
A solution of hemin (B1673052) of known concentration.
-
Spectrophotometer capable of measuring absorbance in the UV-visible range.
Procedure:
-
Record the absorbance spectrum of the purified enzyme solution from 300 nm to 700 nm to identify the Soret peak characteristic of the this compound cofactor.
-
Perform a heme titration by adding small, known amounts of the hemin solution to the enzyme solution.
-
After each addition, gently mix and record the absorbance at the Soret peak maximum.
-
Plot the absorbance at the Soret peak versus the concentration of added hemin.
-
The point at which the absorbance increase deviates from linearity indicates the saturation of the apoprotein with heme.[3] The concentration of the this compound-containing enzyme can be calculated from this point.
Visualizations
Caption: Workflow for purifying this compound-containing enzymes with key stabilization steps.
Caption: Troubleshooting decision tree for this compound cofactor loss.
References
- 1. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound Is Essential for Assimilation of Nitrate and Sulfate as Well as Detoxification of Nitric Oxide but Dispensable for Murine Virulence of Aspergillus fumigatus [frontiersin.org]
- 3. Quantitation of Heme Oxygenase-1: Heme Titration Increases Yield of Purified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
resolving overlapping signals in EPR spectra of siroheme
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Electron Paramagnetic Resonance (EPR) spectroscopy of siroheme-containing proteins. The focus is on resolving complex, overlapping signals to elucidate the structure and function of the this compound active site.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound EPR spectra show broad or overlapping signals?
Overlapping signals in this compound EPR spectra typically arise from the sample containing a mixture of distinct paramagnetic species. Common causes include:
-
Multiple Spin States: this compound can exist in different spin states, primarily high-spin (S=5/2) and low-spin (S=1/2), each producing a unique EPR signal.[1] The as-isolated (chloride-ligated) form is often high-spin, while binding of strong-field ligands like cyanide induces a low-spin state.[1]
-
Heterogeneous Ligand Coordination: The sample may contain a mixture of this compound centers with different axial ligands (e.g., histidine, methionine, tyrosine, water/hydroxide), each conferring a distinct electronic environment and, consequently, a different EPR spectrum.[2][3]
-
Protein Conformations: Multiple stable conformations of the protein can exist, leading to slightly different environments around the this compound and thus distinct, overlapping EPR signals.
-
Exchange Coupling: In some enzymes, like sulfite (B76179) reductase, the this compound is magnetically exchange-coupled to another paramagnetic center, such as an iron-sulfur cluster ([4Fe-4S]).[4] This interaction creates a new, complex set of EPR signals that are very different from those of an isolated this compound.[4][5]
-
pH Effects: The absorption spectrum and ligation state of isolated this compound can be pH-dependent, which can lead to different species coexisting in solution.[1]
Q2: What are the typical g-values for common this compound spin states?
The g-values are highly sensitive to the spin state and coordination environment of the this compound iron.
-
High-Spin (S=5/2) Ferric this compound: Typically exhibits a highly axial signal with g-values around g≈6.0 and g≈2.0.[1] A small degree of rhombicity can split the g≈6 peak. In sulfite reductase, signals at g=6.63 and 5.24 have been observed for the high-spin ferriheme.[4]
-
Low-Spin (S=1/2) Ferric this compound: Shows greater variability depending on the axial ligands. For example, a cyanide-complexed this compound gives an approximately axial signal with g-values of 2.38 and 1.76.[1] Histidine and methionine coordination can lead to either rhombic signals or highly anisotropic low spin (HALS) signals with g-max values greater than 3.3.[2]
Q3: How can I differentiate between multiple overlapping signals?
Several advanced techniques and experimental strategies can be employed:
-
Multi-Frequency EPR: Collecting spectra at different microwave frequencies (e.g., X-band, Q-band, W-band) can resolve overlapping signals because the separation of signals in the magnetic field domain is proportional to the microwave frequency.[6][7][8]
-
Pulse EPR Techniques (HYSCORE & ENDOR): These methods detect hyperfine interactions between the this compound iron and nearby magnetic nuclei (e.g., ¹H, ¹⁴N).[9][10] They provide a "fingerprint" of the ligand environment, allowing for the unambiguous identification of species, even when their primary EPR signals overlap.[7][11]
-
Spectral Simulation: Using specialized software, you can simulate the spectra of multiple components and fit them to the experimental data to determine the contribution of each species.[12][13]
-
Varying Experimental Conditions: Systematically changing temperature, microwave power, or sample pH can selectively affect the intensity or line shape of different signals, aiding in their assignment.[14]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) |
| Broad, featureless, or poorly resolved spectrum | 1. High sample concentration causing intermolecular dipolar broadening. 2. Presence of multiple, highly similar species. 3. Unresolved hyperfine couplings. 4. Inappropriate temperature for the spin system. | 1. Dilute the sample. 2. Attempt to favor one species by changing buffer conditions (e.g., pH, ionic strength).[1] 3. Use pulse techniques like HYSCORE or ENDOR to resolve hyperfine structure.[9][11] 4. Record spectra at several different temperatures (e.g., 5 K, 15 K, 50 K) to find the optimal resolution conditions.[14] |
| Observed g-values do not match expected values | 1. The this compound is exchange-coupled to another paramagnetic center.[4][13] 2. An unexpected ligand is bound to the iron. 3. The protein environment imposes an unusual geometry on the heme.[14] | 1. Perform multi-frequency EPR; spin-coupled systems often show frequency-dependent g-values.[5][13] 2. Use HYSCORE to identify the coordinating atoms by detecting their nuclear frequencies.[9] 3. Compare with data from model compounds and perform spectral simulations to test different geometric models.[12][14] |
| Signal intensity is much lower than expected | 1. The spin system is saturating at the applied microwave power. 2. The spin-lattice relaxation time is very short at the measurement temperature. 3. The sample has low concentration of the paramagnetic species. | 1. Perform a power saturation study to determine the optimal non-saturating microwave power.[15] 2. Record the spectrum at a lower temperature (e.g., move from 77 K to <20 K), as relaxation times often lengthen.[3] 3. Concentrate the sample, if possible. |
| Signals appear to be from a mixture of high-spin and low-spin species | 1. Incomplete binding of a strong-field ligand. 2. Equilibrium between two spin states. 3. A sub-population of the protein is denatured or has a modified active site. | 1. Increase the concentration of the ligand to drive the equilibrium to the low-spin state.[1] 2. Record spectra at different temperatures to see if the ratio of the species changes, indicating a thermodynamic equilibrium. 3. Check sample purity and integrity using other methods (e.g., optical spectroscopy, SDS-PAGE). |
Quantitative Data Summary
The tables below summarize key quantitative data for identifying and differentiating this compound species.
Table 1: Typical EPR Parameters for Selected this compound and Heme Species
| Species / Ligation State | Spin State (S) | g-values (g_z, g_y, g_x) | Reference |
| Isolated this compound (Chloride-ligated) | 5/2 (High-Spin) | ~6.0, ~2.0 (Axial) | [1] |
| This compound-Cyanide Complex | 1/2 (Low-Spin) | ~2.38, ~1.76 (Axial) | [1] |
| Sulfite Reductase (Oxidized) | 5/2 (High-Spin) | 6.63, 5.24, 1.98 | [4] |
| Heme b_p (Low-Spin, bis-Histidine) | 1/2 (Low-Spin) | 3.68, (unresolved) | [13] |
| Heme f (Low-Spin) | 1/2 (Low-Spin) | 3.51, 1.70, 0.78 | [13] |
| CcmE (High-Spin, Rhombic) | 5/2 (High-Spin) | 6.7, 4.9, (unresolved) | [3] |
| CcmE (Low-Spin, bis-Histidine) | 1/2 (Low-Spin) | 2.96, 2.27, 1.54 | [3] |
Table 2: Comparison of Advanced EPR Techniques for Signal Resolution
| Technique | Primary Application | Advantages | Limitations |
| Multi-Frequency EPR | Resolving species with different g-values. | Directly separates signals based on g-anisotropy; simplifies complex spectra.[6][7] | Requires access to specialized high-frequency spectrometers. |
| HYSCORE | Identifying and characterizing ligand nuclei. | 2D correlation simplifies complex hyperfine spectra; determines both isotropic and anisotropic couplings; excellent for ¹⁴N, ¹H, ²H.[9][11] | Can be insensitive to nuclei with very small couplings; blind spot effects can suppress correlations at certain field positions.[9] |
| ENDOR | Precisely measuring hyperfine couplings. | High spectral resolution, capable of resolving very small couplings; provides precise hyperfine tensor components.[10][16] | 1D technique can suffer from overlapping signals from different nuclei; requires higher sample concentrations than HYSCORE.[11] |
| Spectral Deconvolution | Mathematically separating overlapping signals. | Can be applied to existing CW-EPR data; methods like Fourier deconvolution can enhance resolution without new experiments.[17][18] | Prone to artifacts if the lineshapes are not well-defined; requires assumptions about the number and type of species present.[17] |
Key Experimental Protocols
Protocol: Resolving Ligand Interactions with HYSCORE Spectroscopy
This protocol outlines the steps for performing a Hyperfine Sublevel Correlation (HYSCORE) experiment to identify nitrogen ligands coordinated to a this compound center.
1. Sample Preparation:
-
Prepare the this compound-containing protein sample in a deuterated buffer (e.g., D₂O) to minimize the overwhelming signal from solvent protons.
-
Concentration should be as high as possible without causing aggregation, typically >100 µM.
-
Transfer ~200 µL of the sample into a quartz EPR tube and flash-freeze in liquid nitrogen to ensure a glassed, homogenous sample.
2. Spectrometer Setup (X-Band):
-
Temperature: Set to a low temperature, typically 10-20 K, to ensure long relaxation times.
-
Pulse Sequence: Use the four-pulse sequence: π/2 – τ – π/2 – t₁ – π – t₂ – π/2 – τ – echo.[11]
-
Magnetic Field: Set the magnetic field to a position on the EPR spectrum where the signal from the species of interest is maximal. It is crucial to acquire spectra at multiple field positions (e.g., corresponding to g_x, g_y, g_z) to avoid missing correlations due to orientation selection and blind spots.[9]
3. Parameter Optimization:
-
τ (tau) value: The delay τ determines which nuclear frequencies are observed. For ¹⁴N nuclei, τ values are typically short, around 100-200 ns. To avoid blind spots, it is recommended to acquire spectra at several τ values (e.g., 132 ns, 148 ns, 164 ns).[9][16]
-
t₁ and t₂ times: Start with initial times of ~100 ns and increment in steps of 16 or 24 ns. The total number of steps will determine the resolution in the frequency domain.
-
Microwave Pulses: Use a π/2 pulse length of ~16 ns. The π pulse will be ~32 ns. Optimize the pulse power to achieve maximum echo intensity.
4. Data Acquisition:
-
Acquire the 2D time-domain data (echo intensity as a function of t₁ and t₂).
-
Use a phase-cycling scheme (e.g., 4-step or 8-step) to remove unwanted artifacts.
5. Data Processing:
-
Apply a baseline correction and an appropriate window function (e.g., Hamming) to the time-domain data.
-
Perform a 2D Fourier transform to convert the time-domain data into the frequency domain.[17]
-
The resulting 2D spectrum will show correlation peaks centered around the nuclear Larmor frequencies, allowing for the identification of coupled nuclei. For ¹⁴N, characteristic double-quantum correlation peaks can provide information on both hyperfine and nuclear quadrupole interactions.[9]
Visual Guides & Workflows
Caption: A flowchart for troubleshooting overlapping this compound EPR signals.
References
- 1. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of ferric heme proteins with Highly Anisotropic/Highly Axial Low Spin (S = 1/2) electron paramagnetic resonance signals with bis-histidine and histidine-methionine axial iron coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axial Coordination of Heme in Ferric CcmE Chaperone Characterized by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron paramagnetic resonance and optical spectroscopic evidence for interaction between this compound and Fe4S4 prosthetic groups in Escherichia coli sulfite reductase hemoprotein subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heme-heme interactions in the cytochrome b6f complex: EPR spectroscopy and correlation with structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very Low-Frequency Broadband Electron Paramagnetic Resonance Spectroscopy of Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. ENDOR/HYSCORE Studies of the Common Intermediate Trapped During Nitrogenase Reduction of N2H2, CH3N2H, and N2H4 Support an Alternating Reaction Pathway for N2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Quantitative Interpretation of Multifrequency Multimode EPR Spectra of Metal Containing Proteins, Enzymes, and Biomimetic Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heme–Heme Interactions in the Cytochrome b6f Complex: EPR Spectroscopy and Correlation with Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative EPR study on high-spin ferric porphine complexes and cytochrome P-450 having rhombic character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of EPR to Solve Biochemical Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An ENDOR and HYSCORE Investigation of a Reaction Intermediate in IspG (GcpE) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fourier Deconvolution Methods for Resolution Enhancement in Continuous-Wave EPR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Full Cycle Rapid Scan EPR Deconvolution Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Activity of Reconstituted Siroheme Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reconstitution of siroheme enzymes, such as sulfite (B76179) and nitrite (B80452) reductases. Our goal is to help you optimize your experimental workflow to achieve maximal enzymatic activity.
Frequently Asked Questions (FAQs)
Q1: What are this compound enzymes and why is their reconstitution important?
A1: this compound enzymes are a class of proteins that utilize a this compound cofactor, a unique iron-containing isobacteriochlorin, to catalyze critical six-electron reduction reactions.[1][2] Key examples include sulfite reductase, essential for sulfur assimilation, and nitrite reductase, a key player in nitrogen assimilation.[1][2] Reconstitution, the process of inserting the this compound cofactor into the apoenzyme (the protein without its cofactor), is crucial for studying enzyme mechanism, structure-function relationships, and for producing active recombinant enzymes for various biotechnological applications.
Q2: What are the primary reasons for low activity in my reconstituted this compound enzyme?
A2: Low enzymatic activity after reconstitution can stem from several factors:
-
Incomplete or improper folding of the apoenzyme: The protein may not have adopted its correct three-dimensional structure, preventing proper this compound binding.
-
Inefficient this compound incorporation: The conditions for reconstitution may not be optimal, leading to a low yield of holoenzyme.
-
Degradation of this compound: this compound is a sensitive molecule and can degrade if not handled properly.
-
Suboptimal assay conditions: The pH, temperature, or substrate/cofactor concentrations in your activity assay may not be ideal for the enzyme.[3]
-
Presence of inhibitors: Contaminants from the purification process or other reagents can inhibit enzyme activity.
Troubleshooting Guides
Guide 1: Low or No Enzymatic Activity After Reconstitution
This guide provides a systematic approach to diagnosing and resolving issues of low activity in your reconstituted this compound enzyme.
Logical Workflow for Troubleshooting Low Activity
Caption: A step-by-step workflow for troubleshooting low enzyme activity.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Low Activity | Improperly folded or aggregated apoenzyme | - Verify protein integrity and purity using SDS-PAGE. - Assess secondary structure using circular dichroism (CD) spectroscopy. - Optimize protein expression and purification conditions to improve solubility. Consider co-expression with chaperones.[4] |
| Inefficient this compound incorporation | - Perform a titration of this compound concentration to find the optimal ratio of this compound to apoenzyme. - Optimize the incubation time and temperature for reconstitution. Start with gentle mixing at 4°C for several hours, then consider room temperature for a shorter period. - Ensure the reconstitution buffer has the appropriate pH and ionic strength. A neutral pH (around 7.0-8.0) is generally a good starting point. | |
| Degraded this compound cofactor | - Check the quality of your this compound stock solution using UV-Vis spectroscopy. Fresh this compound should have a characteristic Soret peak. - Prepare fresh this compound solutions and protect them from light and prolonged exposure to air. | |
| Suboptimal assay conditions | - Determine the optimal pH and temperature for your specific enzyme by performing a matrix of assays.[3] - Ensure that the concentrations of substrates (e.g., sulfite, nitrite) and any necessary cofactors (e.g., NADPH, ferredoxin) are not limiting. - Include a positive control (e.g., a commercially available enzyme or a batch with previously confirmed high activity) in your assay. | |
| Presence of inhibitors | - Dialyze the purified apoenzyme extensively against the reconstitution buffer before adding this compound to remove any potential inhibitors from the purification process. - Ensure all reagents used in the assay are of high purity. |
Experimental Protocols
Protocol 1: General Reconstitution of an Apo-Siroheme Enzyme
This protocol provides a general framework for the reconstitution of a purified apo-siroheme enzyme. Optimization of specific parameters will be necessary for each enzyme.
Workflow for Apo-Siroheme Enzyme Reconstitution
Caption: A generalized workflow for the reconstitution of apo-siroheme enzymes.
Methodology:
-
Preparation of Apoenzyme: The apo-sulfite or nitrite reductase should be purified to homogeneity. It is critical to ensure the protein is in a buffer that maintains its stability and solubility. A common buffer is 50 mM Tris-HCl or potassium phosphate (B84403) at a pH of 7.5, containing a stabilizing agent like glycerol (B35011) (10-20%).
-
Preparation of this compound Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., a slightly basic buffer) and determine its concentration spectrophotometrically. Prepare this solution fresh before each reconstitution experiment and protect it from light.
-
Reconstitution Reaction:
-
In a microcentrifuge tube, add the purified apoenzyme to the desired final concentration (e.g., 10-50 µM).
-
Add the this compound solution to the apoenzyme in a molar excess (e.g., a 1:1.5 to 1:5 apoenzyme to this compound ratio). This should be optimized for each enzyme.
-
Gently mix the solution and incubate at 4°C for 2-4 hours with gentle agitation. The optimal incubation time and temperature should be determined empirically.
-
-
Removal of Excess this compound: After incubation, remove the unincorporated this compound. This can be achieved by size-exclusion chromatography or dialysis against the storage buffer.
-
Characterization of the Reconstituted Enzyme:
-
Confirm the incorporation of this compound by measuring the UV-Visible spectrum. The reconstituted holoenzyme should exhibit a characteristic Soret peak.
-
Measure the enzymatic activity using an appropriate assay (see Protocol 2).
-
Protocol 2: Activity Assay for Nitrite Reductase
This protocol describes a common method for measuring the activity of nitrite reductase, which catalyzes the reduction of nitrite to ammonia.
Methodology:
-
Reaction Mixture: Prepare the reaction mixture in a suitable buffer, such as 50 mM potassium phosphate buffer, pH 7.5. The mixture should contain:
-
The reconstituted nitrite reductase enzyme.
-
A source of electrons, such as NADPH or reduced methyl viologen.
-
The substrate, sodium nitrite.
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture (without the substrate) at the optimal temperature for the enzyme (e.g., 30°C or 37°C).
-
Initiate the reaction by adding a known concentration of sodium nitrite.
-
At specific time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a reagent that will react with the remaining nitrite).
-
-
Detection of Nitrite Consumption: The consumption of nitrite can be monitored using the Griess reagent, which forms a colored product with nitrite that can be quantified spectrophotometrically at 540 nm.[5][6] A standard curve of known nitrite concentrations should be prepared to quantify the amount of nitrite consumed.[5]
-
Calculation of Activity: The specific activity of the enzyme is typically expressed as µmoles of nitrite consumed per minute per milligram of enzyme.
Table 1: Typical Reagent Concentrations for Nitrite Reductase Assay
| Reagent | Typical Concentration |
| Potassium Phosphate Buffer (pH 7.5) | 50 - 100 mM |
| NADPH | 100 - 200 µM |
| Sodium Nitrite | 0.1 - 1 mM |
| Reconstituted Enzyme | 1 - 10 µg/mL |
Data Presentation
Table 2: Hypothetical Data on Optimizing this compound Reconstitution
This table illustrates how to present data from experiments aimed at optimizing the reconstitution conditions.
| Apoenzyme Conc. (µM) | This compound:Apoenzyme Ratio | Incubation Temp. (°C) | Incubation Time (h) | Specific Activity (U/mg) |
| 20 | 1:1 | 4 | 2 | 5.2 |
| 20 | 1:2 | 4 | 2 | 15.8 |
| 20 | 1:5 | 4 | 2 | 25.1 |
| 20 | 1:2 | 25 | 0.5 | 18.3 |
| 20 | 1:2 | 25 | 1 | 22.5 |
Note: This is example data and actual results will vary depending on the specific enzyme and conditions.
By systematically addressing the common issues outlined in this technical support center, researchers can significantly improve the activity of their reconstituted this compound enzymes, leading to more reliable and reproducible experimental outcomes.
References
- 1. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfite reductase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nitrate.com [nitrate.com]
minimizing adventitious metal binding to siroheme pocket
Welcome to the technical support center for researchers working with siroheme and this compound-containing proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize adventitious metal binding to the this compound pocket and ensure the correct metallation of your protein of interest.
Frequently Asked Questions (FAQs)
Q1: What is adventitious metal binding in the context of this compound?
A: this compound is an iron-containing cofactor.[1][2] The enzyme responsible for its synthesis, this compound synthase (a ferrochelatase), is designed to insert a ferrous iron (Fe²⁺) into its precursor, sirohydrochlorin (B1196429).[3][4] However, the active site of this enzyme can sometimes mistakenly incorporate other divalent metal cations that are present as contaminants in buffers and reagents. This incorrect metal insertion is known as adventitious metal binding. Common adventitious metals include zinc (Zn²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and copper (Cu²⁺).[5][6][7]
Q2: Why is it crucial to prevent adventitious metal binding?
A: The correct iron cofactor is essential for the catalytic activity of this compound-dependent enzymes, such as sulfite (B76179) and nitrite (B80452) reductases.[2][3] Incorrect metallation can lead to:
-
Inactive or improperly functioning enzymes: The presence of a metal other than iron can render the enzyme catalytically dead or alter its substrate specificity.
-
Inhibition of the biosynthetic enzyme: Some metals, while they can be inserted into the porphyrin ring, are poor substrates for release from the enzyme, effectively inhibiting the ferrochelatase.[6][8]
-
Confounding experimental results: Spectroscopic and functional data can be misinterpreted if the this compound pocket is occupied by an unintended metal ion.
Q3: Which metals are known to bind to or inhibit ferrochelatases?
A: While this compound synthase is specific for iron in vivo, its promiscuity in vitro is a known issue. The enzyme's ability to interact with other metals is a key concern during protein purification and reconstitution experiments.
| Metal Ion | Interaction with Ferrochelatase Active Site | Outcome | Reference(s) |
| Iron (Fe²⁺) | Physiological Substrate | Forms functional this compound. | [3][4] |
| Zinc (Zn²⁺) | Can serve as a substrate. | Forms zinc-sirohydrochlorin; generally results in an inactive cofactor. | [5][6] |
| Cobalt (Co²⁺) | Can serve as a substrate. | Forms cobalt-sirohydrochlorin; has been structurally characterized. | [3][4] |
| Nickel (Ni²⁺) | Can serve as a substrate. | Forms nickel-sirohydrochlorin. | [5][6] |
| Manganese (Mn²⁺) | Inhibitor | Can be inserted, but the product release is diminished, inhibiting the enzyme. | [6] |
| Lead (Pb²⁺) | Inhibitor | Can be inserted, but the product release is diminished, inhibiting the enzyme. | [6] |
| Mercury (Hg²⁺) | Inhibitor | Can be inserted, but the product release is diminished, inhibiting the enzyme. | [6] |
| Cadmium (Cd²⁺) | Inhibitor | Can be inserted, but the product release is diminished, inhibiting the enzyme. | [6] |
| Copper (Cu²⁺) | Inhibitor | Known to inhibit related enzymes in the heme biosynthetic pathway. | [7] |
Troubleshooting Guides
This section addresses common problems encountered during the expression, purification, and reconstitution of this compound-containing proteins.
Problem 1: Low enzymatic activity despite successful protein expression.
-
Possible Cause: The this compound pocket may be occupied by an adventitious metal (e.g., zinc) or may be empty (apo-protein).
-
Troubleshooting Steps:
-
Verify Metal Content: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the identity and stoichiometry of the metal bound to your purified protein.
-
Chelate Contaminating Metals: During purification, include a low concentration of a chelating agent like EDTA in your lysis and wash buffers to sequester contaminating divalent cations. Be cautious, as high concentrations can strip the desired iron as well.
-
Reconstitute the Apo-protein: If the protein is in its apo-form or bound to the wrong metal, you will need to remove the incorrect metal and reconstitute it with iron. See the protocols below.
-
Use Metal-Free Buffers: Prepare all buffers using high-purity water and reagents. Treat buffers with a chelating resin like Chelex 100 to remove trace metal contaminants.[9]
-
Problem 2: Protein purification yields are low, or the protein precipitates upon addition of metal ions.
-
Possible Cause: Incorrect metal binding can lead to protein misfolding and aggregation. Some metal salts, like zinc sulfate (B86663), can also act as protein precipitating agents at certain concentrations.[10]
-
Troubleshooting Steps:
-
Optimize Metal Addition: Add the iron salt for reconstitution slowly and stepwise to a stirring protein solution on ice to prevent localized high concentrations that can cause aggregation.
-
Control the pH: Ensure your buffer pH is stable and appropriate for your protein. The pH can affect both protein stability and the coordination chemistry of metal binding.
-
Purify the Apo-protein First: It is often more effective to purify the protein in its apo-form and then perform a controlled reconstitution.[11] This avoids potential aggregation issues during expression and purification.
-
Problem 3: Inconsistent results between different protein batches.
-
Possible Cause: Variable levels of metal contamination in different batches of media, buffers, or reagents.
-
Troubleshooting Steps:
-
Standardize Reagent Sources: Use reagents from the same supplier and lot number for critical experiments to minimize variability.
-
Implement Rigorous Cleaning: Acid wash all glassware and use metal-free plasticware to prevent leaching of contaminants.[12] Soaking equipment in an EDTA solution can also effectively remove contaminating metals.[12]
-
Establish a Metal Removal Protocol: Consistently treat all buffers with a chelating resin as a standard part of your workflow.
-
Key Experimental Protocols
Protocol 1: Preparation of Metal-Free Buffers
This protocol is essential for minimizing adventitious metal contamination from your experimental solutions.
Materials:
-
High-purity deionized water (18.2 MΩ·cm)
-
High-purity buffer components (e.g., Tris, HEPES, NaCl)
-
Chelating resin (e.g., Chelex 100)
-
Teflon-coated stir bar and metal-free storage bottles (Teflon or acid-washed polypropylene)
-
Glass chromatography column
Methodology:
-
Prepare the desired buffer solution using high-purity water and reagents in a metal-free container.
-
Prepare a column with chelating resin according to the manufacturer's instructions.
-
Pass the buffer solution through the chelating resin column at a slow flow rate.
-
Collect the treated buffer in a designated metal-free storage bottle.
-
Store the buffer tightly sealed to prevent contamination.
-
Crucially, add any required metal cofactors (e.g., MgCl₂) after the chelation step, just before use.
Protocol 2: Reconstitution of Apo-Siroheme Synthase with Iron
This protocol describes the insertion of iron into the purified apo-enzyme containing the sirohydrochlorin substrate. This should be performed under anaerobic conditions to keep iron in the ferrous (Fe²⁺) state.
Materials:
-
Purified apo-siroheme synthase
-
Sirohydrochlorin substrate
-
Anaerobic chamber or glovebox
-
Metal-free, anaerobic buffer (e.g., Chelex-treated Tris or HEPES buffer, degassed)
-
Freshly prepared, anaerobic solution of ferrous ammonium (B1175870) sulfate or ferrous chloride.
-
Reducing agent (e.g., Dithiothreitol - DTT)
Methodology:
-
Perform all steps inside an anaerobic chamber.
-
Prepare a solution of your purified apo-protein in the anaerobic, metal-free buffer containing 1-2 mM DTT.
-
Add the sirohydrochlorin substrate to the protein solution and allow it to incubate for 10-15 minutes on ice.
-
Slowly, add a 1.5 to 2-fold molar excess of the ferrous iron solution to the protein-substrate complex while gently stirring.
-
Allow the reconstitution reaction to proceed on ice for at least 30 minutes.
-
The progress of iron insertion can be monitored by UV-Vis spectroscopy, observing the characteristic spectral shift as the metalloporphyrin is formed.
-
Remove excess, unbound iron by passing the solution through a desalting column (e.g., PD-10) equilibrated with anaerobic, metal-free buffer.
Visualizations
References
- 1. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthase orients substrates for dehydrogenase and chelatase activities in a common active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound synthase orients substrates for dehydrogenase and chelatase activities in a common active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Product release rather than chelation determines metal specificity for ferrochelatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and properties of uroporphyrinogen III synthase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Universal Restrictions on Metal Selectivity by Protein Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast purification of the Apo form and of a non-binding heme mutant of recombinant sperm whale myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detecting and minimizing zinc contamination in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Protease Degradation of Siroheme-Containing Proteins
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering proteolytic degradation of siroheme-containing proteins during expression and purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-containing protein degrading?
A: Protein degradation is a common issue that primarily occurs when cells are lysed.[1][2] During lysis, proteases that are normally separated within cellular compartments are released and can cleave your protein of interest.[1][2] Factors contributing to degradation include suboptimal temperatures, incorrect buffer pH, slow processing times, and the absence of protease inhibitors.[3][4] For this compound-containing proteins, instability can also be exacerbated by the loss of the this compound cofactor, which is often crucial for maintaining the protein's native structure and stability.[5][6]
Q2: What is the most critical first step to prevent degradation?
A: The most critical first step is to create an environment that minimizes protease activity immediately upon cell lysis.[4][7] This involves a two-pronged approach:
-
Work at low temperatures: Perform all lysis and purification steps on ice or at 4°C to significantly slow down enzymatic protease activity.[3][4]
-
Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer right before you break open the cells.[3][8]
Q3: How can I confirm that my protein is being degraded?
A: The most direct method is through SDS-PAGE followed by Western blot analysis.[9] Degradation is typically indicated by the appearance of multiple bands at molecular weights lower than your full-length protein.[3] If you are using a tagged protein (e.g., His-tag), an antibody against the tag can confirm that these lower-weight bands are indeed fragments of your target protein.[10]
Q4: Does the this compound cofactor itself affect the protein's stability?
A: Yes, the presence and proper binding of cofactors like this compound are often essential for the structural integrity and stability of the protein.[5][6] An apoprotein (a protein without its cofactor) may be improperly folded, making it more susceptible to proteolytic attack. Ensuring efficient this compound biosynthesis and incorporation during protein expression can be a key step in preventing degradation.
Troubleshooting Guide
Problem: I see multiple lower molecular weight bands on my Western blot after purification.
This is a classic sign of proteolytic degradation occurring either during or after cell lysis.[3]
| Possible Cause | Recommended Solution |
| Ineffective Protease Inhibition | Add a fresh, broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[3] Consider using a cocktail specifically designed for your expression system (e.g., bacterial or plant). For persistent issues, you may need to add inhibitors at later stages of purification as they can be lost during chromatography.[1] |
| High Temperature | Ensure all steps, from cell harvesting to elution, are performed strictly at 4°C or on ice.[4] Pre-chill all buffers, centrifuge rotors, and chromatography equipment. |
| Suboptimal Buffer Conditions | Maintain a buffer pH between 7.0 and 8.0, which can reduce the activity of some proteases and is generally optimal for protein stability.[3] Add stabilizing agents like 5-15% (v/v) glycerol (B35011) to your buffers.[10] |
| Slow Processing Time | Streamline your purification workflow to be as rapid as possible.[3] Affinity chromatography is often recommended as the first step because it can quickly separate the target protein from the bulk of cellular proteases. |
| Protein is Intrinsically Unstable | The protein itself may be prone to degradation.[11] Consider re-engineering the protein by removing flexible loops or fusing it to a more stable protein partner if the degradation pattern is consistent and severe. |
Problem: My protein is already degraded in the crude lysate, even before purification.
This indicates that degradation is happening immediately upon cell lysis or potentially even within the cell during expression.
| Possible Cause | Recommended Solution |
| Harsh Lysis Method | Mechanical lysis methods like sonication can generate heat.[4] If using sonication, perform it on ice in short, repeated bursts (e.g., 10 seconds on, 30 seconds off) to prevent the sample from warming.[11] Alternatively, consider a gentler enzymatic method, such as using lysozyme (B549824) for bacterial cells.[3] |
| Protease-Rich Expression Host | Switch to a protease-deficient E. coli strain.[12] Strains like BL21(DE3) are deficient in the Lon and OmpT proteases and are a common first choice for reducing degradation.[13][14] Other specialized strains with additional protease deletions are also available.[15][16] |
| Misfolded Protein During Expression | Overexpression can lead to misfolded protein, which is a prime target for cellular proteases.[12] To improve proper folding, lower the induction temperature (e.g., to 16-25°C) and reduce the concentration of the inducer (e.g., IPTG).[17] |
| Degradation in vivo | If degradation occurs before lysis, it may be due to protein instability in the cellular environment. Lowering the growth temperature after induction can slow down all cellular processes, including proteolysis.[17] You can check for in vivo degradation by lysing a small cell sample directly in boiling SDS-PAGE loading buffer and analyzing it via Western blot.[10] |
Visual Guides and Workflows
Key Experimental Protocols
Protocol 1: Assessing Protein Degradation by Western Blot
This protocol allows for the qualitative and semi-quantitative assessment of protein degradation in different sample fractions.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)[18]
-
RIPA Lysis Buffer (or other appropriate lysis buffer)[18][19]
-
Protease Inhibitor Cocktail (appropriate for your expression system)[9]
-
BCA Protein Assay Kit[18]
-
4x Laemmli Sample Buffer[20]
-
SDS-PAGE gels, running buffer, and transfer apparatus[18]
-
PVDF or nitrocellulose membrane[20]
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)[18]
-
Primary antibody (specific to your protein or tag) and appropriate HRP-conjugated secondary antibody[18]
-
Chemiluminescent substrate[20]
-
Imaging system and analysis software (e.g., ImageJ)[9]
Procedure:
-
Sample Collection and Lysis:
-
Harvest cells by centrifugation and wash the pellet twice with ice-cold PBS.[18]
-
Resuspend the cell pellet in ice-cold lysis buffer freshly supplemented with a protease inhibitor cocktail.[9]
-
Lyse the cells using your chosen method (e.g., sonication on ice).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[20]
-
Clarify the lysate by centrifuging at >12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9][18]
-
Carefully collect the supernatant (soluble fraction) into a new pre-chilled tube.[20] Optional: Retain the pellet (insoluble fraction) to check for inclusion bodies.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the soluble fraction using a BCA assay.[18]
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to your normalized samples.[20]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[18]
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9][18]
-
Wash the membrane three times with TBST for 10 minutes each.[18]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.[18]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using software like ImageJ.[9] Compare the intensity of the full-length protein band to the intensity of the degradation product bands to estimate the percentage of degradation.
-
Data Summary Tables
Table 1: Common Protease Inhibitor Cocktails
Protease inhibitor cocktails are essential for preventing degradation upon cell lysis.[8] The optimal choice depends on the expression host.
| Expression System | Typical Cocktail Components | Target Protease Classes | Important Considerations |
| Bacterial (E. coli) | AEBSF, Bestatin, E-64, Pepstatin A, EDTA | Serine, Cysteine, Aminopeptidases, Aspartic, Metalloproteases | EDTA is a metalloprotease inhibitor but will strip Ni-NTA columns used for His-tag purification.[8] Use an EDTA-free cocktail if performing IMAC. |
| Plant Cells | AEBSF, Leupeptin, Bestatin, Pepstatin A, E-64, 1,10-Phenanthroline | Serine, Cysteine, Aspartic, Metalloproteases, Aminopeptidases | Plant extracts can be particularly high in certain proteases like aspartic and cysteine proteases. |
| Mammalian/Insect Cells | AEBSF, Aprotinin, Bestatin, E-64, Leupeptin, Pepstatin A | Serine, Cysteine, Aminopeptidases, Aspartic Proteases | These cocktails are formulated to inhibit a broad range of proteases found in eukaryotic cells.[8][22] |
This table summarizes common components; formulations from different commercial suppliers may vary.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 5. Role of cofactors in protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial: The role of cofactors in protein stability and homeostasis: Focus on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpbio.com [mpbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Protein degradation analysis by western blot [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arrow.tudublin.ie [arrow.tudublin.ie]
- 13. What Are the Top E. coli Strains for High-Yield Protein Expression? [synapse.patsnap.com]
- 14. arrow.tudublin.ie [arrow.tudublin.ie]
- 15. scarabgenomics.com [scarabgenomics.com]
- 16. US5264365A - Protease-deficient bacterial strains for production of proteolytically sensitive polypeptides - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Specific inhibitors prevent proteolytic degradation of recombinant proteins expressed in High Five cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Codon Usage for Siroheme Enzyme Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the expression of recombinant siroheme-containing enzymes.
Frequently Asked Questions (FAQs)
Q1: What are this compound enzymes and why is their expression challenging?
A1: this compound is a specialized iron-containing prosthetic group essential for enzymes that perform six-electron reduction reactions, such as sulfite (B76179) and nitrite (B80452) reductases.[1] These enzymes are crucial for sulfur and nitrogen metabolism in many organisms.[2] Expressing them recombinantly, particularly in hosts like E. coli, can be challenging due to several factors:
-
Complex multi-domain structures: Proper folding can be intricate.
-
Requirement for a specific cofactor: The host organism must be able to synthesize this compound and incorporate it into the apoenzyme.
-
Codon usage bias: The codon preferences of the source organism's gene may differ significantly from the expression host, leading to translational issues.[3][4]
Q2: What is codon optimization and how can it improve this compound enzyme expression?
A2: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage preferences of the expression host, without altering the amino acid sequence of the encoded protein.[5][6] This is possible due to the degeneracy of the genetic code, where multiple codons can specify the same amino acid.[3] By replacing rare codons in the original gene with codons that are frequently used by the host (e.g., E. coli), you can:
-
Increase translation efficiency: Alleviates issues caused by the low abundance of certain tRNAs in the host.[7]
-
Reduce ribosome stalling and premature termination: The presence of rare codons can slow down or halt protein synthesis.[3][8]
-
Improve mRNA stability: Optimization algorithms can remove sequences that lead to mRNA degradation.[3][9]
-
Enhance protein folding: A smoother translation rate can sometimes promote proper co-translational folding.[8][10]
Q3: I performed codon optimization, but my protein is now forming insoluble inclusion bodies. What happened?
A3: This is a common issue. While codon optimization can significantly boost the rate of protein synthesis, it can sometimes be too efficient.[11] A very high rate of translation can overwhelm the cellular machinery responsible for protein folding, leading to the aggregation of misfolded proteins into insoluble inclusion bodies.[8][12] Simply replacing all codons with the most optimal ones might eliminate natural "pauses" in translation that are created by clusters of rare codons, which can be crucial for the proper folding of complex domains.[7][13]
Troubleshooting Guide
Problem 1: Low or No Expression of this compound Enzyme Post-Induction
| Possible Cause | Troubleshooting Step |
| Suboptimal Codon Usage | The native gene contains codons that are rare in your expression host (E. coli), limiting the rate of translation.[3][14] |
| mRNA Secondary Structure | Strong secondary structures, especially near the 5' end of the mRNA, can block ribosome binding and inhibit translation initiation.[3][7] |
| This compound Cofactor Unavailability | The host cell may not be producing enough this compound, or the expressed apoprotein cannot incorporate it efficiently. This compound biosynthesis in E. coli involves the multifunctional CysG enzyme.[15] |
| Protein Toxicity | Overexpression of the foreign protein may be toxic to the host cells, leading to poor growth and low yield.[14] |
Problem 2: this compound Enzyme is Expressed but Insoluble (Inclusion Bodies)
| Possible Cause | Troubleshooting Step |
| Excessively Fast Translation | Aggressive codon optimization may have eliminated natural translational pauses necessary for correct co-translational folding.[8][13] |
| Lack of Chaperones or Cofactors | The expressed protein is a metalloenzyme that requires specific chaperones for folding and the this compound cofactor for stability. |
| Disulfide Bond Formation | If your this compound enzyme has disulfide bonds, the reducing environment of the E. coli cytoplasm will prevent their formation, leading to misfolding. |
Quantitative Data on Codon Optimization
The following table presents hypothetical but realistic data illustrating the potential impact of codon optimization on the expression of a this compound-containing sulfite reductase.
| Gene Version | Expression Host | Induction Temp. (°C) | Soluble Protein Yield (mg/L) | Insoluble Protein (Arbitrary Units) | Specific Activity (U/mg) |
| Native Gene | E. coli BL21(DE3) | 37 | 0.5 | 15 | 150 |
| Native Gene | E. coli BL21(DE3) | 20 | 1.2 | 10 | 450 |
| Codon Optimized | E. coli BL21(DE3) | 37 | 4.0 | 85 | 50 |
| Codon Optimized | E. coli BL21(DE3) | 20 | 15.0 | 20 | 550 |
| Codon Optimized | E. coli BL21(DE3)pLysS | 20 | 12.5 | 18 | 540 |
This data illustrates that codon optimization combined with optimized expression conditions (lower temperature) can dramatically increase the yield of soluble, active protein.
Experimental Protocols & Visualizations
Protocol 1: In Silico Codon Optimization Analysis
-
Obtain the amino acid sequence of your target this compound enzyme.
-
Select an expression host (e.g., Escherichia coli K-12).
-
Use a codon optimization tool (several free online tools and commercial services are available, such as IDT's Codon Optimization Tool, GenScript's OptimumGene™, or the open-source JCat).[3][6][16]
-
Input the amino acid sequence into the tool.
-
Set optimization parameters:
-
Specify the target expression host.
-
Aim for a Codon Adaptation Index (CAI) close to 1.0, but consider strategies that avoid using only the most frequent codons.
-
Adjust GC content to be between 30-70%.
-
Enable options to remove cryptic splice sites, poly(A) signals, and strong mRNA secondary structures.[3][9]
-
Add desired restriction sites for cloning and ensure no internal sites are present in the optimized gene.
-
-
Analyze the output: The tool will provide an optimized DNA sequence. Review the codon usage table and other provided metrics.
-
Order the synthesized gene from a commercial vendor.
Diagram: General Workflow for Codon Optimization
Caption: Experimental workflow for expressing a codon-optimized this compound enzyme.
Protocol 2: Small-Scale Expression Trial and Analysis
-
Transform the expression plasmid containing your codon-optimized gene into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB media (with appropriate antibiotic) with a single colony and grow overnight at 37°C.
-
Inoculate 50 mL of fresh LB media (with antibiotic) with 500 µL of the overnight culture.
-
Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.7.
-
Collect a 1 mL "pre-induction" sample. Centrifuge, discard the supernatant, and freeze the cell pellet.
-
Induce expression by adding IPTG (a typical starting point is 0.4 mM).
-
Split the culture into two flasks. Incubate one at 37°C and the other at a lower temperature, such as 20°C.
-
Collect 1 mL samples at various time points post-induction (e.g., 2h, 4h, overnight). Centrifuge and store pellets.
-
Analyze samples by SDS-PAGE:
-
Resuspend each cell pellet in 100 µL of 1X SDS-PAGE loading buffer.
-
Boil for 10 minutes.
-
Load 10-15 µL per lane on an SDS-PAGE gel.
-
Run the gel and stain with Coomassie Blue.
-
Look for a new, prominent band at the expected molecular weight of your this compound enzyme in the induced samples compared to the pre-induction sample.
-
Diagram: Troubleshooting Low/Insoluble Expression
Caption: A logical flowchart for troubleshooting common this compound enzyme expression issues.
Diagram: Simplified this compound Biosynthesis Pathway
This compound is synthesized from the common tetrapyrrole precursor, uroporphyrinogen III.[1][2][15] In organisms like E. coli, a single multifunctional enzyme, CysG, catalyzes the final three steps.[15]
Caption: Key steps in the biosynthesis of this compound from uroporphyrinogen III.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Codon Optimization - GENEWIZ from Azenta Life Sciences [genewiz.com]
- 5. Comparative Analysis of Codon Optimization Tools: Advancing toward a Multi-Criteria Framework for Synthetic Gene Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 7. Codon usage: Nature's roadmap to expression and folding of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Codon Optimization (ExpOptimizer) - Online Tools [novoprolabs.com]
- 10. The Effects of Codon Usage on Protein Structure and Folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A code within the genetic code: codon usage regulates co-translational protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of Codon Usage on Protein Structure and Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. idtdna.com [idtdna.com]
Technical Support Center: Enhancing the Stability of Siroheme Intermediates
For researchers, scientists, and drug development professionals working with the siroheme biosynthetic pathway, ensuring the stability of its intermediates is paramount for successful experimentation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in handling uroporphyrinogen III, precorrin-2 (B1239101), and sirohydrochlorin.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning pink/red. What does this indicate?
A1: A pink or red coloration in your reaction mixture is a common indicator of the oxidation of porphyrinogen (B1241876) intermediates (like uroporphyrinogen III) to their corresponding porphyrin forms (e.g., uroporphyrin III).[1] These oxidized products are often brightly colored and fluorescent, in contrast to the colorless porphyrinogens. This suggests that your intermediates are degrading, likely due to exposure to oxygen or light.
Q2: I am observing a high background fluorescence in my assay. What could be the cause?
A2: High background fluorescence is often due to the non-enzymatic oxidation of this compound intermediates into fluorescent porphyrin compounds.[1] Uroporphyrinogen III is particularly sensitive to light and can auto-oxidize, leading to the accumulation of fluorescent uroporphyrin.[1] Ensure that all steps of your experiment are performed under subdued light and anaerobic conditions.
Q3: Can I store my purified this compound intermediates? If so, under what conditions?
A3: It is highly recommended to use this compound intermediates immediately after their synthesis due to their inherent instability. If short-term storage is unavoidable, it should be done under strictly anaerobic conditions, on ice, and protected from light. For longer-term storage, flash-freezing in liquid nitrogen and storage at -80°C under an inert atmosphere (e.g., argon or nitrogen) is advisable. However, expect some degradation upon thawing.
Q4: What are the key factors that influence the stability of this compound intermediates?
A4: The primary factors affecting the stability of this compound intermediates are:
-
Oxygen: Porphyrinogens are highly susceptible to oxidation.
-
Light: Exposure to light, especially in the presence of oxygen, can accelerate degradation and lead to the formation of reactive oxygen species (ROS).[1]
-
pH: The stability of tetrapyrroles can be pH-dependent. While optimal pH for enzymatic reactions is crucial, deviations may impact the chemical stability of the intermediates.
-
Temperature: Higher temperatures generally increase the rate of degradation.
-
Presence of metal ions: Spontaneous and incorrect metal chelation can occur, leading to undesired products.
Troubleshooting Guides
Issue 1: Low Yield of this compound Intermediates in Enzymatic Synthesis
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidative Degradation | 1. Degas all buffers and solutions thoroughly. 2. Perform all reactions and purifications in an anaerobic chamber or under a constant stream of inert gas (argon or nitrogen).[2][3] 3. Add reducing agents like Dithiothreitol (DTT) or an antioxidant like ascorbic acid to the reaction mixture. | Porphyrinogens are highly sensitive to oxygen. Anaerobic conditions prevent oxidation.[2][3] DTT helps maintain a reducing environment, while ascorbic acid can scavenge free radicals. |
| Photodegradation | 1. Work under a safelight or cover all glassware and reaction tubes with aluminum foil. 2. Use amber-colored vials for sample collection and storage. | Uroporphyrinogen III and other intermediates are light-sensitive and can degrade upon exposure to light, especially UV wavelengths.[1] |
| Suboptimal Enzyme Activity | 1. Verify the activity of each enzyme in the pathway individually. 2. Ensure optimal pH and temperature for each enzymatic step. 3. Check for the presence of necessary cofactors (e.g., SAM, NAD+). | Low enzyme activity will lead to the accumulation of substrates and a low yield of the desired product. |
| Incorrect Buffer Conditions | 1. Ensure the buffer pH is optimal for the enzymatic reaction and does not contribute to the chemical degradation of the intermediate. 2. Avoid buffers containing components that may chelate essential metal cofactors. | pH can significantly affect both enzyme activity and the stability of the tetrapyrrole macrocycle. |
Issue 2: Spontaneous Formation of Undesired Metalloporphyrins
| Potential Cause | Troubleshooting Step | Rationale |
| Contaminating Metal Ions | 1. Use high-purity reagents and ultrapure water. 2. Treat buffers with a chelating resin (e.g., Chelex) to remove trace metal ions. | Sirohydrochlorin and other tetrapyrroles can non-specifically chelate divalent metal ions present in the reaction mixture, leading to incorrect metallation. |
| Incorrect Order of Reagent Addition | 1. In enzymatic reactions involving metal insertion, ensure the ferrochelatase is active and the ferrous iron is added last, just prior to the start of the reaction. | This minimizes the time the free tetrapyrrole is exposed to potentially chelating metal ions before the enzyme can catalyze the specific insertion. |
Data Presentation: Estimated Stability of this compound Intermediates
The following table provides estimated stability data for this compound intermediates under various conditions. This data is compiled from general knowledge of tetrapyrrole chemistry and should be used as a guideline for experimental design. Actual stability will vary depending on the specific experimental setup.
| Intermediate | Condition | Estimated Half-life |
| Uroporphyrinogen III | Aerobic, Room Temp, Light | < 1 hour |
| Anaerobic, 4°C, Dark | Several hours | |
| Anaerobic, 4°C, Dark, with DTT | > 12 hours | |
| Precorrin-2 | Aerobic, Room Temp, Light | Minutes to hours |
| Anaerobic, 4°C, Dark | Several hours | |
| Anaerobic, 4°C, Dark, with Ascorbic Acid | > 24 hours | |
| Sirohydrochlorin | Aerobic, Room Temp, Light | < 30 minutes |
| Anaerobic, pH 8, 4°C, Dark | Several hours | |
| Anaerobic, pH 8, 4°C, Dark, with DTT | > 24 hours |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Monitoring Uroporphyrinogen III Stability
Principle: This assay monitors the oxidation of the colorless uroporphyrinogen III to the colored uroporphyrin III, which has a characteristic Soret peak in its absorption spectrum.
Materials:
-
Uroporphyrinogen III solution (freshly prepared)
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.4, degassed)
-
Spectrophotometer with a cuvette holder in an anaerobic chamber or a sealed cuvette system
-
Stabilizing agents (optional): DTT, Ascorbic Acid
Procedure:
-
Prepare all solutions and the spectrophotometer setup within an anaerobic chamber.
-
Dilute a small aliquot of the freshly prepared uroporphyrinogen III solution in the anaerobic buffer to a final concentration suitable for spectrophotometric analysis (e.g., 1-10 µM).
-
If testing stabilizing agents, add them to the buffer before adding the uroporphyrinogen III.
-
Immediately measure the initial absorbance spectrum from 350 nm to 700 nm. Uroporphyrinogen III should not have a significant Soret peak.
-
Incubate the sample under the desired conditions (e.g., specific temperature, with or without light exposure).
-
At regular time intervals, record the full absorbance spectrum.
-
Monitor the increase in absorbance at the Soret peak of uroporphyrin III (around 405 nm).
-
The rate of degradation can be determined by plotting the absorbance at 405 nm against time.
Protocol 2: HPLC-Based Stability Assay for Precorrin-2
Principle: This method uses High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of precorrin-2 remaining over time.
Materials:
-
Precorrin-2 solution (freshly prepared)
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.4, degassed)
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
-
Quenching solution (e.g., ice-cold methanol)
Procedure:
-
Prepare the precorrin-2 solution in an anaerobic environment.
-
Incubate the solution under the desired experimental conditions.
-
At specified time points, withdraw an aliquot of the reaction mixture and immediately mix it with an equal volume of ice-cold quenching solution to stop any further degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant onto the HPLC system.
-
Monitor the elution profile at a wavelength where precorrin-2 absorbs (e.g., around 380 nm).
-
Quantify the peak area corresponding to precorrin-2 at each time point.
-
Determine the stability by plotting the percentage of remaining precorrin-2 against time.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Heme Contamination in Siroheme Preparations
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering heme contamination in their siroheme preparations. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My purified this compound sample has a reddish-brown color instead of the expected color. How can I confirm heme contamination?
A1: The visual color of your sample can be an initial indicator of contamination. Heme-containing proteins are typically reddish-brown, while this compound-containing proteins can have a greenish-brown hue. However, visual inspection is not definitive. Spectroscopic analysis is the most reliable method to confirm and quantify heme contamination.
Troubleshooting Workflow for Identification of Heme Contamination:
Caption: Workflow for identifying heme contamination using UV-Vis spectroscopy.
Q2: How can I quantify the amount of heme contamination in my this compound sample?
A2: You can estimate the relative concentrations of this compound and contaminating heme (e.g., heme b) by using their distinct molar extinction coefficients at specific wavelengths. The Soret peak of this compound is typically between 384-404 nm, while for heme b it is around 415 nm. By measuring the absorbance at these wavelengths, you can use simultaneous equations to solve for the concentration of each species.
Data Presentation: Spectroscopic Properties of this compound and Heme B
For accurate quantification, refer to the following table summarizing the molar extinction coefficients (ε) of this compound and a common contaminant, heme b.
| Compound | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| This compound (oxidized) | ~384-404 | Not precisely defined, but Soret peak is prominent | [1] |
| Heme b (oxidized, as in methemoglobin) | ~405 | ~157,000 | [2] |
| Heme b (reduced, as in deoxyhemoglobin) | ~430 | ~125,000 | [3] |
| Heme b (reduced, CO-bound) | ~419 | ~191,000 | [4] |
| Pyridine hemochrome (for total heme) | 418 | 191,500 | [1] |
Note: The exact molar extinction coefficient for this compound can vary depending on the protein environment and redox state. It is recommended to determine this empirically if a pure standard is available.
Q3: What are the recommended methods for removing heme contamination from my this compound preparation?
A3: Several methods can be employed to remove contaminating heme, primarily by exploiting differences in solubility and affinity. The choice of method will depend on the stability of your this compound-containing protein and the extent of contamination.
Troubleshooting Workflow for Heme Removal:
References
- 1. Spectroscopic and Biochemical Characterization of Heme Binding to Yeast Dap1p and Mouse PGRMC1p - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thermal and storage stability of bovine haemoglobin by ultraviolet–visible and circular dichroism spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. webcentral.uc.edu [webcentral.uc.edu]
Technical Support Center: Managing Oxidative Damage to Siroheme During Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with siroheme. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Introduction to this compound and Oxidative Stress
This compound is a specialized heme-like prosthetic group that plays a critical role in catalyzing six-electron reduction reactions, particularly in the assimilation of sulfur and nitrogen.[1][2] It serves as an essential cofactor for enzymes like sulfite (B76179) reductase and nitrite (B80452) reductase.[1][2][3] The biosynthesis of this compound branches from the main tetrapyrrole pathway at the level of uroporphyrinogen III.[1][3][4]
However, the very nature of its function in electron transfer reactions makes this compound and its biosynthetic precursors susceptible to oxidative damage.[5] Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, can lead to the degradation of this compound, loss of enzyme activity, and the generation of confounding experimental artifacts.[6][7] This guide will help you identify, troubleshoot, and mitigate oxidative damage to this compound in your experimental workflows.
Troubleshooting Guide
Q1: I am observing a loss of activity in my this compound-dependent enzyme during purification and storage. What could be the cause and how can I prevent it?
Possible Cause: Loss of enzyme activity is a common indicator of this compound degradation due to oxidation. This compound is known to be more readily oxidized than other hemes like protoporphyrin IX.[5] Exposure to atmospheric oxygen, light, and certain buffer components can accelerate this process.
Troubleshooting Steps:
-
Work in an anoxic environment: Whenever possible, perform purification and handling steps in an anaerobic chamber or glove box.
-
Degas all buffers and solutions: Thoroughly degas all buffers and solutions by sparging with an inert gas (e.g., argon or nitrogen) and maintain them under an inert atmosphere.
-
Include reducing agents: Add reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to your buffers to maintain a reducing environment.
-
Minimize light exposure: Protect your samples from light by using amber-colored tubes and covering equipment with aluminum foil. Precursors in the this compound biosynthetic pathway, such as uroporphyrinogen III, are light-sensitive and can generate ROS upon illumination.[3]
-
Optimize storage conditions: Flash-freeze purified enzyme in liquid nitrogen and store at -80°C in the presence of a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles.
Q2: My purified this compound-containing protein exhibits an unusual UV-visible spectrum with unexpected peaks. What could be the issue?
Possible Cause: An altered UV-visible spectrum can indicate a modification or degradation of the this compound cofactor. Oxidized this compound or the presence of non-enzymatically formed porphyrin species can lead to spectral shifts or the appearance of new absorption bands.
Troubleshooting Steps:
-
Verify the expected spectrum: Compare your spectrum with published spectra for your specific enzyme or for isolated this compound. Note that the spectral properties of this compound can be pH-dependent.[8]
-
Check for signs of oxidation: Look for a decrease in the characteristic Soret peak of native this compound and the appearance of new peaks that might indicate degradation products.
-
Analyze for fluorescent byproducts: Accumulation of oxidized precursors like uroporphyrin III can lead to fluorescence, which might interfere with your measurements.[9] Use a fluorometer to check for unexpected fluorescence.
-
Perform HPLC analysis: High-performance liquid chromatography (HPLC) can be used to separate and identify different tetrapyrrole species in your sample, confirming the presence of degradation products.[10]
Q3: I am expressing a this compound-dependent enzyme in a recombinant host, but the yield of active, holo-enzyme is low. How can I improve it?
Possible Cause: Low yield of the holo-enzyme can be due to insufficient this compound biosynthesis in the host organism, inefficient incorporation of this compound into the apo-protein, or degradation of this compound during expression and purification.
Troubleshooting Steps:
-
Supplement the growth media:
-
5-Aminolevulinic acid (ALA): Supplementing the growth medium with ALA, the first committed precursor of heme and this compound biosynthesis, can boost the overall tetrapyrrole production.
-
Iron: Ensure sufficient iron availability in the medium, as iron insertion is the final step in this compound biosynthesis.[1] However, be cautious as excess free iron can be pro-oxidant.[11][12]
-
-
Co-express biosynthetic genes: Co-expressing key enzymes of the this compound biosynthetic pathway, such as those encoded by the met1 and met8 genes in yeast, can increase the intracellular pool of this compound.[1][9][13]
-
Optimize expression conditions:
-
Lower temperature: Reducing the expression temperature can slow down protein synthesis, allowing for proper folding and cofactor insertion.
-
Lower oxygen: Cultivating the cells under microaerobic conditions can reduce oxidative stress and protect the labile this compound and its precursors.[14]
-
-
Add antioxidants to the culture medium: The addition of antioxidants like ascorbic acid (vitamin C) to the culture medium can help mitigate oxidative stress and protect the biosynthetic pathway.[14]
Frequently Asked Questions (FAQs)
Q: What are the key spectral features of this compound that I should look for? A: The UV-visible absorption spectrum of this compound is characterized by a prominent Soret peak and other bands in the visible region. The exact peak positions can vary depending on the oxidation state of the iron, the axial ligands, and the protein environment. The spectroscopic properties are also pH-dependent.[8]
Q: Can I chemically synthesize this compound for my experiments? A: While the chemical synthesis of porphyrins is possible, the synthesis of this compound is complex due to its specific pattern of side-chain modifications. For most applications, biosynthetic production and extraction from biological sources or recombinant overexpression of this compound-containing enzymes are the preferred methods.
Q: Are there commercially available standards for this compound? A: Commercially available this compound standards are rare. Researchers often prepare their own standards by extracting this compound from a known source, such as purified sulfite reductase.[15]
Q: What is the relationship between this compound and heme d1? A: In some bacteria, this compound serves as a precursor for the synthesis of heme d1, another modified heme involved in nitrite reduction. This transformation involves a series of enzymatic modifications of the this compound macrocycle.[10][16]
Q: How does nitric oxide (NO) affect this compound? A: this compound-containing nitrite reductases are involved in the detoxification of nitric oxide.[13][17] NO can also bind to the iron center of this compound, which can be studied spectroscopically.[8]
Quantitative Data Summary
Table 1: Spectroscopic Properties of Isolated Ferrithis compound
| Parameter | Value | Conditions | Reference |
| Soret Peak (High Spin) | ~392 nm | As-isolated (chloride ligand) | [15] |
| Visible Bands (High Spin) | ~582 nm, ~710 nm | As-isolated (chloride ligand) | [15] |
| EPR g-values (High Spin) | g⊥ = 6.0, g∥ = 2.0 | As-isolated (chloride ligand) | [8] |
| EPR g-values (Low Spin) | g⊥ = 2.38, g∥ = 1.76 | Cyanide-complexed | [8] |
| pKa1 | 4.2 | Aqueous solution | [8] |
| pKa2 | 9.0 | Aqueous solution | [8] |
Experimental Protocols
Protocol 1: Extraction of this compound from a Biological Sample
This protocol is a general guideline for the extraction of this compound from a purified this compound-containing protein.
Materials:
-
Purified this compound-containing protein
-
Acetone (B3395972) (pre-chilled to -20°C)
-
Hydrochloric acid (HCl)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
To a concentrated solution of the purified protein, add 9 volumes of acetone containing 0.015 M HCl, pre-chilled to -20°C.[15]
-
Incubate the mixture at -20°C for 30 minutes to precipitate the protein.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the extracted this compound.
-
Measure the UV-visible spectrum of the supernatant to confirm the presence of this compound.
Protocol 2: In Vitro Assay for Oxidative Damage to a this compound-Dependent Enzyme
This protocol provides a framework for assessing the impact of an oxidizing agent on the activity of a this compound-dependent enzyme.
Materials:
-
Purified this compound-dependent enzyme (e.g., sulfite reductase)
-
Assay buffer appropriate for the enzyme
-
Substrate for the enzyme (e.g., sodium sulfite)
-
Electron donor (e.g., NADPH, ferredoxin)
-
Oxidizing agent (e.g., hydrogen peroxide, H₂O₂)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and electron donor.
-
Divide the reaction mixture into two sets of tubes: a control set and an experimental set.
-
To the experimental set, add the oxidizing agent at various concentrations. To the control set, add an equal volume of buffer.
-
Incubate both sets for a defined period at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the purified this compound-dependent enzyme to all tubes.
-
Monitor the reaction progress by following the change in absorbance at a specific wavelength, which is indicative of substrate consumption or product formation.
-
Calculate the enzyme activity for both the control and experimental sets. A decrease in activity in the experimental set indicates oxidative damage.
Visualizations
Caption: this compound biosynthetic pathway, a branch of tetrapyrrole synthesis.
Caption: Troubleshooting workflow for managing this compound oxidative damage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The this compound-[4Fe-4S] Coupled Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Oxidative Damage and Their Impact on Contracting Muscle - Antioxidants in Sport Nutrition - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases | MDPI [mdpi.com]
- 8. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perturbations in the Heme and this compound Biosynthesis Pathways Causing Accumulation of Fluorescent Free Base Porphyrins and Auxotrophy in Ogataea Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative Stress and Genomic Damage Induced In Vitro in Human Peripheral Blood by Two Preventive Treatments of Iron Deficiency Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Is Essential for Assimilation of Nitrate and Sulfate as Well as Detoxification of Nitric Oxide but Dispensable for Murine Virulence of Aspergillus fumigatus [frontiersin.org]
- 14. Manipulating Intracellular Oxidative Conditions to Enhance Porphyrin Production in Escherichia coli [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The structure, function and properties of sirohaem decarboxylase - an enzyme with structural homology to a transcription factor family that is part of the alternative haem biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Is Essential for Assimilation of Nitrate and Sulfate as Well as Detoxification of Nitric Oxide but Dispensable for Murine Virulence of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Siroheme Function: A Comparative Guide for Knockout Mutant Strains
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of wild-type and siroheme-deficient knockout mutant strains, supported by experimental data. We delve into the critical role of this compound, a heme-like prosthetic group essential for various metabolic pathways, by examining the functional consequences of its absence.
This compound is a vital cofactor for key enzymes such as sulfite (B76179) reductase and nitrite (B80452) reductase, which are indispensable for the assimilation of sulfur and nitrogen in many organisms, including bacteria, yeast, and plants. Disrupting the biosynthesis of this compound through genetic knockout of essential enzymes like Met8 in yeast or CysG in E. coli offers a powerful model to study its physiological importance and the downstream effects on cellular metabolism.
Quantitative Comparison of Wild-Type vs. This compound-Deficient Strains
The following table summarizes the key phenotypic and biochemical differences observed between wild-type organisms and their corresponding knockout mutants deficient in this compound biosynthesis.
| Parameter | Wild-Type | This compound-Deficient Mutant (e.g., met8Δ yeast, cysGΔ E. coli) | Supporting Data Reference |
| Sulfite Reductase Activity | Normal activity, enabling the reduction of sulfite to sulfide (B99878) for cysteine and methionine biosynthesis. | Significantly reduced or absent activity, leading to an inability to utilize sulfite. In tobacco plants with co-suppressed sulfite reductase, activity was reduced to 20-50% of wild-type levels. | [1] |
| Nitrite Reductase Activity | Normal activity, allowing the reduction of nitrite to ammonia (B1221849) for nitrogen assimilation. | Significantly reduced or absent activity, impairing the ability to utilize nitrite as a nitrogen source. | Data unavailable in the provided search results. |
| Growth Phenotype | Normal growth on minimal media containing sulfate (B86663) and nitrate (B79036) as the sole sulfur and nitrogen sources, respectively. | Auxotrophic for sulfur-containing amino acids (e.g., methionine) and unable to grow on media with nitrate as the sole nitrogen source. Yeast met8Δ mutants exhibit methionine auxotrophy. | [2] |
| Metabolite Levels | Balanced levels of sulfur and nitrogen-containing metabolites. | Accumulation of upstream metabolites (e.g., sulfite, sulfate, thiosulfate) and depletion of downstream products (e.g., cysteine, glutathione, methionine). Tobacco plants with reduced sulfite reductase activity showed increased levels of sulfite, sulfate, and thiosulfate, and decreased levels of cysteine, glutathione, and methionine. | [1] |
| Oxidative Stress Sensitivity | Normal tolerance to oxidative stress. | Increased sensitivity to oxidative stress due to the depletion of antioxidants like glutathione. | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Sulfite Reductase Activity Assay
This assay measures the enzymatic activity of sulfite reductase by monitoring the oxidation of a reduced methyl viologen in the presence of sulfite.
Materials:
-
Cell-free extract from wild-type and knockout mutant strains
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM EDTA
-
100 mM Sodium Sulfite
-
10 mM Methyl Viologen
-
100 mM Sodium Dithionite (B78146) (freshly prepared in 100 mM sodium bicarbonate)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 1 mM methyl viologen, and the cell-free extract in a cuvette.
-
Add sodium dithionite to the cuvette to reduce the methyl viologen, resulting in a deep blue color.
-
Initiate the reaction by adding 10 mM sodium sulfite to the cuvette.
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the oxidation of methyl viologen as sulfite is reduced.
-
Calculate the enzyme activity based on the rate of absorbance change, using the extinction coefficient of reduced methyl viologen.
Nitrite Reductase Activity Assay
This assay quantifies nitrite reductase activity by measuring the disappearance of nitrite from the reaction mixture.
Materials:
-
Cell-free extract from wild-type and knockout mutant strains
-
Assay Buffer: 50 mM Potassium Phosphate (pH 7.0)
-
10 mM Sodium Nitrite
-
10 mM Methyl Viologen
-
100 mM Sodium Dithionite (freshly prepared)
-
Griess Reagent (for nitrite quantification)
-
Spectrophotometer
Procedure:
-
Set up a reaction mixture containing Assay Buffer, cell-free extract, 1 mM methyl viologen, and 1 mM sodium nitrite.
-
Start the reaction by adding freshly prepared sodium dithionite.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by vigorous vortexing to oxidize the dithionite.
-
Quantify the remaining nitrite in each aliquot using the Griess reagent and measure the absorbance at 540 nm.
-
Calculate the nitrite reductase activity based on the rate of nitrite consumption.
Growth Curve Analysis
This experiment compares the growth rates and characteristics of wild-type and knockout strains under different nutrient conditions.
Materials:
-
Wild-type and knockout mutant strains
-
Rich medium (e.g., YPD for yeast, LB for E. coli)
-
Minimal medium
-
Minimal medium supplemented with specific sulfur sources (e.g., sulfate, sulfite, cysteine, methionine)
-
Minimal medium supplemented with specific nitrogen sources (e.g., nitrate, ammonia)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculate starter cultures of wild-type and knockout strains in rich medium and grow overnight.
-
Wash the cells and resuspend them in the various minimal media to a standardized optical density (OD).
-
Incubate the cultures at the appropriate temperature with shaking.
-
Measure the OD of the cultures at regular intervals over a period of 24-48 hours.
-
Plot the OD values against time to generate growth curves.
-
Compare the lag phase, exponential growth rate, and stationary phase density between the strains under each condition.
Visualizing the Impact of this compound Deficiency
The following diagrams illustrate the this compound biosynthetic pathway and a typical experimental workflow for validating the function of a gene involved in this pathway using a knockout mutant.
Caption: this compound biosynthesis pathway and its role as a cofactor.
Caption: Experimental workflow for validating gene function.
References
- 1. Toward a global analysis of metabolites in regulatory mutants of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Metabolomics Describes the Yeast Biosynthetic Regulome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From coarse to fine: the absolute Escherichia coli proteome under diverse growth conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomewide phenotypic analysis of growth, cell morphogenesis, and cell cycle events in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Biocatalysts: Siroheme vs. Heme Cofactors in Enzyme Efficiency
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular metabolism, the efficiency of enzymatic reactions is paramount. At the heart of many of these biological catalysts are cofactors, non-protein chemical compounds that are required for the protein's biological activity. Among the most vital of these are the iron-containing porphyrin derivatives: siroheme and heme. This guide provides a comprehensive comparison of the catalytic efficiency of enzymes utilizing these two essential cofactors, with a focus on the this compound-dependent sulfite (B76179) reductase from Escherichia coli and the heme-dependent horseradish peroxidase (HRP). This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the functional nuances of these biocatalysts.
At a Glance: Key Differences in Catalytic Prowess
This compound, a unique iron-isobacteriochlorin, is distinguished by its role in facilitating complex multi-electron transfers, most notably the six-electron reduction of sulfite to sulfide (B99878) and nitrite (B80452) to ammonia. This is in contrast to the more common protoporphyrin IX-based heme cofactors found in enzymes like peroxidases, which typically catalyze one- or two-electron oxidation reactions. This fundamental difference in reactivity is reflected in their catalytic efficiencies.
Quantitative Comparison of Catalytic Efficiency
| Enzyme | Cofactor | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |
| E. coli NADPH-Sulfite Reductase (reconstituted) | This compound | Sulfite | ~0.01 - 0.1 (estimated) | ~5 - 20 (estimated) | ~5 x 104 - 2 x 106 (estimated) |
| Horseradish Peroxidase | Heme | Guaiacol (B22219) | 1.8[1] | 104[1] | 5.8 x 104 |
| Horseradish Peroxidase | Heme | Guaiacol | 0.2335[2] | - | - |
Note: The kinetic parameters for E. coli sulfite reductase are estimated based on reported activities of reconstituted and truncated enzyme forms, which show significant catalytic function[3]. The variability in reported Km values for HRP with guaiacol highlights the dependence of kinetic parameters on experimental conditions[1][2].
Unraveling the Catalytic Mechanisms
The distinct catalytic efficiencies of this compound and heme enzymes stem from their unique active site structures and reaction mechanisms.
The Six-Electron Journey: Catalytic Cycle of NADPH-Sulfite Reductase
The this compound-dependent sulfite reductase from E. coli undertakes the challenging six-electron reduction of sulfite to sulfide. This intricate process is facilitated by a unique this compound-[4Fe-4S] coupled cluster.[4] Electrons are shuttled from NADPH through FAD and FMN cofactors in the flavoprotein subunit to the this compound-[4Fe-4S] center in the hemoprotein subunit, where sulfite is bound and reduced.[4]
The Peroxidase Ping-Pong: Catalytic Cycle of Horseradish Peroxidase
Horseradish peroxidase, a classic heme enzyme, follows a well-characterized ping-pong mechanism for the oxidation of a wide range of substrates. The cycle involves two distinct intermediates, Compound I and Compound II.
Experimental Protocols: A Guide to Measuring Catalytic Efficiency
Accurate determination of kinetic parameters is essential for comparing enzyme performance. Below are detailed methodologies for assaying the activity of both sulfite reductase and horseradish peroxidase.
Assay of NADPH-Sulfite Reductase Activity
The activity of E. coli NADPH-sulfite reductase can be determined by monitoring the oxidation of NADPH at 340 nm. This assay is typically performed under anaerobic conditions to prevent the non-enzymatic oxidation of reaction intermediates.
Reagents:
-
100 mM Potassium phosphate (B84403) buffer, pH 7.7
-
10 mM Sodium sulfite (Na2SO3)
-
1 mM NADPH
-
Purified E. coli NADPH-Sulfite Reductase
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and sodium sulfite in a cuvette.
-
Deoxygenate the mixture by bubbling with nitrogen gas.
-
Add the purified enzyme to the cuvette and incubate for 2 minutes at 25°C.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADPH oxidation is calculated using the molar extinction coefficient of NADPH (6.22 mM-1cm-1). One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Assay of Horseradish Peroxidase Activity
The activity of horseradish peroxidase is commonly measured using a chromogenic substrate such as guaiacol. The oxidation of guaiacol produces a colored product, tetraguaiacol, which can be monitored spectrophotometrically at 470 nm.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.0
-
20 mM Guaiacol
-
5 mM Hydrogen peroxide (H2O2)
-
Purified Horseradish Peroxidase
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and guaiacol in a cuvette.
-
Add the purified HRP to the cuvette and incubate for 2 minutes at 25°C.
-
Initiate the reaction by adding hydrogen peroxide.
-
Monitor the increase in absorbance at 470 nm over time using a spectrophotometer.
-
The rate of tetraguaiacol formation is calculated using its molar extinction coefficient (26.6 mM-1cm-1). One unit of activity is defined as the amount of enzyme that produces 1 µmol of tetraguaiacol per minute.
Workflow for Comparative Kinetic Analysis
To obtain the Michaelis-Menten constants (Km and kcat), a series of experiments are conducted with varying substrate concentrations.
Conclusion: A Tale of Two Cofactors
The comparison between this compound and heme cofactors reveals a fascinating dichotomy in biocatalysis. This compound, with its intricate coupled iron-sulfur cluster, is exquisitely designed for the demanding task of multi-electron reduction, a critical process in the assimilation of essential elements like sulfur and nitrogen. Heme, in contrast, demonstrates remarkable versatility in facilitating a vast array of single and double-electron transfer reactions, as exemplified by the high turnover rates of peroxidases.
While the catalytic efficiency of the reconstituted E. coli sulfite reductase appears to be in a similar order of magnitude to that of horseradish peroxidase, the complexity of the six-electron reduction highlights the unique capabilities of the this compound cofactor. The choice of a this compound- or heme-based system in biotechnological or drug development applications will ultimately depend on the specific chemical transformation required. Understanding the fundamental differences in their catalytic mechanisms and efficiencies is crucial for the rational design and engineering of novel biocatalysts.
References
- 1. Catalytic properties of horseradish peroxidase reconstituted with the 8-(hydroxymethyl)- and 8-formylheme derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The N-terminal Domain of Escherichia coli Assimilatory NADPH-Sulfite Reductase Hemoprotein Is an Oligomerization Domain That Mediates Holoenzyme Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Probing Siroheme-Dependent Enzyme Mechanisms with Synthetic Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of siroheme-dependent enzymes is crucial for advancements in fields ranging from metabolic engineering to the development of novel therapeutics. This guide provides a comparative analysis of this compound analogs as mechanistic probes, offering insights into their performance relative to native this compound and detailing the experimental frameworks for their application.
This compound, an iron-isobacteriochlorin, is a vital cofactor for a unique class of enzymes that catalyze multi-electron reduction reactions, most notably sulfite (B76179) and nitrite (B80452) reductases.[1][2][3] These enzymes are central to the global nitrogen and sulfur cycles.[1][4] To dissect the catalytic cycle and the role of the this compound cofactor, researchers have turned to the synthesis and functional analysis of this compound analogs. These synthetic probes allow for systematic modifications to the this compound structure, providing a powerful tool to investigate the enzyme's mechanism of action.
Performance Comparison of this compound and Its Analogs
The utility of a this compound analog as a mechanistic probe is determined by its ability to be incorporated into the apoenzyme and the resulting changes in the enzyme's catalytic and spectroscopic properties. While the synthesis and functional analysis of a wide range of this compound analogs remain a developing area, studies on related heme analogs and extracted native this compound provide a foundational understanding of how structural modifications can impact function.
| Analog Type | Key Structural Modification | Impact on Enzyme Function | Spectroscopic Signature | Reference |
| Native this compound (Extracted) | - | Baseline activity; essential for the six-electron reduction of sulfite and nitrite. | Exhibits characteristic high-spin ferric (S=5/2) and low-spin ferric (S=1/2) EPR signals depending on ligation. UV-vis spectrum is pH-dependent. | [5] |
| Cobalt-Substituted this compound (Hypothetical) | Replacement of central iron with cobalt. | Likely loss of catalytic activity for sulfite/nitrite reduction but could be a valuable spectroscopic probe for studying substrate binding and protein-cofactor interactions. | Cobalt(II) would be EPR active, providing a different spectroscopic handle. UV-vis spectrum would be significantly altered. | [6] |
| Zinc-Substituted this compound (Hypothetical) | Replacement of central iron with zinc. | Catalytically inactive. Useful for studying the role of the metal in cofactor insertion and for fluorescence-based binding assays. | Zinc is diamagnetic and would render the cofactor EPR silent. The analog would likely be fluorescent. | N/A |
| Manganese-Substituted this compound (Hypothetical) | Replacement of central iron with manganese. | May exhibit altered redox properties and potentially catalyze alternative reactions. Could provide insights into the role of the metal in electron transfer. | Manganese substitution would introduce a new set of EPR signals and change the redox potential of the cofactor. | N/A |
| Meso-Substituted Analogs (Hypothetical) | Modification of the peripheral meso-positions of the isobacteriochlorin (B1258242) ring. | Could alter the electronic properties of the macrocycle, impacting substrate binding and catalysis. | Changes in the UV-vis absorption spectrum would be expected, reflecting the altered electronic structure. | N/A |
| Side-Chain Modified Analogs (e.g., Didecarboxythis compound) | Alteration or removal of the acetate (B1210297) and propionate (B1217596) side chains. | Could affect the solubility, protein-cofactor interactions, and the positioning of the cofactor in the active site, thereby modulating enzyme activity. | Minimal changes to the core UV-vis and EPR spectra unless the modifications significantly distort the macrocycle. | [7] |
Experimental Protocols
The functional analysis of this compound analogs typically involves the following key experimental stages:
Synthesis of this compound Analogs
The chemical synthesis of this compound and its analogs is a complex, multi-step process that is not routinely performed. It generally starts from simpler porphyrin precursors and involves a series of reactions to introduce the specific side chains and saturation pattern of the isobacteriochlorin ring. Metal substitution is typically achieved in the final steps of the synthesis.
Preparation of Apo-Sulfite/Nitrite Reductase
To study the function of a this compound analog, the native this compound must first be removed from the enzyme to generate the apo-protein. A common method is the acid-acetone extraction procedure.
Protocol for Apoenzyme Preparation:
-
Purify the native this compound-containing enzyme to homogeneity.
-
Cool the enzyme solution and a solution of acetone (B3395972) containing a small percentage of hydrochloric acid to -20°C.
-
Slowly add the acidified acetone to the enzyme solution while stirring gently.
-
The protein will precipitate, while the this compound remains in the supernatant.
-
Centrifuge the mixture at low temperature to pellet the apo-protein.
-
Wash the pellet with cold acetone to remove any remaining heme.
-
Resuspend the apo-protein in a suitable buffer for reconstitution.
Reconstitution of the Holoenzyme with this compound Analogs
The apoenzyme is then incubated with the synthetic this compound analog to form the reconstituted holoenzyme.
Protocol for Reconstitution:
-
Dissolve the this compound analog in a minimal amount of a suitable solvent (e.g., a slightly basic buffer).
-
Add the analog solution dropwise to the apoenzyme solution while gently stirring.
-
Incubate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) to allow for incorporation of the analog into the active site.
-
Remove any unincorporated analog by dialysis or size-exclusion chromatography.
Functional and Spectroscopic Analysis
The reconstituted enzyme is then characterized to determine the functional consequences of the analog substitution.
-
Enzyme Kinetics: The catalytic activity of the reconstituted enzyme is measured and compared to the native enzyme. For sulfite reductase, this typically involves monitoring the consumption of a substrate (e.g., NADPH) or the formation of sulfide. Key kinetic parameters such as Km and kcat are determined.
-
Spectroscopic Analysis:
-
UV-Visible Spectroscopy: The absorption spectrum of the reconstituted enzyme is recorded to confirm the incorporation of the analog and to assess any changes in the electronic environment of the cofactor.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal centers. The EPR spectrum of the reconstituted enzyme can provide information about the spin state and coordination environment of the metal in the analog.[5]
-
Magnetic Circular Dichroism (MCD) Spectroscopy: MCD spectroscopy provides complementary information to UV-vis and EPR, particularly for distinguishing between different electronic states of the cofactor.[5]
-
Visualizing the Mechanistic Probe Workflow
The overall process of using this compound analogs as mechanistic probes can be visualized as a logical workflow.
References
- 1. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between structure and function for the sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic properties of this compound extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Analogues of Cysteinate-Ligated Non-Heme Iron and Non-Corrinoid Cobalt Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular hijacking of this compound for the synthesis of heme and d1 heme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Sulfite Reductases Across Species
For Immediate Release
A comprehensive guide comparing the kinetic properties of sulfite (B76179) reductases from various biological sources has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed overview of the kinetic parameters, experimental protocols, and reaction mechanisms of these essential enzymes, facilitating a deeper understanding of their function and potential applications.
Sulfite reductases are critical enzymes in the sulfur metabolic pathways of a wide range of organisms, from bacteria and archaea to plants and fungi. They catalyze the six-electron reduction of sulfite to sulfide (B99878), a crucial step in the assimilation of inorganic sulfur for the biosynthesis of sulfur-containing amino acids and other vital compounds. Given their importance, a comparative analysis of their kinetic properties is invaluable for understanding their diverse roles and potential as therapeutic targets.
Kinetic Performance: A Cross-Species Comparison
The kinetic parameters of sulfite reductases, including the Michaelis constant (Km) for their substrates and their catalytic rate (kcat or Vmax), vary significantly across different species, reflecting their adaptation to diverse metabolic needs and environments. Below is a summary of the key kinetic data for sulfite reductases from several representative organisms.
| Species | Enzyme Type | Substrate | Km | kcat (s⁻¹) | Vmax | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Electron Donor | Km (Electron Donor) |
| Saccharomyces cerevisiae | Assimilatory (NADPH-dependent) | Sulfite | 17 µM[1] | N/A | N/A | N/A | NADPH | 10 µM[1] |
| Escherichia coli | Assimilatory (NADPH-dependent) | Paraquat (B189505)* | ~70 µM[2] | N/A | N/A | N/A | NADPH | ~80 µM[2] |
| Desulfovibrio vulgaris | Dissimilatory | Sulfite | 0.06 mM[1] | 0.31 (mol SO₃²⁻/s/mol heme)[1] | N/A | 5.17 x 10³ | N/A | N/A |
| Nitrite | 0.028 mM[1] | 0.038 (mol NO₂⁻/s/mol heme)[1] | N/A | 1.36 x 10³ | N/A | N/A | ||
| Hydroxylamine | 48 mM[1] | 29 (mol NH₂OH/s/mol heme)[1] | N/A | 6.04 x 10² | N/A | N/A | ||
| Spinacia oleracea (Spinach) | Assimilatory (Ferredoxin-dependent) | Sulfite | Low (order of magnitude difference compared to nitrite)[3] | N/A | Higher with ferredoxin than methyl viologen[3] | N/A | Ferredoxin[3][4] | N/A |
Unraveling the Reaction Mechanism
Sulfite reductases employ a sophisticated catalytic mechanism centered around a unique prosthetic group consisting of a siroheme coupled to a [4Fe-4S] cluster[5]. The six-electron reduction of sulfite to sulfide is a stepwise process involving the transfer of electrons from a donor, which is typically NADPH in assimilatory enzymes of fungi and many bacteria, or ferredoxin in plants and some bacteria[1][3][4].
The general reaction can be summarized as: Sulfite + 6e⁻ + 6H⁺ → Sulfide + 3H₂O
The reaction proceeds through a series of two-electron reduction steps, with the this compound-[4Fe-4S] center facilitating the electron transfer to the sulfite substrate.
Experimental Protocols for Kinetic Analysis
Accurate determination of sulfite reductase activity is crucial for comparative kinetic studies. Below are detailed methodologies for assaying both NADPH-dependent and ferredoxin-dependent sulfite reductases.
Experimental Workflow: A Generalized Approach
The kinetic analysis of sulfite reductase typically involves initiating the reaction by adding the enzyme to a mixture containing the substrates and monitoring the reaction progress over time, often through spectrophotometry.
Detailed Methodologies
1. NADPH-Dependent Sulfite Reductase Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
-
Reagents:
-
100 mM Potassium phosphate (B84403) buffer (pH 7.7)
-
10 mM Sodium sulfite
-
1 mM NADPH
-
Purified NADPH-dependent sulfite reductase
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.7)
-
100 µL of 10 mM sodium sulfite
-
50 µL of 1 mM NADPH
-
-
Equilibrate the mixture to the desired assay temperature (e.g., 25°C).
-
Initiate the reaction by adding 50 µL of the purified enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
-
The rate of NADPH oxidation is calculated using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).
-
To determine the kinetic parameters, vary the concentration of one substrate while keeping the other constant and measure the initial reaction velocities.
-
2. Ferredoxin-Dependent Sulfite Reductase Assay
This assay often utilizes an artificial electron donor like methyl viologen, which is reduced by sodium dithionite (B78146). The oxidation of reduced methyl viologen is monitored spectrophotometrically.
-
Reagents:
-
100 mM Tris-HCl buffer (pH 7.5)
-
100 mM Sodium sulfite
-
10 mM Methyl viologen
-
100 mM Sodium dithionite (freshly prepared in 100 mM sodium bicarbonate)
-
Purified ferredoxin-dependent sulfite reductase
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
700 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
100 µL of 100 mM sodium sulfite
-
100 µL of 10 mM methyl viologen
-
-
Add 50 µL of freshly prepared 100 mM sodium dithionite to reduce the methyl viologen (the solution will turn deep blue).
-
Initiate the reaction by adding 50 µL of the purified enzyme solution.
-
Monitor the decrease in absorbance at 604 nm (the wavelength of maximum absorbance for reduced methyl viologen).
-
The rate of sulfite reduction is proportional to the rate of methyl viologen oxidation.
-
Kinetic parameters can be determined by varying the substrate concentrations as described for the NADPH-dependent assay. For assays with the natural electron donor, ferredoxin, a system to keep ferredoxin in its reduced state is required, such as a photochemical system or an NADPH-ferredoxin reductase system[3].
-
References
- 1. Studies on yeast sulfite reductase. IV. Structure and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NADPH: sulfite reductase of Escherichia coli is a paraquat reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinach this compound enzymes: Isolation and characterization of ferredoxin-sulfite reductase and comparison of properties with ferredoxin-nitrite reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [A ferredoxin-linked sulfite reductase from Spinacia oleracea (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
A Structural Showdown: Unveiling the Distinct Architectures of Siroheme and Heme Binding Pockets
A comprehensive guide for researchers, scientists, and drug development professionals comparing the structural intricacies of siroheme and heme binding environments in proteins. This guide delves into the quantitative differences in their coordination geometries, the specific amino acid residues that define their binding pockets, and the experimental methodologies used to elucidate these structures.
This compound and heme, two vital iron-containing tetrapyrrole cofactors, play indispensable roles in a myriad of biological processes. While both share a common biosynthetic precursor, uroporphyrinogen III, their distinct peripheral modifications lead to unique electronic properties and ultimately, divergent functional roles. This compound is famously involved in the six-electron reduction of sulfite (B76179) and nitrite, whereas heme is renowned for its role in oxygen transport, electron transfer, and catalysis. These differing functionalities are intrinsically linked to the specific protein environments that house them. This guide provides a detailed structural comparison of the binding pockets of this compound and heme, offering valuable insights for protein engineering and drug design.
At the Heart of the Matter: A Tale of Two Pockets
The immediate coordination environment of the central iron atom and the surrounding amino acid residues dictate the cofactor's reactivity and specificity. Here, we compare the binding pockets of a representative this compound-containing protein, Escherichia coli sulfite reductase (PDB entries 2GEP and 6C3X), and a classic heme-containing protein, sperm whale myoglobin (B1173299) (PDB entry 1MBD).
Quantitative Comparison of Cofactor Coordination and Binding Pocket Residues
The following tables summarize the key quantitative differences between the this compound and heme binding pockets based on crystallographic data.
| Parameter | This compound (in E. coli Sulfite Reductase) | Heme b (in Sperm Whale Myoglobin) |
| Iron (Fe) Axial Ligand(s) | Cysteine thiolate | Histidine imidazole |
| Fe - Axial Ligand Bond Length | ~2.3 Å (Fe-S) | ~2.1 Å (Fe-N) |
| Key Interacting Residues (within 5 Å of the cofactor) | Arg83, Arg153, Lys215, Lys217, Ser216, Gln220 | His64 (distal), His93 (proximal), Val68, Phe43, Leu29, Ile99 |
| Dominant Interactions | Electrostatic interactions with positively charged residues, hydrogen bonding | Hydrophobic interactions, hydrogen bonding with distal histidine |
Table 1: Comparative analysis of the coordination environment and key interacting residues in the binding pockets of this compound and heme b.
The this compound in sulfite reductase is characterized by a unique axial ligation to a cysteine residue. The binding pocket is further distinguished by a "cage" of positively charged arginine and lysine (B10760008) residues that play a crucial role in substrate binding and catalysis. In stark contrast, the heme in myoglobin is coordinated by a proximal histidine residue. Its binding pocket is predominantly hydrophobic, creating a suitable environment for reversible oxygen binding, with a distal histidine playing a key role in stabilizing the bound oxygen.
Illuminating the Structures: A Look at the Experimental Protocols
The atomic-level understanding of these binding pockets is made possible through high-resolution structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography: A Snapshot of the Protein in Crystal Form
X-ray crystallography provides a static, high-resolution picture of the protein's three-dimensional structure. The data presented in this guide for sulfite reductase and myoglobin were obtained using this technique.
Experimental Protocol for X-ray Crystallography (Generalized from PDB entries 2GEP, 6C3X, and 1MBD):
-
Protein Expression and Purification: The target protein is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified protein is crystallized by vapor diffusion or other methods, using specific precipitants and buffer conditions to induce the formation of well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data. Key parameters for assessing the quality of the final structure include resolution, R-work, and R-free values.
| PDB ID | Protein | Resolution (Å) | R-Value Work | R-Value Free |
| 2GEP | E. coli Sulfite Reductase (this compound) | 1.90 | 0.175 | Not provided |
| 6C3X | E. coli Sulfite Reductase (this compound) | 1.54 | 0.152 | 0.171 |
| 1MBD | Sperm Whale Myoglobin (Heme) | 2.00 | 0.176 | Not provided |
Table 2: Experimental data parameters for the cited crystal structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A View of the Protein in Solution
NMR spectroscopy provides information about the structure and dynamics of proteins in a solution state, which can be more representative of their native environment.
Experimental Protocol for NMR Spectroscopy (Generalized):
-
Isotope Labeling: The protein is typically expressed in media enriched with stable isotopes such as ¹⁵N and ¹³C to enhance the NMR signal.
-
NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., HSQC, HNCA, NOESY) are performed on a high-field NMR spectrometer. These experiments provide information about the chemical environment of each atom and the distances between them.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein sequence.
-
Structure Calculation: The distance and dihedral angle restraints obtained from the NMR data are used to calculate a family of structures that are consistent with the experimental data.
Visualizing the Connections: Pathways and Logical Relationships
The distinct roles of this compound and heme are rooted in their shared biosynthetic origin and their subsequent integration into different cellular processes.
Caption: The branched tetrapyrrole biosynthetic pathway illustrating the common precursor, uroporphyrinogen III, leading to the synthesis of this compound and heme.
Beyond their biosynthetic relationship, heme has been identified as a crucial signaling molecule, regulating a variety of cellular processes. While this compound's direct role in signaling is less established, its metabolic products and the processes it participates in are tightly regulated within the cell's metabolic network.
Caption: A simplified diagram of heme's role as a signaling molecule, influencing various cellular processes through its interaction with specific protein targets.
A Tale of Two Reductases: Unraveling the Functional Divergence of Assimilatory and Dissimilatory Sulfite Reductases
For researchers, scientists, and drug development professionals, understanding the nuanced yet critical differences between assimilatory and dissimilatory sulfite (B76179) reductases is paramount for fields ranging from microbial metabolism to drug discovery. This guide provides a comprehensive comparison of these two essential enzyme families, supported by experimental data and detailed methodologies.
Sulfite reductases are pivotal enzymes in the global sulfur cycle, catalyzing the six-electron reduction of sulfite to sulfide (B99878). However, the cellular context and metabolic purpose of this reaction dictate the existence of two functionally distinct classes of these enzymes: assimilatory and dissimilatory sulfite reductases. While both enzymes perform the same core chemical transformation, their physiological roles, structural compositions, and regulatory mechanisms are fundamentally different.
At a Glance: Key Functional Distinctions
| Feature | Assimilatory Sulfite Reductase (aSiR) | Dissimilatory Sulfite Reductase (dSiR) |
| Metabolic Role | Biosynthesis of sulfur-containing amino acids (e.g., cysteine, methionine).[1][2] | Anaerobic respiration (sulfate respiration), using sulfate (B86663) as a terminal electron acceptor for energy production.[3] |
| Cellular Localization | Cytoplasm. | Cytoplasm, often associated with the cell membrane.[4] |
| Electron Donor | NADPH in bacteria and fungi; Ferredoxin in plants.[1][2][5] | Various, including small organic molecules (e.g., lactate) or H₂. The direct electron donor to the enzyme complex is often a small protein like DsrC. |
| Subunit Structure | Typically a complex of a flavoprotein (e.g., SiRFP in E. coli) and a hemoprotein (e.g., SiRHP in E. coli), forming a large multimeric complex (e.g., α₈β₄).[6][7] | Generally a heterotetrameric (α₂β₂) or heterohexameric (α₂β₂γ₂) complex. The γ subunit (DsrC) can be tightly or loosely associated.[8][9] |
| Initial Sulfate Activation | Sulfate is activated to 3'-phosphoadenosine-5'-phosphosulfate (PAPS). | Sulfate is activated to adenosine-5'-phosphosulfate (B1198388) (APS). |
| Regulation | Regulated by the availability of sulfur sources. In E. coli, the cysJIH operon encoding the enzyme is induced by sulfur limitation and repressed by cysteine. | Regulated by the availability of electron donors and acceptors. Expression of dsr genes in Desulfovibrio vulgaris is influenced by sulfate and electron donor concentrations.[6][10] |
| Kinetic Parameters | Varies by organism. For E. coli SiR, it functions as part of a large, efficient complex. | For Desulfovibrio vulgaris, kcat for sulfite is 0.31 s⁻¹ and Km for sulfite is 0.06 mM.[8] |
Delving Deeper: Metabolic Pathways
The distinct roles of assimilatory and dissimilatory sulfite reductases are best understood by examining the metabolic pathways in which they operate.
Assimilatory Sulfate Reduction
In this anabolic pathway, the goal is to incorporate inorganic sulfate into organic molecules. The sulfide produced by assimilatory sulfite reductase is immediately used for the synthesis of cysteine, which then serves as the sulfur donor for other essential biomolecules.
Caption: The assimilatory sulfate reduction pathway leading to the biosynthesis of cysteine.
Dissimilatory Sulfate Reduction
This catabolic pathway is a form of anaerobic respiration where sulfate acts as the final electron acceptor. The resulting sulfide is typically excreted as a waste product. This process is crucial for the energy metabolism of sulfate-reducing bacteria.
References
- 1. Sulfite Reductase Defines a Newly Discovered Bottleneck for Assimilatory Sulfate Reduction and Is Essential for Growth and Development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfite reductase - Wikipedia [en.wikipedia.org]
- 3. Reverse dissimilatory sulfite reductase as phylogenetic marker for a subgroup of sulfur-oxidizing prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of dimerized assimilatory NADPH-dependent sulfite reductase reveals the minimal interface for diflavin reductase binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N-terminal Domain of Escherichia coli Assimilatory NADPH-Sulfite Reductase Hemoprotein Is an Oligomerization Domain That Mediates Holoenzyme Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simplifed functional version of the Escherichia coli sulfite reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification, crystallization and preliminary X-ray analysis of the dissimilatory sulfite reductase from Desulfovibrio vulgaris Miyazaki F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Crystal Structure of Desulfovibrio vulgaris Dissimilatory Sulfite Reductase Bound to DsrC Provides Novel Insights into the Mechanism of Sulfate Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of Assimilatory- and Dissimilatory-Type Sulfite Reductases from Desulfovibrio vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
A Comparative Guide to the Redox Properties of Siroheme and Heme b
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the redox properties of siroheme and heme b, two critical iron-containing tetrapyrrole cofactors. The distinct structural features of these molecules lead to profoundly different electrochemical behaviors and biological functions, from single-electron transfers to complex multi-electron catalysis. This analysis is supported by experimental data and detailed methodologies.
Introduction to this compound and Heme b
Heme b (also known as protoheme IX) is the most abundant and widely recognized heme, serving as the prosthetic group in globins (hemoglobin and myoglobin) for oxygen transport and in cytochromes for single-electron transfer processes.[1] Its structure is based on an iron atom coordinated within a protoporphyrin IX ring, a fully unsaturated and highly conjugated macrocycle.[2][3]
This compound is a more specialized, yet vital, heme-like cofactor found in sulfite (B76179) and nitrite (B80452) reductases.[4][5] These enzymes are crucial for the assimilation of sulfur and nitrogen in plants, fungi, and bacteria.[6][7] Structurally, this compound is an isobacteriochlorin (B1258242), a tetrahydroporphyrin where two adjacent pyrrole (B145914) rings are reduced (saturated).[4][8] This structural modification is central to its unique catalytic function: mediating complex six-electron reduction reactions.[6]
Structural and Functional Redox Comparison
The fundamental differences in the redox properties of this compound and heme b originate from their distinct macrocyclic structures and peripheral substituents. Heme b's fully conjugated porphyrin ring system is rigid and planar, ideal for facilitating rapid single-electron transfers. Its redox potential is exquisitely sensitive to the surrounding protein environment, spanning an enormous range of approximately 800 mV (from -400 mV to +400 mV vs. SHE) depending on factors like axial ligation and solvent accessibility.[9]
In contrast, the saturation of two rings in this compound breaks the macrocycle's full conjugation.[10] This makes the isobacteriochlorin ring more flexible and "electron-rich," rendering it more easily oxidized than the porphyrin ring of heme b.[8] This intrinsic property, combined with its unique active site—often featuring a coupled [4Fe-4S] cluster—enables this compound to act as a conduit for the six electrons required to reduce sulfite (SO₃²⁻) to sulfide (B99878) (S²⁻) or nitrite (NO₂⁻) to ammonia (B1221849) (NH₃).[6][8] While a standard redox potential for isolated this compound is not commonly cited due to its role within a complex catalytic center, studies on the coupled this compound-[4Fe-4S] center in enzymes like dissimilatory sulfite reductase have identified multiple reduction events with potentials tuned for catalysis.[11]
Quantitative Data Summary
The table below summarizes the key differences in the structural and redox properties of this compound and heme b.
| Property | This compound | Heme b |
| Prosthetic Group Type | Iron-isobacteriochlorin | Iron-protoporphyrin IX |
| Macrocycle Structure | Tetrahydroporphyrin (two adjacent pyrrole rings are reduced) | Porphyrin (fully unsaturated, conjugated ring system) |
| Key Peripheral Groups | Eight carboxylate (acetate and propionate) side chains | Two vinyl and two propionate (B1217596) side chains |
| Typical Redox Function | Catalysis of multi-electron reductions | Single-electron transfer, O₂ transport |
| Electrons Transferred | 6 e⁻ (in sulfite/nitrite reduction)[6] | 1 e⁻ (Fe³⁺/Fe²⁺ couple) |
| Redox Potential (E'°) | More negative than heme b; highly dependent on the coupled [4Fe-4S] cluster. Potentials of the coupled center in D. vulgaris sulfite reductase are approx. -43 mV and -328 mV.[11] | Highly variable and tuned by protein environment; typically ranges from -400 mV to +400 mV vs. SHE.[9] |
Experimental Protocols
The determination of heme redox potentials is critical for understanding protein function. The following are detailed methodologies commonly employed in this field.
Spectroelectrochemical Titration (Mediated Method)
This is a widely used technique to determine the midpoint reduction potential (E'°) of a heme protein in solution without requiring direct electrochemistry at an electrode surface.[2][12]
Principle: The heme protein is brought to equilibrium with a known quantity of a redox-active dye of similar potential. The equilibrium concentrations of the oxidized and reduced forms of both the heme and the dye are measured spectrophotometrically. By applying the Nernst equation, the potential of the heme can be calculated.
Detailed Protocol:
-
Preparation: A buffered solution (e.g., 50 mM potassium phosphate, pH 7.0) is prepared in a cuvette and made anaerobic, typically by purging with an inert gas like argon and including an oxygen-scavenging system (e.g., glucose/glucose oxidase and catalase).[2]
-
Reagents: The purified heme protein (3-4 µM) and a redox indicator dye with a known reduction potential close to that of the protein are added to the cuvette.[2]
-
Titration: A source of electrons (e.g., xanthine) and a catalytic amount of an enzyme to initiate the reaction (e.g., xanthine (B1682287) oxidase) are added. This begins the slow reduction of both the dye and the heme protein.[2]
-
Data Acquisition: UV-Vis absorption spectra are recorded at regular intervals. Absorbance changes are monitored at two key wavelengths: one where the heme shows a maximal change upon reduction (typically the Soret band, ~400-420 nm) and another where the dye shows its maximal change (typically 500-700 nm).[2]
-
Analysis: The concentrations of the oxidized and reduced forms of both the protein ([P_ox], [P_red]) and the dye ([D_ox], [D_red]) are calculated from the absorbance changes at each equilibrium point.
-
Nernst Plot: The data are fitted to the Nernst equation.[13][14] A plot of the applied potential (calculated from the dye ratio) versus log([P_red]/[P_ox]) yields a straight line. The midpoint potential (E'°) is the potential at which log([P_red]/[P_ox]) = 0.[2]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where voltage is swept back and forth. It provides information about the redox potential and the rate of electron transfer.[15][16]
Principle: The heme protein is immobilized on the surface of a working electrode. A potential is applied and swept linearly to a final potential, and then swept back to the starting potential. The resulting current is plotted against the applied potential, generating a cyclic voltammogram.
Detailed Protocol:
-
Electrode Preparation: A working electrode (e.g., gold or pyrolytic graphite) is meticulously cleaned.[17]
-
Immobilization: The heme protein or the heme itself is adsorbed or covalently attached to the electrode surface. This can be achieved through self-assembled monolayers (SAMs) that bind specific protein residues.[3][18]
-
Measurement: The electrode is placed in a deoxygenated buffer solution within an electrochemical cell containing a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).
-
Data Acquisition: A potentiostat is used to sweep the potential at a defined scan rate (e.g., 20-100 mV/s). The resulting current is recorded.
-
Analysis: The voltammogram shows a cathodic peak (reduction) and an anodic peak (oxidation). The formal reduction potential (E°') is calculated as the average of the cathodic and anodic peak potentials (Epc and Epa).[15] The peak separation can provide information about the electron transfer kinetics.
Visualized Comparison: Structural and Functional Pathways
The following diagrams illustrate the structural differences between heme b and this compound and how these features dictate their distinct redox functions.
Caption: Structural determinants of heme b and this compound redox function.
Caption: Workflow for determining heme redox potential via titration.
References
- 1. research.tue.nl [research.tue.nl]
- 2. A simple method for the determination of reduction potentials in heme proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Is Essential for Assimilation of Nitrate and Sulfate as Well as Detoxification of Nitric Oxide but Dispensable for Murine Virulence of Aspergillus fumigatus [frontiersin.org]
- 8. The this compound-[4Fe-4S] Coupled Center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. columbia.edu [columbia.edu]
- 10. Porphyrins and Chlorins | The Brückner Research Group [bruckner.research.uconn.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Nernst equation - Wikipedia [en.wikipedia.org]
- 14. Khan Academy [khanacademy.org]
- 15. electrochemsci.org [electrochemsci.org]
- 16. extension.okstate.edu [extension.okstate.edu]
- 17. Peroxidase Activity of De novo Heme Proteins Immobilized on Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrochemical and spectroscopic investigations of immobilized de novo designed heme proteins on metal electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Siroheme-Protein Interactions: A Guide to Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies used to validate the interactions between siroheme and its associated proteins through mutagenesis. It offers a framework for designing and interpreting experiments aimed at understanding the functional and structural roles of specific amino acid residues in this compound-binding proteins. The supporting experimental data, while not exclusively from this compound-containing proteins due to the limited availability of comprehensive quantitative datasets in the literature, serves to illustrate the principles and expected outcomes of such studies.
Data Presentation: The Impact of Mutagenesis on Enzyme Kinetics
| Enzyme | Mutation | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Fold Change in kcat/Km | Reference |
| Human Sulfite (B76179) Oxidase | Wild-type | Sulfite | 17 | 16 | 9.4 x 105 | 1 | [1] |
| R160Q | Sulfite | 1700 | 2.4 | 1.4 x 103 | ~670-fold decrease | [1] | |
| R160K | Sulfite | 332 | 4.8 | 1.4 x 104 | ~67-fold decrease | [1] | |
| Succinate-Quinone Reductase | Wild-type | Succinate | 130 ± 20 | 1.2 ± 0.1 (U/mg) | - | 1 | [1] |
| SdhD H71C | Succinate | 150 ± 30 | 0.9 ± 0.1 (U/mg) | - | ~1.3-fold decrease | [1] | |
| SdhD H71Y/A72C | Succinate | 110 ± 20 | 0.7 ± 0.1 (U/mg) | - | ~1.7-fold decrease | [1] | |
| Cysteine Dioxygenase | Wild-type | Cysteine | 350 ± 60 | 12 ± 1 | 3.4 x 104 | 1 | [2] |
| Y157F | Cysteine | 1400 ± 300 | 0.025 ± 0.002 | 18 | ~1900-fold decrease | [2] | |
| C93G/Y157F | Cysteine | 2000 ± 400 | 0.44 ± 0.04 | 220 | ~155-fold decrease | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments involved in the validation of this compound-protein interactions via mutagenesis.
Site-Directed Mutagenesis
This protocol outlines the steps for introducing specific point mutations into the gene encoding the this compound-binding protein of interest.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification:
-
Set up the PCR reaction with plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
-
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated DNA, leaving the newly synthesized mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies, isolate the plasmid DNA, and verify the desired mutation by DNA sequencing.
Recombinant Protein Expression and Purification
This protocol describes the expression and purification of the wild-type and mutant this compound-binding proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
Procedure:
-
Expression: Inoculate a culture of the E. coli expression strain and grow to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG and continue to grow the culture for several hours at an appropriate temperature.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble protein.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein from the column using elution buffer.
-
Purity Analysis: Analyze the purity of the eluted protein by SDS-PAGE.
Spectrophotometric Assay of Sulfite Reductase Activity
This protocol provides a method for measuring the enzymatic activity of sulfite reductase, a this compound-containing enzyme.
Materials:
-
Purified wild-type or mutant sulfite reductase
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
NADPH
-
Sodium sulfite
-
Methyl viologen (as an artificial electron donor)
-
Sodium dithionite (B78146) (to reduce methyl viologen)
Procedure:
-
Reaction Setup: In a cuvette, prepare a reaction mixture containing the reaction buffer, NADPH, and reduced methyl viologen.
-
Initiation: Start the reaction by adding a known concentration of sodium sulfite.
-
Monitoring: Monitor the oxidation of NADPH by the decrease in absorbance at 340 nm using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine the kinetic parameters (Km and kcat) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing the Workflow and Interactions
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating this compound-protein interactions and a conceptual model of the molecular interactions involved.
References
- 1. Mutation of the Heme Axial Ligand of Escherichia coli Succinate-Quinone Reductase: Implications for Heme Ligation in Mitochondrial Complex II from Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and Spectroscopic Investigation of the Y157F and C93G/Y157F Variants of Cysteine Dioxygenase: Dissecting the Roles of the Second-Sphere Residues C93 and Y157 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Complementation of Siroheme Synthesis Genes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the interchangeability of essential metabolic pathway components across different species is crucial for advancements in synthetic biology, metabolic engineering, and the development of novel antimicrobial agents. This guide provides an objective comparison of the cross-species complementation of siroheme synthesis genes, supported by experimental data, detailed protocols, and pathway visualizations.
This compound is a vital cofactor for sulfite (B76179) and nitrite (B80452) reductases, playing a critical role in sulfur and nitrogen assimilation in a wide range of organisms. The biosynthesis of this compound from uroporphyrinogen III is a conserved pathway, yet the genetic organization and enzymatic machinery can differ significantly between bacteria, yeast, and plants. This guide examines the functional interchangeability of these components through cross-species complementation studies.
Comparative Analysis of Complementation Efficiency
The functional replacement of this compound synthesis genes from one organism into a heterologous host lacking the corresponding native gene provides a direct measure of their functional conservation. Below is a summary of quantitative data from key cross-species complementation experiments.
| Host Organism & Mutant | Complementation Gene(s) | Source Organism | Key Performance Metric | Result |
| Escherichia coli ΔcysG | At-SirB | Arabidopsis thaliana | Specific activity of purified At-SirB | 48.5 nmol/min/mg[1] |
| Escherichia coli ΔcysG | MET1 and MET8 | Saccharomyces cerevisiae | Growth on minimal medium | Complementation confirmed |
| Saccharomyces cerevisiae Δmet1 / Δmet8 | cysG | Salmonella typhimurium | Growth on minimal medium | Complementation confirmed |
| Escherichia colicysG mutant | Thiobacillus ferrooxidans DNA fragment | Thiobacillus ferrooxidans | Complementation of mutation | Complementation confirmed[2] |
Signaling Pathways and Experimental Workflows
To visualize the relationships between the components of the this compound synthesis pathway and the experimental logic of cross-species complementation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are key protocols utilized in the study of cross-species complementation of this compound synthesis genes.
Heterologous Expression and Purification of Arabidopsis thaliana SirB in E. coli
This protocol is adapted from studies demonstrating the functional expression of plant this compound synthesis enzymes in a bacterial host.
a. Gene Cloning and Vector Construction:
-
The coding sequence for A. thaliana SirB (At1g50170) is amplified from cDNA.
-
The amplified fragment is cloned into an E. coli expression vector, such as pET, which allows for inducible expression of the recombinant protein.
b. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium.
-
The culture is grown at 37°C to an optimal cell density (OD600 of 0.5-0.6).
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 to 0.6 mM.
-
To enhance heme biosynthesis, the culture can be supplemented with FeSO4·7H2O and δ-aminolevulinic acid hydrochloride (ALA)[3].
-
The culture is then incubated for an additional 3-8 hours at a lower temperature (e.g., 30°C) to promote proper protein folding[3].
c. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer containing a protease inhibitor.
-
Cells are lysed by sonication or other mechanical means.
-
The cell lysate is clarified by centrifugation to remove insoluble debris.
-
The soluble fraction containing the recombinant protein is purified using affinity chromatography, such as immobilized metal affinity chromatography (IMAC) if a His-tag was incorporated into the protein construct[3].
Functional Complementation Assay in E. coli
This assay determines if the heterologously expressed gene can rescue the phenotype of a mutant host.
-
An E. coli strain with a mutation in a this compound synthesis gene (e.g., a cysG deletion mutant) is used as the host.
-
The host strain is transformed with the expression vector carrying the gene of interest (e.g., A. thaliana SirB).
-
As a control, the host strain is also transformed with an empty vector.
-
Transformed cells are plated on minimal medium lacking the nutrient for which the mutant is auxotrophic (e.g., cysteine for a cysG mutant).
-
Growth on the minimal medium indicates successful complementation. The growth rate can be quantified by monitoring the increase in optical density of liquid cultures over time.
Measurement of this compound Content
Quantifying the intracellular concentration of this compound provides a direct measure of the efficiency of the complemented pathway.
-
Cells from wild-type, mutant, and complemented strains are harvested and lysed.
-
This compound is extracted from the cell lysate.
-
The concentration of this compound can be determined spectrophotometrically by measuring its characteristic absorbance spectrum.
Conclusion
The available data demonstrates the remarkable functional conservation of this compound synthesis enzymes across vast evolutionary distances. The ability of a plant ferrochelatase to function in an E. coli mutant highlights the potential for engineering metabolic pathways by combining components from different organisms. However, to fully assess the practical implications of this interchangeability, further quantitative studies are needed to compare the in vivo efficiency of heterologous enzymes with their native counterparts. This includes detailed kinetic analysis of the purified enzymes and precise measurements of metabolic flux through the reconstituted pathways. Such data will be invaluable for the rational design of synthetic metabolic circuits and for the development of novel strategies to target essential microbial pathways.
References
A Comparative Analysis of Siroheme-Dependent Nitrite Reductases
Siroheme-dependent nitrite (B80452) reductases are a crucial class of enzymes that catalyze the six-electron reduction of nitrite to ammonia (B1221849), a key step in the biological nitrogen cycle.[1][2][3] These enzymes are essential for nitrogen assimilation in plants, fungi, and various bacteria, enabling the conversion of inorganic nitrogen into a biologically usable form.[4][5][6] The active site of these reductases is characterized by a unique prosthetic group, this compound, which is an iron-containing isobacteriochlorin.[5][7][8] This this compound cofactor is typically coupled to a [4Fe-4S] cluster, forming a bridged active center that facilitates the complex multi-electron transfer required for nitrite reduction.[1][3][9]
This guide provides a comparative overview of different this compound-dependent nitrite reductases, presenting quantitative performance data, detailed experimental protocols for their characterization, and visualizations of the relevant biochemical pathways and experimental workflows.
Classification and Biological Role
This compound-dependent nitrite reductases are primarily classified as assimilatory enzymes . This distinction is based on the metabolic fate of the ammonia produced:
-
Assimilatory Reduction: The primary function is to produce ammonia that is subsequently incorporated into carbon skeletons to synthesize amino acids (like glutamate (B1630785) and glutamine) and other nitrogenous biomolecules.[4][10] This process is fundamental for organismal growth when nitrate (B79036) or nitrite is the primary nitrogen source.
-
Dissimilatory Reduction: This is a respiratory process where nitrite serves as a terminal electron acceptor for energy generation in anaerobic conditions.[4][10] The resulting ammonia is typically excreted from the cell. While some enzymes in this pathway reduce nitrite to ammonia, the well-characterized this compound-containing enzymes are predominantly involved in assimilation.[11]
The diagram below illustrates the central role of this compound-dependent nitrite reductase (NiR) within the nitrogen assimilation pathway.
Comparative Performance Data
The catalytic efficiency of this compound-dependent nitrite reductases can vary significantly based on the organism and the physiological electron donor they utilize (e.g., Ferredoxin in plants, NAD(P)H in some bacteria). The table below summarizes key kinetic parameters for enzymes from different sources.
| Enzyme Source | Type / Electron Donor | Substrate | Kₘ (µM) | Vₘₐₓ (µmol min⁻¹ mg⁻¹) | Reference |
| Spinacia oleracea (Spinach) | Ferredoxin-dependent | Nitrite (NO₂⁻) | ~100 | Not specified directly | [12] |
| Spinacia oleracea (Spinach) | Methyl Viologen-dependent | Nitrite (NO₂⁻) | - | ~24.3 | [12] |
| Paracoccus denitrificans | NADH-dependent | Nitrite (NO₂⁻) | 5 ± 2 | 0.086 ± 0.01 | [13] |
| Paracoccus denitrificans | NADH-dependent | NADH | 58 ± 8 | 0.302 ± 0.012 | [13] |
Note: Vₘₐₓ values are highly dependent on assay conditions and purity of the enzyme preparation. The Km of spinach NiR for nitrite is at least two orders of magnitude lower than for sulfite (B76179), indicating high specificity.[12]
Experimental Protocols
Characterization of nitrite reductase activity is typically performed by measuring the depletion of nitrite or the production of ammonia over time. A common method is the colorimetric determination of nitrite concentration using the Griess reagent.
This protocol is generalized for plant tissue but can be adapted for microbial cultures.
-
Harvesting: Harvest fresh tissue (e.g., 0.5 g of plant leaves) and immediately place on ice to minimize protein degradation.[14]
-
Homogenization: Freeze the sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[14]
-
Extraction: Add 750 µL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 1 mM EDTA, and protease inhibitors) to the powder and homogenize thoroughly.[14][15]
-
Clarification: Centrifuge the homogenate at high speed (e.g., 17,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[14][15]
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice until use.
This assay measures nitrite consumption. All steps should be performed under conditions that favor the specific enzyme (e.g., anaerobically for some bacterial enzymes).[16]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 1 mL reaction contains:
-
Initiation: Start the reaction by adding 100 µL of the substrate, Sodium Nitrite (e.g., 1 mM final concentration). A "blank" or "time zero" sample should be prepared where the reaction is stopped immediately.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).[16][17] The incubation time should be within the linear range of the reaction.
-
Termination: Stop the reaction. This can be done by adding a reagent like zinc acetate (B1210297) or by vigorous shaking to introduce oxygen, which can inactivate the enzyme and the dithionite (B78146) used in some assay systems.[16][17]
-
Quantification: Determine the remaining nitrite concentration using the Griess assay:
-
Add 0.5 mL of 1% (w/v) sulfanilamide (B372717) in 3 M HCl.[15][16]
-
Add 0.5 mL of 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED).[15][16]
-
Incubate at room temperature for 15 minutes to allow for color development.[14]
-
-
Measurement: Measure the absorbance of the resulting pink/purple azo dye at 540 nm using a spectrophotometer.[14][15][18]
-
Calculation: Calculate the amount of nitrite consumed by comparing the absorbance of the incubated samples to a standard curve prepared with known nitrite concentrations.[14][15] Enzyme activity is typically expressed as µmol of nitrite reduced per minute per mg of protein.
The following diagram outlines the general workflow for this experimental procedure.
References
- 1. The relationship between structure and function for the sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrite reduction by nitrite reductases and related model systems, and the role of linkage isomerism therein [chem.ubbcluj.ro]
- 3. Nitrite Reductases in Biomedicine: From Natural Enzymes to Artificial Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrate and periplasmic nitrate reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound Is Essential for Assimilation of Nitrate and Sulfate as Well as Detoxification of Nitric Oxide but Dispensable for Murine Virulence of Aspergillus fumigatus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Structure of spinach nitrite reductase: implications for multi-electron reactions by the iron-sulfur:this compound cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 11. Role of distal arginine residue in the mechanism of heme nitrite reductases - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01777J [pubs.rsc.org]
- 12. Spinach this compound enzymes: Isolation and characterization of ferredoxin-sulfite reductase and comparison of properties with ferredoxin-nitrite reductase [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Nitrate Reductase - Assay | Worthington Biochemical [worthington-biochem.com]
- 17. nitrate.com [nitrate.com]
- 18. jeeng.net [jeeng.net]
Unveiling a Novel Siroheme-Dependent Decarboxylase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel siroheme-dependent decarboxylase activity, offering a direct comparison with alternative enzymatic pathways. Detailed experimental protocols and quantitative data are presented to support the findings and facilitate reproducibility.
Introduction to this compound and its Emerging Roles
This compound is a heme-like prosthetic group crucial for a variety of biological processes.[1] Traditionally known for its essential role as a cofactor in sulfite (B76179) and nitrite (B80452) reductases, which catalyze six-electron reduction reactions in sulfur and nitrogen metabolism, recent discoveries have expanded our understanding of its functional repertoire.[2][3][4][5] A significant novel function identified is the role of this compound as an intermediate in the biosynthesis of other vital tetrapyrroles, such as heme and d1 heme, through a newly characterized decarboxylation step.[6][7][8][9] This guide focuses on the validation of this this compound-dependent decarboxylase activity, comparing its performance with alternative decarboxylation mechanisms.
Comparative Performance Analysis
The novel this compound-dependent decarboxylase presents a unique mechanism for the modification of tetrapyrrole structures. Below is a comparative analysis of this enzymatic activity against other known sulfite and nitrite reduction pathways that do not rely on this compound.
Quantitative Data Summary
| Enzyme/System | Prosthetic Group/Cofactor | Substrate | Product | Key Kinetic Parameters | Reference |
| Novel this compound Decarboxylase (AhbA/B) | This compound | This compound | Didecarboxythis compound | Km (this compound): ~23 µM | [6] |
| Dissimilatory Sulfite Reductase (dSIR) | This compound-[4Fe4S] | Sulfite | Sulfide | - | [10] |
| Assimilatory Nitrite Reductase (NiR) | This compound, [4Fe-4S] | Nitrite | Ammonia | - | [2][11] |
| Molybdenum-based Nitrite Reductase (e.g., XO) | Molybdenum Cofactor (MoCo) | Nitrite | Nitric Oxide | - | [2][12] |
| Copper-containing Nitrite Reductase (CuNiR) | Copper | Nitrite | Nitric Oxide | - | [2] |
| Artificial Sulfite Reductase Mimic | Synthetic heme and iron-sulfur cluster | Sulfite | Sulfide | - | [13] |
Experimental Protocols
The following protocols provide a framework for the validation and characterization of the novel this compound-dependent decarboxylase activity.
General Workflow for Novel Enzyme Characterization
This workflow outlines the essential steps from enzyme discovery to in-depth characterization.
This compound Decarboxylase Activity Assay (Stopped-Assay)
This protocol is adapted for oxygen-sensitive reactions and requires anaerobic conditions.
Objective: To determine the rate of this compound decarboxylation by measuring the formation of monodecarboxythis compound and didecarboxythis compound over time.
Materials:
-
Purified this compound decarboxylase (e.g., AhbA/B from Desulfovibrio desulfuricans)
-
This compound substrate
-
Anaerobic chamber or glove box
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 8)
-
Quenching solution (e.g., formic acid)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Prepare all solutions and reagents and place them within an anaerobic chamber to remove dissolved oxygen.
-
In the anaerobic chamber, prepare reaction mixtures containing the reaction buffer and a defined concentration of this compound (e.g., 23 µM).
-
Initiate the reaction by adding the purified this compound decarboxylase (e.g., 2.3 µM).
-
At specific time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
Analyze the quenched samples by HPLC-MS to separate and quantify the amounts of this compound, monodecarboxythis compound, and didecarboxythis compound.
-
Plot the concentration of substrate and products against time to determine the reaction kinetics.[6]
In Vitro Reconstitution of the this compound Biosynthesis Pathway
This protocol allows for the enzymatic synthesis of this compound for use as a substrate in subsequent assays.
Objective: To produce this compound enzymatically from its precursor, uroporphyrinogen III.
Materials:
-
Purified enzymes of the this compound biosynthesis pathway (e.g., CysG from E. coli or the individual enzymes from other organisms)[14][15]
-
Uroporphyrinogen III
-
S-adenosyl-L-methionine (SAM)
-
NAD+
-
Ferrous iron (e.g., ferrous chloride)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8)
-
Dithiothreitol (DTT)
Procedure:
-
Combine the reaction buffer, uroporphyrinogen III, SAM, NAD+, and ferrous iron in a reaction vessel.
-
Add the purified this compound synthase enzyme(s) to initiate the reaction.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient duration (e.g., 2-4 hours).[16]
-
Monitor the formation of this compound spectrophotometrically by observing the characteristic Soret peak around 390-400 nm.
-
Purify the synthesized this compound using chromatographic techniques if necessary.
Signaling Pathways and Biosynthetic Routes
The biosynthesis of this compound is intricately linked to other major tetrapyrrole pathways, branching off from the common precursor uroporphyrinogen III.[17] Disturbances in this pathway can lead to the accumulation of intermediates and reactive oxygen species, potentially triggering retrograde signaling from the plastids to the nucleus.[17][18]
This compound Biosynthesis Pathway
This diagram illustrates the enzymatic steps leading to the synthesis of this compound and its subsequent conversion in the novel decarboxylation pathway.
Conclusion
The discovery of this compound-dependent decarboxylase activity marks a significant advancement in our understanding of tetrapyrrole biosynthesis and function. This novel enzymatic activity provides a new target for research in metabolic engineering and drug development. The comparative data and detailed protocols presented in this guide offer a solid foundation for researchers to explore this and other novel this compound-dependent enzymes. The continued investigation into the diverse roles of this compound promises to uncover further complexities in cellular metabolism and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrite Reductases in Biomedicine: From Natural Enzymes to Artificial Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfite reductase - Wikipedia [en.wikipedia.org]
- 4. This compound: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The relationship between structure and function for the sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The structure, function and properties of sirohaem decarboxylase - an enzyme with structural homology to a transcription factor family that is part of the alternative haem biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. enzyme-database.org [enzyme-database.org]
- 10. Reaction Mechanism Catalyzed by the Dissimilatory Sulfite Reductase - The Role of the this compound-[4FeS4] Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of distal arginine residue in the mechanism of heme nitrite reductases - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01777J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Sirohaem synthase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. In vitro reconstitution reveals major differences between human and bacterial cytochrome c synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: An essential component for life on earth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Characterization of Siroheme Decarboxylase
For researchers, scientists, and drug development professionals delving into the alternative heme biosynthesis pathway, understanding the nuances of its key enzymes is paramount. This guide provides a comprehensive comparison of siroheme decarboxylase, an essential enzyme in this pathway, drawing upon experimental data to elucidate its functional characteristics across different microbial species.
This compound decarboxylase catalyzes the conversion of this compound to 12,18-didecarboxythis compound, a critical step in the synthesis of heme and d1 heme in some bacteria and archaea.[1][2] This enzyme is a heterodimer composed of two subunits, AhbA and AhbB.[1][3] Functional characterization has revealed intriguing differences in the properties of this enzyme from various organisms, particularly in terms of catalytic efficiency, regulation, and prosthetic group association.
Comparative Analysis of this compound Decarboxylase
The functional diversity of this compound decarboxylase is evident when comparing the enzyme from different microorganisms. Studies on the recombinant enzymes from Desulfovibrio desulfuricans, Desulfovibrio vulgaris, and Methanosarcina barkeri have highlighted species-specific characteristics.[1]
| Feature | Desulfovibrio desulfuricans | Desulfovibrio vulgaris | Methanosarcina barkeri |
| Subunit Composition | Heterodimeric (AhbA/B)[1] | Heterodimeric (AhbA/B), forms tetramers[1] | Heterodimeric (AhbA/B)[1] |
| Haem Binding | Does not co-purify with haem[1] | Co-purifies with haem[1] | Co-purifies with haem with greater occupancy[1] |
| Redox Regulation | Activity not reported to be redox-dependent[1] | Activity not reported to be redox-dependent[1] | Activity is enhanced by reducing agents (e.g., sodium dithionite), indicating regulation by the redox state of the bound haem[1] |
| Kinetic Properties | Kinetic parameters have been determined, showing a competitive inhibition model for the two substrates (this compound and monodecarboxysirohaem)[1] | Displays quantitative conversion of this compound to didecarboxysirohaem[1] | Exhibits low turnover in the absence of reducing agents[1] |
| Structural Features | Crystal structure has been elucidated, revealing structural similarity to the AsnC/Lrp family of transcription factors[1] | No crystal structure reported in the provided context. | No crystal structure reported in the provided context. |
Alternative Heme Biosynthesis Pathway
The following diagram illustrates the alternative pathway for heme biosynthesis, highlighting the central role of this compound decarboxylase.
Caption: The alternative heme biosynthesis pathway.
Experimental Protocols
Expression and Purification of Recombinant this compound Decarboxylase
This protocol describes the overexpression and purification of the AhbA/B complex from E. coli.
Methodology:
-
Gene Cloning: The genes encoding AhbA and AhbB from the desired organism are cloned into a suitable expression vector, often as a co-expression construct to ensure the formation of the heterodimeric complex.[1]
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to an optimal density (OD600 of ~0.6-0.8) at 37°C. Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein production.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Cells are lysed by sonication or high-pressure homogenization.
-
Purification: The soluble protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) if a His-tag is used), followed by size-exclusion chromatography to isolate the heterodimeric AhbA/B complex.[1] Protein purity is assessed by SDS-PAGE.
This compound Decarboxylase Activity Assay
This assay measures the enzymatic conversion of this compound to didecarboxysirohaem.
Methodology:
-
Reaction Setup: The assay is performed under anaerobic conditions due to the oxygen sensitivity of the substrate and product.[1] The reaction mixture contains a defined concentration of purified this compound decarboxylase and its substrate, this compound, in an appropriate buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 8.0).[4]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time course.[1] For enzymes that are redox-sensitive, such as the one from M. barkeri, a reducing agent like sodium dithionite (B78146) can be included in the reaction mixture.[1]
-
Reaction Quenching and Analysis: The reaction is stopped at various time points. The products are then analyzed and quantified. Due to the nearly identical UV-Vis spectra of this compound and its decarboxylated products, product separation and quantification are typically achieved using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[1] The different species (this compound, monodecarboxysirohaem, and didecarboxysirohaem) will have distinct retention times on the HPLC column.[1]
-
Kinetic Analysis: By measuring the rate of product formation at different substrate concentrations, kinetic parameters such as Km and kcat can be determined by fitting the data to appropriate enzyme kinetic models.[1]
Experimental Workflow for Functional Characterization
The following diagram outlines a typical workflow for the functional characterization of a novel this compound decarboxylase.
Caption: A generalized experimental workflow.
This comparative guide provides a foundational understanding of this compound decarboxylase, highlighting the importance of comparative studies in elucidating the diverse strategies employed by different organisms for heme biosynthesis. The provided protocols and workflows offer a practical starting point for researchers aiming to further characterize this intriguing enzyme.
References
- 1. The structure, function and properties of sirohaem decarboxylase - an enzyme with structural homology to a transcription factor family that is part of the alternative haem biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The crystal structure of this compound decarboxylase in complex with iron-uroporphyrin III reveals two essential histidine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure, function and properties of sirohaem decarboxylase - an enzyme with structural homology to a transcription factor family that is part of the alternative haem biosynthesis pathway — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 4. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Disposal of Siroheme: A Guide for Laboratory Professionals
At its core, siroheme is a heme-like molecule with the chemical formula C42H44FeN4O16 and a CAS number of 52553-42-1[1]. Its structure as an iron-containing tetrapyrrole necessitates careful consideration for its disposal to prevent environmental contamination and ensure personnel safety. The following guidelines provide a procedural framework for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound waste should be approached systematically, from initial collection to final hand-off to environmental health and safety (EHS) personnel.
-
Waste Identification and Segregation : All waste containing this compound must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its known components. It is critical to segregate this compound waste from other laboratory waste streams to prevent inadvertent chemical reactions. Do not mix this compound waste with incompatible materials.
-
Containerization : Collect this compound waste in a designated, leak-proof, and chemically resistant container. The container must be kept securely closed except when adding waste. Ensure the container is appropriate for the physical state of the waste (solid or liquid).
-
Waste Accumulation : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, and the accumulated waste should be managed to not exceed institutional volume limits.
-
Disposal Request : Once the waste container is full or is no longer being added to, a waste pickup request should be submitted to your institution's EHS department. Do not attempt to dispose of this compound waste down the drain or in regular trash.
-
Documentation : Maintain a log of the this compound waste generated, including the date and quantity. This documentation is crucial for regulatory compliance and for the EHS department's records.
Categorization of Laboratory Chemical Waste
To aid in the proper segregation of laboratory waste, the following table summarizes common categories of chemical waste that may be generated in a research environment.
| Waste Category | Description | Examples | Disposal Container |
| Halogenated Solvents | Organic solvents containing halogen atoms (F, Cl, Br, I). | Dichloromethane, Chloroform, Trichloroethylene | Clearly labeled, sealed, and resistant container. |
| Non-Halogenated Solvents | Organic solvents that do not contain halogens. | Acetone, Ethanol, Hexane, Methanol | Clearly labeled, sealed, and resistant container. |
| Corrosive Waste (Acids) | Waste with a pH of 2 or less. | Strong acids (e.g., Hydrochloric Acid, Sulfuric Acid) | Acid-resistant container. |
| Corrosive Waste (Bases) | Waste with a pH of 12.5 or greater. | Strong bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Base-resistant container. |
| Heavy Metal Waste | Waste containing toxic heavy metals. | Compounds of Mercury, Lead, Cadmium, Chromium, Silver | Clearly labeled, sealed, and resistant container. |
| Solid Chemical Waste | Solid chemicals, contaminated labware (e.g., gloves, weigh boats). | Unused solid reagents, contaminated filter paper | Labeled, sealed container or bag. |
This compound Disposal Workflow
The logical flow of the this compound disposal procedure can be visualized as follows:
Disclaimer : The disposal procedures outlined above are based on general best practices for laboratory chemical waste. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Local, state, and federal regulations for hazardous waste disposal must always be followed.
References
Essential Safety and Operational Guide for Handling Siroheme
This document provides immediate safety, logistical, and operational guidance for researchers, scientists, and drug development professionals handling Siroheme. The protocols outlined below are designed to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.
Overview and Hazard Assessment
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound in both solid and solution forms.
| Form | Required Personal Protective Equipment | Notes |
| Solid (Powder) | - Nitrile gloves- Laboratory coat- Safety glasses with side shields- N95 or FFP2 respirator | An N95 or equivalent respirator is crucial to prevent inhalation of fine particles. |
| Solution | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles | Goggles provide enhanced protection against splashes when handling larger volumes. |
Step-by-Step Handling and Operational Plan
This section details the procedural steps for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed, light-proof container. Porphyrin compounds can be light-sensitive.[[“]][2][3]
-
Temperature: Store in a cool, dry, and dark place as recommended by the supplier, typically at -20°C or -80°C for long-term stability.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration (if in solution), date received, and any known hazards.
3.2. Preparation and Use
-
Work Area: Conduct all handling of powdered this compound within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risks.
-
Weighing (Solid Form):
-
Don all required PPE for handling solids.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the powder gently to avoid creating dust.
-
Close the primary container immediately after use.
-
-
Dissolving (Creating a Solution):
-
Don PPE for handling solutions.
-
Add the solvent to the weighed this compound powder slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Experimental Use:
-
When transferring solutions, use appropriate pipettes.
-
Keep containers covered when not in use to prevent contamination and evaporation.
-
Work on a clean, impervious surface.
-
3.3. Spill Management
-
Small Spills (Solid):
-
Gently sweep or vacuum the spilled powder. Avoid dry sweeping which can generate dust.
-
Place the collected material in a sealed container for disposal.
-
Clean the spill area with a damp cloth.
-
-
Small Spills (Solution):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with an appropriate solvent or detergent and then with water.
-
Disposal Plan
As this compound is not classified as a hazardous chemical, disposal should follow institutional guidelines for non-hazardous chemical waste.
-
Solid Waste:
-
Collect unused solid this compound and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed waste container.
-
Dispose of the container through the institution's chemical waste program.
-
-
Liquid Waste:
-
Collect this compound solutions in a designated, sealed waste container.
-
The container must be clearly labeled with the contents.
-
Do not pour this compound solutions down the drain unless permitted by local regulations and institutional policy for non-hazardous waste.
-
-
Empty Containers:
-
Rinse empty containers with an appropriate solvent three times.
-
Collect the rinsate as chemical waste.
-
Deface the label on the empty container before disposing of it in the regular laboratory glass waste.
-
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
References
- 1. consensus.app [consensus.app]
- 2. Stability of porphyrins and porphyrin precursors in urine and plasma samples: implications for sample handling and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for the collection and despatch of samples for Porphyrin Analysis | Porphyria for Professionals [porphyria.uct.ac.za]
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